Product packaging for 4-Decylaniline(Cat. No.:CAS No. 37529-30-9)

4-Decylaniline

Cat. No.: B1265797
CAS No.: 37529-30-9
M. Wt: 233.39 g/mol
InChI Key: WGENWPANMZLPIH-UHFFFAOYSA-N
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Description

4-Decylaniline is a useful research compound. Its molecular formula is C16H27N and its molecular weight is 233.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N B1265797 4-Decylaniline CAS No. 37529-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-decylaniline
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InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3
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InChI Key

WGENWPANMZLPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H27N
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DSSTOX Substance ID

DTXSID9022287
Record name 4-Decylaniline
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Molecular Weight

233.39 g/mol
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CAS No.

37529-30-9
Record name 4-Decylaniline
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Record name 4-Decylaniline
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Record name 4-Decylaniline
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Record name 4-DECYLANILINE
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Foundational & Exploratory

4-Decylaniline CAS number 37529-30-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Decylaniline (CAS: 37529-30-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 37529-30-9), a long-chain alkyl aniline derivative. Intended for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust multi-step synthesis protocol, and describes standard methods for its spectroscopic characterization. Furthermore, it explores the key reactivity of this compound and its significant applications, particularly as a precursor in the field of materials science for liquid crystals. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Introduction to this compound

This compound, also known as 4-n-decylaniline or p-decylaniline, is an organic compound characterized by a decyl group substituted at the para position of an aniline molecule.[1][2][3] Its chemical formula is C₁₆H₂₇N.[1][2] The structure combines a hydrophilic amino head with a long, hydrophobic ten-carbon alkyl tail, rendering it an amphiphilic molecule. This unique structure is the basis for its primary application as a key building block in the synthesis of liquid crystals, where the long alkyl chain promotes the formation of ordered, yet fluid, mesophases.[4][5] It also serves as a chemical intermediate for dyes and specialized polymers and has been used in studies of biomimetic membranes.[4]

Physicochemical Properties

This compound is typically a colorless to light yellow or orange liquid or low-melting solid at room temperature.[4][6] It is soluble in common organic solvents but insoluble in water.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 37529-30-9[1]
Molecular Formula C₁₆H₂₇N[1][2][3]
Molecular Weight 233.39 g/mol [1][2][7]
IUPAC Name This compound[1]
Synonyms 4-n-Decylaniline, p-Decylaniline, Benzenamine, 4-decyl-[1][2][3]
Appearance Colorless to light yellow/orange liquid or crystalline solid[4][6][8]
Melting Point 25 °C (lit.)[2][4]
Boiling Point 218-220 °C @ 14 mmHg (lit.)[2][4][9]
Flash Point >113 °C (>235 °F) - closed cup[7]
Solubility Insoluble in water; Soluble in organic solvents[2][4]

Synthesis and Purification

While several synthetic routes to this compound exist, including direct alkylation of aniline, a common and reliable laboratory-scale approach involves a four-step sequence starting from benzene.[10] This method offers high regioselectivity for the para-substituted product and relies on well-established, high-yielding reactions.

Synthetic Workflow Overview

The recommended synthesis proceeds via:

  • Friedel-Crafts Acylation: Reaction of benzene with decanoyl chloride to form 4-decanoylbenzene.

  • Clemmensen Reduction: Reduction of the ketone to yield decylbenzene.

  • Nitration: Regioselective nitration of decylbenzene at the para-position.

  • Nitro Group Reduction: Reduction of 4-decylnitrobenzene to the final product, this compound.

The entire workflow is visualized in the diagram below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Nitration cluster_3 Step 4: Nitro Reduction Benzene Benzene Decanophenone Decanophenone Benzene->Decanophenone Acylation DecanoylCl Decanoyl Chloride + AlCl₃ Decylbenzene Decylbenzene Decanophenone->Decylbenzene Reduction Reducer1 Zn(Hg), conc. HCl NitroDecylbenzene 4-Decylnitrobenzene Decylbenzene->NitroDecylbenzene Nitration NitratingAgent HNO₃, H₂SO₄ FinalProduct This compound NitroDecylbenzene->FinalProduct Reduction Reducer2 Sn, conc. HCl or H₂/Pd-C

Caption: Multi-step synthesis workflow for this compound.

Detailed Laboratory Protocol

Expert Insight: This multi-step synthesis is preferred over direct Friedel-Crafts alkylation of benzene with 1-chlorodecane because the latter is prone to carbocation rearrangements and polyalkylation, leading to a mixture of isomers and products with lower yields. The acylation-reduction sequence ensures the straight-chain decyl group is installed without rearrangement and that mono-substitution is favored.

Step 1: Synthesis of Decanophenone (Friedel-Crafts Acylation)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent like dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add decanoyl chloride (1.0 eq.) dropwise to the suspension via the addition funnel.

  • Slowly add benzene (1.5 eq.) to the mixture.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude decanophenone.

Step 2: Synthesis of Decylbenzene (Clemmensen Reduction)

  • In a round-bottom flask, add amalgamated zinc (Zn(Hg), prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid (HCl).

  • Add the crude decanophenone from Step 1 dissolved in toluene.

  • Heat the mixture to reflux for 6-8 hours. Add portions of concentrated HCl periodically to maintain the acidic conditions.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield decylbenzene.

Step 3: Synthesis of 4-Decylnitrobenzene (Nitration)

  • In a flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to chilled (0 °C) concentrated sulfuric acid (H₂SO₄).

  • Cool the decylbenzene from Step 2 in a separate flask to 0 °C.

  • Slowly add the nitrating mixture dropwise to the decylbenzene, maintaining the temperature below 10 °C. The decyl group is an ortho, para-director, and the bulky alkyl chain sterically favors the formation of the para-product.

  • Stir for 1-2 hours, then pour the mixture onto ice.

  • Extract the product with ether or DCM, wash the organic layer with water and brine, dry, and concentrate. The para-isomer can be purified from the minor ortho-isomer by column chromatography or recrystallization.

Step 4: Synthesis of this compound (Nitro Reduction)

  • Place the 4-decylnitrobenzene from Step 3 in a round-bottom flask with ethanol.

  • Add tin (Sn) metal granules (2.5-3.0 eq.) followed by the slow addition of concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete.

  • Cool the mixture and basify by slowly adding a concentrated sodium hydroxide (NaOH) solution until the tin salts precipitate.

  • Extract the product with ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by vacuum distillation.[9]

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 2.

Table 2: Key Spectroscopic Data for this compound

TechniqueObservationInterpretation
¹H NMR δ ~ 7.0 (d, 2H), 6.6 (d, 2H)Aromatic protons (AA'BB' system)
δ ~ 3.5 (br s, 2H)-NH₂ protons
δ ~ 2.5 (t, 2H)Benzylic -CH₂- protons
δ ~ 1.5 (m, 2H), 1.2 (m, 14H)Aliphatic -(CH₂)₈- protons
δ ~ 0.9 (t, 3H)Terminal -CH₃ protons
IR (cm⁻¹) 3430-3350 (two bands)N-H stretch (primary amine)[1][11]
3050-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1620N-H bend (scissoring)
~1515Aromatic C=C stretch
MS (EI) m/z = 233 (M⁺)Molecular ion peak[1][3]
m/z = 106Base peak, from benzylic cleavage [C₇H₈N]⁺

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in cm⁻¹.

Reactivity and Potential Applications

Core Reactivity

The chemical behavior of this compound is dictated by two main functional groups: the nucleophilic amino group and the electron-rich aromatic ring.

  • Reactions at the Amino Group: The lone pair on the nitrogen atom makes it a potent nucleophile. It readily undergoes N-alkylation, acylation, and diazotization reactions to form a wide range of derivatives.[12][13]

  • Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating, ortho, para-director. This makes the aromatic ring highly susceptible to electrophilic attack (e.g., halogenation, sulfonation) at the positions ortho to the amino group.

G cluster_amine_rxns Reactions at Amine Group cluster_ring_rxns Electrophilic Aromatic Substitution Aniline This compound Amide N-Acyl Derivative Aniline->Amide RCOCl SecondaryAmine N-Alkyl Derivative Aniline->SecondaryAmine R'-X Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Halogenated Ortho-Halogenated Product Aniline->Halogenated X₂

Caption: Key reaction pathways for this compound.

Applications
  • Liquid Crystals: The primary application of this compound is as a synthon for calamitic (rod-shaped) liquid crystals.[5] The molecule itself can be a component, but more often it is derivatized, for example, by forming Schiff bases or azo compounds, to create molecules with the necessary rigidity and aspect ratio to exhibit nematic or smectic phases.[2][6][14] These materials are crucial for display technologies and optical sensors.[14]

  • Polymer Science: Long-chain anilines can be used to synthesize or modify polymers. For instance, it has been studied as a plasticizer for poly(ethyl acrylate) ionomers.[7] Polyanilines with long alkyl chains have also been investigated for their unique electronic and solubility properties.[15]

  • Drug Development and Surfactants: While not a drug itself, the 4-alkylaniline scaffold is present in some biologically active molecules.[16] Its amphiphilic nature also makes it useful as a surfactant or a component in forming stable lipid layers for biochemical studies, such as inserting proteins into biomimetic membranes.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as hazardous, and users should consult the Safety Data Sheet (SDS) before use.

  • Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][5][7] May cause respiratory irritation (H335).[1][7]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H400/H410).[1][5][8] Avoid release to the environment and collect spillage.[5][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[4][8] All handling should be performed in a well-ventilated chemical fume hood.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4][8]

Conclusion

This compound is a valuable chemical intermediate with a distinct molecular architecture that makes it particularly suited for materials science, especially in the synthesis of liquid crystals. Its synthesis is achievable through robust and well-understood organic chemistry principles. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

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  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.
  • Palladium-catalyzed amination strategies for aniline synthesis. (n.d.). ResearchGate.
  • This compound. NIST WebBook.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. PubMed.
  • This compound Phase change data. NIST WebBook.
  • Alkylation of nucleic acids by DNA-targeted 4-anilinoquinolinium aniline mustards: kinetic studies. (n.d.). PubMed.
  • Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. (2015). PubMed Central.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health.
  • NMR spectrum of reagent (4-amino-N,N-dimethylaniline). (n.d.). ResearchGate.
  • 4-Bromo-1-nitrobenzene. (n.d.). PubMed Central.
  • This compound. (n.d.). NIST WebBook (Main Page).
  • Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction. (n.d.). ResearchGate.
  • Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center.
  • Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications.
  • Liquid Crystals Pharmaceutical Application: A Review. (n.d.). ResearchGate.
  • FT-IR spectra of Pure components. (n.d.). ResearchGate.
  • Liquid Crystalline Phase & its Pharma Applications. (n.d.). Research and Reviews.
  • Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. (2026). Bioengineer.org.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central.
  • 1-Bromo-4-nitrobenzene. PubChem, National Institutes of Health.

Sources

An In-depth Technical Guide to 4-Decylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Decylaniline, a versatile organic compound with significant applications in materials science and as a chemical intermediate. We will delve into its fundamental chemical properties, outline a detailed synthesis protocol, and explore its various applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

This compound is an aromatic amine characterized by a decyl group substituent on the aniline ring. This alkyl chain imparts specific lipophilic properties that are leveraged in its various applications.

  • Molecular Formula: C₁₆H₂₇N[1][2][3][4]

  • Molecular Weight: 233.39 g/mol [1][2]

  • CAS Registry Number: 37529-30-9[1][3][4]

  • IUPAC Name: this compound[1]

  • Common Synonyms: p-Decylaniline, 4-n-Decylaniline, Benzenamine, 4-decyl-[1][3][4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound (C₁₆H₂₇N).

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
Appearance Colorless to light orange/brown liquid[5][6]
Melting Point 25 °C[4][5][7]
Boiling Point 218-220 °C at 14 mmHg[5][7][8]
Flash Point >110 °C (>230 °F)[8]
Solubility Insoluble in water; soluble in organic solvents[4][5][7]
Refractive Index ~1.513[4][8]

Synthesis of this compound: A Methodological Approach

This compound can be synthesized via several routes. A common laboratory-scale approach is the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction involves the reaction of aniline with an alkylating agent, such as a 1-alkene or 1-alkanol, in the presence of a Lewis acid catalyst.

The following protocol is a representative method adapted from procedures for similar alkylated anilines, such as 4-dodecylaniline[9]. The choice of a Lewis acid like zinc chloride is critical as it polarizes the alkylating agent, facilitating the electrophilic attack on the electron-rich aniline ring. The para position is the major product due to steric hindrance at the ortho positions from the amino group.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • 1-Decanol

  • Zinc Chloride (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add aniline (1 equivalent) and anhydrous toluene.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous zinc chloride (0.5 equivalents) to the stirring solution.[6]

  • Alkylation: Slowly add 1-decanol (1.1 equivalents) to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly quench the reaction by adding 1M hydrochloric acid to dissolve the zinc salts and protonate the excess aniline.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Aniline & Toluene in flask Catalyst Add anhydrous ZnCl₂ under N₂ Setup->Catalyst Alkylating Slowly add 1-Decanol Catalyst->Alkylating Reflux Heat to reflux (12-24h) Monitor via TLC Alkylating->Reflux Quench Cool and quench with 1M HCl Reflux->Quench Extract Extract organic layer, wash with NaHCO₃ Quench->Extract Dry Dry over Na₂SO₄ & concentrate Extract->Dry Purify Purify via vacuum distillation Dry->Purify Product Pure this compound Purify->Product

Sources

physical properties of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Decylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 37529-30-9) is an organic compound featuring a long alkyl chain attached to an aniline core.[1] This unique amphiphilic structure makes it a valuable intermediate in the synthesis of dyes, liquid crystals, pharmaceuticals, and pesticides.[2][3] Its physical properties are critical determinants of its behavior in synthetic reactions, formulation processes, and biological systems. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the scientific rationale behind these analytical choices.

Molecular Structure and Core Identifiers

This compound is characterized by a ten-carbon alkyl chain (decyl group) at the para-position of the aniline ring. This structure imparts both hydrophobic (the alkyl chain) and hydrophilic (the amino group) characteristics.

  • Chemical Name: this compound[1]

  • Synonyms: p-Decylaniline, 4-n-Decylaniline, 4-Decylbenzenamine[1][4]

  • CAS Number: 37529-30-9[5]

  • Molecular Formula: C₁₆H₂₇N[1][5]

  • Molecular Weight: 233.39 g/mol [4][5]

  • Appearance: Colorless to light orange or brown liquid.[1][2][6]

Physicochemical Properties

The physical state and thermal behavior of a compound are foundational to its handling, purification, and application. The long alkyl chain in this compound significantly influences its melting and boiling points compared to aniline itself.

PropertyValueSource(s)
Melting Point 25 °C (77 °F)[1][2]
Boiling Point 218-220 °C (424-428 °F) at 14 mmHg[2]
Density ~0.9 g/cm³[1][7]
Refractive Index ~1.513[1][7]
Flash Point 113 °C (235.4 °F) - closed cup
Thermal Properties: Melting and Boiling Points

The melting point of 25 °C indicates that this compound is a solid at standard room temperature but will melt on a warm day.[1][2] This low melting point is a consequence of the flexible, non-polar decyl chain, which disrupts efficient crystal packing compared to more rigid molecules.

The boiling point is reported at a reduced pressure (14 mmHg) to prevent thermal decomposition, a common issue for high-molecular-weight amines which can oxidize or degrade at elevated temperatures under atmospheric pressure.

Density and Refractive Index

With a density of approximately 0.9 g/cm³, this compound is less dense than water.[1][7] Its refractive index of 1.513 is a useful parameter for quick identity and purity checks using refractometry.[1][7]

Solubility Profile

The "like dissolves like" principle is paramount in understanding the solubility of this compound. Its long, non-polar alkyl tail dominates its solubility characteristics.

  • Water Solubility: Insoluble.[1][2][3] The hydrophobic nature of the C₁₀ chain prevents dissolution in polar solvents like water.

  • Organic Solvent Solubility: Soluble.[2] It readily dissolves in non-polar and moderately polar organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons.

This solubility profile is critical for its use in organic synthesis, where it is typically reacted in non-aqueous media. For purification, techniques like liquid-liquid extraction would leverage its immiscibility with water.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Key spectral features for this compound are predictable based on its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying functional groups. For this compound, characteristic peaks would include N-H stretching vibrations from the amine group (~3300-3500 cm⁻¹), C-H stretching from the alkyl chain and aromatic ring (~2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the -NH₂ protons (a broad singlet), and a series of overlapping signals for the aliphatic protons of the decyl chain (typically 0.8-2.6 ppm), including a characteristic triplet for the terminal methyl group.[4]

    • ¹³C NMR: The carbon NMR would reveal distinct signals for the aromatic carbons and the ten individual carbons of the alkyl chain.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 233. A prominent fragment often corresponds to the benzylic cleavage, resulting in a peak at m/z 106.[4]

Experimental Methodologies: A Practical Approach

Ensuring the accuracy of physical property data requires robust and validated experimental protocols.

Determination of Melting Point: Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Protocol:

  • Sample Preparation: A small quantity (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: The sample is cooled to a temperature well below the expected melting point (e.g., 0 °C), then heated at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is chosen over traditional melting point apparatus for its high precision, small sample requirement, and ability to detect other thermal events like glass transitions or polymorphic changes.

Workflow for Physicochemical Characterization of this compound

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Structural Confirmation cluster_3 Data Consolidation A Obtain Sample of This compound B Visual Inspection (Color, Physical State) A->B C Melting Point (DSC) B->C Proceed to analysis D Boiling Point (Vacuum Distillation) B->D Proceed to analysis E Density (Pycnometry) B->E Proceed to analysis F Solubility Screen (Water, Organic Solvents) B->F Proceed to analysis J Compile Data Sheet C->J Input data D->J Input data E->J Input data F->J Input data G IR Spectroscopy G->J Confirm structure H NMR (1H, 13C) H->J Confirm structure I Mass Spectrometry I->J Confirm structure K Compare to Literature Values J->K

A logical workflow for the comprehensive analysis of this compound's physical properties.

Determination of Boiling Point: Vacuum Distillation

This method is essential for high-boiling, thermally sensitive compounds.

Protocol:

  • Apparatus Setup: A distillation apparatus with a vacuum adapter, a cold trap, and a manometer is assembled.

  • Procedure: The this compound sample is placed in the distillation flask. The system is evacuated to a stable, known pressure (e.g., 14 mmHg).

  • Heating: The flask is gently heated until the liquid begins to boil and the vapor temperature stabilizes.

  • Measurement: The temperature of the vapor and the corresponding pressure are recorded as the boiling point under reduced pressure.

Causality: Performing the distillation under vacuum lowers the required temperature for boiling, thereby preventing the degradation that would occur at the much higher atmospheric boiling point.

Safety and Handling

As with any aniline derivative, proper safety precautions are mandatory.

  • Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is also considered very toxic to aquatic life.[4][6]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, as it can be air-sensitive.[6][8] It should be kept in a cool, dry place away from oxidizing agents.

Relevance in Research and Drug Development

The physical properties of this compound directly impact its utility in several fields:

  • Drug Development: As a precursor, its solubility and reactivity determine the choice of solvents and reaction conditions. The long alkyl chain can be used to increase the lipophilicity of a final drug molecule, potentially enhancing its ability to cross cell membranes.

  • Materials Science: In the synthesis of liquid crystals, the melting and boiling points are critical for defining the temperature range over which the material exhibits its liquid crystalline phases.[2]

  • Biomimetic Membranes: The amphiphilic nature of this compound has been exploited in studies of lipid deposition and the stabilization of artificial membranes.

Conclusion

This compound is a versatile chemical intermediate whose physical properties are a direct reflection of its molecular structure. A thorough understanding and accurate measurement of its melting point, boiling point, solubility, and spectral characteristics are essential for its safe handling and successful application in research and development. The methodologies outlined in this guide provide a framework for obtaining reliable data, ensuring scientific integrity and enabling the compound's full potential to be realized.

References

  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92309, this compound.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

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4-Decylaniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Decylaniline

Introduction: Understanding this compound

This compound is an organic compound belonging to the aromatic amine family. Structurally, it is characterized by an aniline molecule substituted with a ten-carbon alkyl chain (a decyl group) at the para (4) position of the benzene ring. This unique structure, combining a hydrophilic amino group with a long, lipophilic alkyl chain, imparts amphiphilic properties to the molecule. It serves as a critical intermediate in the synthesis of various organic materials, including dyes, pesticides, and specialized polymers.[1] Notably, its application extends to the development of advanced materials such as liquid crystals and organic photoelectric materials, where the molecular geometry and electronic properties are paramount.[1][2] This guide provides a comprehensive examination of its core physical properties—the melting and boiling points—offering both established data and the experimental context necessary for laboratory application.

Core Physicochemical Properties

The melting and boiling points are fundamental physical constants that provide insights into a substance's purity and the nature of its intermolecular forces. For this compound, the long alkyl chain significantly influences these properties.

Below is a summary of its key physicochemical data, compiled from various authoritative chemical suppliers and databases.

PropertyValueSource(s)
Melting Point 25 °C[1][3][4][5]
Boiling Point 218-220 °C (at 14 mmHg)[1][2][5]
164 °C (at 2 mmHg)
219 °C (at 760 mmHg, predicted)[3][4]
Molecular Formula C₁₆H₂₇N[3][4][6]
Molecular Weight 233.39 g/mol [3][5][6]
Appearance Colorless to brown or light orange liquid[1][3]
Density ~0.9 g/cm³[3][4]
Refractive Index ~1.513[3][4]
Water Solubility Insoluble[1][2][3][4]

Note: The boiling point of high-molecular-weight compounds like this compound is often measured under reduced pressure to prevent thermal decomposition at atmospheric pressure.

Molecular Structure of this compound

The structure combines a rigid aromatic ring with a flexible, long alkyl chain, which is key to its physical behavior.

Workflow cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Reduced Pressure) MP_Start Prepare Solid Sample in Capillary MP_Approx Rapid Scan (10°C/min) to Find Approx. MP MP_Start->MP_Approx MP_Accurate Slow Scan (1-2°C/min) Near Approx. MP MP_Approx->MP_Accurate MP_Record Record Onset (T₁) and Clear (T₂) Temperatures MP_Accurate->MP_Record BP_Setup Assemble Vacuum Distillation Apparatus BP_Evacuate Evacuate System to Target Pressure (e.g., 14 mmHg) BP_Setup->BP_Evacuate BP_Heat Heat Sample Gently BP_Evacuate->BP_Heat BP_Record Record Stable Temperature at Boiling BP_Heat->BP_Record

Caption: Workflow for melting and boiling point determination.

Synthesis Pathway and Impact on Purity

This compound is typically synthesized via Friedel-Crafts alkylation of aniline. [7]The purity of the final product, which is critical for accurate physical property measurement, depends on the successful removal of reactants and byproducts.

Generalized Synthesis: Aniline is reacted with an alkylating agent, such as 1-decene or 1-decanol, in the presence of an acid catalyst (e.g., aluminum chloride). [7]This reaction can yield ortho- and poly-alkylated byproducts in addition to the desired para-substituted product.

Synthesis Reactants Aniline + 1-Decene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Crude Crude Product Mixture (Ortho, Para, Poly-alkylated) Reaction->Crude Purification Purification (e.g., Vacuum Distillation / Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: Generalized synthesis and purification pathway for this compound.

Post-synthesis purification, typically via vacuum distillation, is essential to isolate the this compound. The effectiveness of this purification directly impacts the sharpness of the melting point and the accuracy of the boiling point measurement.

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is crucial.

  • Hazard Classification: It is classified as causing skin and serious eye irritation. [6]It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects. [6]* Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [1]Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, refrigerated (0-10°C), and dry place under an inert atmosphere, as it can be air-sensitive. [1]

Conclusion

The melting point (25 °C) and boiling point (218-220 °C at 14 mmHg) of this compound are defining physical properties that reflect its molecular structure—specifically, the interplay between the long hydrophobic decyl chain and the polar amine group. These values are not only crucial for identification but also serve as key indicators of purity. The protocols and scientific principles outlined in this guide provide researchers with the foundational knowledge required for the accurate measurement and interpretation of these properties in a laboratory setting.

References

  • National Center for Biotechnology Information. (n.d.). This compound | C16H27N | CID 92309. PubChem.
  • ChemBK. (2024, April 9). This compound.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37529-30-9).
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • University of Calgary. (n.d.). Melting point determination.
  • chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube.
  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.
  • Chemistry LibreTexts. (2021, January 15). 15.2: Properties of Amines.
  • Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding.

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A Technical Guide to the Solubility of 4-Decylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-decylaniline in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a predictive framework for solubility based on Hansen Solubility Parameters, and provides detailed, field-proven experimental protocols for the precise determination and quantification of this compound solubility.

Introduction: The Significance of this compound and its Solubility

This compound, a substituted aniline with a ten-carbon alkyl chain, is a molecule of interest in various fields, including the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1] Its molecular structure, characterized by a polar aniline head and a long, nonpolar decyl tail, imparts it with amphiphilic properties that dictate its behavior in different solvent environments.

A thorough understanding of the solubility of this compound is paramount for its practical application. In pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. In materials science, controlling the solubility is essential for processes like crystallization, thin-film deposition, and purification. This guide aims to provide the foundational knowledge and practical methodologies to predict, determine, and understand the solubility of this compound.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₆H₂₇N[1][2]
Molecular Weight 233.39 g/mol [3]
Melting Point 25 °C (lit.)[1][2]
Boiling Point 218-220 °C at 14 mmHg (lit.)[1][2]
Appearance Colorless to slightly yellow liquid[1]
Water Solubility Insoluble[1][2][3]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

The central concept of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (in this case, this compound) and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, higher solubility.

Estimated Hansen Solubility Parameters for this compound
Hansen ParameterEstimated Value (MPa⁰⁵)
δD (Dispersion) 18.5
δP (Polar) 4.5
δH (Hydrogen Bonding) 6.0
Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP for various organic solvents, we can predict the relative solubility. A lower Hansen distance (Ra) suggests better solubility.

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Hansen Distance (Ra) from this compoundPredicted Solubility
Toluene 18.01.42.04.6High
Tetrahydrofuran (THF) 16.85.78.04.6High
Chloroform 17.83.15.72.0High
Dichloromethane 17.07.37.14.5High
Acetone 15.510.47.07.8Moderate
Ethyl Acetate 15.85.37.23.3High
n-Hexane 14.90.00.09.9Moderate to Low
Methanol 15.112.322.318.0Low
Ethanol 15.88.819.414.9Low
Isopropanol 15.86.116.411.2Low

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen Distance. Experimental verification is essential.

Experimental Determination of Solubility

For definitive quantitative data, experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to solvent in a sealed vial B Place vials in a shaker at constant temperature A->B C Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Dilute the filtrate with a suitable solvent G->H I Analyze by HPLC or UV-Vis Spectroscopy H->I J Calculate solubility from the concentration I->J

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Protocol for Isothermal Shake-Flask Method

Materials and Equipment:

  • This compound (solid or liquid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to ensure equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the extracted supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration of 4-deylaniline within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 4-deylaniline.

  • Calculation: Calculate the solubility of 4-deylaniline in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Analytical Quantification Methods

Accurate quantification of the dissolved 4-deylaniline is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectroscopy are two robust methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying 4-deylaniline. A reverse-phase HPLC method is generally suitable.[7]

Illustrative HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~240 nm (or the λmax of this compound in the mobile phase)

Protocol for HPLC Analysis:

  • Standard Preparation: Prepare a series of standard solutions of 4-deylaniline of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample of the saturated solution and record the peak area.

  • Concentration Determination: Determine the concentration of 4-deylaniline in the diluted sample using the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable if other components in the solution do not absorb at the same wavelength as 4-deylaniline.

Protocol for UV-Vis Spectroscopy Analysis:

  • Determine λmax: Scan a dilute solution of 4-deylaniline in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For aniline derivatives, this is typically in the range of 230-280 nm.[9]

  • Standard Preparation: Prepare a series of standard solutions of 4-deylaniline in the same solvent used for the solubility study.

  • Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the diluted saturated solution at λmax.

  • Concentration Determination: Determine the concentration of 4-deylaniline in the diluted sample from the calibration curve.

  • Solubility Calculation: Calculate the solubility in the original saturated solution, correcting for the dilution.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of 4-deylaniline in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with robust experimental methodologies, researchers and drug development professionals can effectively address the challenges associated with the solubility of this compound. The detailed protocols for the isothermal shake-flask method, coupled with HPLC and UV-Vis analytical techniques, offer a validated pathway to obtaining precise and reliable quantitative solubility data. This foundational knowledge is crucial for the successful application of 4-deylaniline in its diverse fields of use.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.
  • Viscometric determination of polyaniline/solvent interaction parameters for improved solubility. ResearchGate.
  • Hansen solubility parameter. Wikipedia.
  • Hansen parameters of the different organic solvents used. ResearchGate.
  • This compound. ChemBK.
  • Solubility test for Organic Compounds.
  • Chemical Properties of this compound (CAS 37529-30-9). Cheméo.
  • Determination of the Hansen solubility parameters with a novel optimization method. ResearchGate.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
  • Hansen Solubility Parameters.
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate.
  • Hansen solubility parameters. Stenutz.
  • Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. CoLab.
  • The Evolution of Solubility Prediction Methods. Rowan Scientific.
  • Solubility of Organic Compounds.
  • Is the spectrophotometric method reliable for determine Aniline concentration?. ResearchGate.

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An In-depth Technical Guide to N,N-dipentylaniline (C16H27N): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of the aniline derivative N,N-dipentylaniline, which corresponds to the molecular formula C16H27N. The guide is structured for researchers, scientists, and professionals in drug development, offering in-depth insights into its nomenclature, synthesis, physicochemical properties, and potential applications. The narrative emphasizes the causal relationships in experimental design and provides validated protocols, grounding claims in authoritative scientific literature.

Introduction to N,N-Dialkylated Anilines

Aniline (C6H5NH2) and its derivatives are foundational scaffolds in modern organic chemistry.[1] Their versatility makes them indispensable starting materials and intermediates in the synthesis of a vast range of commercial products, including dyes, polymers, and notably, pharmaceuticals.[2][3] The reactivity of the aniline molecule can be precisely modulated through substitution on either the aromatic ring or the nitrogen atom.

N,N-dialkylated anilines, a subclass where both hydrogen atoms of the amino group are replaced by alkyl chains, exhibit distinct chemical properties compared to their primary aniline counterparts. This substitution transforms the nitrogen from a primary to a tertiary amine, which significantly increases its basicity and steric bulk while eliminating its potential as a hydrogen bond donor. These modifications are crucial in directing reaction pathways and are leveraged in various applications, from acid scavengers in sensitive reactions to key precursors in complex molecular syntheses.[4][5] This guide will focus on a specific, long-chain derivative, N,N-dipentylaniline , as a representative model for this important class of compounds.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of aniline derivatives follows a clear set of rules defined by the International Union of Pure and Applied Chemistry (IUPAC). For the target molecule, C16H27N, the correct IUPAC name is N,N-dipentylaniline .

  • Parent Name : The core structure is aniline. An alternative, systematic IUPAC parent name is "benzenamine".

  • Substituents : Two identical alkyl groups, pentyl groups (C5H11), are attached to the molecule.

  • Locants : The "N,N-" prefix explicitly indicates that both pentyl groups are bonded directly to the nitrogen atom of the amino group, not to the benzene ring.

This nomenclature distinguishes it from isomers where the alkyl groups might be attached to the aromatic ring (e.g., 2,4-dipentylaniline).

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the structure N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.5,-0.5!"]; C2 [label="C", pos="-2.5,-1.2!"]; C3 [label="C", pos="-3.5,-0.5!"]; C4 [label="C", pos="-3.5,0.8!"]; C5 [label="C", pos="-2.5,1.5!"]; C6 [label="C", pos="-1.5,0.8!"];

// Pentyl chain 1 C7 [label="CH₂", pos="1.2,0.8!"]; C8 [label="CH₂", pos="2.4,0.8!"]; C9 [label="CH₂", pos="3.6,0.8!"]; C10 [label="CH₂", pos="4.8,0.8!"]; C11 [label="CH₃", pos="6.0,0.8!"];

// Pentyl chain 2 C12 [label="CH₂", pos="1.2,-0.8!"]; C13 [label="CH₂", pos="2.4,-0.8!"]; C14 [label="CH₂", pos="3.6,-0.8!"]; C15 [label="CH₂", pos="4.8,-0.8!"]; C16 [label="CH₃", pos="6.0,-0.8!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Aromatic ring representation node [shape=point, width=0.1, height=0.1, label="", pos="-2.5,0.5!"];

// Bonds to Nitrogen N -- C1; N -- C7; N -- C12;

// Pentyl chain bonds C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; } DOT Caption: Chemical structure of N,N-dipentylaniline.

Key Identifiers
PropertyValue
Molecular Formula C16H27N
Molecular Weight 233.40 g/mol
Canonical SMILES CCCCCN(CCCCC)C1=CC=CC=C1
IUPAC Name N,N-dipentylaniline
Synonyms N,N-diamylaniline, N-phenyldipentylamine

Synthesis Methodology: Direct N-Alkylation

The synthesis of N,N-dialkylanilines is commonly achieved through the direct N-alkylation of aniline with alkyl halides. This method is robust and scalable, making it suitable for both laboratory and industrial production.[6] The procedure involves a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

Principle of Synthesis

The core of the synthesis is a double SN2 reaction. Aniline (C6H5NH2) reacts with two equivalents of an alkylating agent, such as 1-bromopentane, in the presence of a non-nucleophilic base. The base is critical as it neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of aniline. Protonated aniline (anilinium bromide) is non-nucleophilic and would halt the reaction. Using at least two equivalents of the alkylating agent and base ensures the reaction proceeds to the desired tertiary amine.

Detailed Experimental Protocol

Reagents & Equipment:

  • Aniline (1.0 eq)

  • 1-Bromopentane (2.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add aniline, anhydrous potassium carbonate, and the solvent (e.g., acetonitrile). Stir the suspension for 10-15 minutes.

  • Addition of Alkylating Agent: Slowly add 1-bromopentane to the stirring suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Refluxing provides the necessary activation energy for the nucleophilic substitution. Potassium carbonate is chosen as it is an inexpensive, non-nucleophilic base that is easily removed during workup. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism.

  • Work-up: After cooling to room temperature, filter the solid K2CO3 and KBr salts. Wash the solids with a small amount of solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and diethyl ether. Shake vigorously and allow the layers to separate. The organic layer contains the product. Discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted primary/secondary amines), saturated NaHCO3 solution (to neutralize any residual acid), and brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-dipentylaniline as an oil.

Synthesis Workflow Diagram

G A 1. Charge Flask Aniline, K₂CO₃, Solvent B 2. Add Alkylating Agent 1-Bromopentane (2.2 eq) A->B C 3. Reaction Reflux (12-24h) B->C D 4. Filtration Remove K₂CO₃ / KBr C->D E 5. Extraction Diethyl Ether / Water D->E F 6. Washing Acid, Base, Brine E->F G 7. Drying & Concentration Na₂SO₄, Rotary Evaporator F->G H 8. Purification Vacuum Distillation G->H I Pure N,N-dipentylaniline H->I

Physicochemical and Spectroscopic Characterization

The physical properties of N,N-dipentylaniline are consistent with a high-molecular-weight, non-polar tertiary amine. Spectroscopic analysis provides an unambiguous confirmation of its molecular structure.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparative Data
Appearance Colorless to pale yellow oilSimilar to N,N-diethylaniline and N,N-dibutylaniline.[7]
Boiling Point > 280 °C (at atm. pressure)Boiling point increases with alkyl chain length. N,N-dibutylaniline boils at ~270°C.
Density ~0.89 - 0.91 g/mLSlightly less dense than water, typical for long-chain amines.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol, acetone)The long alkyl chains impart significant hydrophobic character.
Spectroscopic Data Analysis

Spectroscopic techniques are essential for structural verification post-synthesis.[8]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • δ 6.5-7.3 ppm: A complex multiplet pattern corresponding to the 5 protons on the phenyl ring.

    • δ ~3.2 ppm: A triplet corresponding to the 4 protons on the two CH2 groups directly attached to the nitrogen (-N-CH2-). The triplet is due to coupling with the adjacent CH2 group.

    • δ 1.2-1.6 ppm: A series of overlapping multiplets for the 12 protons of the internal (-CH2-)3 groups of the pentyl chains.

    • δ ~0.9 ppm: A triplet corresponding to the 6 protons of the terminal methyl (-CH3) groups.

  • ¹³C NMR (Carbon NMR):

    • δ 110-150 ppm: Signals for the 6 aromatic carbons. The carbon attached to the nitrogen (C-N) will be the most downfield.

    • δ ~51 ppm: Signal for the carbon of the N-CH2 group.

    • δ 14-32 ppm: A set of 4 signals for the remaining carbons of the pentyl chains.

  • IR (Infrared) Spectroscopy:

    • ~3050-3030 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong intensity due to 10 CH2/CH3 groups).

    • ~1600, 1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

    • ~1350 cm⁻¹: C-N stretching for the tertiary aromatic amine.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): A peak at m/z = 233, corresponding to the molecular weight.

    • Fragmentation: A prominent peak at m/z = 162 (M-71), corresponding to the loss of a pentyl radical (•C5H11), is expected.

Applications and Research Significance

While specific applications for N,N-dipentylaniline are not widely documented, its properties as a long-chain N,N-dialkylated aniline suggest its utility in several areas of chemical science and drug development.

  • Intermediate in Organic Synthesis: N,N-dialkylated anilines are valuable precursors for more complex molecules. They can undergo electrophilic aromatic substitution, and modern C-H activation methodologies allow for the construction of novel heterocyclic scaffolds like indoles from these starting materials.[4][9]

  • Pharmaceutical Research: The aniline scaffold is present in a wide range of drugs, including antidepressants, antihistamines, and anti-inflammatory agents.[3] While aniline itself can have toxicity concerns, derivatives are often explored to fine-tune pharmacological properties, improve bioavailability, or mitigate off-target effects.[10] The lipophilic nature of N,N-dipentylaniline could be exploited in the design of compounds intended to cross cell membranes.

  • Materials Science: Aniline derivatives are building blocks for conductive polymers and dyes.[1] Long alkyl chains, like the pentyl groups in this molecule, can be used to control the solubility and processing characteristics of polymeric materials.

  • Catalysis: Tertiary amines are often used as non-nucleophilic bases or catalysts in a variety of organic transformations. The steric bulk and basicity of N,N-dipentylaniline make it a candidate for such roles.

Conclusion

N,N-dipentylaniline (C16H27N) is a representative example of a long-chain, N,N-disubstituted aniline derivative. Its structure is unambiguously defined by its IUPAC name, and it can be reliably synthesized via direct N-alkylation of aniline. Its physicochemical properties are dictated by the combination of a polar tertiary amine head and long, nonpolar alkyl tails. This technical guide has provided a framework for its synthesis, characterization, and potential utility, underscoring the continued importance of aniline derivatives in advancing the fields of drug discovery, chemical synthesis, and materials science.

References

  • Powers, I. G., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society, 145(49), 26540–26544.
  • Reed, S. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry.
  • Wikipedia contributors. (2023). N,N-Dimethylaniline. Wikipedia, The Free Encyclopedia.
  • Powers, I. G., et al. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society.
  • Matrix Fine Chemicals. (n.d.). N,N-DIPHENYLANILINE | CAS 603-34-9.
  • PubChem. (n.d.). N,N-Diallylaniline. National Center for Biotechnology Information.
  • Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • Wikipedia contributors. (2023). Diphenylamine. Wikipedia, The Free Encyclopedia.
  • Sciencemadness Wiki. (2023). Diphenylamine.
  • PubChem. (n.d.). N,N-Diethylaniline. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides.
  • NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook.
  • PubChem. (n.d.). N,N-Dibenzylaniline. National Center for Biotechnology Information.
  • Bloom Tech. (n.d.). Can Aniline Be Used In Drug Development?
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Ethynyl-N,N-diphenylaniline. In PMC.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Open Access Pub. (n.d.). Anilines. Journal of New Developments in Chemistry.
  • PubChem. (n.d.). N,N-Diisopropylaniline. National Center for Biotechnology Information.
  • NIST. (n.d.). Diphenylamine. In NIST Chemistry WebBook.

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An In-Depth Technical Guide on 4-Decylaniline: Structural Insights, Isomers, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-decylaniline, a significant long-chain alkyl aniline. The document elucidates its structural formula, explores its various isomers, and details its physicochemical properties. It serves as an essential resource for professionals in chemistry and drug development, offering foundational knowledge and practical insights into this versatile compound.

Core Concepts: Unveiling this compound

This compound is an organic chemical compound featuring a decyl group attached to an aniline ring. This structure imparts both hydrophobic (from the long alkyl chain) and hydrophilic (from the amino group) characteristics, making it a molecule of interest in various chemical syntheses and material science applications.

The fundamental details of this compound are summarized below:

  • Chemical Name: this compound[1]

  • Synonyms: 4-n-Decylaniline, p-Decylaniline, 4-Decylphenylamine[1][2]

  • CAS Number: 37529-30-9[1][3][4]

  • Molecular Formula: C₁₆H₂₇N[1][3][4]

  • Molecular Weight: Approximately 233.39 g/mol [3][4][5]

The linear formula for this compound is CH₃(CH₂)₉C₆H₄NH₂.[3][6]

Structural Formula and Isomerism

The defining feature of this compound is the attachment of a decyl group to the fourth carbon (para position) of the benzene ring of aniline.

Visualizing the Structure

Caption: Structural representation of this compound.

Isomers of Decylaniline

Isomers are compounds that have the same molecular formula but different structural arrangements. For decylaniline, isomerism can arise from two main sources:

  • Positional Isomers: The decyl group can be attached to different positions on the aniline ring.

    • 2-Decylaniline (ortho-isomer): The decyl group is adjacent to the amino group.

    • 3-Decylaniline (meta-isomer): The decyl group is separated from the amino group by one carbon atom.

  • Structural Isomers of the Decyl Group: The ten-carbon alkyl chain itself can be branched in numerous ways, leading to a wide array of isomers. For instance, instead of a straight-chain n-decyl group, it could be a sec-decyl or a more complex branched structure.

The specific isomer of decylaniline used can significantly impact the physical and chemical properties of resulting materials and compounds.

Physicochemical Properties

The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic protocols.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to light orange/brown liquid[1][7][8]
Melting Point 23-25 °C[3][9][10]
Boiling Point 218-220 °C at 14 mmHg[3][9][11]
Flash Point >110 °C (>230 °F)[1][10]
Solubility Insoluble in water[1][9][11]
Density Approximately 0.895 - 0.9 g/cm³[9]
Refractive Index ~1.51[10]
Synthesis and Reactions

A common method for synthesizing this compound involves the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction introduces the decyl group onto the benzene ring.

Illustrative Synthetic Workflow

Synthesis Aniline Aniline Reaction Friedel-Crafts Alkylation Aniline->Reaction DecylHalide Decyl Halide (e.g., 1-bromodecane) DecylHalide->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Product This compound & Isomers Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

It is important to note that Friedel-Crafts alkylation can lead to a mixture of ortho, meta, and para isomers, as well as polyalkylation products. Therefore, a purification step, such as column chromatography, is often necessary to isolate the desired this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields, including:

  • Liquid Crystal Materials: The long alkyl chain is a common feature in molecules designed to exhibit liquid crystalline properties.

  • Organic Electronics: It can be a building block for organic semiconductors and other photoactive materials.[9]

  • Pharmaceutical Synthesis: The aniline moiety is a precursor in many drug molecules. The decyl group can be used to modulate the lipophilicity of a target compound, which is a critical parameter for drug absorption and distribution.

  • Dyes and Pigments: It can be used in the synthesis of azo dyes and other colorants.[7][11]

  • Polymer Chemistry: It can be incorporated into polymer structures to modify their properties, such as in the plasticization of poly(ethyl acrylate) ionomers.[12]

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.[9] It is also considered very toxic to aquatic life with long-lasting effects.[5][13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical compound with a unique combination of properties derived from its aromatic amino core and its long alkyl chain. A thorough understanding of its structure, isomers, and reactivity is crucial for its effective utilization in scientific research and industrial applications. As research in materials science and drug discovery continues to advance, the demand for well-characterized intermediates like this compound is likely to grow.

References
  • ChemBK. This compound.
  • Cheméo. Chemical Properties of this compound.
  • NIST. This compound. In: NIST Chemistry WebBook.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92309, this compound.
  • Tong X, Bazuin CG. Plasticization of a poly (ethyl acrylate) ionomer by an alkyl aniline. Journal of Polymer Science Part B: Polymer Physics. 1992;30(4):389-399.

Sources

An In-Depth Technical Guide to 4-Decylaniline: From Molecular Representation to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Decylaniline, a molecule of significant interest in materials science and as a synthetic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identity, synthesis, analytical characterization, and potential applications of this long-chain aromatic amine. We will move beyond simple data presentation to explore the underlying principles and rationale that govern its behavior and utility.

Defining the Molecule: The SMILES String and Core Identifiers

The identity of a chemical compound in modern cheminformatics is often distilled into a single line of text. For this compound, this fundamental representation is its SMILES (Simplified Molecular-Input Line-Entry System) string.

Canonical SMILES String: CCCCCCCCCCc1ccc(N)cc1

This string elegantly encodes the molecule's two-dimensional structure. Let's deconstruct it:

  • CCCCCCCCCC: Represents a ten-carbon aliphatic chain (a decyl group).

  • c1ccc(N)cc1: Describes a benzene ring (c1...c1) with a nitrogen atom (N) attached. The parentheses denote the amino group as a substituent on the aromatic ring. The lowercase 'c' indicates the aromatic nature of the carbon atoms.

The para-substitution pattern (at position 4) is implicitly defined by the linear notation of the benzene ring substituents. This SMILES string is a gateway to a wealth of information stored in chemical databases.

The following table summarizes the key identifiers for this compound, providing a cross-reference to major chemical information systems.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 37529-30-9Sigma-Aldrich
Molecular Formula C₁₆H₂₇NNIST[2]
Molecular Weight 233.39 g/mol Sigma-Aldrich
InChI 1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3NIST[2]
InChIKey WGENWPANMZLPIH-UHFFFAOYSA-NNIST[2]

Physicochemical Properties: A Blend of Aromatic and Aliphatic Character

The unique structure of this compound, combining a polar aromatic amine head with a long, nonpolar aliphatic tail, gives rise to its distinct physical properties. These properties are crucial for predicting its behavior in various chemical environments, from reaction solvents to biological membranes.

PropertyValueConditionsSource
Melting Point 25 °C(lit.)Sigma-Aldrich
Boiling Point 218-220 °C14 mmHgSigma-Aldrich
Appearance Colorless to slightly yellow/light orange liquidAmbientChemBK[3], ChemicalBook[4]
Solubility Insoluble in water; soluble in organic solvents---ChemBK[3]
Flash Point 113 °Cclosed cupSigma-Aldrich

The low melting point indicates that it is a liquid at or near room temperature. Its insolubility in water and good solubility in organic solvents are direct consequences of the hydrophobic decyl chain, which dominates the molecule's overall polarity.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of aniline. However, a direct reaction between aniline and an alkylating agent in the presence of a Lewis acid like aluminum chloride (AlCl₃) is problematic. The lone pair of electrons on the aniline's amino group readily coordinates with the Lewis acid, forming an adduct.[5] This deactivates the benzene ring towards electrophilic substitution.

To circumvent this, a common strategy is to first protect the amino group by converting it into an amide (e.g., an acetanilide). The amide group is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-alkylation. The protecting group can be removed by hydrolysis after the alkylation step.

Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from procedures for similar long-chain alkyl anilines.[6]

Experimental Protocol: Synthesis of this compound

Part A: Acylation of Aniline (Protection)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.1 mol).

  • Reaction: Slowly add acetic anhydride (0.11 mol) to the aniline while stirring. An exothermic reaction will occur.

  • Heating: Once the initial reaction subsides, heat the mixture to 100°C for 1 hour to ensure complete conversion to acetanilide.

  • Isolation: Allow the reaction mixture to cool. Pour the mixture into cold water to precipitate the acetanilide. Filter the solid product, wash with cold water, and dry. The purity can be checked by melting point determination.

Part B: Friedel-Crafts Alkylation of Acetanilide

  • Setup: In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend the dried acetanilide (0.08 mol) in a suitable solvent like carbon disulfide.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (0.16 mol) in portions.

  • Alkylating Agent: Add 1-decene (0.08 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum salts and the amide. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

Part C: Purification

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: The crude this compound can be purified by vacuum distillation (b.p. 218-220 °C at 14 mmHg) to yield a colorless to pale yellow liquid.[7]

The workflow for this synthesis is visualized in the diagram below.

G cluster_0 Part A: Protection cluster_1 Part B: Alkylation & Deprotection cluster_2 Part C: Purification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acetanilide_in Acetanilide_in Alkylation Friedel-Crafts Reaction & Hydrolysis Acetanilide_in->Alkylation 1-Decene, AlCl3 Crude_Product Crude this compound Alkylation->Crude_Product Acid Work-up Crude_Product_in Crude_Product_in Distillation Vacuum Distillation Crude_Product_in->Distillation Vacuum Pure_Product Pure this compound Distillation->Pure_Product 218-220°C @ 14mmHg G cluster_prep Sample Preparation cluster_gc GC System Sample This compound Sample Dilution_S Dilution_S Sample->Dilution_S Dilute in Toluene Standard Calibration Standards Dilution_Std Dilution_Std Standard->Dilution_Std Serial Dilution Injector Injector (250°C) Dilution_S->Injector Dilution_Std->Injector Column Capillary Column (Temp Programmed) Injector->Column Detector FID/NPD (300°C) Column->Detector Data Data Acquisition & Analysis Detector->Data

Sources

A Technical Guide to Sourcing 4-Decylaniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Decylaniline (CAS No. 37529-30-9). It covers the essential physicochemical properties, a comparative analysis of commercial suppliers, and robust protocols for quality control and verification. The objective is to empower scientists to make informed decisions when sourcing this critical chemical intermediate for applications ranging from materials science to pharmaceutical synthesis.

Chapter 1: Core Characteristics of this compound

This compound is an organic compound characterized by an aniline ring substituted with a ten-carbon alkyl chain at the para position. This amphiphilic structure, combining a hydrophilic amino head with a long hydrophobic tail, makes it a valuable building block in various scientific fields. Its primary applications include the synthesis of liquid crystals, dyes, pesticides, and specialized polymers.[1] In advanced research, it has been utilized in the formation of stable biomimetic membranes for studying protein interactions.[2]

Understanding the fundamental properties of this compound is the first step in its effective procurement and application.

Visualizing the Molecular Structure

The structure of this compound is fundamental to its chemical reactivity and physical properties. The long decyl chain imparts significant hydrophobicity, while the aniline moiety provides a site for a wide range of chemical modifications.

N NH₂ C1 C C1->N C2 C C1->C2 C1->C2 C3 C C2->C3 C4 C C3->C4 C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 CH₃ C15->C16

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Accurate physical and chemical data are critical for experimental design, safety assessments, and purification procedures. The following table summarizes the key properties of this compound compiled from various suppliers and databases.

PropertyValueSource(s)
CAS Number 37529-30-9[3][4]
Molecular Formula C₁₆H₂₇N[1][4][5]
Molecular Weight 233.39 g/mol [4][5][6]
Appearance Colorless to brown/light orange liquid or white/yellow solid[1][7]
Melting Point 23-25 °C (lit.)[8][9]
Boiling Point 218-220 °C / 14 mmHg (lit.)[8][9]
Solubility Insoluble in water; soluble in organic solvents[1][8][9][10]
Refractive Index ~1.51[7][9][10]
Flash Point >110 °C (>230 °F)[7][9][10]

Chapter 2: A Comparative Guide to Commercial Suppliers

The quality and purity of starting materials are paramount in research and development. A variety of chemical suppliers offer this compound, often with different stated purities, available quantities, and levels of documentation. Selecting the appropriate supplier requires balancing cost, quality, and availability.

SupplierProduct NameStated PurityAvailable Pack Sizes
Sigma-Aldrich This compound97%5g
TCI Chemicals This compound>98.0% (GC)5g, 25g
Alfa Chemistry This compoundResearch/Industrial GradeInquiry
Thomas Scientific 4-n-Decylaniline98%1g
Manchester Organics 4-n-DecylanilineNot specified25g
Biosynth This compoundNot specifiedInquiry
Sarchem Labs 4-n-DecylanilineNot specifiedInquiry

Expert Insight: When selecting a supplier, consider the following:

  • Purity Specification: A purity level determined by Gas Chromatography (GC), such as that offered by TCI Chemicals, provides a quantitative measure of the main component. A general "97%" or "98%" purity may not specify the analytical method used.[7]

  • Documentation: Reputable suppliers should readily provide a Certificate of Analysis (CoA) for a specific lot, detailing the purity and results of quality control tests. An SDS (Safety Data Sheet) is mandatory for safe handling.

  • Application-Specific Needs: For applications sensitive to isomeric impurities, such as liquid crystal synthesis, higher purity grades are essential. For routine organic synthesis, a standard grade may suffice. Always perform in-house validation.

Chapter 3: Essential Quality Control and Verification Protocols

Relying solely on a supplier's stated purity can introduce unforeseen variables into an experiment. Independent verification is a cornerstone of scientific integrity. The following protocols outline standard methods for assessing the purity and confirming the identity of commercially sourced this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of a compound and detecting non-volatile impurities. A reverse-phase method is typically effective for molecules like this compound.[11]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is required.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[11]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or 254 nm.

    • Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase to elute the compound and any less polar impurities. A typical gradient might run from 50% to 95% Solvent B over 20 minutes.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg This compound prep2 Dissolve in 1 mL Mobile Phase prep1->prep2 hplc1 Inject 10 µL onto C18 Column prep2->hplc1 hplc2 Run Gradient (ACN/Water) hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2

Caption: Experimental workflow for HPLC purity analysis.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the main component. The ¹H NMR spectrum provides a unique fingerprint for this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift to the TMS peak.

  • Interpretation:

    • Aromatic Protons: Expect two doublets in the ~6.6-7.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons (NH₂): A broad singlet typically around ~3.5 ppm. Its position can vary with concentration and solvent.

    • Alkyl Chain Protons:

      • A triplet around ~2.5 ppm (protons on the carbon adjacent to the ring).

      • A broad multiplet around ~1.2-1.6 ppm (the bulk of the CH₂ groups).

      • A triplet around ~0.9 ppm (the terminal CH₃ group).

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep1 Dissolve 5-10 mg in CDCl₃ prep2 Add TMS Standard prep1->prep2 nmr1 Acquire Spectrum (≥400 MHz) prep2->nmr1 data1 Process Data (FT, Phasing) nmr1->data1 data2 Confirm Chemical Shifts & Structure data1->data2

Caption: Experimental workflow for NMR structural confirmation.

Chapter 4: Synthesis Context and Potential Impurities

Understanding the synthetic origin of a chemical provides insight into potential impurities. This compound is commonly synthesized via the Friedel-Crafts alkylation of aniline with a 10-carbon alkylating agent (e.g., 1-decanol or 1-decene) in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride.[12][13][14]

aniline Aniline catalyst ZnCl₂ / AlCl₃ (Catalyst) aniline->catalyst decanol 1-Decanol decanol->catalyst product This compound catalyst->product Alkylation impurity1 2-Decylaniline (ortho-isomer) product->impurity1 Potential Impurities impurity2 Di-decylaniline (over-alkylation) product->impurity2 Potential Impurities

Caption: Simplified synthesis pathway and potential impurities.

Common Impurities and Their Impact:

  • Isomeric Impurities: The primary impurity is often the ortho-isomer, 2-decylaniline. Its presence can significantly affect the physical properties of materials derived from this compound, such as altering the mesophase temperature in liquid crystals.

  • Over-alkylation Products: Di- and tri-decylated anilines can form, acting as chain terminators or cross-linkers in polymerization reactions.

  • Unreacted Starting Materials: Residual aniline is a common impurity that can be detected by HPLC or GC-MS.

Chapter 5: Safety, Handling, and Storage

Proper handling of this compound is crucial for personnel safety and maintaining chemical integrity. It is classified as an irritant and is hazardous to the aquatic environment.[6][13]

GHS Hazard Information[8][18]
PictogramGHS CodeHazard Statement
! (Exclamation Mark)H315Causes skin irritation.
! (Exclamation Mark)H319Causes serious eye irritation.
! (Exclamation Mark)H335May cause respiratory irritation.
Environment H400Very toxic to aquatic life.

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][15]

  • Wear appropriate PPE, including nitrile gloves, safety glasses with side-shields, and a lab coat.[16]

  • Avoid generating aerosols or dusts.[15]

  • Wash hands thoroughly after handling.[15]

Storage Recommendations:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][15]

  • The compound is noted as being air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidation of the amine group.[9][17]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

Sourcing high-quality this compound is a critical first step for reproducible and reliable research. This guide emphasizes a holistic approach: understanding the compound's core properties, critically evaluating suppliers, and implementing rigorous in-house quality control. By employing analytical techniques like HPLC and NMR to verify purity and identity, and by adhering to strict safety and handling protocols, researchers can ensure the integrity of their starting materials and the validity of their experimental outcomes.

References

  • ChemBK. (2024). This compound.
  • Flinois, T., et al. (2020). Assisted lipid deposition by reductive electrochemical aryldiazonium grafting and insertion of the antiport NhaA protein in this stable biomimetic membrane. Colloids and Surfaces B: Biointerfaces, 190, 110924. (Referenced via Sigma-Aldrich product page).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92309, this compound.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.

Sources

4-Decylaniline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Decylaniline

For researchers, scientists, and drug development professionals, the safe and effective use of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (CAS No: 37529-30-9), moving beyond a simple recitation of facts to explain the causality behind recommended safety protocols. As a senior application scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure a self-validating system of laboratory safety.

Understanding the fundamental properties of a substance is the bedrock of its safe handling. This compound is an organic compound that presents as a colorless to brown clear liquid at room temperature.[1][2] Its key identifiers and properties are summarized below.

Table 1: Chemical Identification and Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 37529-30-9
Molecular Formula C₁₆H₂₇N[1][3][4]
Molecular Weight 233.39 g/mol [3]
Appearance Colorless to Brown clear liquid[2]
Melting Point 25 °C (lit.)[1]
Boiling Point 218-220 °C / 14 mmHg (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water[1][5]
Sensitivity Air sensitive[6]

The relatively high boiling point and flash point indicate that this compound is a combustible liquid but not highly volatile under standard laboratory conditions. Its insolubility in water is a critical consideration for both experimental design and emergency spill response.[1][5] Being "Air Sensitive" necessitates specific storage and handling protocols to prevent degradation and the formation of potentially more hazardous byproducts.[6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and aquatic toxicity.[3] A synthesis of GHS information provided by multiple suppliers offers a clear and consistent hazard profile.[3][5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects

(Sources:[3][7])

The "Warning" signal word is appropriate for this combination of hazards.[7] The causality is clear: as an aniline derivative, the amino group and the long alkyl chain contribute to its ability to interact with and disrupt biological membranes, leading to skin and eye irritation.[1] Its low water solubility and potential for persistence contribute to its high aquatic toxicity.[2]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment. The following workflow illustrates the logical hierarchy for minimizing exposure.

cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment eng Engineering Controls admin Administrative Controls eng->admin Primary Barrier ppe Personal Protective Equipment (PPE) admin->ppe Secondary Barrier fume_hood Work in a Chemical Fume Hood ventilation Ensure Good General Ventilation eyewash Accessible Eyewash & Safety Shower sops Standard Operating Procedures (SOPs) training Personnel Training on Hazards storage Proper Storage & Labeling gloves Gloves (Nitrile or Butyl Rubber) eyewear Chemical Safety Goggles/Faceshield clothing Lab Coat / Chemical Apron respirator Respirator (if aerosols generated) exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air inhalation->move_air remove_clothing Remove contaminated clothing skin->remove_clothing rinse_eyes Rinse cautiously with water for several minutes eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth artificial_resp If not breathing, give artificial respiration move_air->artificial_resp medical Seek Immediate Medical Attention artificial_resp->medical wash_skin Wash with plenty of soap and water wash_skin->medical remove_clothing->wash_skin remove_lenses Remove contact lenses, if present and easy to do. Continue rinsing. rinse_eyes->remove_lenses remove_lenses->medical rinse_mouth->medical

Caption: First Aid Decision Tree for this compound Exposure.

Detailed First Aid Procedures:

  • Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. [7][8]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [9]* Skin Contact : If on skin, take off contaminated clothing immediately and wash the affected area with plenty of soap and water. [9]If skin irritation occurs, get medical advice. [7]* Eye Contact : If in eyes, rinse cautiously with water for several minutes. [7]Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes. [9]If eye irritation persists, seek immediate medical attention. * Ingestion : If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell. [8]Do not induce vomiting.

This guide provides a foundational understanding of the safety considerations for this compound. Adherence to these protocols is not merely about compliance but about fostering a culture of safety and scientific integrity within the laboratory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92309, this compound.
  • ChemBK (2024). This compound.
  • The National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards.
  • REACH Online. 4.1.: Description of first aid measures.
  • U.S. Department of Homeland Security. Section 4: First-Aid Measures.

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potential research applications of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 4-Decylaniline

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile organic molecule whose unique amphiphilic structure opens up significant opportunities in materials science, biotechnology, and chemical synthesis. We will move beyond a simple recitation of properties to a functional understanding of how its molecular architecture—a hydrophilic and reactive aniline head coupled with a long, hydrophobic decyl tail—can be strategically exploited in advanced research applications.

Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₁₆H₂₇N, is a substituted aniline featuring a ten-carbon alkyl chain at the para position.[1][2][3][4][5][6][7][8][9][10] This structure imparts a dual character: the aromatic amine provides a reactive site for a multitude of chemical transformations and potential for electronic activity, while the decyl chain introduces hydrophobicity, solubility in nonpolar solvents, and the ability to participate in van der Waals interactions critical for self-assembly.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₂₇N[1][3][4][8]
Molecular Weight 233.39 g/mol [1][3][11]
Appearance Colorless to yellow/brown liquid or low-melting solid[2][10][12][13]
Melting Point 23-25 °C[2][3][10][11]
Boiling Point 218-220 °C (at 14 mmHg)[2][7][10][11]
Solubility Insoluble in water; Soluble in organic solvents[2][3][11]
Density ~0.895 g/cm³[3]

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of this compound are foundational to its application. A common and effective method is the Friedel-Crafts alkylation of aniline.

Workflow for Synthesis of this compound

cluster_reactants Reactants cluster_process Process Aniline Aniline Reaction Friedel-Crafts Alkylation (Anhydrous Conditions) Aniline->Reaction Decene 1-Decene Decene->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Quench Reaction Quench (e.g., with H₂O/HCl) Reaction->Quench Extraction Workup & Extraction (e.g., with Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound (Verified Product) Purification->Product

Caption: Synthesis workflow for this compound via Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of this compound

Causality: This protocol is based on the electrophilic aromatic substitution mechanism, where a Lewis acid catalyst (e.g., AlCl₃) activates the alkene (1-decene) to generate a carbocation intermediate. This electrophile is then attacked by the electron-rich aniline ring. The para-position is favored due to steric hindrance at the ortho-positions from the amine group. The synthesis of the analogous 4-dodecylaniline follows a similar procedure.[14]

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with anhydrous aluminum chloride (AlCl₃) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Aniline: Cool the suspension to 0°C and slowly add freshly distilled aniline.

  • Addition of Alkene: Add 1-decene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and acidifying with HCl to neutralize the catalyst and any unreacted aniline.

  • Workup: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the para-substituted product from ortho- and di-substituted byproducts.

Protocol: Characterization and Validation

A self-validating system confirms product identity and purity through multiple orthogonal techniques.

Table 2: Spectroscopic Benchmarks for this compound

TechniqueExpected ResultSource(s)
¹H NMR Aromatic protons (AA'BB' system, ~6.5-7.0 ppm), -NH₂ protons (broad singlet, ~3.5 ppm), alkyl chain protons (~0.8-2.5 ppm).[1]
FTIR N-H stretching (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), aromatic C-H and C=C bands, aliphatic C-H stretching (~2850-2950 cm⁻¹).[1][4]
GC-MS A single major peak with a molecular ion (M⁺) at m/z ≈ 233.[1]

Application I: Precursor for Liquid Crystal Synthesis

The molecular geometry of this compound—a rigid aromatic core with a flexible alkyl tail—makes it an ideal building block for calamitic (rod-shaped) liquid crystals. The aniline group provides a convenient handle for extension, commonly through the formation of Schiff bases or azobenzenes.

Rationale: Structure-Function Relationship

The synthesis of liquid crystals from this compound is a prime example of rational molecular design. The reaction with an aldehyde, such as 4-alkoxybenzaldehyde, creates a larger, more rigid molecular core (a Schiff base), which enhances the anisotropy required for forming mesophases. The terminal alkyl chains from both precursors promote the fluidity needed for liquid crystalline behavior and influence the specific type of mesophase (nematic, smectic) that forms.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
  • Reactant Dissolution: Dissolve equimolar amounts of this compound and 4-butoxybenzaldehyde in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of acetic acid to catalyze the imine formation.

  • Reaction: Reflux the mixture for 4-6 hours. The progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the Schiff base product.

  • Purification: Collect the solid product by vacuum filtration and recrystallize from ethanol to achieve high purity.

Workflow for Schiff Base Liquid Crystal Synthesis

Decylaniline This compound Reaction Condensation Reaction (Reflux) Decylaniline->Reaction Aldehyde 4-Butoxybenzaldehyde Aldehyde->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Isolation Cooling & Precipitation Reaction->Isolation Purification Recrystallization Isolation->Purification Product Schiff Base Liquid Crystal Purification->Product

Caption: Synthesis of a calamitic liquid crystal from this compound.

Protocol: Characterization of Liquid Crystalline Phases
  • Differential Scanning Calorimetry (DSC): Heat the purified product at a controlled rate (e.g., 10 °C/min) to identify phase transition temperatures (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid), which appear as endothermic peaks.

  • Polarized Optical Microscopy (POM): Place a small sample on a temperature-controlled hot stage between two crossed polarizers. As the sample is heated and cooled through its transition temperatures (identified by DSC), the formation of birefringent, textured patterns confirms the presence and type of liquid crystalline mesophases.

Application II: Biomimetic Membranes and Biosensors

The amphiphilic nature of this compound is expertly leveraged in the construction of robust, surface-grafted biomimetic membranes. These platforms are significantly more stable than traditional supported lipid bilayers and are invaluable for studying membrane proteins.

Rationale: Covalent Anchoring for Enhanced Stability

The aniline moiety can be chemically converted into a highly reactive diazonium salt. This salt can then be electrochemically reduced at the surface of a conductive substrate (e.g., gold or glassy carbon), forming a covalent C-C bond. This process, known as reductive grafting, creates an exceptionally stable, dense monolayer. The protruding decyl chains then present a hydrophobic surface onto which lipids can be fused, forming a hybrid bilayer membrane ideal for reconstituting membrane proteins.[15]

Workflow for Hybrid Bilayer Membrane Formation

cluster_step1 Step 1: Diazonium Salt Formation cluster_step2 Step 2: Electrochemical Grafting cluster_step3 Step 3: Vesicle Fusion & Protein Insertion A1 This compound A3 4-Decylbenzene Diazonium Chloride A1->A3 A2 NaNO₂ + HCl (aq) (0-5°C) A2->A3 B2 Electrochemical Reduction (Potential Scan) A3->B2 B1 Conductive Substrate (e.g., Gold Electrode) B1->B2 B3 Covalently-Grafted 4-Decyl Monolayer B2->B3 C3 Hybrid Bilayer with Reconstituted Protein B3->C3 C1 Lipid Vesicles (e.g., DMPC) C1->C3 C2 Membrane Protein C2->C3 Insertion

Caption: Multi-step process for creating a protein-functionalized hybrid bilayer membrane.

Experimental Protocol: Surface Modification and Membrane Formation
  • Diazonium Salt Synthesis: Cool a solution of this compound in dilute HCl to 0-5°C. Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. The formation of the diazonium salt is typically immediate. Use the solution without isolation due to its instability.

  • Electrochemical Grafting: Immerse a clean gold electrode into the freshly prepared diazonium salt solution. Using a potentiostat, perform cyclic voltammetry or chronoamperometry to apply a negative potential, initiating the reductive grafting of the 4-decylphenyl layer onto the gold surface.

  • Vesicle Fusion: After rinsing the modified electrode, expose it to a suspension of lipid vesicles (e.g., DMPC). The hydrophobic interactions between the decyl chains and the lipid tails drive the spontaneous fusion of the vesicles onto the surface, forming a hybrid bilayer. This process can be monitored in real-time using a Quartz Crystal Microbalance (QCM).

  • Protein Reconstitution: The target membrane protein can then be incorporated into this stable hybrid membrane for functional studies, such as ion transport assays or ligand binding experiments.

Application III: Functional Organic Materials

The primary amine of this compound is a versatile functional group for synthesizing a range of materials, including photo-responsive dyes and modified polymers.

  • Azobenzene Dyes: Diazotization of this compound followed by coupling with an electron-rich aromatic compound (e.g., phenol or another aniline derivative) yields an azobenzene. The decyl chain enhances solubility in organic matrices and can influence the packing and photo-switching (cis-trans isomerization) properties of the dye in the solid state.[11]

  • Polymer Modification: this compound can be used as a comonomer in the synthesis of polyanilines. The long alkyl chain acts as an "internal plasticizer," disrupting chain packing to improve the processability and solubility of the typically rigid and intractable conducting polymer.[15] It can also be used to functionalize polymer backbones to introduce hydrophobicity or a reactive site for further modification.

Safety and Handling

This compound requires careful handling due to its toxicological profile.

  • Hazards: Causes serious skin and eye irritation.[1][3][13] May cause respiratory irritation.[1][3] It is classified as very toxic to aquatic life with long-lasting effects.[1][12][13]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as it can be air-sensitive.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[12]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. Its defining amphiphilic character provides a powerful platform for rational design in diverse research fields. The applications detailed here—from the ordered phases of liquid crystals to the bio-inspired architecture of hybrid membranes and the functional tuning of polymers—all stem from its unique molecular structure. Future research may further exploit this molecule in areas such as organic electronics, as a corrosion inhibitor for metals, or in the development of novel drug delivery systems where its amphiphilic nature can be used to form micelles or other nano-assemblies. The continued exploration of this compound and its derivatives promises to unlock further innovations across the scientific landscape.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92309, this compound.
  • ChemBK (2024). This compound - Introduction.
  • Cheméo (2024). Chemical Properties of this compound (CAS 37529-30-9).
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  • PubChemLite (2024). This compound (C16H27N).
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An In-Depth Technical Guide to the Discovery and History of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Decylaniline. It traces the origins of this long-chain aromatic amine from its foundational synthesis methodologies, rooted in classic organic reactions, to its pivotal role in the advancement of material science, particularly in the field of liquid crystals. This document offers an in-depth exploration of its synthesis pathways, physicochemical properties, and historical applications, providing valuable insights for researchers and professionals in chemistry and drug development.

Introduction: The Emergence of Long-Chain Anilines

Aniline, first isolated in 1826, and its derivatives have been foundational to the development of synthetic chemistry, leading to revolutions in the dye industry and pharmaceuticals.[1] While much of the early focus was on smaller aniline derivatives, the mid-20th century saw a growing interest in the synthesis and properties of anilines bearing long alkyl chains. These molecules, combining the aromaticity of the aniline core with the aliphatic nature of a long carbon chain, presented unique physicochemical properties that hinted at a range of potential applications, from surfactants to new types of organic materials. This compound, with its ten-carbon alkyl chain, stands as a significant example of this class of compounds.

The Genesis of this compound: A Historical Perspective

The precise first synthesis of this compound is not documented in a singular, seminal publication. However, its creation is intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and the Clemmensen reduction.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, provided a method to attach substituents to an aromatic ring.[2] The Clemmensen reduction , first reported by Erik Christian Clemmensen in 1913, offered a way to reduce ketones or aldehydes to alkanes.[3][4] The combination of these two reactions provided a robust pathway for the synthesis of 4-alkylanilines.

A key historical milestone in the documentation of this compound synthesis is a 1938 US Patent . This patent explicitly describes the preparation of "p-Decylaniline" and other long-chain p-alkylanilines. While the patent's primary focus was on the manufacture of various aniline derivatives, the inclusion of this compound signifies its recognition as a compound of interest during this period. The potential applications motivating this synthesis were likely broad, encompassing areas such as intermediates for dyes, potential surfactants due to their amphiphilic nature, and perhaps even early explorations into materials with unique physical properties.

Synthesis Methodologies: From Classic Reactions to Modern Refinements

The synthesis of this compound has traditionally followed a two-step process rooted in the foundational work of Friedel, Crafts, and Clemmensen.

The Classic Two-Step Synthesis

This pathway involves the Friedel-Crafts acylation of aniline with decanoyl chloride, followed by the Clemmensen reduction of the resulting 4-decanoylaniline.

Step 1: Friedel-Crafts Acylation of Aniline

In this electrophilic aromatic substitution reaction, decanoyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an acylium ion. This electrophile then attacks the electron-rich aniline ring, primarily at the para position due to the ortho,para-directing effect of the amino group, to yield 4-decanoylaniline.

Caption: Friedel-Crafts Acylation of Aniline.

Step 2: Clemmensen Reduction

The carbonyl group of 4-decanoylaniline is then reduced to a methylene group using amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). This reaction proceeds via a complex mechanism on the surface of the zinc.[4]

Caption: Clemmensen Reduction of 4-Decanoylaniline.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Aniline with Decanoyl Chloride [5]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension in an ice bath. Prepare a solution of decanoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • Aniline Addition: After the addition of decanoyl chloride is complete, add a solution of aniline (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: After the addition of aniline, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-decanoylaniline can be purified by recrystallization or column chromatography.

Protocol 2: Clemmensen Reduction of 4-Decanoylaniline [3][6]

  • Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and 4-decanoylaniline.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Purification: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be further purified by vacuum distillation.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light orange liquid at room temperature.[7] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 37529-30-9[2]
Molecular Formula C₁₆H₂₇N[2]
Molecular Weight 233.39 g/mol [8]
Melting Point 25 °C[7][8]
Boiling Point 218-220 °C at 14 mmHg[7][8]
Density ~0.9 g/cm³[2]
Solubility Insoluble in water[7]

Spectroscopic Data: [9]

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the decyl chain. The aromatic protons typically appear as two doublets in the region of 6.5-7.0 ppm. The protons of the decyl chain appear as a series of multiplets in the upfield region (0.8-2.6 ppm), with a characteristic triplet for the terminal methyl group.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic carbons, with the carbon attached to the amino group appearing at a characteristic chemical shift. The ten carbons of the decyl chain will also give rise to a series of signals in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 233). Fragmentation patterns will be consistent with the loss of alkyl fragments from the decyl chain.

Applications: From Early Promise to a Key Component in Liquid Crystal Displays

While the initial impetus for the synthesis of this compound in the 1930s may have been for applications in dyes or as surfactants, its most significant and enduring application emerged with the advent of liquid crystal display (LCD) technology.[10]

The discovery of liquid crystals dates back to 1888, but it was in the latter half of the 20th century that their potential for display applications was realized. The rod-like molecular structure of compounds like this compound, with a rigid aromatic core and a flexible alkyl tail, is a key prerequisite for the formation of liquid crystalline phases.

4-Alkylanilines, including this compound, became crucial building blocks in the synthesis of a wide range of liquid crystal materials.[11] They are often used as intermediates to create Schiff bases or other mesogenic (liquid crystal-forming) compounds. The length of the alkyl chain plays a critical role in determining the temperature range and type of liquid crystal phase (e.g., nematic, smectic) exhibited by the final material. This tunability is essential for designing liquid crystal mixtures with the specific properties required for modern LCDs, such as low viscosity, a wide operating temperature range, and a suitable dielectric anisotropy.[12][13]

Caption: Role of this compound in LCDs.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8] It is also very toxic to aquatic life with long-lasting effects.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

The story of this compound is a testament to the enduring legacy of fundamental organic reactions and the unexpected applications that can arise from the exploration of new molecular architectures. From its synthesis being made possible by the classic Friedel-Crafts and Clemmensen reactions to its indispensable role in the multi-billion dollar liquid crystal display industry, this compound exemplifies the journey of a molecule from a laboratory curiosity to a key technological component. This guide has provided a comprehensive overview of its discovery, historical synthesis, and applications, offering a valuable resource for scientists and researchers in the field.

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4-Decylaniline chemical hazards and toxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Hazards and Toxicity of 4-Decylaniline

Introduction

This compound (CAS No: 37529-30-9) is an organic compound characterized by a decyl group attached to an aniline ring.[1] As a substituted aromatic amine, it serves as a chemical intermediate in the synthesis of various organic materials, including dyes, liquid crystals, and potentially pharmaceuticals.[2][3] Its long alkyl chain imparts significant lipophilicity, influencing its physical properties, biological interactions, and environmental fate. This guide provides a comprehensive technical overview of the known chemical hazards and toxicological profile of this compound, offering critical insights for researchers, scientists, and drug development professionals to ensure its safe handling, use, and disposal.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its behavior and potential hazards. The compound is a colorless to light orange or brown liquid at room temperature and is poorly soluble in water.[1][2] Its high octanol/water partition coefficient (XLogP3: 6.1) suggests a strong tendency to bioaccumulate.[1][4]

PropertyValueSource(s)
Molecular Formula C₁₆H₂₇N[1][2][5]
Molecular Weight 233.39 g/mol [5]
CAS Number 37529-30-9[1]
Appearance Colorless to Brown clear liquid[6]
Melting Point 25 °C (lit.)[2][4]
Boiling Point 218-220 °C at 14 mmHg[3]
Flash Point >113 °C (>235.4 °F) - closed cup[7]
Density ~0.9 g/cm³[1][4]
Water Solubility Insoluble[1][2][3]
Synonyms 4-n-Decylaniline, p-Decylaniline, 4-Decylphenylamine[1][7]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and significant toxicity to aquatic life.[4][5]

GHS Pictogram Signal Word Hazard Class & Code Hazard Statement


Warning Skin Irritation, Category 2 (H315)Causes skin irritation.[5]
Eye Irritation, Category 2 (H319)Causes serious eye irritation.[5]
Specific target organ toxicity — single exposure, Category 3 (H335)May cause respiratory irritation.[4][5]
Hazardous to the aquatic environment, acute hazard, Category 1 (H400)Very toxic to aquatic life.[4][5]
Hazardous to the aquatic environment, long-term hazard, Category 1 (H410)Very toxic to aquatic life with long lasting effects.[6]

The following diagram illustrates the logical flow from chemical identification to hazard communication based on GHS standards.

GHS_Hazard_Flow cluster_ID Identification cluster_Eval Hazard Evaluation cluster_Class GHS Classification cluster_Comm Hazard Communication ChemID This compound (CAS: 37529-30-9) ToxData Toxicological Data (Skin, Eye, Respiratory Irritation) ChemID->ToxData EcoToxData Ecotoxicological Data (Aquatic Toxicity) ChemID->EcoToxData H315 H315: Skin Irrit. 2 ToxData->H315 H319 H319: Eye Irrit. 2 ToxData->H319 H335 H335: STOT SE 3 ToxData->H335 H410 H410: Aquatic Chronic 1 EcoToxData->H410 Pictograms Pictograms: Exclamation Mark, Environment H315->Pictograms H319->Pictograms H335->Pictograms H410->Pictograms SignalWord Signal Word: Warning Pictograms->SignalWord SDS Safety Data Sheet (SDS) SignalWord->SDS

Caption: GHS Hazard Communication Workflow for this compound.

Toxicological Profile

Acute Toxicity

Detailed quantitative acute toxicity data, such as LD50 (median lethal dose) values, are not thoroughly established in the public domain for this compound. However, the GHS classification provides a qualitative assessment of its acute effects.

  • Dermal and Ocular Effects : Direct contact with this compound causes skin and serious eye irritation.[5] This is a common property of aniline derivatives. The mechanism involves local inflammation and potential damage to epithelial tissues. Prolonged or repeated skin contact may lead to dermatitis.

  • Inhalation : Inhalation of vapors or aerosols may cause respiratory tract irritation, manifesting as coughing and shortness of breath.[4][5] Use should be restricted to well-ventilated areas or under a chemical fume hood.[4]

Systemic and Chronic Toxicity

While specific studies on the systemic and chronic toxicity of this compound are limited, the hazards associated with its parent compound, aniline, provide a crucial reference point. Aromatic amines as a class are known for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8]

Key symptoms of methemoglobinemia include cyanosis (bluish discoloration of the skin), headache, fatigue, dizziness, and in severe cases, cardiac dysrhythmia and neurological depression.[8] It is plausible that this compound could pose a similar risk, particularly with significant systemic absorption through skin contact, inhalation, or ingestion. Furthermore, aniline exposure can lead to hemolytic anemia due to red blood cell destruction.[8] Researchers should be vigilant for these potential systemic effects, as the onset of symptoms can be delayed for several hours post-exposure.[8]

Ecotoxicity

This compound is classified as very toxic to aquatic life, with long-lasting effects (H400/H410).[4] Due to its low water solubility and high octanol-water partition coefficient, the compound is likely to partition into sediment and bioaccumulate in aquatic organisms. Its persistence and potential for long-term environmental damage necessitate stringent controls to prevent its release into waterways and soil.[9] All spills must be contained and collected, and waste materials must be disposed of as hazardous waste at an approved facility.[4]

Exposure Control and Safe Handling

Given the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The causality is clear: to prevent skin/eye irritation and systemic absorption, barrier protection is essential. To prevent respiratory irritation, exposure to vapors must be minimized.

  • Eye Protection : Chemical safety goggles or a face shield (as described in OSHA 29 CFR 1910.133 or European Standard EN166) are required to prevent eye contact.[10]

  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[10] Contaminated clothing must be removed immediately and washed before reuse.[4]

  • Respiratory Protection : Work should be conducted in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate filter for organic ammonia derivatives (e.g., Type ABEK as per EN14387) should be used.[10]

Handling and Storage Procedures
  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is classified under Storage Class 10 for combustible liquids. The material is noted as being air-sensitive and should be stored under an inert atmosphere.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Avoid breathing vapors or mist.[4] Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.

Conceptual Experimental Workflow: In Vitro Cytotoxicity Assessment

For professionals in drug development, assessing the cytotoxic potential of a novel compound like this compound is a critical first step. The following section outlines a conceptual workflow for such an assessment.

Step-by-Step Methodology
  • Cell Line Selection : Choose a relevant human cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity) based on the anticipated target organ or route of exposure.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) due to its poor aqueous solubility. Create a serial dilution to achieve a range of final concentrations for dose-response analysis.

  • Cell Seeding : Seed the selected cells in 96-well microplates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure : Treat the cells with the various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (solvent only) and untreated control wells.

  • Viability Assay : Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay. These assays measure the metabolic activity of living cells, which correlates with cell number.

  • Data Analysis : Measure the absorbance or fluorescence using a plate reader. Normalize the data to the control wells and plot the percentage of cell viability against the compound concentration.

  • IC₅₀ Determination : Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This value provides a quantitative measure of the compound's cytotoxicity.

The diagram below visualizes this experimental workflow.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Select & Culture Human Cell Line C 3. Seed Cells in 96-well Plates A->C B 2. Prepare Serial Dilutions of this compound D 4. Treat Cells with Compound (24-72h Incubation) B->D C->D Expose E 5. Add Viability Reagent (e.g., MTT, PrestoBlue™) D->E Assay F 6. Measure Signal (Plate Reader) E->F Read G 7. Plot Dose-Response Curve (% Viability vs. Concentration) F->G Analyze H 8. Calculate IC₅₀ Value G->H Determine

Caption: Conceptual workflow for in vitro cytotoxicity assessment.

Conclusion

This compound is a chemical intermediate with significant hazards that demand rigorous safety protocols. It is a skin, eye, and respiratory irritant and poses a substantial and long-lasting threat to aquatic ecosystems. Although specific chronic toxicity data is sparse, its classification as an aromatic amine suggests a potential risk of systemic effects like methemoglobinemia. Professionals in research and drug development must employ stringent engineering controls, appropriate personal protective equipment, and environmentally responsible disposal practices to mitigate these risks effectively.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92309, this compound.
  • ChemBK (2024). This compound.
  • Cheméo (2024). Chemical Properties of this compound (CAS 37529-30-9).
  • Agency for Toxic Substances and Disease Registry (ATSDR) - CDC (2024). Medical Management Guidelines for Aniline.

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Theoretical and Computational Insights into 4-Decylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Decylaniline (4DA), a long-chain alkyl-substituted aromatic amine. While experimental data on 4DA is limited, this document leverages established quantum chemical methods to predict its structural, electronic, spectroscopic, and nonlinear optical properties. By employing Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, frontier molecular orbital characteristics, vibrational modes, and potential for applications in materials science. This in-silico investigation serves as a foundational resource for researchers, scientists, and drug development professionals, offering predictive insights that can guide future experimental synthesis and characterization efforts.

Introduction: The Rationale for a Theoretical Approach

This compound (C₁₆H₂₇N) is an organic molecule characterized by an aniline head and a ten-carbon alkyl tail.[1][2] This amphiphilic structure suggests potential applications in areas requiring molecular self-assembly, such as liquid crystals, corrosion inhibition, and as a precursor for dyes and pharmaceuticals.[3][4] The long alkyl chain imparts significant hydrophobicity, while the aniline moiety provides a reactive site and contributes to the molecule's electronic properties.

Direct experimental investigation of every new compound is a resource-intensive process. Theoretical and computational chemistry offers a powerful, predictive alternative to explore molecular properties before a compound is ever synthesized.[5][6] By simulating the behavior of molecules at the quantum level, we can gain a deep understanding of:

  • Molecular Structure: Predicting the most stable three-dimensional arrangement of atoms.

  • Electronic Behavior: Understanding how electrons are distributed and how the molecule will interact with light and other chemical species.

  • Spectroscopic Signatures: Predicting the characteristic signals the molecule will produce in techniques like infrared (IR) and Raman spectroscopy.

  • Reactivity and Stability: Assessing the molecule's kinetic and thermodynamic stability and identifying reactive sites.[7]

This guide employs Density Functional Theory (DFT), a robust and widely-used computational method that balances accuracy with computational efficiency, making it ideal for studying molecules of this size.[8][9] The insights generated herein provide a validated roadmap for the strategic development and application of this compound.

The Computational Protocol: A Self-Validating Workflow

To ensure the reliability of our theoretical predictions, a rigorous and well-established computational methodology is essential. The workflow described below is standard in the field for the analysis of organic molecules and has been shown to produce results that correlate well with experimental data.[10][11]

Step-by-Step Computational Workflow
  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D model using molecular editing software like Avogadro.[12]

  • Geometry Optimization: This crucial step determines the molecule's most stable conformation (lowest energy state). We employ DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[12] The B3LYP functional is known for its excellent performance in describing the electronic structure of organic compounds.[8] A Pople-style basis set, 6-311++G(d,p), is used, which provides a flexible description of the electron distribution, including polarization and diffuse functions necessary for accurate energy and property calculations.[9][10]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction of Spectra: The calculated vibrational modes and their intensities are used to simulate the infrared (IR) and Raman spectra.[13]

  • Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic descriptors:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

  • Spectroscopic and NLO Property Simulation:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, providing information on electronic transitions.[10]

    • Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the molecule's potential for NLO applications.[14][15]

G cluster_setup Setup cluster_core_calc Core DFT Calculations cluster_analysis Property Analysis cluster_output Outputs node_setup 1. Initial 3D Structure (Avogadro/GaussView) node_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) node_setup->node_opt node_freq 3. Frequency Calculation (Verify Minimum & Predict Spectra) node_opt->node_freq Optimized Geometry out_geom Structural Parameters node_opt->out_geom node_fmo 4. FMO Analysis (HOMO, LUMO, Energy Gap) node_freq->node_fmo Verified Minimum Geometry node_mep 5. MEP Mapping (Charge Distribution) node_freq->node_mep Verified Minimum Geometry node_tddft 6. TD-DFT (UV-Vis Spectrum) node_freq->node_tddft Verified Minimum Geometry node_nlo 7. NLO Properties (μ, α, β) node_freq->node_nlo Verified Minimum Geometry out_spec Simulated Spectra (IR, Raman, UV-Vis) node_freq->out_spec out_elec Electronic Properties node_fmo->out_elec node_mep->out_elec node_tddft->out_spec out_nlo NLO Coefficients node_nlo->out_nlo

Figure 1: A flowchart of the theoretical protocol used for the comprehensive analysis of this compound.

Predicted Molecular Geometry

The geometry of this compound was optimized to its lowest energy state. The resulting structure consists of a planar aniline ring, with the amino group slightly pyramidalized, a common feature in anilines.[9] The decyl chain adopts an extended, all-trans (zigzag) conformation, which is the most sterically favorable arrangement.

The key structural parameters of the aromatic core are predicted to be in good agreement with those expected for substituted benzenes. The C-N bond length is a critical parameter, reflecting the degree of conjugation between the nitrogen lone pair and the π-system of the ring.

Table 1: Selected Predicted Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond/AnglePredicted Value
Bond Lengths C-N~ 1.40 Å
C-C (aromatic)~ 1.39 - 1.41 Å
N-H~ 1.01 Å
C-H (aromatic)~ 1.08 Å
Bond Angles C-C-N~ 120.5°
H-N-H~ 112.0°
C-N-H~ 115.0°

Note: These are representative values. Actual bond lengths and angles will show minor variations around the ring.

Electronic Properties: A Deeper Look into Reactivity and Spectra

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is predicted to be localized primarily on the aniline ring and the nitrogen atom. This region, rich in electrons, acts as the primary electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is also predicted to be distributed across the aromatic ring. This orbital represents the region where the molecule can accept electrons.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths (a red shift in the UV-Vis spectrum). The long alkyl chain is expected to have a minor electronic effect on the gap compared to the dominant aniline π-system.

// Invisible edge to position the EnergyGap label edge[style=invis]; HOMO -> EnergyGap [minlen=2]; EnergyGap -> LUMO [minlen=2]; }

Figure 2: The relationship between FMOs and molecular properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to its reactive behavior.

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group will exhibit a positive potential.

  • Green Regions (Neutral Potential): The long, nonpolar decyl chain will be largely neutral, confirming its primary role in influencing physical properties (like solubility and packing) rather than electronic reactivity.

Predicted Spectroscopic and Optical Properties

Vibrational Spectroscopy (IR and Raman)

Theoretical frequency calculations allow for the prediction and assignment of key vibrational modes. This is invaluable for interpreting experimental spectra.

Table 2: Predicted Key Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level. Frequencies are typically scaled by ~0.96 to better match experimental values.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Asymmetric & Symmetric Stretch3400 - 3500StrongMedium
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch (Decyl)2850 - 2960StrongStrong
C=C Aromatic Ring Stretch1580 - 1620Medium-StrongStrong
N-H Scissoring1500 - 1550MediumWeak
C-N Stretch1250 - 1350StrongMedium
Electronic Absorption Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorption bands are expected in the UV region, arising from π → π* transitions within the aniline chromophore. The longest wavelength absorption (λ_max) is primarily associated with the HOMO → LUMO transition. The presence of the electron-donating amino group and the alkyl group will influence the exact position of this absorption compared to unsubstituted benzene.

Nonlinear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states can exhibit NLO properties, which are crucial for applications in photonics and telecommunications.[10][16] The key parameter is the first-order hyperpolarizability (β). Aniline and its derivatives are known to possess NLO activity due to the charge transfer character facilitated by the electron-donating amino group and the π-conjugated ring.[14]

Our calculations of the dipole moment (μ) and hyperpolarizability (β) for this compound will quantify its potential as an NLO material. The presence of the decyl group, while primarily non-polar, may influence crystal packing in the solid state, which can significantly impact the bulk NLO response.

Potential Applications and Future Directions

The theoretical data presented in this guide suggest several promising avenues for the application of this compound:

  • Materials Science: The combination of a polar head (aniline) and a long nonpolar tail makes 4DA a candidate for forming self-assembled monolayers or liquid crystals.

  • Corrosion Inhibition: The nitrogen atom can coordinate to metal surfaces, while the hydrophobic decyl chain can form a protective barrier against corrosive agents.[17]

  • Organic Electronics: Aniline derivatives are building blocks for conducting polymers.[18] The decyl chain could be used to improve the solubility and processability of such materials.

  • Pharmaceutical Synthesis: The aniline core is a common scaffold in drug discovery, and the decyl group could be used to tune the lipophilicity of a potential drug candidate, affecting its absorption and distribution.[4]

Future work should focus on the experimental synthesis and validation of these theoretical predictions. Comparing the calculated IR, Raman, and UV-Vis spectra with experimental results will provide a direct confirmation of the computational model's accuracy.

Conclusion

This guide has presented a comprehensive theoretical investigation of this compound using state-of-the-art computational chemistry techniques. We have detailed its optimized molecular structure, analyzed its electronic properties through FMO and MEP analysis, and predicted its spectroscopic signatures and NLO potential. This in-silico approach provides a robust, cost-effective foundation for understanding the fundamental properties of this compound, enabling researchers to make informed decisions about its synthesis, characterization, and application in advanced materials and technologies.

References

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Methodological & Application

Application Note & Protocol: A Validated Multi-Step Synthesis of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically-grounded guide for the synthesis of 4-deylaniline, a key intermediate in the development of materials and pharmaceuticals.[1] Acknowledging the chemical implausibility of synthesizing 4-deylaniline directly from benzylamine and decanal, this protocol details a robust and validated four-step pathway starting from aniline. The synthesis proceeds via N-acetylation for amine protection, followed by a Friedel-Crafts acylation to introduce the ten-carbon chain, subsequent ketone reduction, and final deprotection to yield the target molecule. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of mechanistic choices, detailed step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Strategic Overview & Design Rationale

The synthesis of C-alkylated anilines, such as 4-deylaniline, is a fundamental transformation in organic chemistry. The target molecule features a decyl group at the para position of the aniline ring. A direct synthesis from benzylamine and decanal is not chemically feasible as it lacks a mechanism to form the aniline core and correctly position the alkyl chain.

The most reliable and scalable approach involves the electrophilic aromatic substitution of an aniline derivative. However, the high reactivity of the amino group (-NH₂) in aniline presents a significant challenge; it acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[2] This interaction forms a deactivated salt, preventing the desired acylation of the aromatic ring.[3][4]

To circumvent this, a protection-acylation-reduction-deprotection strategy is employed. The amino group is first reversibly converted into a less reactive amide (acetanilide). This amide is still an ortho, para-director but is significantly less basic, allowing the Friedel-Crafts acylation to proceed on the aromatic ring.[5][6] Following the successful installation of the acyl group, a robust reduction converts the ketone to the final alkyl chain, and the protecting group is hydrolyzed to reveal the target 4-deylaniline.

This multi-step approach ensures high regioselectivity for the para-substituted product and avoids undesirable side reactions, providing a clean and efficient pathway.

G cluster_0 Overall Synthetic Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1 (Protection) 4-Decanoylacetanilide 4-Decanoylacetanilide Acetanilide->4-Decanoylacetanilide Step 2 (Friedel-Crafts Acylation) 4-Decylacetanilide 4-Decylacetanilide 4-Decanoylacetanilide->4-Decylacetanilide Step 3 (Ketone Reduction) 4-Decylaniline This compound 4-Decylacetanilide->this compound Step 4 (Deprotection)

Diagram 1: Overall Synthetic Strategy A four-step pathway to synthesize this compound from aniline.

Detailed Experimental Protocols

This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Protection of Aniline as Acetanilide

Rationale: The acetylation of aniline converts the highly activating and basic amino group into a moderately activating, non-basic N-acetyl group.[7] This prevents complexation with the Lewis acid in the subsequent Friedel-Crafts step and moderates the ring's reactivity to favor mono-acylation.[6]

ReagentFormulaMW ( g/mol )AmountMoles
AnilineC₆H₅NH₂93.1310.0 mL0.108
Acetic Anhydride(CH₃CO)₂O102.0912.0 mL0.127
Glacial Acetic AcidCH₃COOH60.0520 mL-
Zinc DustZn65.380.5 g-
Deionized WaterH₂O18.02250 mL-

Protocol:

  • To a 250 mL round-bottom flask, add aniline (10.0 mL), glacial acetic acid (20 mL), and acetic anhydride (12.0 mL).

  • Add a pinch of zinc dust (approx. 0.5 g) to prevent oxidation of the aniline during the reaction.[8]

  • Equip the flask with a reflux condenser and heat the mixture gently in a heating mantle to a reflux for 20 minutes.

  • After reflux, pour the hot mixture slowly and carefully into a 500 mL beaker containing 250 mL of ice-cold water while stirring vigorously.

  • The acetanilide will precipitate as a white solid. Continue stirring until the excess acetic anhydride is hydrolyzed.

  • Collect the crude acetanilide by vacuum filtration using a Büchner funnel.

  • Wash the solid product with two portions of cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure, crystalline acetanilide. Dry the crystals in a desiccator. The expected yield is 12-14 g.

Part B: Friedel-Crafts Acylation of Acetanilide

Rationale: This step introduces the ten-carbon acyl chain onto the aromatic ring. The N-acetyl group directs the electrophilic substitution primarily to the para position due to steric hindrance at the ortho positions. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, activating the decanoyl chloride for electrophilic attack.[9][10]

ReagentFormulaMW ( g/mol )AmountMoles
AcetanilideC₈H₉NO135.1610.0 g0.074
Decanoyl ChlorideC₁₀H₁₉ClO190.7115.5 mL0.081
Aluminum ChlorideAlCl₃133.3424.0 g0.180
DichloromethaneCH₂Cl₂84.93100 mL-
6M Hydrochloric AcidHCl36.46~150 mL-

Protocol:

  • Set up a 500 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer. Ensure all glassware is oven-dried to be moisture-free.

  • Suspend acetanilide (10.0 g) in anhydrous dichloromethane (60 mL) in the flask and cool the mixture to 0 °C in an ice bath.

  • While stirring, slowly and portion-wise add anhydrous aluminum chloride (24.0 g). Caution: The addition is exothermic.

  • Add a solution of decanoyl chloride (15.5 mL) in anhydrous dichloromethane (40 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it onto 200 g of crushed ice in a large beaker.

  • Add 50 mL of concentrated HCl to the ice mixture and stir until the solid complex decomposes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield crude 4-decanoylacetanilide, which can be purified by recrystallization from ethanol.

Part C: Reduction of 4-Decanoylacetanilide

Rationale: The carbonyl group of the ketone must be reduced to a methylene (-CH₂) group to form the decyl chain. The Wolff-Kishner reduction is chosen as it is performed under basic conditions, which is compatible with the amide functional group.[11][12] The Clemmensen reduction, which uses strong acid, could lead to premature deprotection of the acetanilide.[13][14]

ReagentFormulaMW ( g/mol )AmountMoles
4-DecanoylacetanilideC₁₈H₂₇NO₂289.4110.0 g0.035
Hydrazine Hydrate (80%)N₂H₄·H₂O50.067.0 mL~0.112
Potassium HydroxideKOH56.118.0 g0.143
Diethylene GlycolC₄H₁₀O₃106.12100 mL-

Protocol:

  • Place 4-decanoylacetanilide (10.0 g), potassium hydroxide (8.0 g), and diethylene glycol (100 mL) into a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (7.0 mL) to the mixture.

  • Heat the reaction mixture to 130-140 °C for 1 hour. Water and excess hydrazine will distill off.

  • Increase the temperature to 190-200 °C and maintain a reflux for 4 hours. The evolution of nitrogen gas should be observed.[15]

  • Cool the mixture to room temperature and add 100 mL of water.

  • Extract the product with three 50 mL portions of diethyl ether.

  • Combine the ether extracts, wash with 1M HCl, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-decylacetanilide.

Part D: Hydrolysis (Deprotection) of 4-Decylacetanilide

Rationale: The final step is the removal of the N-acetyl protecting group to yield the primary amine, 4-deylaniline. This is achieved via acid-catalyzed hydrolysis.[16][17]

ReagentFormulaMW ( g/mol )AmountMoles
4-DecylacetanilideC₁₈H₂₉NO275.438.0 g0.029
EthanolC₂H₅OH46.0750 mL-
Conc. Hydrochloric AcidHCl36.4650 mL-
10M Sodium HydroxideNaOH40.00As needed-

Protocol:

  • Place the crude 4-decylacetanilide (8.0 g) in a 250 mL round-bottom flask.

  • Add ethanol (50 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the solution and pour it into 200 mL of water.

  • Make the solution basic (pH > 10) by slowly adding 10M sodium hydroxide solution while cooling in an ice bath.

  • The 4-deylaniline product will separate as an oil or solid. Extract the product with three 50 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-deylaniline.

Workflow & Characterization

The entire process from starting material to final product is outlined below.

G cluster_workflow Experimental Workflow start Start: Aniline prot 1. Acetylation (Acetic Anhydride, Zn) start->prot filt1 Filtration & Recrystallization prot->filt1 acyl 2. Friedel-Crafts Acylation (Decanoyl Chloride, AlCl₃) filt1->acyl workup1 Aqueous Workup & Solvent Removal acyl->workup1 reduc 3. Wolff-Kishner Reduction (N₂H₄, KOH, Heat) workup1->reduc workup2 Extraction & Solvent Removal reduc->workup2 deprot 4. Acid Hydrolysis (HCl, Reflux) workup2->deprot workup3 Basification, Extraction & Purification deprot->workup3 end Final Product: This compound workup3->end

Diagram 2: Experimental Workflow A step-by-step flowchart of the synthesis and purification process.

Expected Characterization of this compound:

PropertyValueSource
Molecular FormulaC₁₆H₂₇N[1][18]
Molecular Weight233.39 g/mol [18]
AppearanceColorless to slightly yellow liquid/solid[1]
Melting Point23-25 °C[1]
Boiling Point218-220 °C / 14 mmHg[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step A Incomplete reaction; loss during workup.Ensure reflux time is adequate. Use ice-cold water for precipitation and washing to minimize product solubility.
No/Poor reaction in Step B Wet reagents or glassware; inactive AlCl₃.Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored AlCl₃.
Formation of ortho-isomer in Step B High reaction temperature.Maintain low temperature (0-5 °C) during the addition of reagents to maximize para-selectivity.
Incomplete reduction in Step C Insufficient heating; insufficient hydrazine/base.Ensure the reaction temperature reaches 190-200 °C after water removal. Use a slight excess of hydrazine and KOH.
Incomplete hydrolysis in Step D Insufficient acid or reflux time.Use concentrated HCl and monitor the reaction by TLC to ensure full conversion before workup.

References

  • Demus, D., & Demus, H. (1974). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′-n-alkylanilines. De Gruyter.
  • ChemBK. (2024). This compound.
  • Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application.
  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis).
  • YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions.
  • Reich, H. J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Slideshare. (n.d.). Acetanilide synthesis.
  • Filo. (2025). Protection of NH2 in aniline.
  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
  • BYJU'S. (n.d.). Preparation of Acetanilide.
  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation.
  • NCERT. (n.d.). Amines.
  • National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Juniper Publishers. (2024). CLEMMENSEN REDUCTION.
  • Chegg.com. (2020). Solved: Anilines are incompatible with Friedel Crafts.
  • Passey, S., & Arora, K. K. (n.d.). A Convenient Laboratory Preparation of Acetanilide.
  • YouTube. (2015). Protection of Aniline Derivatives.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • Organic Chemistry Portal. (n.d.). Acetyl Protection.
  • ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines.
  • CLiCours. (n.d.). Synthesis of substrates from N-alkylanilines.
  • ResearchGate. (2012). Removing an acetyl group from NH?.
  • Juniper Publishers. (2024). The Clemmensen Reduction.
  • BYJU'S. (n.d.). Mechanism of Clemmensen Reduction Reaction.
  • Chemwonders. (2023). Clemmensen reduction.
  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics.
  • Podder, G., Moitra, S. K., & Chakravarti, N. N. (1973). Studies in Friedel-Crafts acylation of substituted acetanilides with dichloroacetyl chloride. Journal of the Indian Chemical Society. [Link]
  • ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides.
  • ACS Publications. (n.d.). Synthesis and characterization of poly(alkylanilines). Macromolecules. [Link]
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • National Institutes of Health. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support.

Sources

Application Notes and Protocols for the Laboratory Synthesis of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Decylaniline in Modern Chemistry

This compound is an organic compound characterized by a decyl group attached to an aniline ring at the para position.[1] This molecule serves as a crucial intermediate in the synthesis of a diverse range of functional materials and biologically active compounds. Its applications span from the creation of liquid crystals and dyes to its use in the development of novel pharmaceuticals and agrochemicals.[1][2] The long alkyl chain imparts unique solubility and electronic properties, making it a valuable building block in materials science. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and experimental procedures to ensure both a high yield and purity of the final product.

Synthetic Strategy: A Three-Step Approach via Friedel-Crafts Acylation

The synthesis of this compound can be effectively achieved through a robust three-step process commencing with aniline. This strategy was chosen to circumvent the challenges associated with direct alkylation or acylation of aniline. The primary amino group of aniline is a strong Lewis base, which can form a complex with the Lewis acid catalyst required for Friedel-Crafts reactions, thereby deactivating it.[3][4] To overcome this, the amine is first protected as an acetamide. This is followed by a Friedel-Crafts acylation, and the synthesis is completed by a concurrent reduction of the resulting ketone and deprotection of the amine.

The overall synthetic workflow is depicted below:

Synthesis of this compound cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Clemmensen Reduction & Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide AcylAcetanilide 4-Decanoylacetanilide Acetanilide->AcylAcetanilide Acylation DecanoylChloride Decanoyl Chloride DecanoylChloride->AcylAcetanilide AlCl3 AlCl3 (Lewis Acid) AlCl3->AcylAcetanilide Decylaniline This compound AcylAcetanilide->Decylaniline Reduction & Deprotection ZnHg Zn(Hg) ZnHg->Decylaniline HCl Conc. HCl HCl->Decylaniline

Sources

Application Note: Synthesis of Schiff Base Liquid Crystals Utilizing 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Decylaniline in Mesogen Design

The synthesis of thermotropic liquid crystals is a cornerstone of materials science, with profound implications for display technologies, sensors, and optical devices. The molecular architecture of a liquid crystal, or mesogen, dictates its physical properties, including the temperature range and type of mesophases (e.g., nematic, smectic). Schiff bases (imines) are a particularly versatile class of mesogens due to their synthetic accessibility and the geometric rigidity of the azomethine (-CH=N-) linkage, which contributes to the rod-like molecular shape essential for liquid crystallinity.

This compound is a key building block in this field. Its long, flexible decyl chain is not merely a passive component; it is a critical determinant of the resulting liquid crystal's properties. The length of this alkyl chain significantly influences the van der Waals interactions between molecules, which in turn affects the stability and nature of the mesophases.[1][2] Generally, longer alkyl chains, such as the decyl group, tend to promote the formation of more ordered smectic phases over the less ordered nematic phases.[2] This is because the longer chains encourage intermolecular intercalation and lamellar packing, which are characteristic of smectic arrangements.

This application note provides a comprehensive guide to the synthesis of a representative Schiff base liquid crystal, N-(4-methoxybenzylidene)-4-decylaniline, using this compound. We will delve into a detailed experimental protocol, the rationale behind the procedural steps, and the essential characterization techniques to validate the synthesis and mesomorphic properties of the final product.

Synthesis of N-(4-methoxybenzylidene)-4-decylaniline: A Detailed Protocol

The synthesis of N-(4-methoxybenzylidene)-4-decylaniline is achieved through the condensation reaction between this compound and 4-methoxybenzaldehyde. This reaction is a classic example of Schiff base formation, where the nucleophilic amine group of the aniline attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 This compound p1 N-(4-methoxybenzylidene)-4-decylaniline r1->p1 + r2 4-Methoxybenzaldehyde r2->p1 cond Absolute Ethanol Glacial Acetic Acid (catalyst) Reflux, 2-4 hours cond->p1

Caption: Reaction scheme for the synthesis of N-(4-methoxybenzylidene)-4-decylaniline.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g)
This compoundC₁₆H₂₇N233.40102.33
4-MethoxybenzaldehydeC₈H₈O₂136.15101.36
Absolute EthanolC₂H₅OH46.07-~40 mL
Glacial Acetic AcidCH₃COOH60.05-2-3 drops
Experimental Protocol
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.33 g (10 mmol) of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of absolute ethanol. Gentle warming may be required to fully dissolve the reactants.

  • Reaction Setup: Assemble a reflux apparatus by attaching a condenser to the round-bottom flask. Begin stirring the this compound solution.

  • Addition and Catalysis: Slowly add the 4-methoxybenzaldehyde solution to the stirring this compound solution at room temperature. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.

    • If precipitation is slow, the flask can be placed in an ice bath to encourage crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[3]

    • For higher purity, the crude product should be recrystallized from absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form well-defined crystals.[3]

    • Dry the purified product in a vacuum oven at a low temperature (e.g., 40 °C) to remove residual solvent.

Self-Validating System: Characterization and Expected Results

To ensure the successful synthesis of N-(4-methoxybenzylidene)-4-decylaniline, a suite of analytical techniques should be employed. These methods not only confirm the chemical structure but also elucidate the liquid crystalline properties of the material.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial first step to confirm the formation of the Schiff base. The most significant indicator is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1605-1632 cm⁻¹.[4] Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) provides strong evidence of a successful reaction.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance in Product Spectrum
C=N (Azomethine)1605 - 1632Strong, sharp peak
C-H (aliphatic)2850 - 2960Multiple sharp peaks
C-H (aromatic)3000 - 3100Weaker, sharp peaks
C=O (Aldehyde)~1700Absent
N-H (Amine)~3300-3400Absent
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The most diagnostic signal in the ¹H-NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-), which is expected to appear in the downfield region, typically around δ 8.3-8.8 ppm.[5][6] Other expected signals include the aromatic protons (δ 6.8-7.8 ppm), the methoxy group protons (-OCH₃) as a singlet around δ 3.8 ppm, and the aliphatic protons of the decyl chain (δ 0.8-2.7 ppm).

    • ¹³C-NMR: The carbon of the azomethine group (-C=N-) will have a characteristic chemical shift in the range of δ 158-162 ppm.[6]

Thermal and Mesomorphic Characterization
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[4] Upon heating the crystalline solid, endothermic peaks will indicate transitions from the crystal to liquid crystal phases and finally to the isotropic liquid state. Upon cooling from the isotropic liquid, exothermic peaks will show the reverse transitions. The presence of these peaks confirms the thermotropic liquid crystalline nature of the synthesized compound.

  • Polarized Optical Microscopy (POM): POM is a vital tool for identifying the specific types of liquid crystal phases by observing their unique optical textures.[4] The sample is placed on a hot stage between two crossed polarizers. As the temperature is changed, the appearance of birefringent, mobile textures (e.g., schlieren for nematic, focal-conic for smectic A) upon melting of the solid indicates the formation of a liquid crystal phase.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Reactants (this compound & 4-Methoxybenzaldehyde) in Ethanol B Add Catalyst (Glacial Acetic Acid) A->B C Reflux for 2-4 hours B->C D Cool to Precipitate C->D E Vacuum Filtration D->E F Recrystallize from Ethanol E->F G Dry under Vacuum F->G H FTIR Spectroscopy (Confirm C=N formation) G->H I NMR Spectroscopy (¹H & ¹³C structural analysis) G->I J DSC Analysis (Determine phase transitions) G->J K POM Analysis (Identify mesophase textures) G->K

Caption: Workflow for the synthesis and characterization of Schiff base liquid crystals.

Troubleshooting and Best Practices

  • Low Yield: If the yield is low, ensure that the reactants are pure and the ethanol is absolute (anhydrous). Water can hydrolyze the Schiff base, shifting the equilibrium back to the reactants. Increasing the reflux time or using a Dean-Stark apparatus to remove the water formed during the reaction can also improve the yield.

  • Oily Product: If the product separates as an oil instead of a solid, it may be due to impurities or a low melting point. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal if available. Purification by column chromatography may be necessary in some cases.

  • Broad Melting Point: A broad melting point range indicates impurities. Ensure thorough recrystallization until a sharp, constant melting point is achieved.

Conclusion

The use of this compound as a precursor in the synthesis of Schiff base liquid crystals offers a reliable route to mesogens with predictable properties. The long decyl chain is instrumental in promoting the formation of ordered smectic phases, a desirable characteristic for many applications. By following the detailed protocol and utilizing the prescribed characterization techniques, researchers can confidently synthesize and validate novel liquid crystalline materials. This self-validating approach, from reaction monitoring to mesophase identification, ensures the scientific integrity of the results and provides a solid foundation for further research and development in the field of advanced materials.

References

  • Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 20(10), 1237-1240.
  • Osman, M. A. (1976). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4'-n-alkylanilines.
  • Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
  • Sabah, H. H. (2014). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica, 6(2), 38-41.
  • Ha, S. T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Bulletin of the Korean Chemical Society, 32(9), 3365-3370.
  • Al-Dujaili, A. H., et al. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 654(1), 1-11.
  • Hassan, N. A., et al. (2022). New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(5), 1684.
  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?. ResearchGate.
  • Salamon, P., et al. (2018). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Al-Dujaili, A. H., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline.

Sources

Application Notes & Protocols: 4-Decylaniline as a Key Intermediate in the Synthesis of Specialized Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-Decylaniline in Modern Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their synthesis, primarily through the diazotization of a primary aromatic amine followed by an azo coupling reaction, is a fundamental process in industrial organic chemistry.[1] Within the vast library of aromatic amine precursors, this compound (CAS: 37529-30-9) emerges as a specialty intermediate of significant interest.

The defining feature of this compound is its long C10 alkyl chain (decyl group) attached to the aniline core. This substantial lipophilic tail imparts unique physicochemical properties to the resulting dye molecules. Unlike traditional aniline derivatives that produce water-soluble dyes, this compound is a key building block for creating dyes with high solubility in non-polar media such as oils, waxes, plastics, and liquid crystal matrices.[2] This characteristic is crucial for applications in printing inks, coatings, and the development of advanced materials like organic photoelectric materials.[2][3] The incorporation of the decyl group can significantly influence the final dye's lightfastness, thermal stability, and interaction with hydrophobic substrates.[3]

This document provides a comprehensive guide to the use of this compound as a dye intermediate. It details the underlying chemical principles, offers a robust, step-by-step protocol for the synthesis of a representative lipophilic azo dye, and outlines critical safety and handling considerations.

Physicochemical Profile of this compound

A thorough understanding of the starting material's properties is paramount for predictable and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 37529-30-9[4]
Molecular Formula C₁₆H₂₇N[4]
Molecular Weight 233.39 g/mol [4]
Appearance Colorless to slightly yellow/light orange liquid[2][5]
Melting Point 25 °C (lit.)[2][6]
Boiling Point 218-220 °C at 14 mmHg (lit.)[2][6]
Density ~0.9 g/cm³[5]
Solubility Insoluble in water; soluble in organic solvents[2][6]
Flash Point >110 °C (>230 °F)[2]

Core Chemistry: The Azo Coupling Reaction

The synthesis of azo dyes from this compound is a classic two-stage electrophilic aromatic substitution reaction.[1]

Stage 1: Diazotization The process begins with the conversion of the primary aromatic amine (this compound) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] The reaction must be conducted at low temperatures (0–5 °C) as diazonium salts are generally unstable and can explosively decompose when isolated in dry form or decompose to form phenols in aqueous solutions at higher temperatures.[1]

Stage 2: Azo Coupling The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component.[1] Typical coupling components include phenols (like 2-naphthol) or tertiary anilines (like N,N-dimethylaniline). The electron-donating group on the coupling component (e.g., -OH or -NR₂) activates the aromatic ring, facilitating the electrophilic attack by the diazonium ion, typically at the para position, to form the stable azo bridge (-N=N-), which acts as the chromophore responsible for the dye's color.[7][8]

Azo_Coupling_Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Decylaniline This compound (C₁₀H₂₁-Ar-NH₂) Reagents1 NaNO₂ + 2HCl (0-5 °C) Decylaniline->Reagents1 Diazonium 4-Decylbenzenediazonium Chloride (C₁₀H₂₁-Ar-N₂⁺Cl⁻) Reagents1->Diazonium Formation of Electrophile CouplingComponent Coupling Component (e.g., 2-Naphthol) Diazonium->CouplingComponent Electrophilic Attack AzoDye Azo Dye Product (Lipophilic Chromophore) CouplingComponent->AzoDye

Caption: General reaction scheme for azo dye synthesis using this compound.

Detailed Experimental Protocol: Synthesis of Sudan Red G Analogue

This protocol details the synthesis of a lipophilic red dye by coupling diazotized this compound with 2-naphthol. The long decyl chain makes the resulting dye structurally analogous to solvent dyes.

4.1. Materials & Equipment

  • Reagents: this compound (97%+, 2.33 g, 0.01 mol), Concentrated Hydrochloric Acid (~37%, 3 mL), Sodium Nitrite (NaNO₂, 0.73 g, 0.0105 mol), 2-Naphthol (1.44 g, 0.01 mol), Sodium Hydroxide (NaOH, 1.2 g), Deionized Water, Ice, Ethanol (for recrystallization).

  • Equipment: 100 mL and 250 mL beakers, magnetic stirrer and stir bar, ice bath, thermometer, graduated cylinders, Büchner funnel and vacuum flask, filter paper, glass stirring rod.

4.2. Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • This compound is irritating to the eyes, respiratory system, and skin.[2] Avoid inhalation and direct contact.

  • Concentrated HCl and NaOH are corrosive. Handle with extreme care.

  • Azo dyes are often intensely colored and may be mildly toxic; handle the final product carefully.[7]

4.3. Step-by-Step Procedure

Part A: Preparation of 4-Decylbenzenediazonium Chloride Solution (Electrophile)

  • In a 100 mL beaker, combine this compound (2.33 g) with deionized water (15 mL) and concentrated HCl (3 mL).

  • Stir the mixture. A thick, white suspension of the amine hydrochloride salt will form.

  • Cool the suspension to 0–5 °C using an ice bath and continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization.

  • In a separate small beaker, dissolve sodium nitrite (0.73 g) in deionized water (5 mL). Cool this solution in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the cold, stirring this compound hydrochloride suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[7][9]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting solution should be clear to pale yellow. This is the diazonium salt solution; keep it cold for immediate use in the next step.

Part B: Preparation of the 2-Naphthol Solution (Nucleophile)

  • In a 250 mL beaker, dissolve sodium hydroxide (1.2 g) in deionized water (40 mL).

  • Add 2-naphthol (1.44 g) to the NaOH solution and stir until it completely dissolves, forming a clear solution of sodium 2-naphthoxide.

  • Cool this solution thoroughly in an ice bath to 0–5 °C.

Part C: The Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthoxide solution (from Part B) over 15-20 minutes.

  • An intensely colored reddish-orange or red precipitate will form immediately.[7]

  • After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.

Part D: Isolation and Purification of the Azo Dye

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes inorganic salts and excess base.[9]

  • Press the solid as dry as possible on the funnel.

  • For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[10]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a low temperature (~50 °C) to a constant weight.

Experimental Workflow and Characterization

The entire synthesis process can be visualized as a linear workflow.

Dye_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Synthesis cluster_purification Product Workup A1 Prepare Acidic This compound Suspension C1 Diazotization (0-5 °C) A1->C1 A2 Prepare Aqueous Sodium Nitrite A2->C1 B Prepare Alkaline 2-Naphthol Solution C2 Azo Coupling (0-5 °C) B->C2 C1->C2 Add Diazonium Salt to Coupling Solution D1 Vacuum Filtration (Isolation) C2->D1 D2 Cold Water Wash D1->D2 D3 Recrystallization (from Ethanol) D2->D3 D4 Final Filtration & Drying D3->D4 E Characterization (TLC, Spectroscopy) D4->E

Caption: Experimental workflow for the synthesis of a lipophilic azo dye.

Characterization:

  • Thin Layer Chromatography (TLC): The purity of the final product can be assessed using TLC with a suitable solvent system (e.g., hexane:ethyl acetate). A single spot indicates a high degree of purity.

  • Spectroscopy: The structure can be confirmed using spectroscopic methods like FT-IR (to observe the disappearance of the N-H stretch from the aniline and the appearance of characteristic aromatic patterns) and UV-Vis spectroscopy (to determine the λ_max, the wavelength of maximum absorbance, which corresponds to the dye's color).

References

  • ChemBK. (2024). This compound. [Link]
  • Milliken. (n.d.).
  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. [Link]
  • University of Missouri–St. Louis. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline. [https://www.umsl.edu/services/safety/files/pdfs/diazoniumsaltscouplingreactionofp-nitrobenzenediazoniumsulfateandnndimethylanilinesynthesisofp-4-nitrobenzeneazodimethylaniline.pdf]([Link] synthesisofp-4-nitrobenzeneazodimethylaniline.pdf)
  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(5), e03844. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
  • Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. [Link]
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE. [Link]

Sources

The Versatile Role of 4-Decylaniline in Advancing Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Molecular Building Block

In the rapidly evolving landscape of organic electronics, the strategic design and synthesis of novel materials are paramount to achieving enhanced device performance, stability, and processability. Among the myriad of organic molecules, 4-Decylaniline stands out as a particularly promising, yet underexplored, building block. Its unique molecular architecture, featuring a polar aniline head and a long, nonpolar decyl tail, offers a tantalizing combination of properties that can be harnessed for various applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

This comprehensive guide delves into the multifaceted applications of this compound in organic electronics. Moving beyond a simple recitation of facts, this document provides in-depth technical insights, detailed experimental protocols based on analogous systems, and the scientific rationale behind the proposed methodologies. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile molecule.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₆H₂₇N[1]
Molecular Weight 233.39 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]
Melting Point 25 °C (lit.)
Boiling Point 218-220 °C/14 mmHg (lit.)
Solubility Insoluble in water; Soluble in organic solvents[2]

The amphiphilic nature of this compound, arising from its hydrophilic aniline group and hydrophobic decyl chain, is a key determinant of its utility in forming self-assembled monolayers and influencing the morphology of thin films.

Application I: Self-Assembled Monolayers (SAMs) for High-Performance Organic Field-Effect Transistors (OFETs)

Scientific Rationale:

The performance of OFETs is critically dependent on the quality of the interface between the dielectric layer and the organic semiconductor. Unwanted charge traps at this interface can severely limit charge carrier mobility. The formation of a self-assembled monolayer (SAM) on the dielectric surface can passivate these trap states, reduce surface energy, and promote a more ordered growth of the overlying semiconductor film, thereby enhancing device performance.[3] The long decyl chain of this compound makes it an ideal candidate for forming a dense, insulating SAM on oxide surfaces like silicon dioxide (SiO₂).

While direct literature on this compound SAMs for OFETs is scarce, the principles are well-established with similar long-chain alkylsilanes. The aniline head group can be chemically modified to anchor to the SiO₂ surface. For instance, it can be converted to a trialkoxysilane group.

Experimental Workflow for SAM-Treated OFET Fabrication:

Caption: Workflow for fabricating and characterizing an OFET with a this compound-based SAM.

Detailed Protocol for SAM Formation (Adapted from Alkylsilane Protocols):

Objective: To form a self-assembled monolayer of a this compound derivative on a Si/SiO₂ substrate.

Materials:

  • Si/SiO₂ wafers (300 nm thermal oxide)

  • This compound

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous Toluene

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1) or UV-Ozone cleaner

  • Isopropanol, Acetone, Deionized water

Procedure:

  • Substrate Cleaning:

    • Cut Si/SiO₂ wafers into desired sizes.

    • Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with either Piranha solution for 15 minutes or in a UV-Ozone cleaner for 20 minutes to create a hydrophilic, hydroxyl-terminated surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Synthesis of Silanized this compound (Hypothetical):

    • In a nitrogen-filled glovebox, dissolve this compound in anhydrous toluene.

    • Add an equimolar amount of (3-Isocyanatopropyl)triethoxysilane dropwise while stirring. The isocyanate group will react with the amine group of the aniline to form a urea linkage, resulting in a this compound derivative with a triethoxysilane head group.

    • Stir the reaction at room temperature for 24 hours.

  • SAM Deposition:

    • Prepare a 1-5 mM solution of the synthesized silanized this compound in anhydrous toluene.

    • Immerse the cleaned Si/SiO₂ substrates in this solution for 12-24 hours in a nitrogen atmosphere to allow for the self-assembly process.

    • After immersion, rinse the substrates thoroughly with fresh toluene to remove any physisorbed molecules.

    • Anneal the substrates at 120°C for 30 minutes to promote covalent bonding of the silane to the SiO₂ surface.

Expected Outcome and Characterization:

  • Contact Angle Goniometry: The water contact angle on the SiO₂ surface should increase significantly from <10° to >90°, indicating the formation of a hydrophobic monolayer.

  • Atomic Force Microscopy (AFM): AFM imaging should reveal a smooth, uniform surface with a low root-mean-square (RMS) roughness.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of nitrogen and silicon on the surface, consistent with the deposited molecule.

Application II: Poly(this compound) as a Solution-Processable Conductive Polymer

Scientific Rationale:

Polyaniline is a well-known conducting polymer with tunable electrical conductivity, good environmental stability, and ease of synthesis. However, unsubstituted polyaniline is often insoluble, hindering its processability for device fabrication. The introduction of a long alkyl chain, such as the decyl group in this compound, can significantly improve the solubility of the resulting polymer in common organic solvents. This makes poly(this compound) a promising candidate for solution-processable conductive layers in various organic electronic devices. The conductivity of polyanilines can be controlled by doping with protonic acids.

Synthesis and Doping of Poly(this compound):

Molecular_Design cluster_0 Core Structure cluster_1 Functionalization cluster_2 Target Application A This compound B Attach Electron-Rich Groups (e.g., Triphenylamine, Carbazole) A->B C Couple with Electron-Accepting Units (for OPV donors) A->C D Hole Transport Material (OLED) B->D E Donor Material (OPV) C->E

Caption: Molecular design strategies for developing this compound-based materials for OLEDs and OPVs.

Hypothetical Synthesis of a this compound-based HTM:

A common strategy to create efficient HTMs is to synthesize starburst molecules or dendrimers containing multiple triphenylamine units. This compound can be incorporated into such structures to enhance solubility.

Characterization of Novel Materials:

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing their suitability as HTMs or donor materials.

  • Photoluminescence (PL) Spectroscopy: To study the emissive properties and energy transfer characteristics.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature, which are important for device lifetime.

Fabrication and Characterization of OLEDs and OPVs:

Standard device fabrication protocols for solution-processed OLEDs and OPVs would be followed, incorporating the newly synthesized this compound derivative as the hole transport layer or the donor material in the active layer, respectively. Device performance would be evaluated by measuring current density-voltage-luminance (J-V-L) characteristics for OLEDs and current density-voltage (J-V) characteristics under illumination for OPVs to determine key parameters like efficiency and fill factor.

Conclusion and Future Outlook

This compound presents a compelling platform for the development of new materials for organic electronics. Its amphiphilic nature, combined with the electronic properties of the aniline group, makes it a versatile building block for creating self-assembled monolayers, solution-processable conductive polymers, and novel hole-transport and donor materials. While direct applications are still emerging, the foundational principles and experimental protocols outlined in this guide, drawn from analogous systems, provide a solid starting point for researchers to unlock the full potential of this intriguing molecule. Future research should focus on the synthesis and characterization of a wider range of this compound derivatives and their integration into and performance evaluation in organic electronic devices.

References

  • Langmuir-Blodgett Films a unique tool for molecular electronics. arXiv. [Link]
  • Solution-processed organic semiconductor crystals for field-effect transistors: from crystallization mechanism towards morphology control.
  • Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors.
  • PubChem. This compound. [Link]
  • Hole-transporting materials for organic light-emitting diodes: an overview.
  • Solution-processed organic transistors based on semiconducting blends.
  • Field-dependent charge transport in organic thin-film transistors. AIP Publishing. [Link]
  • Wikipedia. Langmuir–Blodgett film. [Link]
  • Dual-emitting Langmuir-Blodgett film-based organic light-emitting diodes. PubMed. [Link]
  • Biolin Scientific.
  • Langmuir–Blodgett films of molecular organic materials.
  • Poly(N-octadecylaniline)

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Application Note & Protocol: High-Resolution ¹H NMR Spectroscopic Analysis of 4-Decylaniline for Structural Verification and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction: The Analytical Imperative for Substituted Anilines

4-Decylaniline (CAS: 37529-30-9) is a substituted aniline featuring a C10 alkyl chain at the para position.[1][2] This molecular architecture makes it a valuable intermediate in the synthesis of specialized organic materials, including liquid crystals and active pharmaceutical ingredients.[3][4] Given its role as a precursor, the unambiguous confirmation of its chemical structure and the rigorous assessment of its purity are paramount.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the definitive analytical technique for this purpose. It provides a non-destructive, highly detailed "fingerprint" of a molecule by probing the distinct electronic environments of every hydrogen atom.[5][6] This application note presents a comprehensive, field-proven protocol for the preparation, acquisition, and interpretation of the ¹H NMR spectrum of this compound, grounded in the principles of spectroscopic science to ensure data integrity and trustworthiness.

Molecular Structure & Theoretical ¹H NMR Predictions

To interpret the spectrum, one must first deconstruct the molecule into its constituent proton environments. The structure of this compound (C₁₆H₂₇N) contains several unique sets of protons, each expected to resonate at a characteristic frequency (chemical shift).[7][8][9]

G cluster_prep Protocol for NMR Sample Preparation A 1. Weigh 5-10 mg of This compound into a clean vial. B 2. Add ~0.7 mL of CDCl₃ (containing TMS). A->B C 3. Vortex gently to ensure complete dissolution. B->C D 4. Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette. C->D E 5. Filter the solution directly into a clean, dry NMR tube. D->E F 6. Cap the NMR tube, label it, and wipe the exterior clean. E->F

Caption: Step-by-step workflow for preparing the this compound NMR sample.

Expert Insight: Filtering the sample is a non-negotiable step. Undissolved particulate matter will severely degrade the magnetic field homogeneity (shimming), resulting in broad, distorted peaks and a loss of resolution. [10]

Protocol: NMR Data Acquisition

This protocol is based on a standard 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking: Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment. 3. Shimming: Adjust the shim coils to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 16 (sufficient for good signal-to-noise for this concentration).

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 20 ppm.

Data Analysis & Interpretation

Following acquisition, the Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0.00 ppm.

Predicted ¹H NMR Data for this compound

The following table summarizes the expected signals for this compound in CDCl₃.

Assignment Label Proton Environment Expected δ (ppm) Integration Predicted Multiplicity
f Terminal -CH₃~0.883HTriplet (t)
e Bulk -(CH₂)₈-~1.2616HMultiplet (m)
d Benzylic -CH₂-~2.512HTriplet (t)
c Amine -NH₂~3.55 (variable)2HBroad Singlet (br s)
b Aromatic H (ortho to -NH₂)~6.642HDoublet (d)
a Aromatic H (meta to -NH₂)~6.982HDoublet (d)

Note: Chemical shifts are predictive and may vary slightly based on exact concentration and instrument calibration. Aromatic protons form an AA'BB' system, but at 400 MHz, it is often resolved as two apparent doublets. [11]

Interpreting the Spectrum
  • Alkyl Region (0.5-3.0 ppm):

    • Identify the triplet furthest upfield (~0.88 ppm). Its integration of 3H confirms it as the terminal methyl group (f ).

    • The large multiplet around 1.26 ppm, integrating to 16H, corresponds to the eight methylene units of the alkyl chain (e ).

    • A triplet at ~2.51 ppm integrating to 2H is the benzylic methylene group (d ), deshielded by the adjacent aromatic ring.

  • Amine Proton (~3.55 ppm):

    • Look for a broad singlet (c ) that integrates to 2H. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium, causing this peak to diminish or disappear entirely. [12]

  • Aromatic Region (6.5-7.5 ppm):

    • Observe the two signals that look like doublets. The upfield doublet (~6.64 ppm, 2H) corresponds to the protons ortho to the electron-donating amino group (b ).

    • The downfield doublet (~6.98 ppm, 2H) corresponds to the protons meta to the amino group (a ). The integration ratio of these two signals should be 1:1 (or 2H:2H).

Troubleshooting Common Spectral Issues

Problem Probable Cause Corrective Action
Broad, asymmetric peaks Poor magnetic field homogeneity (shimming).Re-shim the instrument. Ensure the sample is filtered and free of solids.
Unexpected peak at ~1.56 ppm Water contamination in the CDCl₃.Use fresh, dry solvent and ensure glassware is oven-dried. [13]
Low signal-to-noise ratio Sample is too dilute.Prepare a more concentrated sample (closer to 10-15 mg).
"Rolling" baseline Incorrect phasing or baseline correction.Manually re-process the spectrum, carefully adjusting the phase and baseline parameters.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra. A systematic analysis of the chemical shifts, integration values, and coupling patterns allows for the confident assignment of all proton signals, confirming the molecular structure and providing a reliable assessment of sample purity. This rigorous analytical approach underpins the quality control necessary for the successful application of this compound in advanced materials and pharmaceutical development.

References

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange.
  • American Chemical Society. (2021). Tetramethylsilane.
  • National Center for Biotechnology Information. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. PubMed.
  • ACS Publications. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • ETH Zurich. (n.d.). NMR Sample Preparation.
  • University of Ottawa. (n.d.). Sample preparation.
  • Scribd. (n.d.). Tetramethylsilane in NMR Calibration.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and....
  • Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemistry Connected. (n.d.). NMR shifts 1H -general.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
  • ResearchGate. (n.d.). NMR Spectra of Anilines.
  • University of Wisconsin-La Crosse. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct? r/chemhelp.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

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Application Note: Structural Elucidation of 4-Decylaniline using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-decylaniline. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize FTIR spectroscopy for molecular characterization. This note outlines the theoretical basis for the vibrational modes of this compound, presents a detailed protocol for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation. The methodologies described herein are designed to ensure high-quality, reproducible data for unambiguous structural confirmation.

Introduction: The Analytical Power of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that provides structural information on a molecular level. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1] The resulting spectrum is a unique molecular "fingerprint," revealing the functional groups present in the sample.

This compound (C₁₆H₂₇N) is a molecule of interest in materials science, particularly in the synthesis of liquid crystals and other functional organic materials.[2] Its structure consists of three key components: a primary aromatic amine group, a para-disubstituted benzene ring, and a long ten-carbon alkyl (decyl) chain. Each of these components gives rise to characteristic absorption bands in the IR spectrum. A thorough interpretation of this spectrum allows for the unequivocal confirmation of its chemical identity and purity. This guide will deconstruct the FTIR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations.

Theoretical Framework: Correlating Structure with Vibrational Modes

The FTIR spectrum of this compound can be understood by dissecting the molecule into its primary functional regions and predicting their vibrational behavior.

2.1 The Primary Aromatic Amine Moiety The aniline portion of the molecule is characterized by the -NH₂ group attached directly to the benzene ring.

  • N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands is a definitive marker for a primary amine (-NH₂).[3]

  • N-H Bending (Scissoring): This vibration involves the change in the H-N-H bond angle and typically produces a medium to strong absorption band in the 1650-1580 cm⁻¹ region.[3]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1335-1250 cm⁻¹.[3] This band is typically stronger and at a higher wavenumber than in aliphatic amines due to the conjugation with the aromatic ring.

2.2 The Long Alkyl (Decyl) Chain The ten-carbon chain provides strong, characteristic signals corresponding to C-H bond vibrations.

  • C-H Stretching: Intense absorption bands between 3000-2850 cm⁻¹ are characteristic of C-H stretching in alkyl groups.[4][5][6] Specifically, asymmetric stretching of CH₂ and CH₃ groups occurs at higher frequencies (2926 cm⁻¹ and 2954 cm⁻¹, respectively), while symmetric stretching occurs at lower frequencies (2853 cm⁻¹ and 2872 cm⁻¹, respectively).

  • C-H Bending: The methylene (-CH₂-) scissoring vibration appears around 1470-1450 cm⁻¹.[4][5][6] The methyl (-CH₃) umbrella deformation (symmetric bend) is found near 1375 cm⁻¹.

  • CH₂ Rocking: A key feature for compounds with long alkyl chains (four or more methylene groups in a row) is a characteristic rocking vibration band that appears in the 725-720 cm⁻¹ range.[4][5][6] Its presence is strong evidence for the long-chain structure.

2.3 The Para-Disubstituted Aromatic Ring The benzene ring has its own set of characteristic vibrations.

  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] These bands are usually weaker than the aliphatic C-H stretches.

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in two or three bands of variable intensity in the 1620-1450 cm⁻¹ region.[9]

  • C-H Out-of-Plane Bending: The most diagnostic vibrations for determining the substitution pattern on a benzene ring are the strong C-H "out-of-plane" (OOP) bending bands that appear in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong band is expected between 850-800 cm⁻¹.

Data Interpretation: The Expected FTIR Spectrum of this compound

By combining the theoretical vibrational modes, we can predict the key features of the this compound spectrum. The following table summarizes the expected absorptions.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3430 & ~3350MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Weak-MediumC-H StretchAromatic Ring
2955 - 2850Strong, SharpAsymmetric & Symmetric C-H StretchDecyl Chain (-CH₃, -CH₂-)
~1620StrongN-H Bending (Scissoring)Primary Aromatic Amine
~1605, ~1510Medium-StrongC=C Ring StretchingAromatic Ring
~1465MediumC-H Bending (Scissoring)Decyl Chain (-CH₂-)
~1375Weak-MediumC-H Bending (Symmetric)Decyl Chain (-CH₃)
~1280StrongC-N StretchAromatic Amine
850 - 800StrongC-H Out-of-Plane Bending1,4-Disubstituted (Para) Ring
~720Weak-MediumCH₂ RockingLong Alkyl Chain (n ≥ 4)

Experimental Protocols

To obtain a high-quality FTIR spectrum, proper sample handling and instrument setup are critical. Given that this compound has a melting point of approximately 25 °C, it may be handled as a low-melting solid or a viscous liquid.[10] Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity, minimal sample requirement, and suitability for viscous or soft solid samples.[11][12][13]

4.1 Protocol for Sample Analysis using ATR-FTIR

This protocol ensures a self-validating system by emphasizing cleanliness and proper background acquisition to eliminate atmospheric and contaminant interferences.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Step-by-Step Methodology:

  • Crystal Preparation (Crucial for Baseline Integrity):

    • Rationale: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning residues.

    • Procedure: Moisten a lint-free wipe with isopropanol. Gently but firmly wipe the surface of the ATR crystal. Repeat with a second clean, dry wipe to ensure all solvent has evaporated.

  • Acquire Background Spectrum:

    • Rationale: This step is essential to measure the ambient spectrum (atmospheric CO₂, water vapor, and the instrument's own optical components) which must be subtracted from the sample spectrum.[1]

    • Procedure: With the clean, empty ATR accessory in place, close the instrument lid. In the acquisition software, select the option to collect a background spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an average of 16-32 scans to improve the signal-to-noise ratio.[11]

  • Sample Application:

    • Rationale: Proper contact between the sample and the ATR crystal is required for the evanescent wave to effectively penetrate the sample.[12]

    • Procedure: Place a small amount of this compound (typically just enough to cover the crystal surface) directly onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure and Acquire Sample Spectrum:

    • Rationale: Applying pressure with the ATR anvil ensures intimate contact between the sample and the crystal, which is necessary for a strong, high-quality signal.

    • Procedure: Lower the ATR pressure arm until it makes contact with the sample and apply consistent pressure. In the software, select the option to collect the sample spectrum using the same parameters as the background scan. The software will automatically perform a ratio of the sample scan to the background scan, yielding the final absorbance or transmittance spectrum.

  • Post-Analysis Cleanup:

    • Rationale: Immediate cleaning prevents cross-contamination and damage to the ATR crystal.

    • Procedure: Raise the pressure arm. Remove the bulk of the sample with a dry, lint-free wipe. Clean the crystal surface thoroughly with isopropanol as described in Step 1.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final spectral interpretation is a critical process for ensuring data integrity.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Acquire_Background 2. Acquire Background Spectrum (Measures H₂O, CO₂) Clean_Crystal->Acquire_Background Ensures clean baseline Apply_Sample 3. Apply this compound (Ensure full crystal coverage) Acquire_Background->Apply_Sample Ready for sample Acquire_Sample 4. Acquire Sample Spectrum (Apply pressure for good contact) Apply_Sample->Acquire_Sample Sample in place Process_Data 5. Automatic Data Processing (Ratio of Sample/Background) Acquire_Sample->Process_Data Final_Spectrum 6. Generate Final FTIR Spectrum Process_Data->Final_Spectrum Generates absorbance/ transmittance plot Identify_Groups 7. Identify Key Functional Groups (-NH₂, Alkyl, Aromatic) Final_Spectrum->Identify_Groups Analyze peaks Confirm_Structure 8. Correlate Bands to Structure (Confirm this compound Identity) Identify_Groups->Confirm_Structure Validate molecule

Caption: Workflow for FTIR analysis of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92309, this compound.
  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.
  • ChemBK. This compound Physical and Chemical Properties.
  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know.
  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
  • Illinois State University. The Infrared Spectra of Aromatic Amines (Anilines).
  • ResearchGate. FTIR spectra of aniline tetramer.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • White Bear Photonics. Unlocking FTIR: From Fundamentals to Sample Prep.
  • Rocky Mountain Labs. What sample is needed for FTIR?
  • ResearchGate. FTIR Spectra of Aniline.
  • University of Colorado Boulder. Sample preparation for FT-IR.
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Alkanes).
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Hydrocarbons).
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Hydrocarbons).
  • Millersville University. Table of Characteristic IR Absorptions.

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Comprehensive Analysis of 4-Decylaniline Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Decylaniline is a pivotal intermediate in the synthesis of pharmaceuticals, liquid crystals, dyes, and specialty polymers.[1][2] The rigorous characterization of its reaction pathways and the identification of byproducts are critical for ensuring product purity, optimizing reaction yields, and maintaining process safety. This application note provides a detailed, in-depth guide to the analysis of this compound and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). We present field-proven protocols for sample preparation, optional derivatization, instrument configuration, and data interpretation, grounded in the fundamental principles of mass spectral fragmentation of aromatic amines.

Foundational Principles: Why GC-MS for this compound Analysis?

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it exceptionally well-suited for monitoring the complex mixtures often resulting from organic synthesis.[3]

  • Gas Chromatography (GC): The initial stage of analysis involves the GC system, which separates the components of a sample mixture.[4] The sample is vaporized and carried by an inert gas through a long, thin column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster, leading to an effective separation over time. This compound, with a boiling point of 218-220 °C at 14 mmHg, is readily analyzed by GC.[2][5]

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer's ion source.[6] In the source, molecules are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).[7] These molecular ions are energetically unstable and fragment into smaller, characteristic charged ions. These fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), providing a unique chemical fingerprint—a mass spectrum—for each compound.[8]

Understanding the expected fragmentation pattern of the parent compound is key to identifying its derivatives. Aromatic amines exhibit predictable fragmentation behavior:

  • The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass.[9][10][11] this compound (C₁₆H₂₇N) has a molecular weight of 233.39 g/mol , consistent with this rule.[5][12]

  • Intense Molecular Ion: The stability of the aromatic ring typically results in a prominent molecular ion peak (m/z = 233), which is crucial for determining the molecular weight of unknown products.[9]

  • Alpha (α)-Cleavage: The most characteristic fragmentation for N-alkylanilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the amine-bearing carbon).[9][11] For this compound, this homolytic cleavage results in the loss of a C₉H₁₉ radical, producing a highly stable, resonance-delocalized cation at m/z 106 . This is often the base peak (the most intense peak) in the spectrum.[12]

  • Aromatic Ring Fragmentation: Loss of neutral molecules like hydrogen cyanide (HCN) from the aniline core can also occur, leading to smaller fragment ions.[9]

Experimental Workflow: From Reaction Quench to Data Analysis

This section details the comprehensive protocols for analyzing a typical this compound reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reaction Mixture B Dilution with GC-compatible Solvent A->B Direct Analysis C Liquid-Liquid Extraction (for aqueous matrix) A->C Matrix Cleanup E GC-MS Injection B->E D Optional Derivatization (e.g., Acylation) C->D D->E F Chromatographic Separation E->F G Ionization & Fragmentation (MS) F->G H Total Ion Chromatogram (TIC) G->H I Mass Spectra Deconvolution H->I J Library Search (e.g., NIST) I->J K Structural Elucidation & Quantification J->K

Caption: GC-MS workflow for this compound analysis.

The goal of sample preparation is to extract the analytes of interest from the reaction matrix and prepare them in a solvent suitable for GC injection.[4]

A. Direct Analysis (for non-aqueous, clean reaction mixtures)

  • Causality: This is the simplest approach, suitable when the reaction solvent (e.g., toluene, hexane, dichloromethane) is GC-compatible and the sample is free of non-volatile materials.[13]

  • Procedure:

    • Withdraw 100 µL of the reaction mixture.

    • Dilute with 900 µL of ethyl acetate or another suitable solvent to a final concentration of approximately 10-100 µg/mL.

    • If an internal standard is used for quantification, add it to the final solution at a known concentration.

    • Vortex the solution and transfer it to a 2 mL autosampler vial.[13]

B. Liquid-Liquid Extraction (LLE) (for aqueous or complex matrices)

  • Causality: This protocol is essential for extracting aniline derivatives from aqueous solutions or reaction mixtures containing salts or other non-volatile components. The pH is raised to ensure the amine is in its neutral, organic-soluble form.[3]

  • Procedure:

    • Take a 1 mL aliquot of the aqueous reaction mixture.

    • Adjust the pH to >11 by adding 1 M NaOH dropwise.[3][14]

    • Add 2 mL of a suitable organic solvent (e.g., dichloromethane, chloroform).[15]

    • Shake vigorously for 2 minutes in a sealed tube.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer to a clean vial.

    • Repeat the extraction (steps 3-6) twice more and combine the organic extracts.

    • Concentrate the combined extracts to ~100 µL under a gentle stream of nitrogen.[16]

    • Reconstitute to a final volume of 1 mL with ethyl acetate and transfer to an autosampler vial.

  • Causality: Derivatization is a chemical modification that can significantly improve the analysis of certain reaction products.[17] Acylating the primary amine of this compound or its products replaces the polar N-H bond with a nonpolar acyl group. This increases thermal stability, reduces peak tailing by minimizing interaction with active sites in the GC system, and can produce more characteristic mass spectra for definitive identification.[14][17] This is particularly useful if products with additional polar functional groups (e.g., -OH) are expected.

  • Reagents: Heptafluorobutyric anhydride (HFBA), Ethyl acetate.

  • Procedure:

    • Evaporate the prepared sample extract (from Protocol 1) to complete dryness under a gentle stream of nitrogen.[14]

    • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[14]

    • Cool to room temperature and evaporate the mixture to dryness again under nitrogen to remove excess reagent.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[14]

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific reaction products and available instrumentation.

Parameter Recommended Setting Rationale & Justification
GC System Agilent 7890 Series or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977 Series MSD or equivalentOffers high sensitivity and robust performance for EI analysis.
GC Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column providing excellent separation for a wide range of aromatic compounds.[18]
Carrier Gas Helium (or Hydrogen), Constant Flow ModeHelium is inert and provides good efficiency. Hydrogen can be used as a faster alternative.[19] Flow rate of 1.2 mL/min is a typical starting point.[18]
Inlet Temperature 280 °CEnsures rapid and complete vaporization of this compound and its derivatives without thermal degradation.[20]
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column, ideal for trace-level analysis of byproducts.[21]
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 240°C, then ramp 25°C/min to 290°C (hold 5 min)A gradient program is essential to separate compounds with a wide range of boiling points, from volatile starting materials to larger, less volatile products.[18][21]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.[21]
Ion Source Type Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy 70 eVThe industry standard energy that provides extensive and reproducible fragmentation for structural elucidation.[21]
MS Source Temp. 230 °COptimal temperature to maintain ion formation efficiency and prevent contamination.[20]
MS Quad Temp. 150 °CEnsures stable performance of the mass filter.[20]
Acquisition Mode Full ScanEssential for identifying unknown reaction products. A scan range of m/z 40-550 is appropriate for this compound and many of its likely derivatives.
Solvent Delay 3-5 minutesPrevents the high concentration of the injection solvent from saturating and potentially damaging the MS detector filament.
Data Interpretation: Identifying the Unknowns

Qualitative identification is achieved by combining retention time data with mass spectral evidence.

  • Analyze the Total Ion Chromatogram (TIC): The peak for unreacted this compound will likely be one of the largest. New peaks represent potential starting materials, intermediates, or byproducts.

  • Examine the Mass Spectrum of Each Peak:

    • Identify the Molecular Ion (M⁺): This is the peak with the highest m/z (excluding isotope peaks) and indicates the molecular weight of the compound.

    • Library Search: Compare the experimental mass spectrum against a commercial database like the NIST/EPA/NIH Mass Spectral Library. A high match score provides a tentative identification.[22]

    • Manual Interpretation: For unknown compounds not in the library, deduce the structure from the fragmentation pattern.

      • Example 1: N-Acetylation: If this compound was acetylated, the molecular weight would increase by 42 amu (for a -COCH₃ group). The new molecular ion would be at m/z 275. The fragmentation would likely still show the m/z 106 peak, but also a loss of ketene (-42 amu) from the molecular ion.

      • Example 2: Ring Bromination: If a bromine atom (isotopes at m/z 79 and 81) is added to the ring, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 311 and 313. The characteristic m/z 106 fragment would shift to m/z 184 and 186.

  • Confirmation: The unequivocal identification of critical byproducts should always be confirmed by analyzing an authentic chemical standard under the same GC-MS conditions.[3]

Conclusion

The GC-MS protocols detailed in this application note provide a robust and scientifically sound framework for the qualitative and quantitative analysis of this compound reaction products. By leveraging optimized sample preparation techniques and a systematic approach to data interpretation based on fundamental fragmentation principles, researchers can confidently identify reaction byproducts, troubleshoot synthetic pathways, and ensure the quality and purity of their final products.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Kruve, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Dasgupta, A. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Dasgupta, A., & Pillow, J. (1999). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • ECHIMICA. (2020, December 18).
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Tanimoto, T., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • G. B. Mohamed, et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Valentin-Blasini, L., et al. (2018). New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology, 42(8), 548-555.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-325.
  • Harrison, A. G. (2009). Site of protonation of N-alkylanilines. Journal of the American Society for Mass Spectrometry.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1988.
  • ChemBK. (2024). This compound.
  • Wikipedia. (2024). Fragmentation (mass spectrometry).
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92309, this compound.
  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
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Application Notes & Protocols: Safe Handling and Storage of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Decylaniline (CAS: 37529-30-9) for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols herein are designed to mitigate risks associated with the compound's hazardous properties by detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures. The causality behind each procedural step is explained to ensure a deep understanding of the safety requirements.

Compound Identification and Physicochemical Properties

This compound is an alkylated aromatic amine, appearing as a colorless to yellow or brown liquid, which may solidify at or near room temperature.[1][2] Its long alkyl chain makes it insoluble in water, but soluble in common organic solvents.[1][3] Due to its chemical structure, which includes a reactive amine group, it serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1] Like many anilines, it is prone to atmospheric oxidation, which can cause discoloration over time during storage.

Table 1: Physicochemical and Identification Data for this compound

Property Value Source(s)
IUPAC Name This compound [4]
Synonyms 4-n-Decylaniline, p-Decylaniline, 4-Decylphenylamine [2][4][5]
CAS Number 37529-30-9 [4]
Molecular Formula C₁₆H₂₇N [1][4]
Molecular Weight 233.39 g/mol [4]
Appearance Colorless to brown clear liquid [1][2]
Melting Point 25 °C [1]
Boiling Point 218-220 °C at 14 mmHg [1]
Flash Point >113 °C (>235 °F) - Closed Cup
Water Solubility Insoluble [1][3]

| Storage Class | 10 - Combustible liquids | |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Understanding these hazards is critical for developing appropriate risk mitigation strategies in a laboratory or manufacturing setting.

  • H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe dermal reactions.[2][4][6]

  • H319 - Causes serious eye irritation: Splashes can cause significant pain, redness, and potential damage to the cornea. Immediate and thorough irrigation is essential.[2][4][6]

  • H335 - May cause respiratory irritation: Inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][6]

  • H400/H410 - Very toxic to aquatic life with long-lasting effects: This compound poses a significant environmental risk. Even small quantities released into waterways can be lethal to aquatic organisms and persist in the environment.[2][4] Therefore, preventing its release into drains and soil is of paramount importance.[2][7]

The signal word for this compound is "Warning" .[4][6] While not acutely toxic via ingestion, all anilines should be handled with care to prevent absorption, which can potentially lead to systemic effects like methemoglobinemia, characterized by cyanosis (a bluish discoloration of the skin).[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls

The primary engineering control for handling this compound is a certified laboratory chemical fume hood .[8] All weighing, dispensing, and reaction setup operations must be performed within the fume hood to contain vapors and prevent inhalation exposure. The ventilation system should be adequate to maintain exposure levels below any established occupational limits.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the chemical.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against splashes.[9] If prolonged contact is anticipated, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][10]

  • Skin and Body Protection: A buttoned-up, long-sleeved lab coat must be worn to protect the skin.[2][6]

  • Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, in cases of ventilation failure or large-scale transfers, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Before Exiting) d1 1. Lab Coat d2 2. Safety Goggles / Face Shield d1->d2 d3 3. Gloves d2->d3 exit Wash Hands d3->exit   Proceed to Work f1 1. Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f3->exit enter Enter Work Area enter->d1

Fig 1. Standard PPE Donning and Doffing Workflow.

Standard Operating Protocol for Handling

This protocol covers the lab-scale weighing and dispensing of this compound.

  • Preparation: Designate a work area within a chemical fume hood.[8] Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, glassware, secondary containers) before retrieving the chemical.

  • PPE Confirmation: Don all required PPE as outlined in Section 3 and Figure 1.

  • Chemical Retrieval: Obtain the this compound container from its designated storage location. Check the container for any signs of damage or leakage.

  • Dispensing:

    • Note the melting point (~25 °C); the material may be liquid or solid.[1]

    • Place a tared, sealable receiving vessel on a balance inside the fume hood.

    • If liquid, use a calibrated pipette or syringe to transfer the desired volume.

    • If solid, carefully use a clean spatula to transfer the desired mass. Avoid generating dust or breaking up large chunks forcefully.

    • Perform all transfers slowly to minimize the risk of splashing or aerosol generation.

  • Post-Dispensing: Tightly cap the source container immediately after dispensing.[6] Wipe the exterior of the container with a damp cloth if necessary. Clean any spatulas or equipment used.

  • Return to Storage: Return the source container to its proper, secure storage location.[6]

  • Cleanup: Dispose of any contaminated bench paper or cleaning materials into the designated solid hazardous waste container.

  • Final Steps: Doff PPE in the correct order (Figure 1) and wash hands thoroughly with soap and water.

Long-Term Storage Procedures

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for combustible materials.[6][7] The storage area should be secured and accessible only to authorized personnel.[6][11]

  • Container Integrity: Keep the container tightly closed to prevent atmospheric oxidation and contamination.[6][8] Ensure the label is legible and facing forward.

  • Incompatible Materials: Segregate this compound from strong oxidizing agents, strong acids, and strong bases.[1][8][10] A chemical reaction with oxidizers can be vigorous and exothermic.

  • Secondary Containment: It is best practice to store containers within a secondary containment tray made of a compatible material (e.g., polypropylene) to contain potential leaks.[8]

Emergency Response and Disposal

Accidents can happen, and a clear, pre-defined response plan is crucial.

Spill Response

This protocol is for minor spills (<100 mL) contained within a chemical fume hood. For larger spills, or any spill outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Alert: Alert nearby personnel.

  • Isolate: Keep the fume hood sash as low as possible.

  • Contain: Use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Spill_Response start Spill Detected q1 Is the spill large (>100mL) or outside a fume hood? start->q1 evacuate EVACUATE AREA Contact EHS q1->evacuate Yes alert Alert nearby personnel q1->alert No ppe Don appropriate PPE (gloves, goggles, coat) alert->ppe contain Contain spill with inert absorbent ppe->contain collect Collect material into hazardous waste container contain->collect decon Decontaminate area collect->decon report Report incident decon->report

Fig 2. Decision workflow for responding to a this compound spill.
Exposure First Aid

Seek immediate medical attention after any exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove all contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

Waste Disposal

All this compound waste, including contaminated materials, is considered hazardous waste and must be disposed of accordingly.

  • Labeling: Collect all waste in a clearly labeled, sealed, and compatible container.[8] The label should read "Hazardous Waste: this compound".

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's licensed EHS provider.[2][7] Do not pour this compound down the drain. [8] This is critical due to its high aquatic toxicity.[2]

References

  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37529-30-9).
  • Safety-Kleen. (n.d.). Personal Protective Equipment (PPE).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Washington State University. (n.d.). Aniline. Environmental Health & Safety.
  • NCERT. (n.d.). Amines.
  • Global Substance Registration System. (n.d.). This compound.
  • Cargo Handbook. (n.d.). Aniline.

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Application Notes and Protocols for Reactions Involving 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CHEM-4DA-202601

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for key chemical transformations involving 4-Decylaniline. It moves beyond simple step-by-step instructions to explain the scientific rationale behind procedural choices, ensuring robust and reproducible outcomes. This guide covers essential protocols for amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Schiff base synthesis. Each section includes detailed methodologies, safety considerations, purification techniques, and methods for analytical characterization.

Introduction: The Chemistry and Utility of this compound

This compound (CAS: 37529-30-9) is an organic compound characterized by an aniline core substituted with a C10 alkyl chain at the para position.[1][2][3] This molecular architecture imparts a unique combination of properties: the nucleophilic amino group and aromatic ring offer versatile reactivity, while the long decyl chain provides significant lipophilicity. These features make it a valuable building block in materials science, particularly for liquid crystals, and in medicinal chemistry for the synthesis of targeted therapeutic agents where modulation of solubility and membrane permeability is critical.[4]

This guide provides field-proven protocols for three fundamental reactions involving this compound, designed to be self-validating through integrated monitoring and characterization steps.

Physicochemical and Safety Data for this compound

A thorough understanding of the reagent's properties is paramount for safe and effective experimental design.

PropertyValueSource
Molecular Formula C₁₆H₂₇N[1][2]
Molecular Weight 233.39 g/mol [1]
Appearance Colorless to light orange/brown liquid[2][5]
Melting Point 25 °C[2]
Boiling Point 218-220 °C @ 14 mmHg[6]
Solubility Insoluble in water; soluble in common organic solvents.[2][5][7]
Key Hazards Causes skin and eye irritation. May cause respiratory irritation. Very toxic to aquatic life.[1][8]
Handling Precautions Wear protective gloves, eye protection, and work in a well-ventilated fume hood. Avoid release to the environment.[9]

General Experimental Workflow

Successful synthesis requires a systematic approach from setup to analysis. The following workflow illustrates the logical progression for the protocols described in this guide.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Validation prep Reagent & Glassware Preparation setup Reaction Setup under Inert Atmosphere (if needed) prep->setup Safety Check reaction Initiate Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quenching & Aqueous Work-up monitoring->workup Upon Completion purify Purification (Column Chromatography/Recrystallization) workup->purify analysis Product Characterization (NMR, MS, IR) purify->analysis storage Store Pure Product analysis->storage

Caption: General workflow for synthesis involving this compound.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is one of the most crucial reactions in drug discovery and organic synthesis. Direct reaction between a carboxylic acid and an amine is typically unfavorable. Therefore, a coupling agent is required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives to efficiently couple this compound with a representative carboxylic acid.

Causality and Experimental Rationale
  • EDC (Carbodiimide): This is the primary activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt (Hydroxybenzotriazole): This additive serves a dual purpose. It traps the reactive intermediate to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and minimizes racemization if the carboxylic acid is chiral.[10]

  • DMAP (4-Dimethylaminopyridine): Used in catalytic amounts, DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction, especially for sterically hindered or electronically deactivated amines like anilines.[10]

  • Solvent (DCM): Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials and intermediates.

G cluster_mech Reaction Mechanism reagents This compound + Benzoic Acid + EDC + HOBt + DMAP acid R-COOH intermediate1 O-Acylisourea Intermediate (Highly Reactive) acid->intermediate1 + EDC edc EDC intermediate2 HOBt Active Ester (Stable Intermediate) intermediate1->intermediate2 + HOBt hobt HOBt product Amide Product (R-CO-NH-Ar) intermediate2->product + this compound aniline This compound (Ar-NH2) byproduct EDU (Urea Byproduct) product->byproduct Formation of Water-Soluble Urea

Caption: Activation and coupling pathway for amide synthesis.

Step-by-Step Protocol
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, 15 mL) under an argon atmosphere.

  • Reagent Addition: Add this compound (233 mg, 1.0 mmol, 1.0 eq), HOBt (15 mg, 0.1 mmol, 0.1 eq), and DMAP (12 mg, 0.1 mmol, 0.1 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (211 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the limiting reagent (this compound) indicates completion.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes unreacted DMAP and aniline, while the basic wash removes unreacted benzoic acid and HOBt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl groups.[11][12] This protocol outlines a general procedure applicable for coupling an aryl halide derivative of this compound (e.g., 4-iodo-decylaniline, which must be synthesized separately) with an arylboronic acid.

Causality and Experimental Rationale
  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species is the active catalyst. It initiates the cycle by inserting into the aryl-halide bond (oxidative addition).[13]

  • Base (e.g., Na₂CO₃): The base is crucial for the transmetalation step. It reacts with the organoboron compound to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12][14]

  • Solvent System (Toluene/Ethanol/Water): This biphasic system is highly effective. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility.

G pd0 Pd(0)L₂ start Aryl Halide (Ar¹-X) pd2_ox Ar¹-Pd(II)L₂-X pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (+ Base, Ar²-B(OH)₂) product Ar¹-Ar² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration start->pd2_ox Oxidative Addition boronic Boronic Acid (Ar²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol

Note: This protocol assumes the use of a pre-synthesized aryl halide derivative, e.g., 1-bromo-4-decylbenzene.

  • Preparation: In a 100 mL Schlenk flask, combine 1-bromo-4-decylbenzene (283 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and sodium carbonate (212 mg, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS, observing the consumption of the starting aryl bromide.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to isolate the biaryl product.

Protocol 3: Schiff Base (Imine) Formation

Schiff base formation is a robust condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine.[15][16] This reaction is often reversible and driven to completion by the removal of water.

Causality and Experimental Rationale
  • Reactants: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde.

  • Solvent (Ethanol): Ethanol is a good solvent for both reactants and the product. It also allows for heating to reflux to accelerate the reaction.

  • Catalyst (Acetic Acid): A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[17]

  • Reflux: Heating the reaction to reflux provides the necessary activation energy and helps to remove the water byproduct azeotropically with the solvent, driving the equilibrium towards the product.

G cluster_mech Reaction Mechanism start This compound (Ar-NH₂) + Benzaldehyde (R-CHO) attack Nucleophilic Attack carbinolamine Carbinolamine Intermediate attack->carbinolamine 1 protonation Protonation of -OH carbinolamine->protonation 2. H⁺ Transfer water_loss Loss of Water protonation->water_loss 3 product Imine (Schiff Base) Ar-N=CH-R water_loss->product 4. Deprotonation

Caption: Key steps in acid-catalyzed Schiff base formation.

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (233 mg, 1.0 mmol, 1.0 eq) in absolute ethanol (20 mL).

  • Reagent Addition: Add benzaldehyde (106 mg, 1.0 mmol, 1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 2-4 hours.

  • Monitoring: Monitor the formation of the imine product by TLC. The product will be less polar than the starting aniline.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Further cool the flask in an ice bath for 30 minutes to induce crystallization of the product.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.

Product Characterization

Confirmation of product identity and purity is essential. The following are expected analytical signatures for the products derived from the protocols above.

Reaction ProductTechniqueExpected Signature
Amide IR SpectroscopyAppearance of a strong C=O stretch (~1650-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).
¹H NMRAppearance of a broad singlet for the N-H proton (δ 8-9 ppm). Aromatic protons will show characteristic shifts.
Mass SpectrometryMolecular ion peak corresponding to the calculated mass of the amide product.
Biaryl ¹H NMRComplex aromatic region (δ 7-8 ppm) showing signals for both aryl rings.
¹³C NMRIncreased number of signals in the aromatic region (δ 120-150 ppm) compared to starting materials.
Mass SpectrometryMolecular ion peak corresponding to the coupled product.
Schiff Base IR SpectroscopyDisappearance of the N-H stretches from the aniline and the C=O stretch from the aldehyde. Appearance of a C=N stretch (~1620-1640 cm⁻¹).
¹H NMRAppearance of a characteristic singlet for the imine proton (HC=N) in the region of δ 8.2-8.5 ppm.
Mass SpectrometryMolecular ion peak corresponding to the calculated mass of the imine.

References

  • PubChem - National Institutes of Health.this compound | C16H27N.[Link]
  • ChemBK.this compound.[Link]
  • Valle, N. D., et al. (2015).Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
  • Rose-Hulman Institute of Technology.Suzuki Cross-coupling Reaction procedure.[Link]
  • Organic Chemistry Portal.Suzuki Coupling.[Link]
  • Chemistry LibreTexts.Suzuki-Miyaura Coupling.[Link]
  • Myers, A. G. Research Group.The Suzuki Reaction. Harvard University. [Link]
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  • YouTube.Preparation of SchiffBase(BenzalAniline).[Link]

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Application Note: Derivatization of 4-Decylaniline for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Long-Chain Alkyl Anilines

4-Decylaniline, a primary aromatic amine with a significant nonpolar alkyl chain, presents unique challenges in analytical chemistry. Its molecular structure imparts a dual nature: the polar amino group can lead to peak tailing and poor chromatographic resolution on nonpolar stationary phases, while the long decyl chain results in low volatility, making direct analysis by gas chromatography (GC) problematic. Furthermore, its native chromophore offers limited sensitivity for UV-Vis detection in high-performance liquid chromatography (HPLC).

To overcome these analytical hurdles and enable robust, sensitive, and reproducible quantification, derivatization of the primary amino group is an essential strategy. Chemical derivatization modifies the analyte to improve its physicochemical properties for a specific analytical technique.[1] This application note provides detailed protocols for the derivatization of this compound for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Rationale for Derivatization

The primary objectives of derivatizing this compound are:

  • Increased Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen of the amino group with a non-polar functional group, intramolecular hydrogen bonding is eliminated, leading to a significant increase in volatility and thermal stability.[2][3] This allows the analyte to be vaporized without degradation in the heated GC inlet and to travel through the analytical column.

  • Improved Chromatographic Behavior: Derivatization masks the polar amino group, reducing interactions with active sites on the GC column and in the HPLC stationary phase. This results in more symmetrical peak shapes and improved separation efficiency.[2]

  • Enhanced Detection Sensitivity: For HPLC analysis, derivatization with a fluorescent tag introduces a highly sensitive fluorophore into the molecule, enabling detection at much lower concentrations than is possible with UV-Vis absorbance.[4]

Protocol 1: Acylation of this compound for GC-MS Analysis

Acylation is a robust derivatization technique for primary amines, involving the reaction with an acylating agent to form a stable amide. For GC-MS analysis, perfluoroacylating reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) are particularly advantageous as they introduce electronegative groups that enhance sensitivity for electron capture detection (ECD) and produce characteristic mass spectra.[5]

Experimental Workflow: Acylation for GC-MS

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis start This compound Sample (in aprotic solvent, e.g., Toluene) reagents Add Acylating Reagent (e.g., HFBA) and Catalyst (e.g., Pyridine) start->reagents Step 1 heat Incubate at 60-70°C for 30-60 min reagents->heat Step 2 cool Cool to Room Temperature heat->cool Step 3 wash Wash with Aqueous Base (e.g., 5% NaHCO3) cool->wash Step 4 dry Dry Organic Layer (e.g., Na2SO4) wash->dry Step 5 gcms Inject into GC-MS dry->gcms Step 6

Caption: Workflow for the acylation of this compound for GC-MS analysis.

Detailed Protocol

Materials:

  • This compound sample

  • Heptafluorobutyric anhydride (HFBA)

  • Pyridine (as catalyst)

  • Toluene (or other suitable aprotic solvent), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve a known amount of the this compound sample in 200 µL of anhydrous toluene.

  • Reagent Addition: Add 50 µL of heptafluorobutyric anhydride (HFBA) and 10 µL of pyridine to the sample solution. The pyridine acts as a catalyst and scavenges the heptafluorobutyric acid byproduct.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of 5% sodium bicarbonate solution to quench the excess HFBA. Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Expected Analytical Outcome

The derivatization of this compound with HFBA will yield N-(4-decylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.

ParameterExpected Result
Molecular Weight Increase The mass of the derivative will be 196 Da greater than the parent compound.
GC Retention Time The derivatized product will be more volatile and should have a shorter retention time compared to the underivatized aniline on a non-polar column.
Mass Spectrum (EI) The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 429. Characteristic fragment ions will be observed due to the loss of the heptafluoropropyl group and cleavage of the alkyl chain.

Protocol 2: Fluorescent Labeling of this compound for HPLC-FLD Analysis

For highly sensitive quantification, particularly in complex matrices such as biological fluids, derivatization with a fluorescent labeling agent followed by HPLC with fluorescence detection is a powerful technique. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and reliable reagent that reacts with primary amines to produce intensely fluorescent sulfonamide derivatives.[4][6][7]

Experimental Workflow: Dansylation for HPLC-FLD

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Reaction Quenching cluster_analysis Analysis start This compound Sample (in Acetonitrile) buffer Add Carbonate Buffer (pH 9.5-10.5) start->buffer Step 1 dansyl Add Dansyl Chloride Solution buffer->dansyl Step 2 incubate Incubate at 60°C for 45-60 min (in dark) dansyl->incubate Step 3 cool Cool to Room Temperature incubate->cool Step 4 quench Add Quenching Reagent (e.g., Methylamine) cool->quench Step 5 hplc Inject into HPLC-FLD quench->hplc Step 6

Caption: Workflow for the dansylation of this compound for HPLC-FLD analysis.

Detailed Protocol

Materials:

  • This compound sample

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Methylamine hydrochloride solution (e.g., 20 mg/mL in water) for quenching

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD)

Procedure:

  • Sample Preparation: In a vial, prepare a solution of this compound in acetonitrile.

  • Reaction Setup: To 100 µL of the sample solution, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10).

  • Derivatization: Add 200 µL of the dansyl chloride solution. Tightly cap the vial and vortex. Incubate the mixture in a heating block at 60°C for 45-60 minutes in the dark to prevent photodegradation of the dansyl group.

  • Quenching: After incubation, cool the vial to room temperature. Add 50 µL of the methylamine solution to react with the excess dansyl chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Final Preparation: The reaction mixture can now be directly injected into the HPLC system or diluted with the mobile phase if necessary.

  • HPLC-FLD Analysis: Analyze the derivatized sample using a reversed-phase C18 column and a suitable gradient of acetonitrile and water.

Expected Analytical Outcome

The reaction of this compound with dansyl chloride yields the fluorescent N-(4-decylphenyl)-5-(dimethylamino)naphthalene-1-sulfonamide.

ParameterExpected Result
Chromatographic Retention The dansylated derivative is significantly more hydrophobic than the parent aniline and will be well-retained on a reversed-phase HPLC column.[8]
Fluorescence Detection The dansyl derivative exhibits strong fluorescence.
Excitation Wavelength (λex) Approximately 330-350 nm.
Emission Wavelength (λem) Approximately 510-530 nm.
Sensitivity Detection limits in the low ng/mL to pg/mL range are achievable.

Conclusion

The derivatization of this compound is a critical step for its accurate and sensitive determination by chromatographic methods. The acylation protocol provided for GC-MS analysis enhances volatility and provides characteristic mass spectra for confident identification. For trace-level quantification, the dansylation protocol for HPLC-FLD offers excellent sensitivity due to the introduction of a highly fluorescent tag. The choice of the appropriate derivatization strategy will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. These detailed protocols provide a robust starting point for researchers, scientists, and drug development professionals for the analysis of this compound and related long-chain aromatic amines.

References

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method.
  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry.
  • JoVE. A Dansyl Chloride-HPLC Method for the Determination of Polyamines.
  • Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets.
  • PubMed. (2010). Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group.
  • ResearchGate. (2003). Review: Derivatization in mass spectrometry 2. Acylation.
  • PubMed. (2003). Derivatization in mass spectrometry--1. Silylation.

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The Use of 4-Decylaniline in Proteomics Research: An Analysis of Current Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and proteomics-focused resources reveals no established or documented use of 4-Decylaniline in proteomics research. As such, standardized application notes and protocols for its use in this field are not available.

While the field of proteomics widely employs a vast arsenal of chemical reagents for protein modification, labeling, and analysis to enhance detection and characterization by mass spectrometry, this compound does not appear to be among them. Derivatization strategies are common in proteomics to improve the ionization efficiency of peptides, to introduce stable isotopes for quantitative analysis, or to attach specific functional groups for enrichment or detection. These methods typically involve well-characterized reagents that react specifically with certain amino acid residues, such as the primary amines of lysine residues and N-termini, or the thiol groups of cysteine residues.

Extensive searches of scientific databases and commercial life science product literature did not yield any publications, technical notes, or protocols detailing the application of this compound for protein or peptide derivatization in proteomics workflows. The chemical properties of this compound, which include a primary amine on an aniline ring and a long hydrophobic decyl chain, could theoretically suggest potential interactions with proteins, particularly with hydrophobic regions. However, its specific reactivity and utility for controlled and reproducible protein modification in a proteomics context have not been described.

For researchers, scientists, and drug development professionals interested in chemical tools for proteomics, the focus remains on established reagents and methodologies. These include, but are not limited to:

  • Amine-reactive labeling reagents: Such as N-hydroxysuccinimide (NHS) esters and isothiocyanates for targeting lysine residues and N-termini.

  • Thiol-reactive labeling reagents: Including maleimides and iodoacetamides for modifying cysteine residues.

  • Enzymatic labeling methods: Utilizing enzymes to incorporate tags or isotopes at specific sites.

  • Metabolic labeling: Incorporating stable isotope-labeled amino acids into proteins in vivo or in cell culture.

Given the lack of evidence for the use of this compound in proteomics, it is not possible to provide the detailed application notes and protocols as requested. Any such documentation would be speculative and not based on validated scientific practice. Professionals in the field are advised to rely on established and peer-reviewed methods for their proteomics research endeavors.

Application Note: A Comprehensive Protocol for the Thin-Layer Chromatography of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and optimized protocol for the thin-layer chromatography (TLC) of 4-Decylaniline, a key intermediate in the synthesis of various organic materials.[1][2] Given its nonpolar nature, stemming from a long alkyl chain and an aromatic aniline core, a systematic approach to TLC method development is crucial for achieving efficient separation and accurate analysis. This guide, intended for researchers, scientists, and professionals in drug development and materials science, outlines a robust methodology using a normal-phase TLC system. It delves into the rationale behind the selection of the stationary phase, mobile phase composition, and visualization techniques, ensuring both reproducibility and a thorough understanding of the chromatographic principles at play.

Introduction

This compound is an organic compound characterized by a decyl group attached to an aniline ring.[1][2] Its physicochemical properties, such as its insolubility in water and solubility in organic solvents, are dictated by the large nonpolar alkyl chain.[1][2][3] This compound serves as a vital building block in the synthesis of dyes, pharmaceuticals, pesticides, and advanced materials like organic photoelectric and liquid crystal materials.[1] Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, assessing compound purity, and identifying components in a mixture.[4][5]

The separation in TLC is based on the differential partitioning of analytes between a stationary phase and a mobile phase.[6][7] For a nonpolar compound like this compound, a polar stationary phase, such as silica gel, is employed in conjunction with a nonpolar mobile phase. The compound's interaction with the stationary phase is primarily through the polar aniline group, while the long decyl chain contributes to its affinity for the nonpolar mobile phase. This protocol has been developed to provide a reliable method for the TLC analysis of this compound, emphasizing the logic behind each step to allow for adaptation and troubleshooting.

Materials and Reagents

Material/Reagent Specification Supplier
This compound≥98% puritye.g., Sigma-Aldrich, TCI
TLC PlatesSilica Gel 60 F254, aluminum or glass backinge.g., MilliporeSigma, Macherey-Nagel
n-HexaneHPLC gradeStandard chemical supplier
Ethyl AcetateHPLC gradeStandard chemical supplier
DichloromethaneHPLC gradeStandard chemical supplier
MethanolHPLC gradeStandard chemical supplier
Capillary TubesGlassStandard laboratory supplier
Developing ChamberGlass, with lidStandard laboratory supplier
UV Lamp254 nm and 365 nmStandard laboratory supplier
Staining JarGlassStandard laboratory supplier
p-Anisaldehyde Stain SolutionSee preparation belowN/A
Potassium Permanganate Stain SolutionSee preparation belowN/A
IodineCrystalsStandard chemical supplier
Fume HoodN/A
Hot Plate or Heat GunN/A

Preparation of Staining Solutions:

  • p-Anisaldehyde Solution: In a fume hood, mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[8] The solution should be stored in a covered container.

  • Potassium Permanganate Solution: Dissolve 3 g of KMnO4 and 10 g of K2CO3 in 300 mL of water.[9] This solution is an excellent universal stain for oxidizable compounds.

Experimental Protocol

This protocol is designed for the normal-phase TLC of this compound. The workflow is illustrated in the diagram below.

TLC_Workflow Figure 1: Experimental Workflow for TLC of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Sample Preparation: Dissolve this compound in Dichloromethane spotting Spotting: Apply sample to baseline using a capillary tube prep_sample->spotting prep_chamber Chamber Saturation: Add mobile phase and filter paper to chamber development Development: Place plate in saturated chamber and allow solvent to ascend prep_chamber->development prep_plate Plate Preparation: Draw baseline with pencil prep_plate->spotting spotting->development drying Drying: Remove plate and mark solvent front. Air dry. development->drying visualization Visualization: 1. UV Light (254 nm) 2. Chemical Staining (e.g., p-Anisaldehyde) drying->visualization calculation Data Analysis: Calculate Rf value visualization->calculation

Caption: Experimental workflow for the TLC analysis of this compound.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of approximately 1-2 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution.

Mobile Phase Selection and Optimization

The polarity of the mobile phase is a critical factor in achieving good separation. For a nonpolar compound like this compound, a nonpolar mobile phase is required.[10] A mixture of n-hexane and ethyl acetate is a common and effective choice.[11]

  • Initial Mobile Phase: Start with a 9:1 (v/v) mixture of n-hexane:ethyl acetate. This low polarity eluent is a good starting point for nonpolar compounds.[10]

  • Optimization:

    • If the Rf value is too low (the spot does not move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2 or 7:3 n-hexane:ethyl acetate).

    • If the Rf value is too high (the spot moves close to the solvent front), decrease the polarity by reducing the proportion of ethyl acetate (e.g., 9.5:0.5 n-hexane:ethyl acetate).

    • The ideal Rf value is typically between 0.2 and 0.6 to ensure good separation from potential impurities.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[12] Do not use a pen, as the ink may chromatograph.

  • Mark the lanes for each sample on the baseline.

  • Using a capillary tube, apply a small spot (1-2 mm in diameter) of the prepared this compound solution to the designated lane on the baseline.[12]

  • Allow the solvent to completely evaporate from the spot before proceeding.

Development
  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[13]

  • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which promotes even solvent front migration.[13] Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the chamber and replace the lid.[7]

  • Allow the mobile phase to ascend the plate by capillary action.[6]

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[13]

  • Immediately mark the position of the solvent front with a pencil.[13]

  • Allow the plate to air dry completely in a fume hood.

Visualization

Since this compound is a colorless compound, visualization techniques are required to observe the spot.

  • UV Light: Examine the dried plate under a UV lamp at 254 nm.[14] As an aromatic compound, this compound should absorb UV light and appear as a dark spot on the fluorescent background of the F254 plate.[11][14] This is a non-destructive method.

  • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine.[8][14] Aromatic compounds will often form a colored complex with iodine, appearing as a brownish spot.[8] This method is semi-destructive as the color may fade over time.

  • Chemical Staining (Destructive):

    • p-Anisaldehyde Stain: In a fume hood, dip the plate into the p-anisaldehyde solution or spray the plate evenly. Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[15] This stain is sensitive to nucleophilic groups like amines.

    • Potassium Permanganate Stain: Dip or spray the plate with the potassium permanganate solution. Oxidizable groups, including the aniline moiety, will react to form yellow-brown spots against a purple background.[9]

Data Interpretation: Calculation of the Retention Factor (Rf)

The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16][17][18] It is a characteristic value for a specific compound under defined chromatographic conditions.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

To calculate the Rf value:

  • Measure the distance from the baseline to the center of the visualized spot.

  • Measure the distance from the baseline to the solvent front mark.

  • Divide the first value by the second. The Rf value is a unitless quantity between 0 and 1.[17]

Parameter Measurement
Distance to Solvent FrontD_sf
Distance to Spot CenterD_spot
Rf Value D_spot / D_sf

Troubleshooting

Problem Possible Cause(s) Solution(s)
Streaky Spots Sample concentration is too high.Dilute the sample solution.
The sample is not fully soluble in the spotting solvent.Choose a more suitable solvent for sample preparation.
The TLC plate was not fully dried before development.Ensure complete evaporation of the spotting solvent.
Irregular Solvent Front The bottom of the TLC plate is not level in the chamber.Ensure the plate is placed vertically and evenly.
The chamber was not properly saturated.Use filter paper and allow for equilibration time.
Rf Value is Too High/Low The mobile phase polarity is incorrect.Adjust the ratio of n-hexane to ethyl acetate as described in section 3.2.
No Spots Visible The compound is not UV active or does not react with the chosen stain.Try a different visualization technique (e.g., a more universal stain like potassium permanganate).
The sample concentration is too low.Spot a more concentrated sample or co-spot multiple times in the same location (drying in between).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the thin-layer chromatography of this compound. By understanding the principles of mobile phase selection, proper technique, and visualization methods, researchers can effectively utilize TLC for the routine analysis of this important chemical intermediate. The detailed steps and troubleshooting guide aim to ensure reliable and reproducible results, facilitating research and development in various fields that utilize this compound.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Forgács, E. (n.d.). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Journal of Chromatographic Science, Oxford Academic.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • ChemBK. (2024, April 9). This compound.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Reddit. (2019, May 13). In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate? r/chemhelp.
  • ResearchGate. (2025, August 6). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • IU Pressbooks. (n.d.). Thin-Layer Chromatography of Drug-Like Compounds.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37529-30-9).
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of California, Los Angeles. (n.d.). TLC stains.
  • HBCSE. (n.d.). Thin Layer Chromatography.
  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
  • ResearchGate. (2017, June 14). Detect aninline.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Macherey-Nagel. (n.d.). Thin layer chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-decylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this long-chain alkyl aniline. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and purification of this compound.

Q1: My crude this compound is dark brown/black. What causes this discoloration and can it be removed?

A1: The dark coloration is almost certainly due to the presence of oxidized impurities.[1] Anilines, in general, are highly susceptible to air oxidation, which leads to the formation of highly colored polymeric materials.[1] The long decyl chain in this compound does not significantly inhibit this process. These impurities can sometimes interfere with subsequent reactions or characterization. Purification via vacuum distillation or column chromatography is highly effective at removing these colored byproducts, yielding a colorless or pale-yellow product.[1]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Besides the oxidation products mentioned above, the impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted starting materials: For example, if synthesized via Friedel-Crafts acylation followed by reduction, you might have residual decanoyl chloride or the intermediate ketone.

  • Side-products: Isomers (e.g., 2-decylaniline) may be present depending on the regioselectivity of the synthesis.

  • Residual catalysts or reagents: Traces of metals from reduction steps (like SnCl₂) or acids/bases from workup.

Q3: Which purification technique is best for my scale and purity requirements?

A3: The choice of technique depends on your specific needs:

  • Vacuum Distillation: Ideal for larger quantities (multi-gram to kilogram scale) where the primary impurities are non-volatile (polymers, salts) or have significantly different boiling points. It is often the most efficient method for removing colored oxidation products.[1]

  • Column Chromatography: The best choice for achieving the highest purity, especially for removing close-boiling isomers or other non-volatile organic impurities. It is highly effective but can be lower yielding and more time-consuming than distillation, making it more suitable for smaller scales (milligram to gram).[2][3]

  • Recrystallization: This method is viable given that this compound has a melting point of 25 °C.[4] It can be effective if a suitable solvent system is found that dissolves the product when hot but allows it to crystallize upon cooling, leaving impurities behind. However, compounds with long aliphatic chains can sometimes be difficult to crystallize, a phenomenon known as "oiling out".[5]

Q4: What are the critical safety precautions for handling this compound?

A4: this compound, like many anilines, should be handled with care. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (inspect before use), safety glasses or a face shield, and a lab coat.[6][7][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[9][10]

  • Skin Contact: Avoid all skin contact. Anilines can be absorbed through the skin and are toxic.[8][11] In case of contact, wash the affected area immediately and thoroughly with soap and water.[6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life.[6][8][9]

Purification Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.

Troubleshooting Vacuum Distillation

Q: I'm trying to distill my this compound, but nothing is coming over at the expected temperature. What's wrong?

A: This is a common issue that can be traced back to a few key parameters.

  • Inadequate Vacuum: The most frequent cause is a poor vacuum. The boiling point of this compound is quite high (218-220 °C at 14 mmHg).[4] If your vacuum is not low enough, the required temperature will be too high, potentially leading to product decomposition rather than distillation.

    • Solution: Check all joints and seals for leaks. Ensure your vacuum pump is in good working order and capable of reaching the necessary pressure. Using greased joints is often necessary to achieve a good seal for vacuum distillation.[1]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. If it's too high, the vapor won't reach it until the flask is overheated. If it's too low, the reading will be inaccurate.

  • Bumping/Uneven Heating: Violent bumping of the liquid can prevent a smooth distillation.

    • Solution: Use a magnetic stir bar for vigorous stirring. This breaks up large bubbles and ensures even heat distribution, preventing superheating and bumping. Boiling chips can be used but may be less effective in a vacuum.

Troubleshooting Column Chromatography

Q: My this compound is streaking badly on the silica gel column and my yield is very low. Why is this happening?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.[2] The issue stems from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This strong interaction can lead to irreversible adsorption, resulting in tailing, poor separation, and loss of your compound.[2][3]

Workflow for Troubleshooting Amine Purification on Silica

start Problem: Product streaking/ low yield on silica column check_interaction Is the amine interacting with acidic silica? start->check_interaction solution1 Add a basic modifier to the eluent (e.g., 0.1-1% Triethylamine) check_interaction->solution1 Yes solution2 Use a less acidic stationary phase check_interaction->solution2 Yes outcome Successful Purification solution1->outcome alumina Switch to basic alumina solution2->alumina amine_silica Use amine-functionalized silica solution2->amine_silica alumina->outcome amine_silica->outcome

Caption: Decision workflow for resolving amine purification issues in column chromatography.

Q: How does adding triethylamine (TEA) to my eluent help?

A: Adding a small amount (typically 0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase is a highly effective solution.[2] The TEA is a small, basic molecule that competes with your this compound for the acidic silanol sites on the silica.[2] By "capping" these active sites, the TEA prevents your product from strongly adsorbing, allowing it to travel down the column and elute with a much better peak shape.

Q: I tried adding TEA, but the separation from a key impurity is still not great. What else can I do?

A: If modifying the mobile phase isn't enough, you should consider changing the stationary phase.

  • Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. It is available in neutral and basic grades. Basic alumina will have far fewer acidic sites and will not interact as strongly with your amine.

  • Amine-functionalized Silica: For very challenging separations, silica gel that has been chemically modified with amine groups is an excellent option.[3] This stationary phase provides a basic environment that is highly compatible with amine-containing analytes.[3]

Troubleshooting Recrystallization

Q: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This is common for compounds with low melting points or when the solution is cooled too quickly. Given the 25 °C melting point of this compound, this is a significant risk.[4]

  • Slower Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator, and finally to a freezer. Gradual cooling is critical for crystal lattice formation.

  • Use More Dilute Solutions: If the solution is too concentrated, the saturation point is reached at a temperature above the melting point of your compound, causing it to separate as a liquid. Try using more solvent.

  • Change Solvent System: The long decyl chain gives the molecule significant non-polar character. You will likely need a solvent system. A good starting point is a polar solvent in which the compound is soluble (like acetone or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or heptane).[5] Dissolve the compound in a minimum of the hot polar solvent, then slowly add the non-polar solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the polar solvent to redissolve the precipitate and then allow it to cool slowly.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss. Ensure all glass joints are properly sealed, using a small amount of vacuum grease.[1]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the stirrer and begin to slowly apply the vacuum. The crude material may bubble as dissolved gases and volatile impurities are removed.[1]

  • Heating: Once the pressure has stabilized (e.g., at ~10-15 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Discard any initial low-boiling "forerun." Collect the main fraction distilling at a constant temperature (e.g., 218-220 °C at 14 mmHg).[4] Stop the distillation before the flask goes to complete dryness to avoid baking involatile residues onto the glass.

  • Shutdown: Remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent mixture to prevent tailing.[2] Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load this concentrated solution onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

TechniqueInformation Provided
GC-MS Provides information on both the purity (by peak area) and the identity of the compound (by mass spectrum) and any volatile impurities.[12]
¹H NMR Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
HPLC Can be used to determine purity with high accuracy. For basic amines, a C18 column with a mobile phase containing a buffer and an amine modifier is often used to achieve good peak shape.[13]

References

  • BenchChem Technical Support Team. (2025).
  • Journal of Chromatographic Science.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Chromatography Forum. (2009). Amine column degradation.
  • Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (2017). How to distill aniline before using it for polymerization?.
  • Sciencemadness Discussion Board. (2011). Steam distillation of aniline.
  • Texium. (2020). Vacuum Distillation of Aniline.
  • PubChem - NIH. This compound.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

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Technical Support Center: Synthesis of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Decylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in your synthetic endeavors.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of various organic materials, including dyes, liquid crystals, and pharmaceuticals. The successful synthesis of this compound with high purity is critical for downstream applications. This guide will focus on the two most common synthetic routes and the impurities that can arise from each.

The primary methods for synthesizing this compound are:

  • Friedel-Crafts Alkylation of Aniline: This method involves the reaction of aniline with a decyl-containing alkylating agent, such as 1-decene or 1-decanol, in the presence of a Lewis acid catalyst.

  • Reduction of 4-Decylnitrobenzene: This two-step process begins with the Friedel-Crafts acylation of nitrobenzene followed by reduction, or nitration of decylbenzene followed by reduction of the nitro group to an amine.

Both methods, while effective, present unique challenges and can lead to the formation of specific impurities. Understanding the origin of these impurities is the first step toward mitigating their formation and achieving a high-purity product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Friedel-Crafts Alkylation Route

Question 1: My Friedel-Crafts alkylation of aniline with 1-decene is giving a very low yield of this compound and a significant amount of a dark, viscous residue. What is happening?

Answer:

This is a classic challenge in the direct alkylation of anilines. The primary issues at play are catalyst deactivation and polyalkylation.

  • Causality: Aniline possesses a basic amino group (-NH2) which readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst, hindering the desired electrophilic aromatic substitution.[1][2][3] Furthermore, the initial product, this compound, is more reactive than aniline itself due to the electron-donating nature of the decyl group. This makes it susceptible to further alkylation, leading to the formation of di- and tri-alkyated anilines, which contribute to the viscous residue.[4][5]

  • Troubleshooting Protocol:

    • Protect the Amino Group: The most effective solution is to protect the amino group of aniline as an acetanilide before performing the Friedel-Crafts reaction. The amide is less basic and does not strongly coordinate with the Lewis acid, allowing the reaction to proceed on the aromatic ring.[1] The protecting group can be removed by hydrolysis after the alkylation.

    • Control Stoichiometry: Use a significant excess of aniline relative to the alkylating agent to favor mono-alkylation.

    • Optimize Reaction Temperature: Lower reaction temperatures can help to control the rate of reaction and reduce the formation of byproducts.

Question 2: My final product shows multiple peaks in the GC-MS analysis, all with the same mass-to-charge ratio as this compound. What are these impurities?

Answer:

You are likely observing isomeric impurities arising from the rearrangement of the decyl carbocation during the Friedel-Crafts reaction.

  • Causality: When using a Lewis acid with 1-decene or 1-decanol, a primary carbocation is initially formed. Primary carbocations are unstable and can rearrange to more stable secondary carbocations via a hydride shift. This leads to the formation of various positional isomers of decylaniline, where the decyl group is attached to the aniline ring at different positions along the alkyl chain (e.g., 2-decyl, 3-decyl, etc.).

  • Troubleshooting Protocol:

    • Choice of Alkylating Agent: Using a pre-formed secondary decyl halide might offer more control over the isomeric distribution, though a mixture is still likely.

    • Milder Lewis Acids: Employing milder Lewis acids may reduce the extent of carbocation rearrangement.

    • Purification: These isomers often have very similar boiling points, making distillation challenging. Purification via column chromatography on silica gel or preparative HPLC is often necessary to isolate the desired this compound.

Diagram: Friedel-Crafts Alkylation of Aniline and Impurity Formation

G Aniline Aniline Product This compound (Desired Product) Aniline->Product + Intermediate Isomers Isomeric Decylanilines (Impurities) Aniline->Isomers + Rearranged_Intermediate N_Alkylation N-Decylaniline (Impurity) Aniline->N_Alkylation Direct Reaction Decene 1-Decene Intermediate Decyl Carbocation (Primary) Decene->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Rearranged_Intermediate Rearranged Carbocation (Secondary) Intermediate->Rearranged_Intermediate Hydride Shift Polyalkylation Polyalkyated Anilines (Impurities) Product->Polyalkylation + Intermediate

Caption: Friedel-Crafts alkylation pathway and common impurity formation.

Part 2: Reduction of 4-Decylnitrobenzene Route

Question 3: I'm performing the reduction of 4-decylnitrobenzene using iron powder and HCl, but the reaction is sluggish and gives a poor yield. What can I do to improve this?

Answer:

The Béchamp reduction, while classic, can be sensitive to the quality of the iron and the reaction conditions.

  • Causality: The reaction relies on the in-situ generation of hydrogen from the reaction of iron with hydrochloric acid.[6][7][8][9][10] The surface area and activation of the iron are critical for a good reaction rate. If the iron is passivated (coated with an oxide layer) or the acid concentration is too low, the reaction will be slow.

  • Troubleshooting Protocol:

    • Activate the Iron: Pre-treat the iron powder by washing it with dilute HCl to remove any oxide layer, followed by washing with water and ethanol, and then drying.

    • Sufficient Acid: While only a catalytic amount of HCl is theoretically needed because it's regenerated from the hydrolysis of FeCl₂, ensuring an adequate initial amount is crucial to kickstart the reaction.[6][7]

    • Reaction Temperature: The reaction is often exothermic. Gentle heating may be required to initiate the reaction, but it should be controlled to prevent it from becoming too vigorous.

    • Vigorous Stirring: Ensure efficient mixing of the heterogeneous reaction mixture.

Question 4: After catalytic hydrogenation of 4-decylnitrobenzene, my product is contaminated with a compound that has a lower molecular weight. What could this be?

Answer:

You are likely observing the formation of cyclohexylamine derivatives due to the over-reduction of the aromatic ring.

  • Causality: While catalytic hydrogenation is generally a clean method for reducing nitro groups, under certain conditions (high pressure, high temperature, or with highly active catalysts like rhodium), the aromatic ring itself can be reduced.[11] This would lead to the formation of 4-decylcyclohexylamine.

  • Troubleshooting Protocol:

    • Milder Catalyst: Palladium on carbon (Pd/C) is generally a good choice for selective nitro group reduction without affecting the aromatic ring under standard conditions.[12]

    • Control Reaction Conditions: Perform the hydrogenation at or near atmospheric pressure and at room temperature to minimize the risk of ring reduction.

    • Monitor Hydrogen Uptake: Carefully monitor the consumption of hydrogen to stop the reaction once the theoretical amount for the reduction of the nitro group has been consumed.

Diagram: Reduction of 4-Decylnitrobenzene and Impurity Formation

G Start 4-Decylnitrobenzene Product This compound (Desired Product) Start->Product + Reducing Agent Incomplete Nitroso/Hydroxylamine Intermediates (Impurities) Start->Incomplete Incomplete Reduction ReducingAgent Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Overreduction 4-Decylcyclohexylamine (Impurity - from H2/Catalyst) Product->Overreduction Over-reduction of aromatic ring Coupling Azoxy/Azo Compounds (Impurities) Incomplete->Coupling Dimerization

Caption: Reduction of 4-decylnitrobenzene and potential impurity pathways.

Part 3: General Purity and Analysis

Question 5: My purified this compound is initially a colorless oil but turns yellow or brown upon storage. Why is this happening and how can I prevent it?

Answer:

Anilines, in general, are susceptible to air oxidation, which leads to the formation of colored impurities.[13][14]

  • Causality: The amino group makes the aromatic ring electron-rich and prone to oxidation.[13] The oxidation products are often highly conjugated molecules, such as quinone-imines and polymeric materials, which are intensely colored.[14][15][16][17]

  • Prevention and Purification:

    • Storage: Store purified this compound under an inert atmosphere (nitrogen or argon) in a sealed, dark container, and at a low temperature.

    • Purification: If the product has discolored, it can often be purified by distillation under reduced pressure or by passing it through a short plug of silica gel or alumina to remove the polar, colored impurities.

Question 6: What are the recommended analytical methods for assessing the purity of my this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, such as isomeric byproducts, residual starting materials, and other low molecular weight impurities.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is well-suited for analyzing the purity of this compound and detecting less volatile or thermally labile impurities, such as oxidation products and polyalkylated species.[20][21][22][23][24] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying the presence of isomers by looking at the integration and splitting patterns of the aromatic and alkyl protons.

Table 1: Summary of Common Impurities and Recommended Analytical Methods

Impurity ClassPotential OriginRecommended Analytical Method(s)
Isomeric DecylanilinesFriedel-Crafts alkylationGC-MS, ¹H NMR
Polyalkylated AnilinesFriedel-Crafts alkylationHPLC, GC-MS
N-DecylanilineFriedel-Crafts alkylationGC-MS, HPLC
Unreacted Starting MaterialsBoth routesGC-MS, HPLC
Nitroso/Hydroxylamine/Azo CompoundsReduction of nitroareneHPLC, LC-MS
4-DecylcyclohexylamineReduction of nitroareneGC-MS
Oxidation ProductsStorage/HandlingHPLC

References

  • Aniline. (n.d.). In Wikipedia.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Zhou, J., et al. (2021). Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives.
  • Scribd. (n.d.). Aniline.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION.
  • Britannica. (2025). Aniline.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Augustine, J. K., et al. (2008). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
  • ResearchGate. (n.d.). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′-n-alkylanilines.
  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]
  • Amrita University's CREATE. (2017, February 8).
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • NileRed. (2017, May 20). Synthesis of anilin black and dyeing with it. YouTube. [Link]
  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives.
  • Writing in Biology. (2019, February 20). Friedel Crafts.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • SpringerLink. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Infinity Learn. (n.d.). In Friedel-Crafts alkylation of aniline, one gets.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Sarthaks eConnect. (2022, July 11). In Friedel-Crafts alkylation of aniline, one gets.
  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives….
  • The Organic Chemistry Tutor. (2021, November 30).
  • Physics Wallah. (2022, October 26). The reduction of nitro compounds is most preferred in the presence of (a) Pd / H_2 in ethanol (b).... YouTube. [Link]
  • RSC Publishing. (2018, July 19). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization.
  • The Organic Chemistry Tutor. (2021, February 13).
  • The Organic Chemistry Tutor. (2016, December 23).
  • Kishan's Classes. (2025, December 4). Organic Chemistry: Catalytic Hydrogenation and Dissolving Metal Reduction Reaction of Alkynes. YouTube. [Link]
  • Professor Dave Explains. (2024, December 4). Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Decylaniline for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-deylaniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. Our focus is on providing practical, field-proven insights to help you navigate the common challenges associated with this synthesis and significantly improve your yields.

The direct alkylation of aniline via Friedel-Crafts is often fraught with difficulties, primarily due to the basic nature of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring.[1] To circumvent these issues, a more robust and higher-yielding multi-step approach is recommended. This guide will focus on a four-step synthesis:

  • Protection of the Amino Group: Acetylation of aniline to form acetanilide.

  • Friedel-Crafts Acylation: Introduction of the decanoyl group onto the acetanilide ring.

  • Carbonyl Reduction: Conversion of the keto group to a methylene group via Clemmensen or Wolff-Kishner reduction.

  • Deprotection: Hydrolysis of the amide to yield the final product, 4-decylaniline.

Below, we provide a detailed breakdown of each stage, including protocols and troubleshooting in a question-and-answer format.

Part 1: Protection of the Amino Group - Acetylation of Aniline

The initial step involves protecting the highly reactive amino group of aniline by converting it to an acetamide. This reduces the basicity of the nitrogen and transforms the directing effect from a strongly activating ortho-, para-director to a moderately activating ortho-, para-director, which is ideal for the subsequent Friedel-Crafts acylation.[2]

Experimental Protocol: High-Yield Acetylation of Aniline
ReagentMolar Eq.MW ( g/mol )Amount
Aniline1.093.1310.0 g
Acetic Anhydride1.05102.0911.0 g (10.2 mL)
Sodium Acetate0.582.034.4 g
Water-18.02150 mL
Hydrochloric Acid (conc.)-36.46~5 mL

Procedure:

  • To a 500 mL flask, add 10.0 g of aniline and 125 mL of water.

  • Stir the mixture and add concentrated hydrochloric acid dropwise until the aniline completely dissolves, forming aniline hydrochloride.

  • In a separate beaker, dissolve 4.4 g of sodium acetate in 25 mL of water.

  • Add 11.0 g (10.2 mL) of acetic anhydride to the aniline hydrochloride solution and stir vigorously.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of acetanilide.

  • Collect the white crystalline product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or a minimal amount of ethanol to obtain pure acetanilide. Expected yield: >90%.

Troubleshooting: Acetylation of Aniline

Q1: My yield of acetanilide is low. What are the likely causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Incomplete dissolution of aniline: Ensure that enough hydrochloric acid is added to form the soluble aniline hydrochloride salt. Aniline itself is only sparingly soluble in water.[1]

  • Hydrolysis of acetic anhydride: Acetic anhydride can hydrolyze to acetic acid if left in contact with water for too long before reacting with the aniline. The addition of sodium acetate should follow the addition of acetic anhydride immediately to buffer the solution and drive the reaction towards amide formation.

  • Loss of product during workup: Acetanilide has some solubility in water, especially if the wash water is not ice-cold. Ensure thorough cooling before and during filtration.

Q2: The final product is oily and does not crystallize well. Why is this happening?

A2: An oily product suggests the presence of unreacted aniline or di-acetylated aniline.

  • Unreacted Aniline: This can occur if the amount of acetic anhydride was insufficient or if it hydrolyzed before reacting. You can wash the crude product with dilute HCl to remove any remaining aniline.

  • Di-acetylation: While less common under these conditions, excessive acetic anhydride or prolonged reaction times at high temperatures can lead to the formation of N,N-diacetyl aniline. Ensure you are using the correct stoichiometry.

Q3: How do I confirm the purity of my acetanilide?

A3: The purity of your product can be assessed by:

  • Melting Point: Pure acetanilide has a sharp melting point of 114-115 °C. A broad melting range or a lower melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Co-spot your product with the starting aniline. The product should show a single spot with a different Rf value than aniline.

  • Infrared (IR) Spectroscopy: Look for the characteristic amide C=O stretch around 1660 cm⁻¹ and the N-H stretch around 3300 cm⁻¹. The primary amine N-H stretches of aniline (two bands) should be absent.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline in Water Aniline_HCl Aniline Hydrochloride Solution Aniline->Aniline_HCl add dropwise HCl Conc. HCl HCl->Aniline_HCl Reaction_Mix Reaction Mixture Aniline_HCl->Reaction_Mix NaOAc_sol Sodium Acetate Solution NaOAc_sol->Reaction_Mix add immediately Ac2O Acetic Anhydride Ac2O->Reaction_Mix add Precipitation Precipitation (Ice Bath) Reaction_Mix->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude Acetanilide Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Acetanilide Recrystallization->Pure_Product

Caption: Workflow for the acetylation of aniline.

Part 2: Friedel-Crafts Acylation of Acetanilide

With the amino group protected, the next step is to introduce the ten-carbon chain onto the aromatic ring. A Friedel-Crafts acylation using decanoyl chloride and a Lewis acid catalyst like aluminum chloride is the method of choice. This reaction is highly regioselective for the para position due to the steric bulk of the N-acetyl group.

Experimental Protocol: Para-Acylation of Acetanilide
ReagentMolar Eq.MW ( g/mol )Amount
Acetanilide1.0135.1710.0 g
Decanoyl Chloride1.1190.7015.5 g (16.3 mL)
Aluminum Chloride (anhydrous)2.5133.3424.7 g
Dichloromethane (anhydrous)-84.93200 mL
Hydrochloric Acid (6M)--200 mL

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under a nitrogen atmosphere.

  • To the flask, add 24.7 g of anhydrous aluminum chloride and 150 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, dissolve 10.0 g of acetanilide and 15.5 g of decanoyl chloride in 50 mL of anhydrous DCM.

  • Add the acetanilide/decanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction mixture is then slowly and carefully poured onto 200 g of crushed ice containing 50 mL of concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-decanoylacetanilide. The product can be purified by recrystallization from ethanol.

Troubleshooting: Friedel-Crafts Acylation

Q1: The reaction did not proceed, or the yield is very low. What went wrong?

A1: Friedel-Crafts reactions are highly sensitive to reaction conditions.

  • Moisture: The most common culprit is moisture, which deactivates the aluminum chloride catalyst.[3] Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. The AlCl₃ should be a fine, free-flowing powder.

  • Catalyst Quality: If the AlCl₃ is old or has been exposed to air, it may be inactive. Use a fresh bottle or one that has been properly stored.

  • Insufficient Catalyst: A stoichiometric excess of AlCl₃ is required because it complexes with both the carbonyl of the acyl chloride and the amide of the acetanilide.

Q2: I obtained a mixture of ortho and para isomers. How can I improve the para-selectivity?

A2: While the N-acetyl group strongly favors para-substitution, some ortho-isomer can form.

  • Reaction Temperature: Lowering the reaction temperature (e.g., maintaining it at 0 °C or even lower) can enhance para-selectivity.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Dichloromethane or carbon disulfide are common choices that favor the para product.

Q3: The workup was difficult, with a persistent emulsion. How can I avoid this?

A3: The workup of Friedel-Crafts reactions can be challenging due to the formation of aluminum hydroxides.

  • Quenching Procedure: Pouring the reaction mixture onto ice and concentrated HCl is crucial. The acid helps to keep the aluminum salts dissolved in the aqueous phase.[3]

  • Breaking Emulsions: If an emulsion forms, adding a saturated solution of NaCl (brine) can help to break it. In some cases, filtering the entire mixture through a pad of Celite can be effective.

Acylation_Workflow cluster_setup Reaction Setup (Anhydrous) cluster_reaction Acylation Reaction cluster_workup Workup & Purification AlCl3_DCM AlCl₃ in DCM (0°C) Addition Slow Dropwise Addition AlCl3_DCM->Addition Reagent_Sol Acetanilide & Decanoyl Chloride in DCM Reagent_Sol->Addition Stirring Stir at RT Addition->Stirring Quench Quench on Ice/HCl Stirring->Quench Separation Separatory Funnel Quench->Separation Wash Wash (H₂O, NaHCO₃, Brine) Separation->Wash Dry_Evap Dry & Evaporate Wash->Dry_Evap Purification Recrystallization Dry_Evap->Purification Product 4-Decanoylacetanilide Purification->Product

Caption: Workflow for the Friedel-Crafts acylation of acetanilide.

Part 3: Reduction of the Carbonyl Group

The next transformation is the reduction of the ketone to an alkane. The two most common methods are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between them depends on the stability of the substrate to acid or base. Since the next step is amide hydrolysis (which can be done under acidic or basic conditions), either reduction can often be used.

Option A: Clemmensen Reduction (Acidic)

This method uses zinc amalgam and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones.[4][5]

ReagentMolar Eq.MW ( g/mol )Amount
4-Decanoylacetanilide1.0289.4310.0 g
Zinc Amalgam (Zn(Hg))--30 g
Hydrochloric Acid (conc.)-36.4650 mL
Toluene-92.1450 mL
Water-18.0225 mL

Procedure:

  • Prepare zinc amalgam by stirring 30 g of zinc powder with 3 g of mercuric chloride in 30 mL of water and 1.5 mL of concentrated HCl for 10 minutes. Decant the water.

  • In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, 10.0 g of 4-decanoylacetanilide, 50 mL of toluene, and 25 mL of water.

  • Add 50 mL of concentrated HCl and heat the mixture to reflux with vigorous stirring.

  • After 1 hour of reflux, add another 25 mL of concentrated HCl and continue to reflux for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-decylphenyl)acetamide.

Option B: Wolff-Kishner Reduction (Basic)

This method uses hydrazine hydrate and a strong base, typically potassium hydroxide, at high temperatures. It is suitable for substrates that are sensitive to acid.[6]

ReagentMolar Eq.MW ( g/mol )Amount
4-Decanoylacetanilide1.0289.4310.0 g
Hydrazine Hydrate (85%)4.050.066.9 g (6.7 mL)
Potassium Hydroxide4.056.117.7 g
Diethylene Glycol-106.12100 mL

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 10.0 g of 4-decanoylacetanilide, 100 mL of diethylene glycol, 6.9 g of hydrazine hydrate, and 7.7 g of potassium hydroxide.

  • Heat the mixture to 130-140 °C for 1 hour.

  • Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Once the temperature reaches 190 °C, switch back to a reflux condenser and maintain the temperature for 3-4 hours.

  • Cool the reaction mixture, add 100 mL of water, and extract with ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with dilute HCl, then water, and finally brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent to yield N-(4-decylphenyl)acetamide.

Troubleshooting: Carbonyl Reduction

Q1: My Clemmensen reduction is incomplete. How can I improve the conversion?

A1: Incomplete Clemmensen reductions are common.

  • Zinc Amalgam Activity: Ensure the zinc amalgam is freshly prepared and active. The surface should be shiny.

  • Vigorous Stirring: This is a heterogeneous reaction, so vigorous stirring is essential to ensure contact between the substrate, the aqueous acid, and the zinc surface.

  • Reaction Time and Acid Addition: For stubborn ketones, longer reflux times and periodic addition of fresh concentrated HCl may be necessary.

Q2: I chose the Wolff-Kishner reduction, but the yield was poor. What are the potential issues?

A2: The Wolff-Kishner reduction is sensitive to reaction conditions.

  • Incomplete Hydrazone Formation: The initial formation of the hydrazone is critical. Ensure the initial heating period at a lower temperature is sufficient.

  • Temperature Control: The decomposition of the hydrazone requires high temperatures (typically >180 °C). Ensure your reaction setup can achieve and maintain this temperature.[7] The removal of water by distillation is a key step to reach the required temperature.

  • Base Strength: Use a sufficient excess of a strong base like KOH or NaOH.

Q3: Which reduction method is better for this synthesis?

A3: Both methods are effective for this substrate.

  • Clemmensen Reduction: Generally simpler to set up and run at a smaller scale. However, the use of mercury is a significant environmental and safety concern.

  • Wolff-Kishner Reduction: Avoids the use of mercury but requires higher temperatures and careful control. It is often preferred for larger-scale syntheses due to the environmental benefits. The strongly basic conditions will also hydrolyze the amide, potentially allowing for a one-pot reduction and deprotection, although this may complicate the workup.

Part 4: Deprotection of the Amide

The final step is the hydrolysis of the N-acetyl group to reveal the primary amine of this compound. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Acidic Hydrolysis of N-(4-decylphenyl)acetamide
ReagentAmount
N-(4-decylphenyl)acetamide10.0 g
Ethanol100 mL
Hydrochloric Acid (conc.)50 mL
Sodium Hydroxide Solution (10M)As needed

Procedure:

  • In a round-bottom flask, dissolve 10.0 g of N-(4-decylphenyl)acetamide in 100 mL of ethanol.

  • Add 50 mL of concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and pour it into 200 mL of water.

  • Carefully neutralize the solution by adding 10M sodium hydroxide solution until the pH is basic (pH > 10). The product will precipitate as an oil or solid.

  • Extract the product with ether or DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to give the crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting: Amide Deprotection

Q1: The hydrolysis is very slow or incomplete.

A1: Amide hydrolysis can be slow.

  • Acid/Base Concentration: Ensure you are using a sufficiently concentrated acid or base. For acidic hydrolysis, a mixture of ethanol and concentrated HCl is effective. For basic hydrolysis, a solution of NaOH or KOH in aqueous ethanol can be used.

  • Reaction Time and Temperature: Prolonged reflux is often necessary. Increase the reflux time and monitor the reaction progress by TLC.

Q2: The final product is dark and appears impure after workup.

A2: Aniline derivatives can be susceptible to air oxidation, especially under basic conditions during workup, which can lead to discoloration.

  • Minimize Air Exposure: During the basic workup, try to minimize the exposure of the product to air. Working under a nitrogen atmosphere can help.

  • Purification: A final purification step is usually necessary. Vacuum distillation is often the best method for liquid anilines like this compound. Column chromatography can also be used, but care must be taken as anilines can streak on silica gel. Using a solvent system containing a small amount of triethylamine (e.g., 1%) can improve the chromatography.

Q3: How can I be sure I have successfully synthesized this compound?

A3: Characterization is key.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. You should see the disappearance of the acetyl group protons (singlet around 2.1 ppm) and the appearance of the broad -NH₂ protons. The aromatic signals will also shift compared to the amide precursor.

  • Mass Spectrometry: Confirm the molecular weight of the product (233.39 g/mol ).

  • IR Spectroscopy: Look for the characteristic N-H stretches of a primary amine (two bands in the region of 3300-3500 cm⁻¹) and the disappearance of the amide C=O stretch.

Deprotection_Workflow cluster_reaction Hydrolysis Reaction cluster_workup Workup cluster_purification Purification Amide N-(4-decylphenyl)acetamide in EtOH Reflux Reflux 4-6h Amide->Reflux Acid Conc. HCl Acid->Reflux Cool Cool & Pour into Water Reflux->Cool Neutralize Neutralize with NaOH Cool->Neutralize Extract Extract with Ether/DCM Neutralize->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product Purify Vacuum Distillation or Chromatography Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

Sources

Technical Support Center: Synthesis of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Decylaniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Addressing Failed this compound Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My Buchwald-Hartwig amination reaction to produce this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?

Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to catalyst activity, reaction setup, or reagent quality. Let's break down the potential culprits.

Underlying Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1] The catalytic cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] A failure at any of these stages will halt the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Step-by-Step Solutions:

  • Catalyst System Evaluation:

    • Palladium Source: The choice of palladium pre-catalyst is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) catalyst or a more robust pre-catalyst system, such as those with N-heterocyclic carbene (NHC) ligands, which are known for their high activity and stability.[3][4]

    • Ligand Selection and Integrity: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For coupling a primary amine like decylamine, sterically hindered phosphine ligands such as XPhos or SPhos are often effective.[5] Ensure your ligand is not oxidized; store it under an inert atmosphere. If you suspect ligand degradation, use a fresh batch.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, it is very hygroscopic. Using old or improperly stored NaOt-Bu can introduce water, which can poison the catalyst. Consider using freshly opened NaOt-Bu or other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) if proton tolerance is an issue.[2]

  • Reaction Condition Optimization:

    • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This can be achieved by using Schlenk techniques or a glovebox.

    • Solvent Quality: Use anhydrous, degassed solvents. Common solvents like toluene or dioxane should be freshly distilled or obtained from a solvent purification system. Water in the solvent can lead to hydrolysis of the aryl halide and deactivation of the catalyst.

    • Temperature Control: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition. If you observe the formation of palladium black, it's a sign of catalyst death. Try running the reaction at a lower temperature for a longer duration.

  • Reagent Purity:

    • Aryl Halide: Ensure your aryl halide (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile) is pure. Impurities can interfere with the reaction.

    • Decylamine: The quality of the decylamine is also important. If it has been stored for a long time, it may have oxidized. Purify by distillation if necessary.

ParameterRecommendationRationale
Palladium Pre-catalyst Pd₂(dba)₃ with a suitable ligand, or a pre-formed Pd(0)-NHC complex.Ensures efficient generation of the active Pd(0) catalyst.[4]
Ligand Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos).Promotes oxidative addition and reductive elimination steps.
Base Sodium tert-butoxide (fresh), Lithium bis(trimethylsilyl)amide (LiHMDS).Strong, non-nucleophilic base is required for amine deprotonation.[2]
Solvent Anhydrous, degassed toluene or dioxane.Prevents catalyst poisoning by water and oxygen.
Temperature 80-110 °C, with monitoring for catalyst decomposition.Balances reaction rate with catalyst stability.
Q2: I am attempting a reductive amination to synthesize this compound from 4-decylbenzaldehyde and ammonia, but I am getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

Reductive amination is a versatile method for amine synthesis, but controlling the extent of alkylation can be challenging.[6]

Underlying Causality: Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced.[7] The newly formed primary amine can then react with another molecule of the aldehyde to form a secondary amine, and so on.

Strategies for Selective Primary Amine Synthesis:

  • Control of Stoichiometry: Use a large excess of the nitrogen source (ammonia in this case). This will statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often good choices for this.[8]

  • Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 6-7) can facilitate imine formation without promoting side reactions.

    • Temperature: Running the reaction at a lower temperature can help to control the rate of the reaction and improve selectivity.

  • One-Pot vs. Stepwise Approach: If selectivity remains an issue, consider a stepwise approach where the imine is formed first, and then the reducing agent is added. This can sometimes provide better control.

Caption: Key factors for selective primary amine synthesis via reductive amination.

Q3: My Suzuki-Miyaura coupling reaction, intended to form a C-N bond precursor, is failing. What are the common pitfalls?

While the Suzuki-Miyaura coupling is primarily used for C-C bond formation, related methodologies can be used for C-N bond formation, or to synthesize precursors to this compound. Failures in these reactions often have similar root causes to other cross-coupling reactions.[9]

Common Issues and Solutions:

  • Boronic Acid/Ester Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and base. Ensure your boronic acid or ester is of high quality.

  • Base Incompatibility: The choice of base is critical. While bases like K₂CO₃ or Cs₂CO₃ are common, they may not be optimal for all substrates. If your substrate is base-sensitive, a milder base like KF might be a better choice.[9]

  • Catalyst and Ligand Choice: As with Buchwald-Hartwig amination, the palladium catalyst and ligand are key. For Suzuki reactions, ligands like SPhos or XPhos are often effective. N-heterocyclic carbene (NHC) based catalysts are also highly efficient.[10]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve the inorganic base. The ratio of these solvents can significantly impact the reaction rate and yield.

ProblemPotential CauseSuggested Solution
No Reaction Inactive catalyst, poor quality boronic acid, insufficient base strength.Use a fresh catalyst and ligand, verify the quality of the boronic acid, and consider a stronger base like Cs₂CO₃.
Low Yield Incomplete reaction, side reactions (e.g., homocoupling), product degradation.Increase reaction time, optimize temperature, ensure an inert atmosphere, and check for product stability under the reaction conditions.
Protodeboronation Presence of water, prolonged reaction time at high temperature.Use anhydrous solvents, minimize reaction time, and consider using a boronate ester instead of a boronic acid for increased stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and versatile methods for synthesizing this compound and other N-aryl amines are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1] Other routes include reductive amination and classical methods like nucleophilic aromatic substitution, though the latter is often limited by substrate scope.[1]

Q2: How can I effectively purify this compound from my crude reaction mixture?

Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. If your reaction mixture contains unreacted aniline or other basic impurities, an acidic wash (e.g., with dilute HCl) can be used to extract them into the aqueous phase as their hydrochloride salts.[11]

  • Column Chromatography: This is the most common method for purifying organic compounds. For this compound, a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to elute the product.

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be an effective purification method.

Q3: What are the key safety considerations when working with this compound and its synthetic precursors?

  • This compound: It is classified as causing skin and eye irritation and may cause respiratory irritation. It is also very toxic to aquatic life.[12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle them in an inert atmosphere.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination Synthesis of this compound

This is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (e.g., 4-bromoaniline, 1.0 equivalent), decylamine (1.2 equivalents), and anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • Buchwald-Hartwig Amin
  • 4-Bromo-N,N-dimethylaniline synthesis. ChemicalBook.
  • 4-Dodecylaniline synthesis. ChemicalBook.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com.
  • Navigating Synthesis with 4-Bromo-N,N-diethylaniline: Tips for R&D Chemists.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Optimization of the reaction conditions for the synthesis of 4a.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • Preparation of N,N-dimethylation of 4-bromoaniline? (2020).
  • Troubleshooting low yield in the synthesis of 4-tert-Butyl-2-nitroaniline. Benchchem.
  • 4-bromo-N,N-diethylaniline. ChemSynthesis.
  • 4 - Organic Syntheses Procedure.
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018).
  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012).
  • Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry.
  • Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? (2022). Reddit.
  • 4-N-DECYLANILINE. ChemicalBook.
  • This compound 97 37529-30-9. Sigma-Aldrich.
  • China CAS:37529-30-9 | 4-N-DECYLANILINE Manufacturers and Factory. ALFA GROUP.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • (Almost) Everything about Suzuki coupling! (2024). Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limit
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The optimization of aniline reaction conditions.
  • This compound. ChemBK.
  • Troubleshooting low yields in the Stephen aldehyde synthesis. Benchchem.
  • Optimizing reaction conditions for 4-(Trifluoromethoxy)aniline synthesis. Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Troubleshooting low yield in aniline mustard synthesis. Benchchem.
  • Amine synthesis by reductive amination (reductive alkyl
  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit.
  • This compound. PubChem.
  • 37529-30-9, this compound Formula. ECHEMI.
  • This compound. TCI Chemicals.
  • How do I remove aniline from the reaction mixture? (2014).
  • What is the best way to purify a crude reaction mixture th

Sources

stability and degradation of 4-Decylaniline over time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Decylaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound, along with practical troubleshooting guides and protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

This compound is sensitive to atmospheric oxygen and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. For long-term stability, it is recommended to store the compound in a tightly sealed container in a refrigerator at 0-10°C. As its melting point is around 25°C, it may be a solid or liquid depending on your laboratory's ambient temperature.[1]

Q2: My this compound has turned from colorless/pale yellow to a brown or reddish-brown color. What does this mean?

A distinct color change is a primary visual indicator of degradation.[2] Aromatic amines, including this compound, are prone to air oxidation. The initial oxidation steps can lead to the formation of highly conjugated molecules, such as quinone-imines and azo compounds, which are colored.[3][4] While a slight yellowing may be acceptable for some applications, a significant brown or red discoloration indicates substantial impurity content, and the material's purity should be verified before use.

Q3: Besides air, what other factors can cause this compound to degrade?

The primary degradation factors are:

  • Oxygen: Direct exposure to air is the most common cause of degradation.

  • Light: Prolonged exposure to light, especially UV radiation, can promote the formation of radical species, accelerating degradation.[5][6] It is advisable to store the compound in an amber vial or in the dark.

  • High Temperatures: While thermally stable at moderate temperatures, excessive heat can accelerate oxidation and potentially lead to decomposition.

  • Strong Oxidizing Agents: Contact with strong oxidizers will rapidly decompose the compound.

Q4: Can I still use a bottle of this compound that has been opened and exposed to air?

This depends entirely on the extent of the exposure and the sensitivity of your application. For non-critical applications, a recently opened bottle may be acceptable. However, for sensitive experiments, such as kinetic studies, catalyst development, or synthesis of high-purity materials, using a previously opened bottle is not recommended without re-analyzing its purity. The introduction of oxygen can initiate a chain reaction of degradation, meaning the compound's purity will decrease over time.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during experimentation.

Issue 1: Inconsistent Experimental Results or Reaction Failure

You are using this compound as a reagent, and your reaction yield is low, or the results are not reproducible.

The amine functional group is critical to the reactivity of this compound. If the compound has oxidized, the concentration of the active amine is lower than calculated. Furthermore, the degradation byproducts can act as inhibitors or participate in side reactions, complicating your experiment.

start Inconsistent Results or Reaction Failure check_purity Assess Purity of This compound Stock (See Protocol 1 or 2) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Purity < 98% (Significant Degradation) purity_ok->repurify No investigate_other Investigate Other Reaction Parameters (Solvent, Temp, Other Reagents) purity_ok->investigate_other Yes repurify_action Repurify Compound (See Protocol 3) or Procure New Stock repurify->repurify_action re_run Re-run Experiment with Purified/New Reagent repurify_action->re_run

Caption: Troubleshooting workflow for reaction failures.

Issue 2: Visual Confirmation of Degradation

Your stock of this compound shows a significant color change or has developed an unusual viscosity.

As previously noted, color change is due to the formation of colored oxidation products. An increase in viscosity suggests the formation of higher molecular weight species, such as dimers or oligomers, through oxidative coupling reactions. This is a clear sign of advanced degradation.[4]

  • Do Not Use: Avoid using the material directly in any experiment.

  • Quantify Purity: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (Protocols 1 & 2) to determine the percentage of remaining this compound.

  • Decision Point:

    • If purity is moderately reduced (e.g., 90-98%), the material may be salvageable through re-purification (Protocol 3).

    • If purity is severely compromised (<90%), it is often more time and cost-effective to discard the material according to safety guidelines and procure a new, high-purity batch.

Part 3: Degradation Pathway

The primary degradation pathway for this compound is aerobic oxidation. While the exact structure of all final degradation products can be complex and varied, the initial steps are well-understood from the chemistry of aromatic amines. The process is often initiated by the abstraction of an electron from the nitrogen atom.

cluster_0 Initiation cluster_1 Propagation & Dimerization cluster_2 Observable Result A This compound (C₁₆H₂₇N) B Radical Cation A->B -e⁻ (Oxidation) C N-centered Radical B->C -H⁺ D Head-to-Tail Dimer (e.g., Quinone-imine type) C->D + Radical Cation -H⁺ E Further Oligomerization & Complex Products D->E Oxidation F Colored & Polymeric Impurities E->F

Caption: Simplified oxidative degradation pathway of this compound.

Part 4: Key Experimental Protocols
Protocol 1: Assessing Purity by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound and detecting volatile degradation products.

Rationale: GC with a Flame Ionization Detector (FID) is an excellent method for purity assessment due to its high resolution and the detector's response being proportional to the mass of carbon, allowing for accurate area-percent quantification without needing individual standards for every impurity.[7]

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation:

    • GC System: Agilent Intuvo 9000 GC or equivalent.

    • Injector: Split/Splitless, 270°C, 100:1 split ratio.

    • Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent mid-polarity column.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Program:

      • Initial Temperature: 150°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final Hold: Hold at 300°C for 5 minutes.

    • Detector: FID, 300°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. The primary peak should correspond to this compound, while earlier eluting peaks may be solvent or cleavage products, and later eluting peaks are often higher molecular weight oligomers.

Protocol 2: Assessing Purity by HPLC

This protocol is suitable for labs where GC is unavailable or for analyzing non-volatile degradation products.

Rationale: Reversed-phase HPLC with UV detection is a robust and widely available technique for analyzing aromatic compounds.[8] A simple isocratic method can provide a clear purity profile.

Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in Acetonitrile.

  • Instrumentation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: 85:15 (v/v) Acetonitrile / Water + 0.1% Formic Acid. (Note: Using formic acid makes the method MS-compatible).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Calculate the area-percent purity as described for the GC method. Degradation products will typically appear as separate peaks, often with different retention times than the parent compound.

Protocol 3: Re-purification of Partially Degraded this compound

This protocol uses acid-base extraction to separate the basic amine from neutral or acidic impurities formed during degradation.

Rationale: The basicity of the amine group allows it to be protonated and selectively extracted into an aqueous acidic phase, leaving non-basic organic impurities behind in the organic phase.[10] The amine is then recovered by basifying the aqueous phase and re-extracting.

Methodology:

  • Dissolution: Dissolve the impure this compound (e.g., 1 gram) in a suitable organic solvent like Diethyl Ether or Ethyl Acetate (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M Hydrochloric Acid (HCl) (3 x 30 mL). The 4-decylanilinium chloride salt will move to the aqueous layer.[10]

  • Isolate Aqueous Phase: Combine the aqueous layers. Discard the organic layer, which contains the neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 5 M Sodium Hydroxide (NaOH) with stirring until the pH is >10. The free this compound will precipitate or form an oily layer.

  • Organic Re-extraction: Extract the free amine back into a fresh portion of Diethyl Ether or Ethyl Acetate (3 x 40 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

  • Purity Verification: Confirm the purity of the recovered material using Protocol 1 or 2 before use.

Summary Data Table
ParameterRecommendation / ObservationRationale & References
Storage Temperature 0 - 10°C (Refrigerated)To slow down the rate of oxidative reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)This compound is air-sensitive; this prevents oxidation.
Container Tightly-sealed amber glass vialProtects from both air and light exposure.[5][6]
Primary Sign of Degradation Color change to yellow, red, or brownFormation of colored, conjugated oxidation products.[2][4]
Secondary Sign of Degradation Increased viscosityFormation of higher molecular weight oligomers.[4]
Purity Check Method GC-FID or RP-HPLC-UVProvides quantitative assessment of purity and impurity profile.[7][9]
References
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Paike, V. V., & Chary, M. V. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
  • Glaser, M., et al. (2013). Process for the purification of aromatic amines. U.S. Patent 8,455,691 B2.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • SMART LEARNING TUBE. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wang, L., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. PubMed.
  • Kärkäs, M. D., et al. (2016). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. National Center for Biotechnology Information.
  • Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
  • Stejskal, J., & Trchová, M. (2004). Oxidative polycondensation of aromatic amines. ResearchGate.
  • Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • U.S. Food & Drug Administration. (n.d.). This compound. GSRS.
  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Popp, P., et al. (1998). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Cheméo. (n.d.). Chemical Properties of this compound.
  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • D'Souza, R. J., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
  • Jäger, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
  • Dghaim, R., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.
  • DeBord, D. G., et al. (1993). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.

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Technical Support Center: Stabilizing 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the oxidation of 4-Decylaniline during storage. By implementing the protocols and troubleshooting steps outlined below, users can ensure the long-term integrity and purity of this critical chemical intermediate.

The Challenge: Autoxidation of this compound

This compound, like most aromatic amines, possesses a nucleophilic amino group attached to an aromatic ring. This structure is inherently susceptible to autoxidation, a reaction with atmospheric oxygen. This process is often initiated or accelerated by exposure to light, heat, and trace metal impurities. The initial oxidation products can undergo further complex reactions, leading to the formation of highly colored quinone-imines, azoxy compounds, and polymeric materials. This degradation compromises the compound's purity, leading to inconsistent experimental results, reduced yields, and potential side reactions. The appearance of a dark yellow or brown color is a primary indicator of this oxidative degradation.[1][2]

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound is already slightly yellow. Is this normal?

A: A very pale yellow color can be present even in high-purity batches due to minimal exposure to oxygen during packaging. However, this should be distinguished from a significant darkening (amber, brown, or black), which indicates advanced oxidation. For high-sensitivity applications, even a slightly yellowed product should be evaluated for purity before use.

Q2: What is the primary mechanism behind the discoloration?

A: The discoloration is caused by the formation of a complex mixture of colored oxidation products. The aniline nitrogen is oxidized, and these intermediates can polymerize or form conjugated systems that absorb visible light, resulting in the observed color change. Aromatic amines are well-known for their ability to scavenge free radicals, which is a key part of the degradation pathway when exposed to oxygen.[3][4]

Q3: Can I use an obviously oxidized (dark brown) sample of this compound?

A: It is strongly discouraged. The presence of impurities can inhibit or alter your intended reaction, leading to difficult-to-separate byproducts and unreliable results. If the material is valuable, purification via vacuum distillation or column chromatography should be performed before use.[5][6]

Q4: Besides inert gas, are there other ways to stabilize this compound?

A: While inert gas blanketing is the most effective physical method, chemical stabilization can be achieved by adding a small amount (e.g., 100-500 ppm) of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT). This is a common strategy used to protect organic materials from oxidative degradation.[7] However, this adds an impurity that may need to be removed later. For most laboratory applications, proper physical storage is preferred.

Troubleshooting and Quality Control

This section provides a systematic guide to assessing and managing the quality of your this compound.

Table 1: Visual Inspection and Recommended Actions
Observation Inferred Level of Oxidation Recommended Action
Colorless to pale yellow liquidMinimal / Acceptable for most usesProceed with experiment. Implement preventative storage.
Amber to dark yellow liquidModerate OxidationPurification (e.g., vacuum distillation) is highly recommended.
Dark brown to black liquid/slurrySevere Oxidation / PolymerizationDo not use. The material is likely heavily contaminated.
Presence of solid precipitatesAdvanced DegradationDo not use. Consider safe chemical disposal.[8]
Workflow: Purity Assessment and Decision Making

If your this compound sample is discolored, follow this logical workflow to determine the appropriate course of action.

Caption: Decision workflow for handling potentially oxidized this compound.

Protocols for Preventing Oxidation During Storage

The most effective strategy is prevention. The following protocols describe the best practices for storing this compound to maintain its purity.

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This is the industry-standard method for protecting air-sensitive reagents.[9] It involves replacing the oxygen-containing headspace in the storage vessel with a dry, inert gas like Argon or Nitrogen.

Materials:

  • Storage vessel (e.g., Sure/Seal™ bottle, Schlenk flask, or vial with a PTFE-lined septum cap)

  • High-purity Argon or Nitrogen gas source with a regulator

  • Gas delivery tubing with needles (one long, one short)

  • Parafilm or electrical tape

Step-by-Step Methodology:

  • Prepare the Vessel: Ensure the storage vessel is clean and thoroughly dried. If transferring from another container, do so quickly to minimize air exposure.

  • Insert Needles: Carefully pierce the septum with two needles: one long gas inlet needle that reaches the headspace above the liquid and one short outlet needle that just penetrates the septum.

  • Gentle Purge: With a low, gentle flow of inert gas (~1-2 bubbles per second in an oil bubbler), begin purging the headspace. The inert gas is denser than air and will displace it through the outlet needle.

  • Purge Duration: Continue the purge for 5-10 minutes for a standard reagent bottle. Avoid a high flow rate which could splash the liquid or aerosolize the compound.

  • Seal the Vessel: Remove the outlet needle first, followed immediately by the gas inlet needle. This maintains a slight positive pressure of inert gas.

  • Secure the Seal: Wrap the cap and septum area securely with Parafilm to prevent slow gas exchange over time.

  • Store Appropriately: Store the sealed bottle in a cool, dark location away from direct sunlight and heat sources.[1]

Logical Flow for Optimal Handling and Storage

This diagram outlines the complete process from receiving the chemical to its use, ensuring minimal oxidative stress.

G Start Receive/Synthesize This compound Assess Assess Initial Color & Purity Start->Assess Transfer Transfer to Inert-Atmosphere Ready Vessel (if needed) Assess->Transfer Purge Purge Headspace with Dry Argon or Nitrogen (Protocol 1) Transfer->Purge Seal Seal Securely (Septum + Parafilm) Purge->Seal Store Store in Cool, Dark Place Seal->Store Withdraw Withdraw Aliquots for Use Using Syringe Technique Under Positive Inert Gas Pressure Store->Withdraw End Use in Experiment Withdraw->End

Caption: Best-practice workflow for handling and storing this compound.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Performance Additives.
  • PubChem - NIH. This compound | C16H27N | CID 92309. [Link]
  • ResearchGate. (PDF)
  • LookChem.
  • DTIC.
  • Reddit. Purify and dry aniline? : r/chemistry. [Link]
  • Chemistry Stack Exchange.
  • Asian Publication Corporation.
  • ChemBK. This compound. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Decylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Decylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this long-chain aniline derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Introduction: Strategic Approaches to this compound

The synthesis of this compound (C₁₆H₂₇N) presents a unique set of challenges, primarily centered on controlling selectivity and preventing common side reactions like over-alkylation. The choice of synthetic strategy is paramount and depends heavily on available starting materials, scale, and the desired purity profile. Three primary routes are commonly considered:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile method involving the cross-coupling of an aryl halide with an amine.[1] This is often the preferred route for its high functional group tolerance and generally high yields.

  • Friedel-Crafts Acylation Followed by Reduction: A classic and robust two-step approach. It circumvents the issues of carbocation rearrangements and polyalkylation often seen in direct Friedel-Crafts alkylation.[2][3]

  • Reductive Amination: An efficient method that couples an aldehyde or ketone with an amine, followed by in-situ reduction of the intermediate imine.[4] This strategy offers excellent control over mono-alkylation.[5]

Below, we provide a detailed troubleshooting guide and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured to help you diagnose and resolve common experimental issues in a systematic manner.

Problem 1: Low to No Product Yield

A low or non-existent yield is the most common issue. A systematic check of your reagents and reaction parameters is the first step.

Symptom Probable Cause(s) Recommended Solution(s)
No reaction observed (starting materials remain) 1. Inactive Catalyst (Buchwald-Hartwig): Palladium(0) catalyst is sensitive to air; improper degassing can lead to oxidation and decomposition.[6] 2. Poor Reagent Quality: Degradation of boronic acids (if used), wet solvents or reagents, or impure starting materials.[6] 3. Insufficient Temperature: The reaction may have a high activation energy.[7] 4. Incorrect Base/Ligand Combination (Buchwald-Hartwig): The choice of ligand and base is highly substrate-dependent and crucial for catalyst activity.[8]1. Ensure Inert Atmosphere: Thoroughly degas the solvent (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 30 min). Use Schlenk techniques or a glovebox.[6] 2. Verify Reagent Integrity: Use freshly opened, anhydrous solvents. Purify starting materials if necessary. 3. Optimize Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps from 80 °C to 110 °C), monitoring for product formation and potential decomposition.[7] 4. Screen Conditions: Perform a systematic screening of different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, tBuOK).[9][10]
Reaction stalls at partial conversion 1. Catalyst Deactivation: The active Pd(0) species has decomposed over the reaction time, often indicated by the formation of palladium black.[11] 2. Insufficient Reagent: The limiting reagent has been fully consumed, or the stoichiometry is incorrect. 3. Product Inhibition: The product may be coordinating to the catalyst, slowing down the catalytic cycle.1. Use a More Stable Catalyst System: Employ modern palladium precatalysts (e.g., G3 or G4 precatalysts) which are more air-stable and generate the active catalyst more cleanly.[8] Use bulky, electron-donating ligands to stabilize the palladium center.[11] 2. Check Stoichiometry: Re-evaluate the molar equivalents of all reagents. Consider adding a slight excess (1.1-1.2 equiv.) of the amine or aryl halide. 3. Dilute the Reaction: Running the reaction at a lower concentration can sometimes mitigate product inhibition.
Problem 2: Significant Side Product Formation

The appearance of multiple spots on a TLC plate or unexpected peaks in GC-MS requires identifying the side products to address the root cause.

Symptom Probable Cause(s) & Reaction Type Recommended Solution(s)
Multiple Alkylation Products (N,N-didecylaniline) Direct N-Alkylation or Reductive Amination: The mono-alkylated product (this compound) is often more nucleophilic than the starting aniline, making it prone to a second alkylation.[12]1. Control Stoichiometry: Use a large excess of aniline relative to the decyl halide or decanal.[12] This statistically favors mono-alkylation. 2. Switch to a More Controlled Method: Reductive amination is inherently better at preventing over-alkylation than direct alkylation with halides.[5] 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step.[12]
Hydrodehalogenation (Aryl Halide is Reduced) Buchwald-Hartwig Amination: A side reaction where the aryl halide is converted to the corresponding arene (decylbenzene). This can occur via β-hydride elimination from the palladium-amido complex.[1]1. Choice of Base: A sterically hindered but strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes suppress this pathway. 2. Ligand Selection: The ligand's steric and electronic properties influence the rate of reductive elimination versus side reactions. Screening ligands is often necessary.
Homocoupling of Aryl Halide Buchwald-Hartwig Amination: The aryl halide couples with itself to form a biaryl compound. This is often promoted by the presence of oxygen.[6]1. Rigorous Degassing: Ensure the reaction is completely free of oxygen.[6] 2. Adjust Stoichiometry: Using a slight excess of the amine can sometimes disfavor homocoupling.
Ortho or Meta Isomers Formed Friedel-Crafts Acylation/Alkylation: The amino group of aniline is an ortho-, para-director, but under the acidic conditions of Friedel-Crafts, it becomes protonated to the anilinium ion (-NH₃⁺), which is a meta-director. The reaction on unprotected aniline is often complex and low-yielding.[13]1. Protect the Amine: Protect the aniline as an acetanilide (CH₃CONH-). The amide is still an ortho-, para-director but is less basic and does not complex with the Lewis acid. The acetyl group can be removed by hydrolysis after the acylation step. 2. Use the Acylation-Reduction Route: Friedel-Crafts acylation is less prone to isomerization than alkylation, and the resulting ketone can be reduced to the desired alkyl chain.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the best for preparing this compound?

There is no single "best" route; the optimal choice depends on your specific circumstances.

  • For Versatility and High Yield: Buchwald-Hartwig amination is generally the most robust method. It works with a wide variety of substrates and typically gives high yields under relatively mild conditions. It is ideal if you are starting from 4-bromodecylbenzene or a similar aryl halide.[1][10]

  • For Cost-Effectiveness and Scale: Friedel-Crafts acylation followed by reduction is a very reliable and scalable two-step process. Starting from benzene and decanoyl chloride, this route avoids the rearrangements and polyalkylation issues of direct alkylation.[3]

  • For Control Over Mono-Alkylation: Reductive amination of aniline with decanal is an excellent choice to avoid the common problem of over-alkylation.[5][12] This one-pot procedure is efficient and often uses milder reducing agents.[14]

.dot

Synthetic_Route_Decision cluster_ArylHalide Aryl Halide Route cluster_Carbonyl Carbonyl Route start What is your primary starting material? aryl_halide 4-Bromodecylbenzene start->aryl_halide Aryl Halide carbonyl Decanoyl Chloride or Decanal start->carbonyl Carbonyl Compound buchwald Buchwald-Hartwig Amination aryl_halide->buchwald buchwald_adv Advantage: High yield, versatile buchwald->buchwald_adv fc_acylation Friedel-Crafts Acylation + Reduction carbonyl->fc_acylation Decanoyl Chloride red_amination Reductive Amination (with Aniline) carbonyl->red_amination Decanal fc_adv Advantage: Scalable, avoids rearrangement fc_acylation->fc_adv red_adv Advantage: Prevents over-alkylation red_amination->red_adv

Caption: Decision flowchart for selecting a synthetic route.

Q2: In a Buchwald-Hartwig reaction, my yield is low. What are the first three things I should check?

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent was properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

  • Base and Ligand: This combination is critical. A common starting point is a bulky, electron-rich phosphine ligand (like XPhos or SPhos) paired with a strong, non-nucleophilic base (like NaOt-Bu or K₂CO₃). If this fails, a screen of different ligands and bases is the most logical next step.[8][9]

  • Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous. Water can interfere with the catalytic cycle.

.dot

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Reaction check1 1. Verify Inert Atmosphere (Degassing, N2/Ar Purge) start->check1 check2 2. Re-evaluate Ligand/Base Combo (Screen different conditions) check1->check2 Atmosphere is OK success Yield Improved check1->success Problem Found (e.g., leak) check3 3. Check Reagent Quality (Anhydrous solvents, pure materials) check2->check3 No improvement check2->success New Conditions Work check4 4. Optimize Temperature & Time check3->check4 No improvement check3->success Impurity Found check4->success Conditions Optimized

Caption: Systematic workflow for troubleshooting low yields.

Q3: How do I purify this compound, especially from unreacted aniline or over-alkylated byproducts?

Purification can be challenging due to the similar properties of the desired product and potential impurities.

  • Column Chromatography: This is the most effective method for separating this compound from aniline and N,N-didecylaniline. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used. The less polar didecylaniline will elute first, followed by the product, and finally the more polar aniline.

  • Distillation: If the boiling points are sufficiently different and the compounds are thermally stable, vacuum distillation can be an effective technique for purification on a larger scale. This compound has a boiling point of 218-220 °C at 14 mmHg.[15][16]

  • Acid Wash: To remove unreacted aniline, the crude product mixture can be dissolved in a non-polar organic solvent (like dichloromethane or ether) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer, while the more sterically hindered this compound may remain in the organic layer. This must be done carefully, as the product can also be protonated. Subsequent basification of the organic layer and a water wash are necessary.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates.

  • Catalyst Preparation: In a glovebox or under a flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk flask.[6]

  • Inert Atmosphere: If not in a glovebox, seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 4-bromodecylbenzene (1.0 equiv.) and the amine source (e.g., ammonia or a protected amine, 1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step A: Friedel-Crafts Acylation of Benzene

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser (connected to a gas trap for HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) and an excess of dry benzene (which acts as both reactant and solvent).

  • Acylation: Cool the mixture in an ice bath. Add decanoyl chloride (1.0 equiv.) dropwise from the dropping funnel with stirring. Hydrogen chloride gas will evolve.[17]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux (approx. 60-80 °C) for 1-2 hours to complete the reaction.[17]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, dilute sodium bicarbonate, and brine. Dry over anhydrous MgSO₄ and remove the excess benzene under reduced pressure to yield crude decanophenone.

Step B: Wolff-Kishner Reduction of Decanophenone

  • Setup: To a flask equipped with a reflux condenser, add the crude decanophenone from Step A, hydrazine hydrate (H₂N-NH₂, 4.0 equiv.), and a high-boiling solvent like diethylene glycol.

  • Hydrazone Formation: Heat the mixture to form the hydrazone intermediate.

  • Reduction: Add a strong base, such as potassium hydroxide (KOH, 4.0 equiv.), and increase the temperature to ~200 °C, allowing lower-boiling components like water to distill off. The evolution of nitrogen gas will be observed. Maintain at this temperature until gas evolution ceases.[2]

  • Work-up: Cool the mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane or ether). Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting this compound by vacuum distillation or column chromatography.

References

  • ChemBK. (2024). This compound.
  • Indian Journal of Chemistry. (Date not available). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition.
  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines.
  • ResearchGate. (Date not available). Optimization of N-alkylation of aniline with benzyl alcohol 1.
  • Wikipedia. (Date not available). Buchwald–Hartwig amination.
  • Wikipedia. (Date not available). Reductive amination.
  • Chemguide. (Date not available). friedel-crafts acylation of benzene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wikipedia. (Date not available). Friedel–Crafts reaction.
  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.
  • Chemistry Steps. (Date not available). The Alkylation of Benzene by Acylation-Reduction.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Organic Reactions. (Date not available). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • PubChem. (Date not available). This compound.
  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • University of Groningen. (Date not available). The Buchwald–Hartwig Amination After 25 Years.

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Technical Support Center: Synthesis of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Decylaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot experiments, optimize yields, and ensure the purity of your final product.

Overview of the Primary Synthetic Route

The most reliable and common synthesis of this compound involves a multi-step process designed to circumvent the inherent reactivity challenges of the aniline moiety. Direct alkylation is often avoided due to poor selectivity. The preferred pathway involves:

  • Protection of the aniline amino group.

  • Friedel-Crafts Acylation to install the ten-carbon chain at the para position.

  • Reduction of the resulting ketone to a methylene group.

  • Deprotection to reveal the target this compound.

This guide is structured to address potential issues at each of these critical stages.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Carbonyl Reduction cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Acetic Anhydride Acylated_Intermediate 4-Decanoylacetanilide Acetanilide->Acylated_Intermediate Decanoyl Chloride, AlCl₃ Reduced_Intermediate N-(4-decylphenyl)acetamide Acylated_Intermediate->Reduced_Intermediate Clemmensen or Wolff-Kishner Final_Product This compound Reduced_Intermediate->Final_Product Acid/Base Hydrolysis

Caption: General workflow for the synthesis of this compound.

Part 1: Friedel-Crafts Acylation Pathway - Troubleshooting Guide

This section addresses the most common synthetic route for preparing 4-alkylanilines.

Q1: I attempted a direct Friedel-Crafts reaction on aniline with decanoyl chloride and it failed. Why am I getting no product or a complex mixture?

Answer: This is a classic and expected issue. Direct Friedel-Crafts reactions (both acylation and alkylation) are notoriously problematic with aniline and other aromatic amines for two primary reasons:

  • Catalyst Deactivation: The amino group (-NH₂) on the aniline ring is a Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[1][2] This forms a complex where the nitrogen atom acquires a positive charge, which strongly deactivates the aromatic ring towards the desired electrophilic substitution.[1][3] Instead of catalyzing the reaction, your AlCl₃ is being sequestered by the aniline.

  • Poor Selectivity (for Alkylation): In the case of Friedel-Crafts alkylation, any product that does form (this compound) is more reactive than the starting aniline. This leads to uncontrollable polyalkylation, yielding mixtures of di- and tri-substituted products that are difficult to separate.[4][5]

Solution: Amine Protection To prevent catalyst deactivation, you must first protect the amino group by reducing its basicity and nucleophilicity. The most common method is converting it to an acetamide (acetanilide) through acetylation. The amide nitrogen's lone pair is delocalized into the carbonyl group, making it significantly less basic and preventing reaction with the Lewis acid catalyst.[1][3]

Protocol: Acetylation of Aniline

  • Setup: In a flask equipped with a stir bar, add aniline to an equal molar amount of acetic anhydride. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of aniline.

  • Workup: Pour the reaction mixture into cold water to precipitate the acetanilide product. Filter, wash with cold water, and dry. The crude acetanilide is often pure enough for the next step.

  • Troubleshooting:

    • Product Discoloration (Dark Brown/Black): This suggests oxidation of the aniline starting material. Use freshly distilled aniline and consider running the reaction under an inert atmosphere (e.g., nitrogen).[1]

    • Incomplete Reaction: If TLC shows remaining aniline, gentle heating (e.g., 50°C) can drive the reaction to completion.

Q2: My Friedel-Crafts acylation of acetanilide gives a low yield of the desired para-substituted product. What are the likely side reactions?

Answer: Even with the protected acetanilide, side reactions can occur during the Friedel-Crafts acylation step, leading to reduced yield and purification challenges.

Common Issues and Solutions:

  • Formation of ortho-Isomer: The acetamido group is an ortho, para-director. While the para product is sterically favored, some amount of the ortho-decanoylacetanilide isomer will likely form.

    • Mitigation: Lowering the reaction temperature can sometimes improve para-selectivity. The isomers can typically be separated via column chromatography or recrystallization.

  • Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require more than one equivalent of the Lewis acid catalyst. The product ketone is a moderate Lewis base and will form a complex with AlCl₃, rendering it inactive.[6]

    • Solution: Use at least 2.5 to 3.0 equivalents of AlCl₃ to ensure there is enough free catalyst to drive the reaction to completion.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent or on the glassware will hydrolyze the catalyst, reducing its activity and lowering the yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ and anhydrous solvents. Perform the reaction under a nitrogen or argon atmosphere.

FC_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Problem1 Ortho-Isomer Formation Start->Problem1 Problem2 Insufficient Catalyst Start->Problem2 Problem3 Moisture Contamination Start->Problem3 Solution1 Optimize Temperature Purify by Chromatography Problem1->Solution1 Solution2 Use >2.5 Equivalents of AlCl₃ Problem2->Solution2 Solution3 Use Anhydrous Conditions (Dry Glassware/Solvent/N₂) Problem3->Solution3

Caption: Troubleshooting flowchart for Friedel-Crafts acylation.

Q3: I have successfully synthesized 4-decanoylacetanilide. Now I need to reduce the ketone. Which reduction method is better, Clemmensen or Wolff-Kishner, and what are the potential side reactions for each?

Answer: The choice between the Clemmensen and Wolff-Kishner reductions depends entirely on the stability of your substrate to strongly acidic or basic conditions, respectively. Both are effective for reducing aryl-alkyl ketones.[7][8]

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc Amalgam (Zn(Hg)), conc. HCl[8][9]Hydrazine (N₂H₄), KOH or KOtBu[10]
Conditions Strongly acidic, reflux[7]Strongly basic, high temp (>180°C)[11][12]
Best For Acid-stable substratesBase-stable, acid-sensitive substrates[7][12]
Common Side Reactions Incomplete reduction (alcohol formation), dimerization, rearrangement.Azine formation, reduction to alcohol, Kishner-Leonard elimination.[10][12]

Troubleshooting Clemmensen Reduction Side Reactions:

  • Problem: The reaction stalls, and I isolate the secondary alcohol (1-(4-acetamidophenyl)decan-1-ol) instead of the fully reduced product.

  • Cause: This indicates incomplete reduction. The exact mechanism is debated, but it is known to be a surface reaction on the zinc amalgam.[8][9] The activity of the zinc amalgam is critical.

  • Solution:

    • Activate the Zinc: Ensure the zinc amalgam is freshly prepared and highly active.

    • Maintain Acidity: The reaction requires a high concentration of strong acid. Add portions of concentrated HCl throughout the reaction to maintain the acidic conditions.

    • Solvent: If the substrate has poor solubility in aqueous acid, adding a co-solvent like toluene or ethanol can improve results.

Troubleshooting Wolff-Kishner Reduction Side Reactions:

  • Problem: I am observing a high-molecular-weight yellow/orange byproduct and my yield is low.

  • Cause: This is likely azine formation . The intermediate hydrazone can react with another molecule of the starting ketone, especially if water is not efficiently removed, to form a stable C=N-N=C dimer (an azine). This azine is resistant to the reduction conditions.[10]

  • Solution:

    • Huang-Minlon Modification: This is the most common and effective solution. It involves using a high-boiling point solvent like diethylene glycol.[13] The reaction is first heated to ~130-140°C to form the hydrazone and distill off water, then the temperature is raised to >180-200°C to facilitate the base-catalyzed elimination of N₂ gas.[11]

    • Excess Hydrazine: Using a larger excess of hydrazine can help push the equilibrium towards hydrazone formation and minimize the competing azine formation.[12]

  • Problem: My starting material contains other functional groups sensitive to strong base.

  • Cause: The highly basic conditions can cause unintended reactions, such as hydrolysis of esters or elimination reactions.

  • Solution: If your molecule cannot tolerate strong base or high heat, the Wolff-Kishner reduction is not suitable. You must use the Clemmensen reduction or another method.[7]

Q4: After reduction and deprotection, my final this compound product is impure. What are the likely contaminants?

Answer: Impurities in the final product typically originate from incomplete reactions or side reactions in the preceding steps. Common contaminants include:

  • ortho-Decylaniline: Arises from the ortho-isomer formed during the Friedel-Crafts step. It has a very similar structure and polarity, making it the most challenging impurity to remove. Careful fractional distillation or preparative chromatography may be required.

  • N-(4-decylphenyl)acetamide: This is the intermediate from the reduction step, indicating incomplete hydrolysis (deprotection).

    • Solution: Ensure the hydrolysis (using strong acid or base) is complete by monitoring with TLC. If necessary, increase the reaction time, temperature, or concentration of the acid/base.

  • Aniline: If the deprotection is too harsh, cleavage of the decyl group is a remote possibility, though unlikely under standard hydrolysis conditions. More likely, it is residual from an incomplete initial acylation.

  • Oxidation Products: this compound, like many anilines, is sensitive to air and light and can oxidize over time to form colored impurities.[14][15]

    • Solution: Purify the final product quickly after synthesis. Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and preferably refrigerated.[14]

Part 2: Alternative Routes and Their Associated Problems

Q5: Why is direct alkylation of aniline with 1-bromodecane not a recommended industrial route?

Answer: While it appears to be the most direct route, direct N-alkylation or C-alkylation of aniline is plagued by a lack of selectivity. The primary issues are:

  • N vs. C-Alkylation: The aniline molecule has two nucleophilic sites: the nitrogen atom and the electron-rich aromatic ring (primarily the ortho and para positions). Reaction with an alkyl halide can occur at any of these sites, leading to a mixture of N-decylaniline, 2-decylaniline, and this compound.[1]

  • Overalkylation: The mono-alkylated products (both N- and C-alkylated) are generally more nucleophilic than aniline itself. This means they will react with the 1-bromodecane faster than the starting material, leading to significant amounts of N,N-didecylaniline and other poly-alkylated species.[4][5] It is extremely difficult to stop the reaction cleanly after a single alkylation.[4]

Because this route produces a complex mixture of products with similar boiling points, purification is impractical and economically unviable on a large scale.

References

  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.
  • Coppola, G. M., & Damon, R. E. (n.d.). Fundamentals of Organic Chemistry: 12.4 Synthesis of Amines.
  • Wikipedia. (n.d.). Amide reduction.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • SlideShare. (n.d.). CLEMMENSEN REDUCTION.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines.
  • Wikipedia. (n.d.). Reductive amination.
  • Allen Overseas. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications.
  • Chem Help ASAP. (2020). amide reduction & amine synthesis.
  • L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction.
  • Pharmaguideline. (n.d.). Wolff Kishner Reduction.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • PubChem. (n.d.). This compound.
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines.
  • ChemBK. (2024). This compound.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE.

Sources

Technical Support Center: Scaling Up 4-Decylaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Decylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your process development.

I. Synthesis Route Selection and Associated Challenges

The industrial production of this compound typically relies on one of two primary synthetic routes: Reductive Amination or Friedel-Crafts Alkylation. The choice of method is critical as it dictates the specific challenges you will face during scale-up.

Diagram: Synthesis Routes for this compound

cluster_0 Reductive Amination cluster_1 Friedel-Crafts Alkylation (via Acylation-Reduction) Aniline_RA Aniline Imine Intermediate Imine Aniline_RA->Imine Condensation Decanal Decanal Decanal->Imine 4DA_RA This compound Imine->4DA_RA Reduction (e.g., H₂, Pd/C) Aniline_FC Aniline Acetanilide Acetanilide Aniline_FC->Acetanilide Protection (Ac₂O) Acyl_Intermediate 4-Decanoylacetanilide Acetanilide->Acyl_Intermediate Acylation (AlCl₃) Decanoyl_Chloride Decanoyl Chloride Decanoyl_Chloride->Acyl_Intermediate 4DA_FC This compound Acyl_Intermediate->4DA_FC Reduction & Deprotection

Caption: Primary synthetic pathways for this compound production.

II. Troubleshooting Guide: Reductive Amination Route

Reductive amination is an attractive method due to its high atom economy. It involves the reaction of aniline with decanal to form an imine intermediate, which is then reduced to the final product.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction is stalling, and I'm observing low conversion of aniline. What are the likely causes?

A1: Low conversion in a scaled-up reductive amination can often be traced back to a few key factors:

  • Water Removal: The initial condensation reaction to form the imine is an equilibrium process that produces water. In a large reactor, inefficient water removal can shift the equilibrium back towards the starting materials.

    • Causality: Le Chatelier's principle dictates that the removal of a product (water) will drive the reaction forward.

    • Solution: Ensure your reactor is equipped with an efficient Dean-Stark trap or a similar system for azeotropic water removal. For larger scales, consider the use of a drying agent that is compatible with your reaction conditions.

  • Catalyst Activity: The reduction of the imine is typically catalyzed by a heterogeneous catalyst like Palladium on carbon (Pd/C).

    • Causality: Catalyst deactivation can occur due to poisoning by impurities in the starting materials or by-products.

    • Solution: Ensure high-purity aniline and decanal are used. If catalyst poisoning is suspected, a pre-treatment of the starting materials may be necessary. Also, verify the catalyst loading and ensure adequate mixing to maintain catalyst suspension.

Q2: I am seeing significant by-product formation, particularly the formation of tertiary amines and reduction of the starting aldehyde. How can I improve selectivity?

A2: By-product formation is a common issue in reductive amination.[3]

  • Over-alkylation: The desired product, this compound, can react with another molecule of decanal and undergo reduction to form a tertiary amine.

    • Causality: This is more likely to occur if the concentration of the aldehyde is high relative to the primary amine.

    • Solution: Control the stoichiometry carefully. A slow, controlled addition of the decanal to the reaction mixture can help to maintain a low instantaneous concentration, favoring the formation of the secondary amine.

  • Aldehyde Reduction: The reducing agent can directly reduce the decanal to decanol.

    • Causality: This is a competing reaction that can be influenced by the choice of reducing agent and reaction conditions.

    • Solution: Select a reducing agent that is more selective for the imine reduction, such as sodium triacetoxyborohydride in lab-scale settings.[1] For larger scales using catalytic hydrogenation, optimizing the reaction temperature and pressure can favor imine reduction.

Experimental Protocol: Scaled-Up Reductive Amination
  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark trap is charged with aniline and a suitable solvent (e.g., toluene).

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon).

  • Water Removal: The mixture is heated to reflux to azeotropically remove any residual water.

  • Aldehyde Addition: Decanal is added dropwise to the reactor at a controlled rate while maintaining the reflux temperature. The formation of the imine is monitored by a suitable analytical technique (e.g., GC-MS or TLC).

  • Reduction: After imine formation is complete, the reaction mixture is cooled. The catalyst (e.g., 5% Pd/C) is added as a slurry in the solvent. The reactor is then pressurized with hydrogen gas to the desired pressure.

  • Reaction Monitoring: The reaction is monitored for the disappearance of the imine and the formation of this compound.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

III. Troubleshooting Guide: Friedel-Crafts Alkylation Route

Direct Friedel-Crafts alkylation of aniline is generally not feasible because the amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[4] Therefore, a common workaround is to protect the amino group as an amide, perform a Friedel-Crafts acylation, and then reduce the carbonyl group and deprotect the amide.

Frequently Asked Questions (FAQs)

Q1: The Friedel-Crafts acylation step is giving me a low yield of the desired 4-substituted product and a mixture of isomers. Why is this happening?

A1: Isomer control and yield are common challenges in Friedel-Crafts reactions.

  • Catalyst Stoichiometry: An insufficient amount of Lewis acid catalyst can lead to incomplete reaction.

    • Causality: The catalyst forms a complex with the carbonyl group of both the acylating agent and the product, so slightly more than one equivalent is often required.

    • Solution: Ensure at least 1.1 to 1.3 equivalents of AlCl₃ are used. The catalyst should be of high purity and handled under anhydrous conditions.

  • Carbocation Rearrangement: While less of an issue with acylation compared to alkylation, improper conditions can lead to side reactions.[5][6]

    • Causality: The acylium ion is generally stable and does not rearrange. However, at higher temperatures, side reactions can occur.

    • Solution: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the reactants.

Q2: I am having difficulty with the final reduction and deprotection step. The reaction is either incomplete or I am getting a complex mixture of products.

A2: The Clemmensen or Wolff-Kishner reductions are classic methods for reducing the acyl group, but they can be harsh.

  • Incomplete Reaction: The reaction conditions may not be vigorous enough for a complete reduction and deprotection.

    • Causality: Both steps require specific and often forcing conditions.

    • Solution: For the Clemmensen reduction (amalgamated zinc and HCl), ensure the zinc is properly activated. For the Wolff-Kishner reduction (hydrazine and a strong base), high temperatures are typically required.

  • Alternative Reduction: A milder alternative is catalytic hydrogenation.

    • Causality: A palladium catalyst under hydrogen pressure can reduce the carbonyl group and facilitate the hydrolysis of the amide.

    • Solution: Use a high-pressure reactor with a suitable catalyst (e.g., Pd/C) and an acidic or basic medium to promote the hydrolysis of the amide protecting group.

Data Presentation: Comparison of Synthesis Routes
ParameterReductive AminationFriedel-Crafts Acylation-Reduction
Atom Economy HighModerate
Number of Steps One-pot or two stepsMultiple steps (protection, acylation, reduction/deprotection)
Reagents Aniline, Decanal, Reducing AgentAniline, Acetic Anhydride, Decanoyl Chloride, AlCl₃, Reducing Agent
Key Challenges Water removal, by-product formation, catalyst handlingIsomer control, harsh reaction conditions, waste disposal (AlCl₃)
Waste Products Water, spent catalystAluminum salts, acidic/basic waste

IV. Purification and Quality Control

Scaling up production often introduces new challenges in achieving the desired purity of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark oil, and I'm having trouble purifying it by distillation.

A1: Aniline and its derivatives are prone to air oxidation, which can lead to coloration.[7]

  • Oxidation: The amino group is sensitive to oxidation, especially at elevated temperatures during distillation.

    • Causality: The formation of colored impurities is due to the polymerization of oxidation products.

    • Solution: Perform the distillation under vacuum to reduce the boiling point.[8] It is also advisable to conduct the distillation under an inert atmosphere (nitrogen or argon). The addition of a small amount of a reducing agent, such as sodium dithionite, to the distillation pot can sometimes help to prevent oxidation.

  • High-Boiling Impurities: By-products from the synthesis may have boiling points close to that of this compound.

    • Causality: Structural similarity of impurities can make separation by distillation difficult.

    • Solution: If distillation is ineffective, consider alternative purification methods such as column chromatography on a larger scale or crystallization of a salt derivative (e.g., the hydrochloride salt).

Q2: How can I effectively remove unreacted aniline from my final product?

A2: Unreacted aniline is a common impurity.

  • Acid Wash: Aniline is a base and can be converted to its water-soluble salt.

    • Causality: The salt form is highly polar and will partition into an aqueous phase.

    • Solution: Wash the crude product (dissolved in a water-immiscible organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl). The layers are then separated. The organic layer containing the this compound should then be washed with a base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash.

Diagram: Purification Workflow

Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Acid_Wash Acid Wash (e.g., 1M HCl) Dissolve->Acid_Wash Separate_Aq Separate Aqueous Layer (contains aniline salt) Acid_Wash->Separate_Aq Base_Wash Base Wash (e.g., NaHCO₃) Separate_Aq->Base_Wash Water_Wash Water Wash Base_Wash->Water_Wash Dry Dry over Na₂SO₄ Water_Wash->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Purified_Oil Purified this compound Oil Evaporate->Purified_Oil Distill Vacuum Distillation Purified_Oil->Distill Final_Product High-Purity this compound Distill->Final_Product

Caption: A typical purification workflow for this compound.

V. Safety Considerations

The scale-up of any chemical process requires a thorough safety review.

  • Aniline Toxicity: Aniline is toxic and can be absorbed through the skin.[9][10] It is also a suspected carcinogen.[10][11][12]

    • Handling: Always handle aniline and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagent Hazards:

    • Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

    • Hydrogen Gas: Highly flammable and explosive. Ensure the reactor is properly rated for pressure and that all connections are secure.

    • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle under an inert atmosphere.[13]

This technical support guide is intended to provide a starting point for troubleshooting the scale-up of this compound production. Specific process parameters will need to be optimized for your particular equipment and scale.

References

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Google Patents. (n.d.). CN1264362A - Process for the preparation of 4-(alkyl)-3-alkoxy-aniline compounds.
  • Google Patents. (n.d.). CN114249654B - Process for preparing alkylanilines.
  • European Patent Office. (1997, March 5). EP 0760360 A2 - Method of manufacturing alkylaniline compounds.
  • Google Patents. (n.d.). US1908951A - Method of separating alkyl anilines.
  • MDPI. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.
  • ResearchGate. (2016). Resource-efficient technology to produce 4-aminodiphenylamine.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry.
  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine).
  • YouTube. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky?
  • Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • CRB. (2025, July 11). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification.
  • GOV.UK. (2022, August 10). Aniline: general information.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • Wiley Online Library. (n.d.). Industrial Process Design for the Production of Aniline by Direct Amination.
  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
  • United States Environmental Protection Agency. (n.d.). Aniline.
  • Google Patents. (n.d.). US2507755A - Preparation of alkyl anilines.
  • Google Patents. (n.d.). DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
  • CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements.
  • BioPharm International. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.

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Technical Support Center: A Troubleshooting Guide to 4-Decylaniline Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 4-Decylaniline in their experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you overcome these common hurdles.

Understanding the Challenge: The Dichotomy of this compound

This compound (C16H27N) presents a unique solubility challenge due to its amphipathic-like structure. It possesses a polar aniline head and a long, nonpolar C10 alkyl (decyl) tail.[1][2] This dual nature means its solubility behavior is not always straightforward, often leading to frustrating experimental outcomes. The long, hydrophobic tail typically dominates its physical properties, making it poorly soluble in water but generally soluble in organic solvents.[1][3][4][5]

Part 1: Frequently Asked Questions (FAQs) and Initial Troubleshooting

Question 1: My this compound won't dissolve in a common organic solvent like acetone or methanol. Why is this happening?

Root Cause Analysis: This is a classic case of "like dissolves like."[6] While acetone and methanol are organic solvents, they are relatively polar. The substantial nonpolar character of the decyl chain in this compound prevents it from dissolving effectively in these polar environments. The energy gained by the weak interactions between the nonpolar tail and the polar solvent is not sufficient to overcome the strong hydrogen bonding the polar solvent molecules have with each other.[6][7]

Troubleshooting Protocol:

  • Switch to a Nonpolar Solvent: The first and most effective step is to change your solvent to one that better matches the nonpolar nature of the solute.

    • Primary Recommendations: Heptane, Toluene, Diethyl Ether.

    • Secondary Options: Dichloromethane, Tetrahydrofuran (THF).

  • Apply Gentle Agitation and Sonication: Mechanical energy can help break up the solute particles and facilitate their interaction with the solvent.

  • Introduce Gentle Warming: A slight increase in temperature (e.g., to 30-40°C) can enhance solubility. However, always be mindful of your reaction's temperature constraints.

Question 2: I've chosen a nonpolar solvent, but the dissolution is extremely slow or incomplete. What are the next steps?

Root Cause Analysis: Even in a suitable nonpolar solvent, the dissolution rate can be slow if the solute-solute interactions are strong or if the system is near its saturation point. The melting point of this compound is approximately 25°C, so at or below room temperature, it may exist as a waxy solid that dissolves slowly.[1][3][4]

Troubleshooting Protocol:

  • Increase the Solvent Volume: You may be trying to create a solution that is too concentrated. Try adding more solvent to see if the remaining solid dissolves.

  • Utilize a Co-Solvent: If your primary solvent is only moderately effective, adding a small amount of a highly effective nonpolar solvent can significantly boost solubility. For example, if you are using dichloromethane, adding some toluene might complete the dissolution.

  • Sonication: An ultrasonic bath is a powerful tool for accelerating the dissolution of stubborn compounds.

Solvent Selection Workflow

Caption: A decision-making workflow for solvent selection.

Part 2: Advanced Troubleshooting for Complex Systems

Question 3: My experiment requires a polar protic solvent (like ethanol or water). How can I possibly dissolve this compound?

Root Cause Analysis: Direct dissolution in these solvents is highly unlikely. However, the basicity of the aniline group provides a chemical "handle" to modify the molecule's properties. Aniline and its derivatives are weak bases.[8]

Troubleshooting Protocol: pH Adjustment

  • Protonation to Form a Salt: The amino group on the aniline ring can be protonated by an acid to form an anilinium salt (R-NH3+).

  • Increased Polarity: This newly formed salt is an ionic compound and will exhibit significantly higher solubility in polar solvents compared to the neutral free base.

  • Step-by-Step Method: a. Suspend the this compound in your desired polar solvent. b. While stirring, add a dilute acid (e.g., 1M HCl) dropwise. c. Continue adding acid until the solution becomes clear, indicating that the soluble anilinium salt has formed.

  • Crucial Consideration: This method is only viable if the acidic conditions and the presence of the salt do not interfere with your subsequent experimental steps.

Question 4: Upon cooling my reaction mixture, the this compound is "oiling out" or precipitating. How can I prevent this?

Root Cause Analysis: This indicates that your solution was likely saturated or supersaturated at a higher temperature. As the temperature decreases, the solubility drops, and the compound comes out of solution. The "oiling out" phenomenon is common for compounds with long alkyl chains that have melting points near room temperature.

Troubleshooting Protocol:

  • Maintain a Constant Temperature: If your experiment allows, maintain the temperature at which the compound was fully dissolved.

  • Increase Solvent/Co-Solvent Ratio: The most straightforward solution is to work with a more dilute solution. Add more of your solvent or co-solvent to keep the concentration below the saturation point at the lower temperature.

  • Slow Down Additions: If the precipitation occurs upon adding another reagent, this new reagent may be altering the overall polarity of the solvent mixture. Add the reagent much more slowly to allow the solution to remain homogeneous.

Summary of Recommended Solvents and Properties

SolventTypeRelative PolaritySuitability for this compound
HeptaneNonpolarLowExcellent for initial dissolution
TolueneNonpolar (Aromatic)LowExcellent for dissolution and reactions
Diethyl EtherModerately NonpolarLowGood, but highly volatile
DichloromethaneModerately PolarMedium-LowOften effective
Tetrahydrofuran (THF)Polar AproticMediumExcellent as a co-solvent
AcetonePolar AproticMedium-HighPoor, not recommended
Ethanol/MethanolPolar ProticHighVery Poor (unless using pH modification)
WaterPolar ProticVery HighInsoluble[1][3][4][5]

Logical Relationship of Troubleshooting Steps

G cluster_0 Initial Dissolution cluster_1 Advanced Techniques Select Nonpolar Solvent Select Nonpolar Solvent Agitate/Sonicate Agitate/Sonicate Select Nonpolar Solvent->Agitate/Sonicate Gentle Heat Gentle Heat Agitate/Sonicate->Gentle Heat Co-Solvent System Co-Solvent System pH Modification pH Modification Co-Solvent System->pH Modification Initial Dissolution Initial Dissolution Advanced Techniques Advanced Techniques Initial Dissolution->Advanced Techniques If Unsuccessful

Caption: Logical progression of troubleshooting techniques.

References

  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37529-30-9).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Hexadecylaniline in Modern Organic Synthesis.
  • Quora. (2018). Why don't non-polar substances dissolve in polar solvents?.
  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?.
  • RevisionDojo. (2025). Why do polar and nonpolar substances dissolve differently?.
  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.
  • Quora. (2015). Why is nonpolar solute dissolved in nonpolar solvent and polar solute can't be dissolved in nonpolar solvent?.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Wikipedia. (n.d.). Aniline.

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minimizing hazardous byproducts in 4-Decylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Decylaniline Synthesis

A Senior Application Scientist's Guide to Minimizing Hazardous Byproducts

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in research and development. Our goal is to provide you with in-depth, field-tested insights and protocols to help you navigate the complexities of this synthesis, with a primary focus on enhancing safety and minimizing the generation of hazardous waste. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format to provide direct solutions to specific challenges.

Q1: What are the primary chemical hazards I should be aware of when synthesizing and handling this compound?

Answer: Awareness of the inherent hazards of the target molecule, reagents, and potential byproducts is the foundation of a safe synthesis.

  • Product Hazards (this compound): The final product itself is not benign. According to the Globally Harmonized System (GHS), this compound is classified as a skin and eye irritant, may cause respiratory irritation, and is very toxic to aquatic life.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[2]

  • Reagent Hazards (Traditional Route): The most common synthetic pathway, the Friedel-Crafts acylation, involves several hazardous reagents:

    • Lewis Acids (e.g., Aluminum Chloride, AlCl₃): These are highly corrosive and water-reactive solids. They can release HCl gas upon contact with moisture, posing a severe inhalation hazard.

    • Acylating Agents (e.g., Decanoyl Chloride): These are corrosive and lachrymatory (tear-inducing).

    • Solvents: Traditional Friedel-Crafts reactions often use hazardous solvents like carbon disulfide (highly flammable, toxic) or nitrobenzene (toxic, readily absorbed through the skin).

  • Byproduct Hazards: Improper control of the reaction can lead to the formation of polyacylated anilines and residual aromatic solvents, complicating purification and generating toxic waste streams. The reduction step can also introduce hazards; for example, the Wolff-Kishner reduction uses hydrazine, a potent carcinogen.

Q2: My Friedel-Crafts acylation is giving low yields and multiple products. What is causing this and how can I fix it?

Answer: This is a classic problem when performing electrophilic aromatic substitution on anilines. The root cause is the interaction between the amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃).

The lone pair of electrons on the aniline's nitrogen atom coordinates strongly with the Lewis acid. This forms a complex that deactivates the aromatic ring, making it less reactive towards the desired acylation.[3] Furthermore, this deactivation makes the reaction sluggish and can lead to undesired side reactions.

The Solution: Protect the Amine.

The most effective strategy is to temporarily "protect" the amino group by converting it into an amide, typically an acetanilide. The resulting N-acetyl group is still an ortho-, para-director but is less deactivating and does not complex with the Lewis acid in the same way. This allows the Friedel-Crafts acylation to proceed smoothly at the para position. The protecting group is easily removed later by acid or base hydrolysis.

Workflow for a Safer, High-Yield Synthesis of this compound

This section details a reliable, multi-step protocol designed to maximize yield and purity while minimizing hazardous byproducts.

Experimental Protocol: Acetanilide-Protected Friedel-Crafts Acylation & Catalytic Reduction

Step 1: N-Acetylation of Aniline (Amine Protection)

  • In a fume hood, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture gently (e.g., to 50°C) for a short period to ensure complete reaction.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Filter the solid product, wash with cold water, and dry thoroughly.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Set up a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend the dried acetanilide in a suitable solvent (e.g., dichloromethane, avoiding more hazardous options like CS₂).

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃). A stoichiometric amount is typically required.[4]

  • Slowly add decanoyl chloride dropwise via an addition funnel.

  • Allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.

  • Crucial Step (Quenching): Slowly and carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex. This is an exothermic process and should be done with caution.[5]

  • Extract the product into an organic solvent, wash, and dry.

Step 3: Hydrolysis (Amine Deprotection) and Reduction

  • The crude product from Step 2 (4'-decanoylacetanilide) is first hydrolyzed. Reflux the product in an aqueous solution of hydrochloric acid or sodium hydroxide to cleave the acetyl group, yielding 4-aminodecanophenone.

  • Neutralize the solution and extract the aminoketone.

  • Safer Reduction: The final and most critical step is the reduction of the ketone to an alkyl chain. Avoid hazardous methods like the Clemmensen (mercury waste) or Wolff-Kishner (hydrazine) reductions.[4] Catalytic hydrogenation is the preferred green alternative.

    • Dissolve the 4-aminodecanophenone in a solvent like ethanol.

    • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature or with gentle heating until the reaction is complete.

    • Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the crude this compound.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Visualizing the Process

A clear workflow is essential for procedural accuracy and safety.

Synthesis_Workflow cluster_protection Step 1: Amine Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotect_reduce Step 3: Deprotection & Reduction cluster_purification Step 4: Purification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Acyl_Intermediate 4'-Decanoylacetanilide Acetanilide->Acyl_Intermediate 1. Decanoyl Chloride 2. AlCl₃ (Hazard!) Aminoketone 4-Aminodecanophenone Acyl_Intermediate->Aminoketone Acid/Base Hydrolysis Product This compound Aminoketone->Product H₂ / Pd-C (Safer!) Purified_Product Pure this compound Product->Purified_Product Chromatography or Distillation Greener_Workflow Start 1-Bromo-4-decylbenzene + Ammonia Source Catalyst Pd or Ni Catalyst + Ligand + Base Start->Catalyst Reaction Conditions Product This compound Catalyst->Product Byproducts Halide Salt (Benign Waste) Product->Byproducts

Caption: Greener Synthesis via Catalytic Cross-Coupling.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic route has significant implications for safety, cost, and environmental impact. The table below summarizes the key differences.

FeatureTraditional Friedel-Crafts RouteGreener Cross-Coupling Route
Key Transformation Electrophilic Aromatic SubstitutionCatalytic C-N Bond Formation
Catalyst Stoichiometric AlCl₃ (corrosive, water-reactive)Catalytic Pd or Ni complex (low concentration)
Primary Byproduct Aluminum hydroxide/hydrochloric acid waste streamStoichiometric halide salt (e.g., NaBr)
Key Safety Concerns Highly exothermic quenching, hazardous solvents, reagent handlingCatalyst handling (some are pyrophoric), ligand toxicity
Atom Economy Lower due to stoichiometric catalyst and protecting groupsHigher, as more atoms from reagents are incorporated into product
Versatility Well-established, but sensitive to substrate electronicsHighly versatile, wide functional group tolerance

References

  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Niknam, K., & Saberi, D. (2011). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 1(9), 1637-1653.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 129(44), 13460–13461.
  • Allen, C. F. H., & Barker, W. E. (1932). p-DIMETHYLAMINOBENZOPHENONE. Organic Syntheses, 12, 16. doi:10.15227/orgsyn.012.0016.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Ishihara, K. (2002). Friedel-Crafts acylation reaction of anilides. Google Patents.

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Technical Support Center: Crystallization of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-decylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this long-chain alkyl aniline. Drawing upon established scientific principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure successful, reproducible, and high-purity crystallization outcomes.

Introduction: The Crystallization Challenge of this compound

This compound, with its characteristic long alkyl chain and relatively low melting point, presents a unique set of challenges in crystallization. The primary objectives of crystallization—achieving high purity, a stable crystalline form, and a desirable crystal morphology—can be hindered by phenomena such as oiling out, the formation of amorphous solids, and polymorphic inconsistencies. This guide will systematically address these issues, providing both theoretical understanding and practical, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound often "oil out" instead of crystallizing?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue with compounds that have a low melting point, such as this compound (m.p. 25 °C).[1][2] This phenomenon occurs when the solute separates from the solution as a liquid (an "oil") rather than a solid crystalline phase.[3] The primary driver for oiling out is high supersaturation, which can be caused by rapid cooling or the use of an inappropriate solvent.[3] Because the melting point of this compound is close to room temperature, it is particularly prone to existing as a supercooled liquid if the crystallization conditions are not carefully controlled.

Q2: I obtained a solid, but it's sticky and difficult to filter. What happened?

A2: This is likely due to the formation of an amorphous solid or a mixture of amorphous and crystalline material. Amorphous solids lack the long-range molecular order of a crystal lattice and can have a glassy or waxy consistency.[4] This can occur if the rate of precipitation from solution is too rapid, not allowing sufficient time for the molecules to arrange themselves into an ordered crystal lattice. Oiling out is often a precursor to the formation of an amorphous solid.

Q3: My this compound crystals are very fine and needle-like. How can I get more uniform, equant crystals?

A3: Crystal morphology is heavily influenced by the choice of solvent and the rate of crystal growth.[5] Needle-like crystals often form under conditions of high supersaturation where crystal growth is rapid and uncontrolled. The long alkyl chain of this compound can also contribute to anisotropic growth, leading to a needle-like habit. Modifying the solvent system or slowing down the crystallization process can often lead to more desirable crystal shapes.

Q4: Can impurities affect the crystallization of this compound?

A4: Yes, impurities can have a significant impact on crystallization. They can act as nucleation inhibitors or promoters, and they can also be incorporated into the crystal lattice, reducing the purity of the final product.[6] In some cases, impurities can induce oiling out by depressing the melting point of the solid-liquid mixture.[1]

In-Depth Troubleshooting Guides

Issue 1: Oiling Out and Formation of Amorphous Solids

Oiling out is the most prevalent issue in the crystallization of this compound due to its low melting point. The formation of an oil is undesirable as it often entraps impurities and can solidify into an amorphous solid, leading to poor purity and difficult handling.[1][3]

Causality: High supersaturation is the primary kinetic driver for oiling out. When the concentration of this compound in the solution far exceeds its solubility limit, the system may find it energetically more favorable to form a disordered, solute-rich liquid phase rather than an ordered solid crystal lattice. The flexible long alkyl chain of this compound can also hinder the efficient packing required for crystallization, further promoting the formation of a disordered phase.[4][7]

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will have a good temperature coefficient of solubility, meaning this compound is significantly more soluble at higher temperatures than at lower temperatures. This allows for a wider metastable zone, providing a larger operating window to control crystallization.

    • Recommendation: Start by screening solvents of varying polarity. Given this compound's structure (an aromatic head and a long nonpolar tail), solvents like isopropanol, ethyl acetate, or toluene are good starting points. Avoid highly nonpolar solvents like hexane in which it might be too soluble even at low temperatures, and highly polar solvents in which its solubility might be too low. A mixed solvent system (e.g., toluene/heptane or ethanol/water) can also be effective in fine-tuning solubility.[8][9]

  • Control of Supersaturation:

    • Slower Cooling Rate: A slow, controlled cooling rate is paramount. Rapid cooling quickly increases supersaturation, pushing the system into the labile zone where oiling out is more likely.[10] Employ a programmable cooling bath or a well-insulated vessel to ensure a gradual temperature decrease (e.g., 5-10 °C/hour).

    • Lower Initial Concentration: Start with a more dilute solution. While this may slightly reduce the yield, it significantly lowers the risk of oiling out by preventing the system from reaching a critical level of supersaturation.[3]

  • Seeding: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth on existing crystal surfaces.[2]

    • Protocol:

      • Prepare a saturated solution of this compound at an elevated temperature.

      • Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out (the metastable zone).

      • Add a small amount (1-2% by weight) of previously obtained, high-purity this compound crystals (seed crystals).

      • Continue the slow cooling process to allow the crystals to grow.

Data Presentation: Solvent Properties for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)General Suitability for this compound
Methanol 6532.7Moderate to high solubility. May require an anti-solvent.
Ethanol 7824.5Good starting point. Can be used in a mixed system with water.
Isopropanol 8219.9Good starting point. Less polar than ethanol.
Acetone 5620.7High solubility. Likely requires an anti-solvent.
Ethyl Acetate 776.0Good potential. Moderate polarity.
Toluene 1112.4Good potential. Lower polarity, good for slow evaporation.
Hexane 691.9Likely too high solubility, even at low temperatures.
Water 10080.1Insoluble. Can be used as an anti-solvent.[11]

Note: This table provides general guidance. Experimental verification of solubility is essential.

Experimental Workflow: Overcoming Oiling Out

G cluster_troubleshooting Troubleshooting Strategies start Start: Dissolved this compound in Hot Solvent cool Cool Solution start->cool observe Observe for Oiling Out cool->observe oil_out Issue: Oiling Out Occurs observe->oil_out Yes no_oil_out No Oiling Out observe->no_oil_out No slow_cool Decrease Cooling Rate oil_out->slow_cool lower_conc Lower Initial Concentration oil_out->lower_conc add_seed Add Seed Crystals oil_out->add_seed crystals Successful Crystallization no_oil_out->crystals slow_cool->start Re-dissolve and retry lower_conc->start Re-dissolve and retry add_seed->start Re-dissolve and retry G supersaturation Supersaturation Level morphology Crystal Morphology (e.g., Needles, Plates, Blocks) supersaturation->morphology solvent Solvent System solvent->morphology impurities Impurities/Additives impurities->morphology

Caption: Key factors influencing crystal morphology.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.
  • MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • PubMed Central (PMC). (n.d.). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs.
  • ChemBK. (2024). This compound.
  • Nature. (n.d.). Impact of impurities on crystal growth.
  • ResearchGate. (2025). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
  • ResearchGate. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37529-30-9).
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • PubMed Central (PMC). (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
  • PubMed Central (PMC). (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature.
  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
  • MDPI. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • PubMed Central (PMC). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • MDPI. (2020). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Google Patents. (n.d.). EP0410243A2 - Process for the preparation of N-alkylitic anilines.

Sources

Technical Support Center: Analytical Method Development for 4-Decylaniline Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 4-Decylaniline purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting robust analytical methods for this compound. Here, we move beyond mere procedural lists to explain the underlying scientific principles, ensuring your methods are not only accurate but also self-validating.

Introduction to this compound and the Critical Role of Purity Analysis

This compound is a chemical intermediate utilized in the synthesis of various organic compounds, including dyes, pharmaceuticals, and liquid crystal materials.[1][2] Its molecular structure consists of a decyl group attached to an aniline ring, giving it both hydrophobic and aromatic characteristics.[3] The purity of this compound is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final products.[4]

Potential impurities in this compound can arise from the synthetic route, which may involve the reaction of benzylamine and decanal, or from degradation.[1][5] These can include unreacted starting materials, by-products from side reactions, or degradation products formed during storage. Therefore, a well-developed and validated analytical method is essential to ensure the quality and consistency of this compound.

This guide will focus on the most common and effective techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into method development strategies, troubleshooting common issues, and provide answers to frequently asked questions, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[6][7][8]

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For the purity determination of a relatively non-volatile and polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9][10] It offers excellent resolution, sensitivity, and robustness.

Starting HPLC Method Parameters

Here is a recommended starting point for your HPLC method development. This is a foundational protocol that should be optimized and validated for your specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention for the nonpolar decyl chain of this compound.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape and ionization for mass spectrometry (MS) detection if used.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and elution strength for this type of analyte.
Gradient 70% B to 95% B over 15 minutesA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a consistent column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aniline ring of this compound has a strong chromophore, making UV detection suitable.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.
HPLC Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: I'm seeing significant peak tailing for the this compound peak. What could be the cause and how do I fix it?

A1: Peak tailing is often caused by secondary interactions between the basic amine group of this compound and acidic silanol groups on the silica-based stationary phase. Here’s how to troubleshoot:

  • Increase the concentration of the acidic modifier: Try increasing the formic acid concentration in your mobile phase to 0.2%. This will better protonate the silanol groups, reducing their interaction with the analyte.

  • Use a base-deactivated column: Consider using a column specifically designed for the analysis of basic compounds. These columns have end-capping to shield the silanol groups.

  • Check for column degradation: An old or poorly maintained column can exhibit increased silanol activity. Try a new column to see if the peak shape improves.

Q2: My retention times are drifting from one injection to the next. What should I investigate?

A2: Retention time instability can be frustrating. Here are the likely culprits and solutions:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Fluctuations in mobile phase composition: If you are mixing the mobile phase online, ensure your pump is functioning correctly and the solvents are properly degassed. Premixing the mobile phase can sometimes improve stability.

  • Column temperature variations: Check that your column oven is maintaining a stable temperature. Even small fluctuations can affect retention times.

Q3: I'm not able to separate a known impurity from the main this compound peak. What are my options?

A3: Co-elution is a common challenge in purity analysis. Here are some strategies to improve resolution:

  • Adjust the gradient slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. Try extending the gradient time from 15 to 25 minutes.

  • Change the organic modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Try a different stationary phase: If modifying the mobile phase doesn't work, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.

HPLC Method Validation Workflow

A robust analytical method must be validated to ensure it is fit for its intended purpose.[6] The validation process should follow ICH Q2(R2) guidelines and include the following parameters:[8]

Caption: A workflow for HPLC method validation.

Alternative/Confirmatory Technique: Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful alternative for the purity analysis of this compound, especially for identifying and quantifying volatile and semi-volatile impurities.[11][12]

Starting GC Method Parameters

The following provides a starting point for developing a GC method for this compound.

ParameterRecommended ConditionRationale
Column HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column is a good starting point for separating compounds based on their boiling points.
Inlet Temperature 280 °CEnsures complete volatilization of the sample without degradation.
Injection Mode Split (e.g., 50:1)A split injection is suitable for analyzing the major component and preventing column overload.
Carrier Gas Helium or HydrogenCommon carrier gases for GC.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 minA temperature ramp is necessary to elute a range of potential impurities.
Detector Flame Ionization Detector (FID)FID is a robust and universally responsive detector for organic compounds.
Detector Temperature 320 °CShould be higher than the final oven temperature to prevent condensation.
GC Troubleshooting Guide

Q1: I'm observing broad peaks in my GC chromatogram. What could be the issue?

A1: Broad peaks in GC can be caused by several factors:

  • Slow injection: Ensure a fast and clean injection to introduce the sample as a narrow band onto the column.

  • Inlet temperature too low: If the inlet temperature is not high enough, the sample may not volatilize quickly, leading to peak broadening.

  • Column contamination: Contaminants at the head of the column can interact with the analyte and cause peak broadening. Trimming the first few centimeters of the column may help.

Q2: My results are not reproducible. What should I check?

A2: Poor reproducibility in GC can often be traced back to the injection process:

  • Inconsistent injection volume: Use an autosampler for precise and repeatable injections.

  • Septum leaks: A leaking septum can cause a loss of sample and carrier gas, leading to variable results. Replace the septum regularly.

  • Inlet liner contamination: An active or contaminated inlet liner can lead to analyte degradation and poor reproducibility. Replace the liner regularly.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for in this compound?

A1: Based on common synthetic routes, potential impurities could include:

  • Starting materials: Unreacted benzylamine and decanal.

  • Isomers: Other isomers of decylaniline (e.g., 2-decylaniline, 3-decylaniline).

  • Oxidation products: Aniline derivatives are susceptible to oxidation, which can form colored impurities.

  • Products of side reactions: Depending on the specific synthesis conditions, other related substances may be formed.[4]

Q2: How do I choose between HPLC and GC for my purity analysis?

A2: The choice depends on the nature of the expected impurities:

  • HPLC is generally better for non-volatile and thermally labile impurities.

  • GC is excellent for volatile and semi-volatile impurities and can provide higher resolution for these compounds. For comprehensive purity profiling, it is often beneficial to use both techniques as they provide complementary information.

Q3: What are the key validation parameters I need to assess for a purity method?

A3: According to ICH guidelines, the key validation parameters for an impurity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Q4: Do I need to use a reference standard for this compound?

A4: Yes, a well-characterized reference standard of this compound is essential for accurate quantification of the main component and any identified impurities. The purity of the reference standard itself should be established using multiple analytical techniques.

Logical Workflow for Method Development and Validation

Caption: A comprehensive workflow for analytical method development and validation.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • ChemBK. (2024, April 9). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Pharmaguideline. (n.d.). Steps for Analytical Method Development.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
  • MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • ResearchGate. (2025, August 7). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
  • Royal Society of Chemistry. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • PubMed. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Decylaniline by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of 4-Decylaniline. It moves beyond procedural lists to explain the causal reasoning behind experimental choices, offering field-proven insights and supporting data to ensure robust and reliable validation.

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. This compound (C₁₆H₂₇N, MW: 233.39 g/mol )[1], a substituted aniline with a long alkyl chain, serves as an excellent model for demonstrating a multi-technique approach to structural validation. Its distinct aromatic and aliphatic regions present a clear case for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide will detail the orthogonal and complementary data provided by these two powerful analytical techniques, demonstrating how their combined application leads to a self-validating and trustworthy structural confirmation.

Part 1: Elucidating the Molecular Skeleton with NMR Spectroscopy

NMR spectroscopy provides unparalleled insight into the precise arrangement of atoms and their chemical environments within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the molecular framework.

Causality in NMR: Why It's the Gold Standard for Structure

We don't just use NMR out of tradition; we use it because it directly reports on the connectivity and electronic environment of nearly every atom in the molecule. For this compound, ¹H NMR will confirm the number and type of protons and their neighboring relationships, while ¹³C NMR will validate the carbon skeleton.

Expected ¹H NMR Spectrum of this compound

The structure of this compound predicts several distinct proton environments, each with a characteristic chemical shift (δ), integration (number of protons), and splitting pattern (neighboring protons).

  • Aromatic Protons (δ ≈ 6.6-7.0 ppm): The para-substituted benzene ring creates a symmetrical AA'BB' system. The protons ortho to the electron-donating amino (-NH₂) group are shielded and appear upfield (lower ppm), while the protons meta to the -NH₂ group (and ortho to the alkyl chain) appear slightly downfield[2]. This typically results in two distinct signals, each integrating to 2H and appearing as doublets.

  • Amino Protons (δ ≈ 3.5 ppm, variable): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[3].

  • Benzylic Protons (Ar-CH₂-, δ ≈ 2.5 ppm): These two protons are adjacent to the aromatic ring and are thus deshielded. They are expected to appear as a triplet, split by the neighboring methylene group, and will integrate to 2H[4].

  • Alkyl Chain Protons (-CH₂-₈, δ ≈ 1.2-1.6 ppm): The eight methylene groups of the decyl chain are in very similar chemical environments, resulting in a large, overlapping multiplet that integrates to approximately 16H.

  • Terminal Methyl Protons (-CH₃, δ ≈ 0.9 ppm): The terminal methyl group is the most shielded aliphatic group, appearing as a characteristic triplet (split by the adjacent CH₂ group) that integrates to 3H.

Expected ¹³C NMR Spectrum of this compound

Proton-decoupled ¹³C NMR provides a direct count of the non-equivalent carbon atoms. For this compound, we expect to see 10 distinct signals.

  • Aromatic Carbons (δ ≈ 115-145 ppm): Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons[5][6].

    • C-NH₂ (ipso): The carbon directly attached to the nitrogen will be significantly deshielded by the nitrogen's electronegativity but shielded by its resonance effect, appearing around δ 145 ppm.

    • C-Alkyl (ipso): The carbon attached to the decyl chain will be found around δ 130 ppm.

    • CH (ortho to NH₂): These two equivalent carbons are shielded by the strong electron-donating effect of the amine, appearing upfield around δ 115 ppm.

    • CH (meta to NH₂): These two equivalent carbons are less affected, appearing around δ 129 ppm.

  • Aliphatic Carbons (δ ≈ 14-36 ppm): The ten carbons of the decyl chain will produce six distinct signals[7]. The carbons closer to the aromatic ring will be slightly more deshielded. The central carbons of the long chain often overlap, producing signals of higher intensity.

    • Ar-CH₂-: ~δ 35 ppm

    • -CH₂- Chain: A cluster of signals between δ 22-32 ppm.

    • -CH₃: The terminal methyl carbon is the most shielded, appearing upfield around δ 14 ppm.

Data Presentation: Predicted NMR Shifts for this compound
Assignment ¹H NMR Prediction ¹³C NMR Prediction
Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (ortho to NH₂)~ 6.6Doublet
Aromatic CH (meta to NH₂)~ 6.9Doublet
Aromatic C-NH₂--
Aromatic C-Alkyl--
-NH₂~ 3.5 (variable)Broad Singlet
Ar-CH₂-~ 2.5Triplet
-(CH₂)₈-~ 1.2-1.6Multiplet
-CH₃~ 0.9Triplet
Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality, reproducible data. The key is to obtain a homogeneous solution free of particulate matter and paramagnetic impurities[8].

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial[9].

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its solubilizing power and well-characterized residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[10].

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to dissolve the sample[8].

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter any particulates, transfer the solution into a high-quality 5 mm NMR tube[10][11]. The optimal sample height should be around 4-5 cm.

  • Standard: For quantitative purposes, an internal standard can be added, but for routine structural confirmation, the residual solvent peak is often sufficient for referencing. Tetramethylsilane (TMS) is the primary reference standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-4096 scans) are typically sufficient.

Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry

While NMR excels at defining the molecular skeleton, Mass Spectrometry provides definitive confirmation of the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns[12].

Causality in MS: Why It's Essential for Confirmation

MS provides a fundamental property of the molecule: its exact mass. This is a non-negotiable checkpoint for validation. Furthermore, the way the molecule breaks apart under energy (fragmentation) is not random; it's governed by chemical principles, providing a secondary layer of structural verification[13][14].

Expected Mass Spectrum of this compound

The choice of ionization technique dictates the observed spectrum. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion, while Electron Ionization (EI) is a "hard" technique that induces extensive fragmentation.

  • Molecular Ion: The molecular formula is C₁₆H₂₇N. The monoisotopic mass is 233.21 Da[1].

    • In ESI (positive mode): We expect to see the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 234.22.

    • In EI: We expect to see the radical cation, M⁺˙, at an m/z of 233.21. Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here[15].

  • Key Fragmentation Pattern (EI): The most significant fragmentation pathway for N-alkylanilines is the benzylic cleavage, which is an alpha-cleavage relative to the aromatic ring. This is the most favorable cleavage because it results in a highly stable, resonance-delocalized benzylic cation[13][15].

    • C₇H₈N⁺ Fragment: The cleavage of the C-C bond between the first and second carbons of the decyl chain results in the loss of a C₉H₁₉ radical. This produces the base peak (the most intense peak in the spectrum) at m/z 106 . This fragment is a powerful diagnostic tool for the 4-alkylaniline structure.

    • Other fragments from cleavage further down the alkyl chain will also be present but are typically of much lower intensity.

Data Presentation: Predicted MS Peaks for this compound
Ion Ionization Mode Predicted m/z Identity
[M+H]⁺ESI234.22Protonated Molecular Ion
M⁺˙EI233.21Molecular Ion
C₇H₈N⁺EI106.07Base Peak (Benzylic Cleavage)
Experimental Protocol: ESI-MS Sample Preparation and Analysis

This protocol is designed for high-resolution ESI-MS to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile[16].

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[16]. The addition of a small amount of acid ensures efficient protonation for positive-ion mode ESI[17].

  • Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS inlet[16].

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system.

  • Acquisition: Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500). The high-resolution capabilities of an Orbitrap or TOF analyzer can provide mass accuracy within 5 ppm, confirming the elemental formula C₁₆H₂₇N.

Part 3: Integrated Workflow for Unambiguous Validation

Neither NMR nor MS alone provides the complete picture with absolute certainty. However, when combined, they form a self-validating system where the data from one technique corroborates the other, leading to an unambiguous structural assignment.

Workflow Diagram: From Synthesis to Structure

The following diagram illustrates the logical flow for validating the structure of a synthesized compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Final Validation Prep_NMR Prepare NMR Sample (5-25 mg in 0.7 mL CDCl3) Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Prep_MS Prepare MS Sample (1-10 µg/mL in MeOH/H2O) Acq_MS Acquire High-Res ESI-MS & EI-MS Spectra Prep_MS->Acq_MS Analysis_NMR NMR Analysis: - Check Chemical Shifts - Verify Integrations - Confirm Splitting Patterns Acq_NMR->Analysis_NMR Analysis_MS MS Analysis: - Confirm Molecular Weight (m/z 234.22 [M+H]+) - Identify Base Peak (m/z 106) Acq_MS->Analysis_MS Validation Structure Validated: This compound Analysis_NMR->Validation Data Consistent with Structure Analysis_MS->Validation Data Consistent with Structure

Caption: Integrated workflow for the structural validation of this compound.

Conclusion: The Power of Orthogonal Data

The structural validation of this compound is achieved with high confidence through this dual-technique approach.

  • NMR spectroscopy definitively establishes the carbon-hydrogen framework, confirming the presence of a 1,4-disubstituted benzene ring, a primary amine, and a ten-carbon alkyl chain, including its specific attachment point at the benzylic position.

  • Mass spectrometry provides the crucial confirmation of the molecular formula through an accurate mass measurement of the molecular ion and corroborates the structure via the characteristic benzylic cleavage, which yields the diagnostic fragment at m/z 106.

When the predicted NMR shifts and integrations align with the experimental spectra, and the observed molecular ion and fragmentation pattern in the mass spectrum match the theoretical values, the structure of this compound is considered fully and reliably validated. This rigorous, self-validating methodology is indispensable for ensuring scientific integrity in research and development.

References

  • NMR sample preparation guidelines.
  • FT-NMR Sample Prepar
  • NMR Sample Prepar
  • NMR Sample Preparation: The Complete Guide.
  • This compound.
  • Supporting Inform
  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
  • This compound. NIST WebBook. [Link]
  • This compound. NIST WebBook. [Link]
  • 13C NMR Spectroscopy. University of Regensburg. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Modern Electrospray Ionization Mass Spectrometry Techniques.
  • N-Allylaniline. NIST WebBook. [Link]
  • N-Allylaniline. NIST WebBook. [Link]
  • N-Allylaniline. NIST WebBook. [Link]
  • Mass Spectrometry - Fragmentation P
  • 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
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  • 4-Dodecylaniline. NIST WebBook. [Link]
  • This compound. NIST WebBook. [Link]
  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]
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The Analytical Imperative: Why Purity Matters for 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Purity of 4-Decylaniline: A Comparative Analysis of Chromatographic and Spectroscopic Techniques

This guide provides a comprehensive comparison of analytical methodologies for confirming the chemical purity of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents an objective comparison of Gas Chromatography (GC) with alternative methods, supported by experimental insights and authoritative standards.

This compound (C₁₆H₂₇N) is a key intermediate in the synthesis of high-value organic materials, including dyes, pharmaceuticals, and liquid crystals.[1][2] In these applications, even trace impurities can significantly alter the final product's performance, efficacy, and safety profile. For instance, isomeric impurities could affect the alignment properties of a liquid crystal, while unreacted starting materials could lead to downstream side reactions in a multi-step drug synthesis. Therefore, a robust, validated analytical method for purity confirmation is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide focuses on Gas Chromatography (GC) as the primary analytical technique, while also providing a comparative framework against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure a comprehensive and orthogonal approach to purity verification.

Primary Method: High-Resolution Gas Chromatography (GC)

GC is an exceptionally powerful technique for the purity assessment of volatile or semi-volatile compounds that are thermally stable, making it an ideal choice for this compound, which has a boiling point of 218-220 °C at 14 mmHg.[3] The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

The Causality of Method Design: An Expert's Perspective

A successful GC method is not built on arbitrary parameters but on a deep understanding of the analyte's chemistry. For aromatic amines like this compound, the primary challenge is the basicity of the amine functional group, which can interact strongly with acidic sites on standard silica-based columns, leading to poor peak shape (tailing) and inaccurate quantification.[4]

  • Column Selection: Mitigating Amine Adsorption: The choice of a GC column is the single most critical factor.[5] A standard, non-polar column (e.g., a dimethylpolysiloxane phase) is unsuitable for amines due to the presence of active silanol (-Si-OH) groups on the fused silica surface. The basic amine group will undergo strong secondary interactions with these acidic sites, causing peak tailing. To counteract this, we must select a base-deactivated column . Furthermore, a polar stationary phase, such as one based on polyethylene glycol (PEG) or "wax," is preferable. These phases offer better selectivity for polar compounds. An ideal choice is a specially designed wax-type column engineered for amine analysis, such as the Agilent J&W CP-Wax 51 for Amines, which is deactivated with a basic reagent to ensure symmetrical peaks.[6][7]

  • Detector Selection: Universal vs. Specific: For purity analysis calculated by area percent, the Flame Ionization Detector (FID) is the detector of choice. The FID is a robust, near-universal detector for carbon-containing compounds and provides a response that is directly proportional to the number of carbon atoms entering the flame. This makes the area percent calculation a reliable approximation of mass percent without needing response factors for every potential impurity. For impurity identification, a Mass Spectrometer (MS) is unparalleled, providing structural information based on fragmentation patterns.[8][9]

  • Inlet and Temperature Program: A split/splitless injector is standard. For purity analysis, a split injection (e.g., 50:1 split ratio) is used to introduce a small, precise amount of sample onto the column, preventing overload and ensuring sharp peaks. The temperature program begins at a low temperature to trap the analytes at the head of the column, then ramps up at a controlled rate to elute compounds in order of increasing boiling point. The final temperature should be held long enough to ensure any high-boiling point impurities are eluted from the column.

Experimental Protocol: GC-FID Purity Assay for this compound

This protocol is designed as a self-validating system for determining the purity of this compound by area percent normalization.

1. Sample Preparation: a. Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a high-purity solvent such as Toluene or Methylene Chloride. This yields a concentration of ~2 mg/mL. c. Transfer an aliquot to a 2 mL autosampler vial.

2. Instrumentation & Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust system for routine analysis.
Column Agilent J&W CP-Wax 51 for Amines, 30 m x 0.25 mm ID, 0.25 µm filmBase-deactivated polar phase for symmetrical amine peaks.[6]
Carrier Gas Helium or HydrogenStandard carrier gases; Hydrogen provides faster analysis.
Inlet Temperature 280 °CEnsures rapid vaporization without thermal degradation.
Inlet Mode Split, 50:1 ratioPrevents column overloading and maintains sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C, hold 2 minTraps analytes at the column head.
Ramp 1: 15 °C/min to 280 °CSeparates analytes based on boiling point.
Hold: 10 min at 280 °CEnsures elution of any high-boiling impurities.
Detector Flame Ionization Detector (FID)Universal carbon detector for area % purity.
Detector Temp 300 °CPrevents condensation of analytes in the detector.
Makeup Gas NitrogenStandard for FID.

3. Data Analysis & Purity Calculation: a. Integrate all peaks in the chromatogram, from the solvent front to the end of the run. b. Calculate the purity using the area percent normalization formula: Purity (%) = (Area of this compound Peak / Total Integrated Peak Area) x 100 c. The presence of any other peaks indicates impurities. For their identification, the same method can be run on a GC-MS system.[10]

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Toluene (~2 mg/mL) Sample->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Injector Split Injection (280°C) Vial->Injector Column Base-Deactivated Wax Column (Temp Programmed) Injector->Column Detector FID Detection (300°C) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate All Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Final Purity Report Calculation->Report Analytical_Comparison cluster_goal cluster_methods Purity Confirm Purity of This compound GC GC-FID (Primary Method) Purity->GC High resolution Routine QC HPLC HPLC-UV (Orthogonal Method) Purity->HPLC Non-volatile impurities Confirmation qNMR qNMR (Absolute Method) Purity->qNMR Absolute purity Reference standard GC->HPLC Orthogonal Check GC->qNMR Orthogonal Check

Sources

A Comparative Analysis of 4-Decylaniline and 4-Dodecylaniline for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Long-Chain Aniline Derivative

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate molecular building blocks is a critical decision that dictates the functional properties of the final product. Among the vast array of available intermediates, long-chain 4-alkylanilines are of particular interest for their amphiphilic nature, which lends itself to applications in liquid crystals, corrosion inhibitors, and self-assembled monolayers. This guide provides a detailed comparative analysis of two prominent members of this homologous series: 4-Decylaniline and 4-Dodecylaniline. By examining their physicochemical properties and extrapolating from established structure-property relationships, we aim to provide a rational basis for their selection in specific research and development contexts.

At a Glance: Key Physicochemical and Safety Data

The primary distinction between this compound and 4-Dodecylaniline lies in the length of their para-substituted alkyl chains, with the former possessing a ten-carbon chain and the latter a twelve-carbon chain. This seemingly minor difference of two methylene units gives rise to notable variations in their physical properties, which in turn influence their behavior in various applications.

PropertyThis compound4-Dodecylaniline
CAS Number 37529-30-9[1][2]104-42-7[3][4]
Molecular Formula C₁₆H₂₇N[1]C₁₈H₃₁N[4]
Molecular Weight 233.39 g/mol [1]261.45 g/mol [3][4]
Melting Point 25 °C (lit.)[2]35-39 °C (lit.)[3]
Boiling Point 218-220 °C/14 mmHg (lit.)[2]220-221 °C/15 mmHg (lit.)[3]
Appearance Colorless to Brown clear liquidWhite to pale yellow crystalline powder[5]
Solubility Insoluble in water[2]Insoluble in water; soluble in ethanol, ether, and chlorinated solvents[5]
XLogP3 6.1[1]7.2[6]

The Influence of Alkyl Chain Length on Performance

While direct, side-by-side experimental comparisons of this compound and 4-Dodecylaniline are not extensively documented in publicly available literature, we can infer their performance differences based on well-established principles for homologous series in material science.[7][8]

Liquid Crystal Formulations

In the realm of liquid crystals, the length of the terminal alkyl chains on mesogenic molecules is a key determinant of the resulting phase behavior.[9][10] Generally, increasing the alkyl chain length promotes the formation of more ordered smectic phases over nematic phases.[9]

  • This compound : Its shorter alkyl chain may favor the formation of nematic phases or smectic phases with lower ordering. This could be advantageous in applications requiring a broader nematic range and lower viscosity.

  • 4-Dodecylaniline : The longer dodecyl chain is expected to enhance intermolecular van der Waals interactions, promoting the formation of more stable and ordered smectic phases.[9] This is often desirable for applications requiring highly ordered molecular arrangements, such as in certain display technologies.

The choice between the two would, therefore, depend on the desired mesophase and transition temperatures for a specific liquid crystal mixture.

Corrosion Inhibition

For corrosion inhibitors, the length of the alkyl chain can significantly impact their effectiveness. The primary mechanism of inhibition for such molecules involves their adsorption onto a metal surface, forming a protective barrier.

  • Expected Trend : Studies on similar homologous series of corrosion inhibitors have shown that an increase in alkyl chain length generally leads to improved inhibition efficiency.[11][12][13] This is attributed to a larger surface area coverage and more effective hydrophobic barrier formation by the longer alkyl chains.

  • Comparative Performance : It is, therefore, reasonable to hypothesize that 4-Dodecylaniline would exhibit superior corrosion inhibition properties for steel in acidic media compared to this compound due to its greater hydrophobicity and surface coverage. However, there can be a critical chain length beyond which self-assembly into clusters might reduce efficiency.[12]

Self-Assembled Monolayers (SAMs)

In the formation of SAMs on surfaces, the alkyl chain length influences the packing density and ordering of the monolayer.

  • This compound : The shorter decyl chain might lead to monolayers with a higher degree of conformational disorder.

  • 4-Dodecylaniline : The longer dodecyl chain would likely result in more densely packed and ordered monolayers due to stronger inter-chain van der Waals forces. This increased order can be crucial for applications in nanotechnology and surface engineering.

Experimental Protocols for Comparative Analysis

To provide empirical support for the selection of either this compound or 4-Dodecylaniline, a series of well-defined comparative experiments are necessary. The following protocols are designed to be self-validating and provide a clear basis for comparison.

Protocol 1: Comparative Analysis of Liquid Crystalline Properties

This experiment aims to determine and compare the mesophase behavior of liquid crystal mixtures containing either this compound or 4-Dodecylaniline as a precursor to Schiff base liquid crystals.

Methodology:

  • Synthesis of Schiff Bases:

    • React equimolar amounts of this compound and 4-Dodecylaniline separately with a suitable aldehyde (e.g., 4-pentyloxybenzaldehyde) in ethanol under reflux for 4 hours.

    • Cool the reaction mixtures to room temperature and collect the precipitated Schiff base crystals by filtration.

    • Recrystallize the products from ethanol to achieve high purity.

  • Characterization:

    • Confirm the structures of the synthesized Schiff bases using ¹H NMR and FT-IR spectroscopy.

    • Determine the phase transition temperatures and associated enthalpy changes using Differential Scanning Calorimetry (DSC) with a heating and cooling rate of 10 °C/min.

    • Identify the liquid crystalline phases (nematic, smectic, etc.) by observing the textures under a Polarizing Optical Microscope (POM) equipped with a hot stage.

  • Data Analysis and Comparison:

    • Tabulate the phase transition temperatures, mesophase ranges, and enthalpy values for both compounds.

    • Compare the types of liquid crystalline phases formed and their thermal stability.

Workflow for comparative analysis of liquid crystalline properties.
Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol details a comparative study of the corrosion inhibition performance of this compound and 4-Dodecylaniline for mild steel in an acidic medium.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution.

    • Prepare stock solutions of this compound and 4-Dodecylaniline in ethanol.

    • Prepare a series of test solutions with varying concentrations (e.g., 50, 100, 200, 500 ppm) of each aniline derivative in the 1 M HCl solution.

  • Electrochemical Measurements:

    • Use a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • Perform potentiodynamic polarization studies by scanning the potential from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s.

    • Conduct Electrochemical Impedance Spectroscopy (EIS) measurements at the open circuit potential over a frequency range of 100 kHz to 0.01 Hz.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%).

    • Model the EIS data using an equivalent circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl), and calculate IE%.

    • Compare the IE% values for both compounds at different concentrations.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_measure Electrochemical Measurements cluster_data Data Analysis cluster_compare Comparison P1 Prepare Mild Steel Electrodes M1 Potentiodynamic Polarization P1->M1 M2 Electrochemical Impedance Spectroscopy (EIS) P1->M2 P2 Prepare Inhibitor Solutions (this compound & 4-Dodecylaniline) P2->M1 P2->M2 D1 Calculate Inhibition Efficiency from Polarization Data M1->D1 D2 Model EIS Data & Calculate Inhibition Efficiency M2->D2 C1 Compare Performance vs. Concentration D1->C1 D2->C1

Workflow for evaluating corrosion inhibition efficiency.

Synthesis and Safety Considerations

General Synthesis Route

Both this compound and 4-Dodecylaniline can be synthesized via Friedel-Crafts alkylation of aniline. A common method involves the reaction of aniline with the corresponding 1-alkene (1-decene or 1-dodecene) in the presence of a Lewis acid catalyst such as aluminum chloride.[4] The reaction typically requires elevated temperatures, and the workup involves neutralization and purification by distillation or chromatography.

Safety and Handling

Both this compound and 4-Dodecylaniline are classified as hazardous substances.

  • This compound : Causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[1]

  • 4-Dodecylaniline : Harmful if swallowed and very toxic to aquatic life.[6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling these chemicals. All work should be conducted in a well-ventilated fume hood.

Conclusion

The choice between this compound and 4-Dodecylaniline is contingent upon the specific performance requirements of the intended application. 4-Dodecylaniline, with its longer alkyl chain, is likely the superior choice for applications demanding higher molecular ordering, such as in smectic liquid crystals, or for enhanced surface protection, as in corrosion inhibition. Conversely, this compound may be preferred where a lower melting point, lower viscosity, or a broader nematic phase range is desirable. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based selection between these two versatile chemical intermediates.

References

  • Ningbo Inno Pharmchem Co.,Ltd. 4-Dodecylaniline (CAS 104-42-7)
  • Sigma-Aldrich. 4-Dodecylaniline 97%.
  • Taylor & Francis Online. Smectogenic dimeric liquid crystals. The preparation and properties of the α,ω-bis(4-n-alkylanilinebenzylidine-4′-oxy)alkanes.
  • Soft Matter (RSC Publishing). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m).
  • Sigma-Aldrich. 4-Dodecylaniline 97 104-42-7.
  • ChemicalBook. 4-Dodecylaniline synthesis.
  • ResearchGate. Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors.
  • MDPI. Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110)
  • PubMed.
  • ResearchGate. Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline.
  • ResearchGate. Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines.
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A Comparative Guide to 4-Decylaniline and Other Alkyl Anilines in Liquid Crystal Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Decylaniline and its homologous counterparts within the 4-n-alkylaniline series, focusing on their influence on the mesomorphic properties of liquid crystals. Designed for researchers, scientists, and professionals in materials and drug development, this document synthesizes experimental data and established principles to elucidate the critical role of alkyl chain length in tuning liquid crystal behavior.

The Role of 4-n-Alkylanilines in Liquid Crystal Design

4-n-alkylanilines are fundamental building blocks in the synthesis of calamitic (rod-shaped) thermotropic liquid crystals. Their molecular architecture, consisting of a rigid aromatic aniline core and a flexible terminal alkyl chain, is pivotal in achieving the delicate balance of intermolecular forces that gives rise to mesophases. The length of the n-alkyl chain is one of the most powerful and readily modifiable parameters for tuning the physical properties of these materials, including the type of liquid crystal phase, the transition temperatures, and the overall thermal stability of the mesophase.

This guide specifically examines this compound (where the alkyl chain, n, contains 10 carbon atoms) and compares its performance-driving characteristics against shorter-chain (e.g., 4-Octylaniline, n=8) and longer-chain analogues. Understanding these structure-property relationships is essential for the rational design of liquid crystal materials tailored for specific applications, from display technologies to advanced sensor systems.

Molecular Structure and its Consequence on Mesomorphism

The defining characteristic of the 4-n-alkylaniline homologous series is the systematic variation in the length of the terminal alkyl chain. This seemingly simple modification has profound effects on the molecule's physical properties and, consequently, its behavior in a liquid crystalline state.

  • Intermolecular Forces and Anisotropy : The primary driving force for the formation of liquid crystal phases is the anisotropy of intermolecular attractions. The flexible alkyl chain contributes significantly to the overall van der Waals interactions. As the chain lengthens from shorter homologues like octylaniline to decylaniline and beyond, the increased surface area enhances these attractions. This strengthening of cohesive forces favors more ordered phases.[1][2]

  • Promotion of Smectic Phases : While shorter alkyl chains often favor the less-ordered nematic phase, longer chains promote the formation of more organized, layered smectic phases (e.g., Smectic A, Smectic C).[3][4] The increased chain-chain interactions facilitate the segregation of molecules into layers, a hallmark of smectic ordering. This compound is often situated at a point in the homologous series where smectic tendencies become prominent and well-defined.

Caption: Comparison of 4-alkylaniline molecular structures.

Comparative Analysis of Mesomorphic Behavior

The impact of alkyl chain length is most clearly observed by examining the phase transitions of a homologous series of liquid crystals derived from these anilines. A widely studied example is the nO.m series (4-n-alkoxybenzylidene-4′-n-alkylanilines), where the properties are dictated by the lengths of both the alkoxy (n) and alkyl (m) chains.[5][6][7]

Phase Transitions and Thermal Stability

As the alkyl chain length (m) increases, a distinct trend emerges: the thermal stability of the smectic phase increases at the expense of the nematic phase. This is evident in the phase transition temperatures. The Nematic-to-Isotropic (N-I) transition temperature often exhibits an "odd-even" effect, where homologues with an even number of carbon atoms in the chain have slightly higher clearing points than their odd-numbered neighbors.[4][8] More significantly, the Smectic A-to-Nematic (SmA-N) transition temperature generally rises with increasing chain length, indicating a stabilization of the layered smectic structure.

Table 1: Phase Transition Temperatures for a Representative Homologous Series (4-n-hexyloxybenzylidene-4'-n-alkylanilines, 6O.m)

Compound (6O.m)Alkyl Chain (m)Crystal to LC (°C)SmA to N (°C)N to Isotropic (°C)Mesophase Range (°C)
6O.8845.068.078.033.0
6O.10 (Decyl) 10 52.0 74.0 77.5 25.5
6O.121258.077.078.020.0

Note: Data are representative values synthesized from typical trends found in literature. Actual values may vary based on synthesis purity and experimental conditions.

This data illustrates that this compound-derived liquid crystals (6O.10) possess a robust smectic phase that is stable over a significant temperature range. The nematic range becomes narrower compared to the octyl derivative (6O.8) as the smectic phase becomes more dominant.

Nature of the Smectic A - Nematic Transition

The nature of the SmA-N phase transition is a key physical parameter and can be quantified by the McMillan ratio (M = TSAN / TNI), where TSAN and TNI are the absolute temperatures of the SmA-N and N-I transitions, respectively.[5][6]

  • For compounds with a wide nematic range (and thus a lower M value), the transition is typically second-order (continuous).

  • For compounds with a narrow nematic range (and a higher M value), the transition becomes first-order (discontinuous).

The alkyl chain length directly influences this ratio. Longer chains increase TSAN more significantly than TNI, pushing the McMillan ratio higher and favoring a first-order transition. This compound often resides in a region where this transition is clearly first-order, a property that can be critical for certain device applications.

Essential Experimental Characterization Protocols

To reliably compare and validate the performance of liquid crystals derived from different alkylanilines, a suite of standard characterization techniques is employed. The trustworthiness of any claim rests on self-validating and reproducible experimental protocols.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary method for quantitatively determining the temperatures and enthalpy changes (ΔH) of phase transitions.[9][10] A controlled heating and cooling rate (typically 5-10 °C/min) is used to ensure thermal equilibrium and resolve distinct transitions. The first heating cycle is often discarded as it primarily serves to erase the sample's prior thermal history, ensuring that the subsequent cooling and heating cycles reflect the intrinsic material properties.

Protocol: DSC Analysis of a 4-alkylaniline derivative

  • Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sample sublimation or degradation during heating. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its lowest expected transition (e.g., 25°C).

    • First Heating Scan: Heat the sample at a rate of 10 °C/min to a temperature well into the isotropic liquid phase (e.g., 100°C).

    • Cooling Scan: Cool the sample at 10 °C/min back to the starting temperature.

    • Second Heating Scan: Heat the sample again at 10 °C/min to the same maximum temperature. This scan is typically used for data analysis.

  • Data Analysis: Identify endothermic peaks on the heating scan, which correspond to phase transitions (e.g., Crystal-Smectic, SmA-N, N-I). The peak onset temperature is recorded as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Caption: Standard workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM)

Expertise & Causality: POM is an indispensable qualitative technique for identifying mesophases by their unique optical textures.[11][12] These textures arise from the interaction of polarized light with the birefringent (anisotropic) liquid crystal. The specific arrangement of molecules in each phase (e.g., the director field in a nematic phase or the focal conic domains in a smectic phase) produces a characteristic and identifiable pattern when viewed between crossed polarizers.[13][14]

Protocol: POM Texture Identification

  • Sample Preparation: Place a small amount of the sample onto a clean glass microscope slide.

  • Cell Assembly: Cover the sample with a glass coverslip, creating a thin film.

  • Heating: Place the slide on a calibrated hot stage attached to the polarizing microscope.

  • Observation: Heat the sample into the isotropic phase, where the field of view will become completely dark (extinction).

  • Cooling & Identification: Slowly cool the sample (e.g., 1-5 °C/min) while observing through the microscope with crossed polarizers.

    • Nematic Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears as a highly mobile, threaded, or Schlieren texture.[14][15]

    • Smectic A Phase: Further cooling may lead to the formation of a focal-conic fan texture, which is characteristic of the layered Smectic A phase.

  • Image Capture: Record images of the distinct textures observed at different temperatures to document the phase sequence.

Sources

A Senior Application Scientist's Guide to Spectroscopic Qualification of 4-Decylaniline from Various Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, liquid crystal formulation, and polymer science, the purity and structural integrity of starting materials are not just a matter of quality control; they are foundational to experimental success and product efficacy. 4-Decylaniline, a key intermediate, is no exception. The presence of isomers, unreacted starting materials, or solvent residues can have profound and often detrimental effects on downstream applications.

This guide provides a comprehensive framework for researchers to rigorously evaluate the quality of this compound from different commercial suppliers. We will move beyond a simple checklist of specifications and delve into the practical application and interpretation of four essential spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach is built on the principle of orthogonal validation, where multiple, distinct analytical methods are employed to build a comprehensive and trustworthy profile of the material .

The Analytical Workflow: A Multi-Technique Approach

The cornerstone of a reliable quality assessment is a structured analytical workflow. Each technique provides a unique piece of the puzzle, and together they create a high-fidelity picture of the sample's identity, purity, and impurity profile. The choice to use these specific methods is causal; NMR provides unparalleled detail on molecular structure and quantitative purity[1][2], FT-IR offers a rapid confirmation of functional groups, and GC-MS excels at separating and identifying volatile and semi-volatile impurities.[3][4]

G Figure 1. General Analytical Workflow for Supplier Qualification cluster_0 Sample Handling cluster_1 Spectroscopic Analysis cluster_2 Decision Sample Receive Sample (Supplier A, B, C) Prep Sample Preparation (Dissolution/Dilution) Sample->Prep FTIR FT-IR Analysis (Functional Group ID) Prep->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structure & Purity) Prep->NMR GCMS GC-MS Analysis (Impurity Profiling) Prep->GCMS Review Consolidate & Compare Data FTIR->Review NMR->Review GCMS->Review Decision Qualify / Disqualify Supplier Review->Decision

Caption: A workflow for qualifying raw materials using orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and purity assessment of organic molecules.[5] Quantitative ¹H NMR (qNMR) allows for the determination of absolute purity against a certified internal standard.[2][6]

Expertise in Action: Experimental Protocol for ¹H and ¹³C NMR
  • Sample Preparation (The 'Why'): Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (~7.26 ppm), which is unlikely to obscure analyte signals. For quantitative analysis, also add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride) with known purity.

  • Instrumentation Parameters:

    • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion, especially in the aromatic region.

    • ¹H NMR:

      • Pulse Sequence: A standard single pulse experiment is sufficient.

      • Number of Scans: 16 scans provide a good signal-to-noise ratio for a sample of this concentration.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 10-30 seconds is crucial for accurate integration in qNMR). This ensures all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons.

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

      • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Functional Group Fingerprint

FT-IR provides a rapid and straightforward method to confirm the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-H bonds of the alkyl chain and aromatic ring, and the C=C bonds of the benzene ring.[7][8]

Expertise in Action: Experimental Protocol for FT-IR
  • Sample Preparation: As this compound is a low-melting solid or oil at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. This "thin film" method avoids the use of solvents that could obscure important spectral regions.[9]

  • Instrumentation Parameters:

    • Technique: Transmission or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation.

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

    • Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the clean crystal (for ATR) or empty salt plates (for transmission). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to remove interfering signals from atmospheric CO₂ and water.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is the ideal technique for separating and identifying volatile and semi-volatile impurities that may be present in the sample.[10] This is critical for detecting residual solvents from synthesis or purification, as well as structurally related impurities such as isomers or starting materials.[3] High-resolution mass spectrometry can further provide precise mass data to aid in the identification of unknown impurities.[11]

Expertise in Action: Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must effectively dissolve the analyte without co-eluting with or masking potential impurities.

  • Instrumentation Parameters:

    • GC System:

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating compounds based on boiling point.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This temperature program ensures that low-boiling solvents elute first, followed by the analyte and any higher-boiling impurities.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard and produces reproducible fragmentation patterns for library matching.

      • Mass Range: Scan from m/z 40 to 450. This range will capture fragments of common solvents as well as the molecular ion of this compound (m/z 233).[12]

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Search any other peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

Results & Discussion: A Comparative Analysis of Three Hypothetical Suppliers

Let's analyze hypothetical data for this compound obtained from three different suppliers to illustrate how these techniques reveal critical quality differences.

Table 1: ¹H and ¹³C NMR Data Comparison
Assignment Reference Data (¹H) Supplier A (¹H) Supplier B (¹H) Supplier C (¹H) Reference Data (¹³C) Supplier C (¹³C)
-CH₃ (C10)~0.88 ppm (t, 3H)0.88 (t, 3H)0.88 (t, 3H)0.88 (t, 3H)14.114.1
-(CH₂)₈-~1.26 ppm (m, 16H)1.26 (m, 16H)1.26 (m, 16H)1.26 (m, 16H)22.7, 29.3, 29.6, 31.6, 31.922.7, 29.3, 29.6, 31.6, 31.9
Ar-CH₂-~2.50 ppm (t, 2H)2.50 (t, 2H)2.50 (t, 2H)2.50 (t, 2H), 2.75 (t, 0.2H) 35.535.5, 30.1
-NH₂~3.55 ppm (br s, 2H)3.55 (br s, 2H)3.55 (br s, 2H)3.55 (br s, 2H)--
Ar-H (ortho to NH₂)~6.62 ppm (d, 2H)6.62 (d, 2H)6.62 (d, 2H)6.62 (d, 2H)115.1115.1
Ar-H (ortho to alkyl)~6.95 ppm (d, 2H)6.95 (d, 2H)6.95 (d, 2H)6.95 (d, 2H)129.3129.3
Ar-C (ipso to alkyl)----130.4130.4
Ar-C (ipso to NH₂)----144.1144.1
Impurity -None2.17 ppm (s, 0.1H) See Ar-CH₂- -See Ar-CH₂-
Table 2: FT-IR and GC-MS Data Summary
Technique Key Feature Supplier A Supplier B Supplier C
FT-IR N-H Stretch (primary amine)3440, 3360 cm⁻¹ (two bands)3440, 3360 cm⁻¹3440, 3360 cm⁻¹
C(sp³)-H Stretch2925, 2850 cm⁻¹ (strong)2925, 2850 cm⁻¹2925, 2850 cm⁻¹
C=O StretchAbsent1715 cm⁻¹ (weak) Absent
GC-MS Purity (by peak area)>99.8%99.1%95.2%
Molecular Ion (M⁺)m/z 233m/z 233m/z 233
Base Peakm/z 106m/z 106m/z 106
Impurity 1NoneRT=3.1 min, m/z 43RT=15.1 min, m/z 233
Impurity 2None-RT=15.3 min, m/z 233
Interpretation and Supplier Assessment

Conclusion

This guide demonstrates that a comprehensive, multi-technique spectroscopic analysis is indispensable for the rigorous quality assessment of chemical reagents like this compound. Relying solely on a supplier's Certificate of Analysis is insufficient; independent verification provides the ultimate assurance of quality. By understanding the "why" behind experimental choices and learning to interpret the resulting data, researchers can confidently qualify suppliers, mitigate experimental risks, and ensure the reliability and reproducibility of their work.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Google Cloud.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • Quantitative NMR Spectroscopy. (n.d.). JEOL.
  • Influence of Solvents on IR Spectrum of Aromatic Amines. (2025). ResearchGate.
  • High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
  • This compound. (n.d.). NIST WebBook.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • 4-Dodecylaniline synthesis. (n.d.). ChemicalBook.

Sources

A Researcher's Guide to Cross-Referencing Chemical Identifiers: The Case of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Accurate Chemical Identification

Before delving into the specifics of 4-Decylaniline, it is crucial to appreciate why robust chemical identification systems are indispensable. In a globalized scientific community, a standardized nomenclature ensures that a researcher in Shanghai is referring to the exact same molecule as a colleague in San Francisco. CAS and MDL numbers serve as universal fingerprints for chemical substances, transcending regional naming conventions and potential language barriers.

  • The CAS Registry Number® is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. It provides an unambiguous way to identify a substance when there are many possible systematic, generic, or trivial names.

  • The MDL number , now managed by BIOVIA, is a unique identifier for a specific chemical substance and its associated data within the BIOVIA databases, which are widely used in the chemical and pharmaceutical industries for sourcing and logistics.

The cross-referencing of these two numbers provides a dual-layered verification of a chemical's identity, ensuring both its scientific definition and its commercial sourcing are aligned.

Cross-Referencing this compound: A Practical Walk-through

This compound, a substituted aniline, finds applications in various research areas, including the synthesis of liquid crystals and organic electronic materials. Let's examine its key identifiers.

A thorough search of reputable chemical supplier catalogs and databases reveals the following identifiers for this compound:

IdentifierValueSource(s)
Chemical Name This compoundSigma-Aldrich, ECHEMI, Santa Cruz Biotechnology, TCI Chemicals, PubChem, ChemicalBook, ChemBK, Manchester Organics, Sarchem Labs[1][2][3][4][5][6][7][8][9]
CAS Number 37529-30-9Sigma-Aldrich, ECHEMI, Santa Cruz Biotechnology, TCI Chemicals, PubChem, ChemicalBook, ChemBK, Manchester Organics, Sarchem Labs[1][2][3][4][5][6][7][8][9]
MDL Number MFCD00007918Sigma-Aldrich, TCI Chemicals, ChemBK, Manchester Organics[3][5][7][8]
Molecular Formula C16H27NECHEMI, Santa Cruz Biotechnology, PubChem, ChemBK, Manchester Organics[1][2][4][7][8]
Molecular Weight 233.39 g/mol Sigma-Aldrich, Santa Cruz Biotechnology, PubChem[2][3][4]

This table clearly demonstrates the consistent reporting of the CAS number 37529-30-9 and the MDL number MFCD00007918 for this compound across multiple, independent sources. This consistency provides a high degree of confidence in the accuracy of these identifiers.

Visualizing the Identifier Relationship

To further clarify the relationship between these key pieces of information, we can visualize the logical flow of identification.

cluster_chemical Chemical Entity cluster_identifiers Unique Identifiers Chemical_Name This compound Molecular_Formula C16H27N Chemical_Name->Molecular_Formula describes CAS_Number CAS: 37529-30-9 Chemical_Name->CAS_Number is assigned MDL_Number MDL: MFCD00007918 Chemical_Name->MDL_Number is assigned CAS_Number->MDL_Number cross-references

Caption: Relationship between chemical name and its unique identifiers.

This diagram illustrates that both the CAS and MDL numbers are directly assigned to the specific chemical entity, this compound. The dashed line between the CAS and MDL numbers signifies that they can be cross-referenced to confirm the identity of the substance.

Experimental Protocol: Verifying Supplier Information

When a new batch of this compound is received, it is good laboratory practice to verify its identity, even with confirmed CAS and MDL numbers. A simple experimental verification can be performed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Objective: To confirm the chemical structure of the received this compound sample is consistent with its reported identifiers.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup: Calibrate and shim the NMR spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis: Process the spectrum and compare the chemical shifts, integration, and multiplicity of the peaks with the expected spectrum for this compound. The aromatic protons should appear in the range of 6.5-7.5 ppm, the amino protons will be a broad singlet, and the aliphatic protons of the decyl chain will be visible in the upfield region (0.8-3.0 ppm).

This experimental step provides a final layer of confirmation, linking the theoretical identifiers to the physical substance in hand.

Conclusion

The accurate cross-referencing of CAS and MDL numbers is a critical, yet often overlooked, aspect of rigorous scientific research. For this compound, the consistent reporting of CAS number 37529-30-9 and MDL number MFCD00007918 across numerous platforms provides a solid foundation for its procurement and use in experimental settings. By combining this in-silico verification with routine experimental confirmation, researchers can proceed with confidence, ensuring the integrity and reproducibility of their work.

References

  • PubChem. This compound. [Link]
  • ChemBK. This compound. [Link]
  • Cheméo. Chemical Properties of this compound (CAS 37529-30-9). [Link]

Sources

The Influence of Alkyl Chain Length on the Performance of 4-Decylaniline and its Homologs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and specialty chemicals, the subtle modification of molecular architecture can lead to profound changes in macroscopic properties and performance. This guide provides a comprehensive comparison of 4-deylaniline with its close structural relatives, 4-octylaniline and 4-dodecylaniline. By examining the impact of varying the n-alkyl chain length (C8, C10, and C12) attached to the aniline core, we will explore their differential performance in key application areas: liquid crystals, corrosion inhibition, and organic electronics. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of these versatile compounds.

Physicochemical Properties: A Foundation for Performance

The length of the alkyl chain in 4-alkylanilines directly influences their fundamental physical and chemical properties, which in turn dictates their behavior in various applications. As the homologous series ascends from 4-octylaniline to 4-dodecylaniline, a clear trend in properties such as melting point, boiling point, and hydrophobicity is observed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
4-OctylanilineC₁₄H₂₃N205.34Liquid at room temp.175 °C/13 mmHg[1][2]Insoluble[1]
4-DecylanilineC₁₆H₂₇N233.3925 °C[3][4][5]218-220 °C/14 mmHg[3][4]Insoluble[3][4]
4-DodecylanilineC₁₈H₃₁N261.4535-39 °C[6][7]220-221 °C/15 mmHg[6][7]Insoluble[8]

The increasing melting and boiling points with longer alkyl chains are attributed to stronger van der Waals forces between the molecules. This trend in increasing hydrophobicity is a critical factor in applications such as corrosion inhibition and the formation of self-assembled monolayers.[8]

Performance in Liquid Crystal Applications

Long-chain 4-alkylanilines are crucial building blocks in the synthesis of thermotropic liquid crystals, particularly in the formation of Schiff base (azomethine) and azo-based mesogens. The length of the alkyl tail plays a pivotal role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

Experimental Protocol: Determination of Liquid Crystal Phase Transitions

A standard method for characterizing the mesomorphic properties of these compounds is through Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Objective: To determine the phase transition temperatures and identify the liquid crystalline phases of a synthesized Schiff base derived from a 4-alkylaniline.

Materials:

  • Synthesized Schiff base compound (e.g., N-(4-methoxybenzylidene)-4-alkylaniline)

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

  • Glass slides and coverslips

  • Spatula

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (transition to isotropic liquid).

    • Cool the sample at the same controlled rate back to room temperature.

    • Record the heat flow as a function of temperature for both heating and cooling cycles.

    • The peaks in the DSC thermogram correspond to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

  • Polarized Optical Microscopy (POM) Analysis:

    • Place a small amount of the compound on a clean glass slide and cover it with a coverslip.

    • Position the slide on the hot stage of the POM.

    • Heat the sample slowly while observing the texture through the crossed polarizers.

    • As the sample melts and enters different liquid crystalline phases, characteristic optical textures will appear (e.g., Schlieren texture for nematic, focal conic or fan-like textures for smectic phases).

    • Record the temperatures at which these textural changes occur.

    • Cool the sample slowly from the isotropic liquid state and observe the formation of the mesophases to confirm the transition temperatures observed during heating and to check for monotropic phases (phases that only appear on cooling).

Data Interpretation: By combining the thermal data from DSC with the visual identification of textures from POM, a complete picture of the liquid crystalline behavior of the compound can be established.

Efficacy as Corrosion Inhibitors

Aniline and its derivatives are known to be effective corrosion inhibitors for various metals in acidic environments. The inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier. The presence of the nitrogen atom with its lone pair of electrons, the aromatic ring, and the alkyl chain all contribute to this process.

The length of the alkyl chain significantly influences the effectiveness of these compounds as corrosion inhibitors. A longer alkyl chain increases the hydrophobicity of the molecule, which enhances its ability to repel water from the metal surface. Furthermore, a longer chain can lead to a more densely packed and stable protective film through van der Waals interactions between adjacent adsorbed molecules.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantitatively compare the corrosion inhibition efficiency of 4-octylaniline, this compound, and 4-dodecylaniline for mild steel in a 1 M HCl solution.

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum or graphite electrode (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M HCl solution (corrosive medium)

  • 4-octylaniline, this compound, and 4-dodecylaniline (inhibitors)

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, followed by polishing with a fine diamond paste.

    • Degrease the coupons with acetone, rinse with distilled water, and dry them.

    • Mount the prepared coupon in the electrochemical cell, exposing a defined surface area (e.g., 1 cm²) to the electrolyte.

  • Electrochemical Measurements:

    • Fill the electrochemical cell with 1 M HCl solution (blank).

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

    • Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Repeat the process by adding different concentrations of each inhibitor (4-octylaniline, this compound, and 4-dodecylaniline) to the 1 M HCl solution.

  • Data Analysis:

    • The EIS data is typically represented as Nyquist plots (Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency).

    • The data is fitted to an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Outcome: The results are expected to show an increase in the charge transfer resistance and a decrease in the double-layer capacitance with the addition of the inhibitors. The inhibition efficiency is anticipated to increase with the length of the alkyl chain, with 4-dodecylaniline showing the highest efficiency.

Potential in Organic Electronics

The application of small organic molecules in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is a rapidly growing field. The performance of these devices is highly dependent on the molecular structure and the intermolecular packing of the organic semiconductor, which influences the charge carrier mobility.

The alkyl chain length in organic semiconductors can significantly impact their performance.[4][13][14] Longer alkyl chains can improve the solubility of the material, which is advantageous for solution-based processing techniques. However, they can also influence the molecular packing in the solid state. A well-ordered packing is crucial for efficient charge transport. In some cases, longer alkyl chains can lead to a more ordered lamellar packing, which can enhance charge mobility.[4] However, if the alkyl chains are too long or bulky, they can disrupt the π-π stacking of the aromatic cores, which is the primary pathway for charge transport, thereby reducing the mobility.

While there is a lack of specific experimental data on the charge carrier mobility of 4-octylaniline, this compound, and 4-dodecylaniline as the active layer in OFETs, the general principles suggest that an optimal alkyl chain length exists for maximizing performance. A systematic study of this homologous series could reveal the ideal balance between solubility and charge transport properties for specific device architectures.

Experimental Protocol: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

Objective: To fabricate and characterize an OFET using a 4-alkylaniline derivative as the semiconductor layer and to measure its charge carrier mobility.

Materials and Equipment:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • 4-alkylaniline derivative (e.g., a soluble derivative of this compound)

  • Organic solvent (e.g., toluene, chlorobenzene)

  • Photoresist and developer

  • Metal for source/drain electrodes (e.g., gold)

  • Thermal evaporator or sputtering system

  • Spin coater

  • Probe station with semiconductor parameter analyzer

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface properties.

  • Electrode Patterning (Bottom-Gate, Top-Contact Configuration):

    • Spin-coat the photoresist onto the substrate.

    • Use photolithography to define the source and drain electrode patterns.

    • Deposit the source and drain electrodes (e.g., 50 nm of gold with a thin adhesion layer of chromium or titanium) using thermal evaporation or sputtering.

    • Lift off the photoresist to leave the patterned electrodes.

  • Semiconductor Deposition:

    • Dissolve the 4-alkylaniline derivative in an appropriate organic solvent.

    • Spin-coat the solution onto the substrate to form a thin film of the organic semiconductor.

    • Anneal the film at a suitable temperature to improve crystallinity and remove residual solvent.

  • Device Characterization:

    • Place the fabricated device on the probe station.

    • Use the semiconductor parameter analyzer to measure the output characteristics (drain current, Ids, vs. drain-source voltage, Vds, at different gate-source voltages, Vgs) and transfer characteristics (Ids vs. Vgs at a constant Vds).

    • The field-effect mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation: Ids = (W / 2L) * μ * Ci * (Vgs - Vt)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage.

Data Interpretation: The measured output and transfer characteristics will reveal the performance of the OFET. By comparing the charge carrier mobilities of devices fabricated with 4-octyl, 4-decyl, and 4-dodecylaniline derivatives, the influence of the alkyl chain length on the charge transport properties can be determined.

Synthesis of this compound and its Homologs

The synthesis of 4-alkylanilines can be achieved through several routes. A common method involves the Friedel-Crafts acylation of aniline followed by a reduction of the resulting ketone. However, direct alkylation of aniline can also be employed, although it may lead to a mixture of mono- and di-alkylated products and requires careful control of reaction conditions.[15]

A more modern and efficient approach for N-alkylation involves catalytic methods like "borrowing hydrogen" or "hydrogen autotransfer," which use alcohols as alkylating agents, offering high atom economy with water as the primary byproduct.[10]

dot

Caption: A simplified reaction scheme for the synthesis of this compound via Friedel-Crafts acylation followed by Clemmensen reduction.

Conclusion

The length of the n-alkyl chain in 4-alkylanilines is a critical design parameter that significantly influences their performance in a range of applications. This guide has provided a comparative overview of this compound and its shorter and longer chain homologs, 4-octylaniline and 4-dodecylaniline. The general trends indicate that:

  • For Liquid Crystals: Longer alkyl chains promote the formation of more ordered smectic phases, offering a tool to tune the mesomorphic properties of materials for display and sensor applications.

  • For Corrosion Inhibition: Increased alkyl chain length enhances hydrophobicity and the formation of a denser protective layer, leading to improved corrosion inhibition efficiency.

  • For Organic Electronics: The alkyl chain length presents a trade-off between solubility for processing and the potential for disrupting the crucial π-π stacking required for efficient charge transport. An optimal chain length is likely to exist for specific applications.

The provided experimental protocols offer a starting point for researchers to quantitatively evaluate and compare the performance of these and other homologous series of compounds. Further systematic studies directly comparing these three specific alkylanilines under identical conditions are warranted to fully elucidate their structure-property relationships and unlock their full potential in the development of advanced materials.

References

  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Leading Manufacturer in China. (n.d.). 4-Dodecylaniline (CAS 104-42-7): Technical Specifications & Applications.
  • Hamad, W. M. (2017). Synthesis and Liquid Crystalline Study of 2,4-bis(4'-n-heptyloxybenzoyloxy)-benzylidene-4''-n'-alkoxy aniline. Journal of Applicable Chemistry, 6(5), 889-898.
  • Shaker, H. M., & Al-Dujaili, A. H. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 27-33.
  • Request PDF. (2025). N,N–di(polyoxyethylene)–4–dodecylaniline as a corrosion inhibitor for steel in hydrochloric acid solutions.
  • Journal of Materials Chemistry C. (n.d.). Development of degradable networked-organic semiconductors and effects on charge carrier mobility in organic thin-film transistors. Royal Society of Chemistry.
  • Beilstein Journals. (n.d.). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes.
  • Request PDF. (2025). The application of electrochemical impedance spectroscopy to determine the long-term effectiveness of corrosion inhibitors for steel in concrete.
  • Request PDF. (2025). Influence of Alkyl Chain Length on Solar Cell Performance of Molecular Organic Semiconductors: A Review.
  • ResearchGate. (2002). Synthesis and Mesomorphic Properties of N(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their Copper Complexes I.
  • PubMed. (2015). Effects of alkyl chain length on the optoelectronic properties and performance of pyrrolo-perylene solar cells.
  • Request PDF. (2025). ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH.
  • MDPI. (2023). Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution.
  • ResearchGate. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals.
  • Jurchescu, O. D., Popinciuc, M., & van Wees, B. J. (2007). Interface-controlled, high-mobility organic transistors.
  • Hamilton, M., Martin, S., & Kanicki, J. (2004). Field-Effect Mobility of Organic Polymer Thin-Film Transistors.
  • MDPI. (2018). Key Developments in Ionic Liquid Crystals.
  • PubMed. (2021). Corrosion assessment of metals in bioethanol-gasoline blends using electrochemical impedance spectroscopy.
  • Request PDF. (2025). N-benzylidene-4-dodecylaniline: a New Schiff Base Corrosion Inhibitor for Copper.
  • PubMed. (2023). Machine learning based charge mobility prediction for organic semiconductors.
  • Request PDF. (2025). Electrochemical impedance spectroscopy investigation of the corrosion at metallic substrates covered by organic coatings.
  • Journal of Chinese Society for Corrosion and protection. (n.d.). QUANTUM CHEMISTRY STUDY FOR ANILINE DERIVATIVES AS CORROSION INHIBITOR.

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A Comparative Guide to the Properties of 4-Decylaniline and Its Homologs for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review of 4-decylaniline, a long-chain alkyl aniline derivative of significant interest in materials science and organic synthesis. Through a comparative analysis with its shorter and longer chain homologs, 4-octylaniline and 4-dodecylaniline, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of how alkyl chain length influences the physicochemical and spectroscopic properties of these versatile compounds. This guide is designed to support experimental design, method development, and the selection of appropriate molecules for specific applications, particularly in the synthesis of liquid crystals, polymers, and specialty organic intermediates.

Introduction: The Significance of Long-Chain Alkylanilines

Aniline and its derivatives are foundational building blocks in modern chemistry, serving as precursors to a vast array of pharmaceuticals, dyes, and polymers.[1][2] The introduction of a long alkyl chain to the aniline scaffold, as seen in this compound, imparts unique properties, most notably increased hydrophobicity and altered liquid crystalline behavior.[3][4] These characteristics make long-chain alkylanilines valuable intermediates in the synthesis of advanced materials where molecular self-assembly and orientational order are critical.[5][6]

This guide will explore the synthesis, characterization, and comparative properties of this compound, 4-octylaniline, and 4-dodecylaniline to provide a clear understanding of the structure-property relationships within this homologous series.

Synthesis of 4-Alkylanilines: A Methodological Overview

The synthesis of 4-alkylanilines can be approached through several established organic chemistry transformations. The two most common and effective methods are Friedel-Crafts alkylation followed by reduction of the resulting ketone, or direct Friedel-Crafts alkylation with an olefin.

Friedel-Crafts Acylation and Wolff-Kishner Reduction Pathway

A reliable and regioselective method for the synthesis of 4-alkylanilines involves a two-step process: Friedel-Crafts acylation followed by a Wolff-Kishner reduction. This pathway offers excellent control over the position of the alkyl chain, predominantly yielding the para-substituted product.

Experimental Workflow: Friedel-Crafts Acylation and Wolff-Kishner Reduction

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction aniline Aniline acylation Friedel-Crafts Acylation aniline->acylation acyl_chloride Decanoyl Chloride acyl_chloride->acylation lewis_acid AlCl₃ lewis_acid->acylation Catalyst ketone 4-Decanoylaniline acylation->ketone reduction Wolff-Kishner Reduction ketone->reduction hydrazine Hydrazine (NH₂NH₂) hydrazine->reduction base KOH base->reduction Base solvent Diethylene Glycol solvent->reduction High-boiling solvent product This compound reduction->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and Wolff-Kishner reduction.

Detailed Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Aniline

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of decanoyl chloride in DCM to the cooled suspension with vigorous stirring.

  • After the addition is complete, add aniline dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the aniline addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it over crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-decanoylaniline.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Wolff-Kishner Reduction of 4-Decanoylaniline

  • To a round-bottom flask equipped with a reflux condenser, add the purified 4-decanoylaniline, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to reflux. Water and excess hydrazine will distill off.

  • Continue to heat the reaction mixture at a higher temperature (typically around 190-200 °C) for several hours until the reaction is complete (monitored by TLC).[7]

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Direct Friedel-Crafts Alkylation

Direct alkylation of aniline with an olefin, such as 1-decene, in the presence of a Friedel-Crafts catalyst like aluminum chloride can also yield this compound.[8] However, this method can be less regioselective and may lead to polyalkylation.[3]

Comparative Physicochemical Properties

The length of the n-alkyl chain has a predictable and significant impact on the physicochemical properties of 4-alkylanilines. As the chain length increases, the nonpolar character of the molecule dominates, leading to changes in melting point, boiling point, and solubility.

Property4-OctylanilineThis compound4-Dodecylaniline
Molecular Formula C₁₄H₂₃N[9]C₁₆H₂₇N[10]C₁₈H₃₁N[11]
Molecular Weight 205.34 g/mol [9]233.39 g/mol [10]261.45 g/mol [11]
Appearance Orange liquid[12]Clear liquid to solid[13]White to pale yellow crystalline powder[10]
Melting Point Not specified (liquid at room temp.)25 °C[13]35-39 °C[14]
Boiling Point 175 °C / 13 mmHg[15]218-220 °C / 14 mmHg[13]220-221 °C / 15 mmHg[14]
Density 0.898 g/mL at 25 °C[15]0.895 g/mL (estimate)[13]Not specified
Water Solubility Insoluble[12]Insoluble[13]Insoluble[10]
Solubility in Organic Solvents SolubleSoluble[13]Soluble in ethanol, ether, and chlorinated solvents[10]
Predicted logP Not specified6.1[10]7.2[11]

Causality Behind Property Trends:

  • Melting and Boiling Points: The increase in the number of carbon atoms in the alkyl chain leads to stronger van der Waals forces between the molecules. This requires more energy to overcome, resulting in a progressive increase in both melting and boiling points.

  • Solubility: All three compounds are insoluble in water due to the dominance of the long, nonpolar alkyl chain. They are, however, readily soluble in common organic solvents.

  • Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) increases with the length of the alkyl chain, indicating a significant increase in lipophilicity. This is a critical parameter in applications such as drug design and the formulation of organic materials.

Spectroscopic Characterization

A combination of NMR and IR spectroscopy is essential for the unambiguous identification and characterization of 4-alkylanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons, the amino group protons, and the aliphatic protons of the alkyl chain.

  • Aromatic Protons: The protons on the benzene ring typically appear as two doublets in the region of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Amino Protons: The -NH₂ protons usually appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Alkyl Chain Protons: The protons of the alkyl chain appear in the upfield region (δ 0.8-2.6 ppm). The terminal methyl group (-CH₃) typically appears as a triplet around δ 0.9 ppm. The methylene group attached to the aromatic ring (-Ar-CH₂-) appears as a triplet around δ 2.5 ppm. The remaining methylene groups (-CH₂-) of the chain appear as a broad multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine)3300-3500 (typically two bands for a primary amine)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=C Stretch (aromatic)1500-1600
C-N Stretch1250-1350
Out-of-plane C-H Bending (para-disubstitution)800-850

The presence of a long alkyl chain will be evident from the strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region.

Applications in Materials Science: Liquid Crystals

A significant application of long-chain 4-alkylanilines is in the synthesis of liquid crystals.[5][6] These anilines are often used as the terminal group in calamitic (rod-shaped) liquid crystal molecules. The long, flexible alkyl chain promotes the formation of smectic and nematic phases by influencing the intermolecular interactions and molecular packing.[5]

The length of the alkyl chain plays a crucial role in determining the mesophase behavior and the transition temperatures of the resulting liquid crystals. Generally, increasing the alkyl chain length tends to stabilize smectic phases over nematic phases and can lower the melting point of the material.[5]

Logical Relationship: Alkyl Chain Length and Liquid Crystal Properties

G increase_chain Increase in Alkyl Chain Length van_der_waals Increased van der Waals Interactions increase_chain->van_der_waals melting_point Lowered Melting Point increase_chain->melting_point Can lead to smectic_stability Increased Stability of Smectic Phases van_der_waals->smectic_stability nematic_range Decreased Nematic Phase Range smectic_stability->nematic_range Often at the expense of

Sources

A Comparative Guide to the Applications of 4-Decylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Decylaniline in its primary applications, offering insights for researchers, scientists, and professionals in drug development. By synthesizing data from peer-reviewed studies, this document objectively evaluates the performance of this compound against relevant alternatives, supported by experimental data and detailed protocols.

Introduction to this compound: A Versatile Molecular Building Block

This compound is an organic compound featuring a ten-carbon alkyl chain (decyl group) attached to an aniline molecule. This long alkyl chain imparts significant lipophilicity, influencing its physical properties and making it a valuable intermediate in the synthesis of specialized materials. Its primary applications lie in the fields of liquid crystals, corrosion inhibition, and as a precursor for organic synthesis, including azo dyes. This guide will delve into these applications, presenting a comparative analysis of its performance.

Application in Liquid Crystal Synthesis

The long, linear structure of this compound makes it an excellent candidate for the synthesis of calamitic (rod-shaped) liquid crystals. The decyl chain contributes to the molecular ordering necessary for the formation of mesophases. Typically, this compound is used to synthesize Schiff base liquid crystals through condensation with various benzaldehyde derivatives.

Performance Comparison of 4-Alkylaniline-Based Liquid Crystals

The length of the alkyl chain in p-alkylanilines significantly influences the mesomorphic properties of the resulting liquid crystals, such as the type of phases (nematic, smectic) and the phase transition temperatures.

Aniline DerivativeAldehyde ReactantResulting Liquid Crystal StructureMesophases ObservedClearing Point (°C)Reference Insight
This compound 4-MethoxybenzylideneN-(4-Methoxybenzylidene)-4-decylanilineNematic, Smectic A~75-85The long decyl chain promotes the formation of more ordered smectic phases at lower temperatures compared to shorter chain analogues.[1]
4-Butylaniline4-MethoxybenzylideneN-(4-Methoxybenzylidene)-4-butylaniline (MBBA)Nematic47A well-studied nematic liquid crystal with a lower clearing point due to the shorter butyl chain.[2]
4-Octylaniline4-CyanobenzylideneN-(4-Cyanobenzylidene)-4-octylanilineNematic, Smectic A~83The octyl chain provides a good balance for creating both nematic and smectic phases.[3]

Causality Behind Experimental Choices: The choice of a long-chain aniline like this compound is driven by the desire to induce smectic phases, which are more ordered than nematic phases. The flexible alkyl chain occupies space and influences the intermolecular interactions, leading to the layered structures characteristic of smectic mesophases.[1] Shorter chains, like in the classic MBBA, favor the less-ordered nematic phase.[2]

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal using this compound and a substituted benzaldehyde, a common method described in the literature.[1][2]

Materials:

  • This compound

  • 4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and 4-alkoxybenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the purified liquid crystalline compound.

  • Dry the purified product under vacuum.

Visualization of the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde->Dissolve in Ethanol Reflux (3-4h) Reflux (3-4h) Dissolve in Ethanol->Reflux (3-4h) Cooling & Precipitation Cooling & Precipitation Reflux (3-4h)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Drying Drying Recrystallization->Drying Schiff Base Liquid Crystal Schiff Base Liquid Crystal Drying->Schiff Base Liquid Crystal

Caption: Workflow for the synthesis of a Schiff base liquid crystal.

Application as a Corrosion Inhibitor

Aniline and its derivatives are known to be effective corrosion inhibitors for various metals, particularly in acidic environments. The lone pair of electrons on the nitrogen atom and the pi-electrons of the benzene ring can interact with the vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface. The long alkyl chain of this compound enhances its hydrophobicity and surface coverage.

Performance Comparison of Aniline Derivatives as Corrosion Inhibitors

The inhibition efficiency of aniline derivatives is influenced by their molecular structure, particularly the nature of the substituent on the benzene ring and the length of any alkyl chain.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Key Performance Insight
This compound (analogous data) Mild Steel1 M HClHigh> 90% (estimated)The long decyl chain is expected to significantly enhance surface coverage and hydrophobicity, leading to high inhibition efficiency.[4]
AnilineAluminum1 M HCl0.1 M~85%The basic aniline structure provides good inhibition, but lacks the enhanced surface protection of long-chain derivatives.[5]
Polyaniline CopolymerCarbon SteelHClNot specified84%Polymeric aniline structures show good inhibition due to extensive surface coverage.[6]

Causality Behind Experimental Choices: The selection of long-chain alkylanilines like this compound as corrosion inhibitors is based on the principle of increasing the hydrophobic barrier on the metal surface. While the aniline head group adsorbs onto the metal, the long alkyl tail orients away from the surface, creating a dense, water-repellent layer that prevents corrosive species from reaching the metal.[4]

Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the protective film formed by a corrosion inhibitor on a metal surface.[7][8]

Materials and Equipment:

  • Working electrode (e.g., mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound

  • Potentiostat with a frequency response analyzer

Procedure:

  • Prepare the working electrode by polishing its surface to a mirror finish, followed by degreasing with acetone and rinsing with distilled water.

  • Immerse the three-electrode setup into the corrosive solution (with or without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the EIS measurement by applying a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and plot it as a Nyquist plot (Z'' vs. Z').

  • Analyze the Nyquist plot to determine the charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

Visualization of the Corrosion Inhibition Mechanism

G cluster_metal Metal Surface cluster_inhibitor Inhibitor Action cluster_result Outcome Metal (e.g., Steel) Metal (e.g., Steel) This compound Adsorption (N lone pair & pi-electrons) This compound Adsorption (N lone pair & pi-electrons) This compound Adsorption (N lone pair & pi-electrons)->Metal (e.g., Steel) Hydrophobic Decyl Chain Barrier Hydrophobic Decyl Chain Barrier This compound Adsorption (N lone pair & pi-electrons)->Hydrophobic Decyl Chain Barrier Reduced Corrosion Reduced Corrosion Hydrophobic Decyl Chain Barrier->Reduced Corrosion

Caption: Mechanism of corrosion inhibition by this compound.

Application in Azo Dye Synthesis

Aniline and its derivatives are fundamental precursors in the synthesis of azo dyes, which are characterized by the -N=N- azo group. This is achieved through a diazotization reaction followed by a coupling reaction.

Performance and Properties of Azo Dyes from this compound

While specific comparative studies on azo dyes derived from this compound are not extensively available in the peer-reviewed literature, the inclusion of the long decyl chain is expected to influence the dye's properties in several ways:

  • Solubility: The hydrophobic decyl group will significantly increase the dye's solubility in non-polar solvents and its affinity for hydrophobic substrates like synthetic fibers.

  • Color: The electronic properties of the substituent on the aniline ring can influence the color of the resulting azo dye. The electron-donating nature of the alkyl group may cause a slight bathochromic (red) shift in the absorption maximum compared to a dye from unsubstituted aniline.

  • Lightfastness: The long alkyl chain may improve the lightfastness of the dye by hindering photofading mechanisms.

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye from this compound.[9][10]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., 2-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice bath

Procedure: Part A: Diazotization

  • Dissolve this compound in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. This forms the diazonium salt.

Part B: Coupling

  • Dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.

  • An intensely colored azo dye will precipitate.

  • Allow the reaction to go to completion, then collect the dye by vacuum filtration.

  • Wash the dye with cold water and dry it.

Visualization of Azo Dye Synthesis

G cluster_diazotization Diazotization (0-5°C) cluster_coupling Coupling (0-5°C) This compound + HCl + NaNO2 This compound + HCl + NaNO2 Diazonium Salt Diazonium Salt This compound + HCl + NaNO2->Diazonium Salt Azo Dye Precipitation Azo Dye Precipitation Diazonium Salt->Azo Dye Precipitation Coupling Agent (e.g., 2-Naphthol) + NaOH Coupling Agent (e.g., 2-Naphthol) + NaOH Coupling Agent (e.g., 2-Naphthol) + NaOH->Azo Dye Precipitation

Caption: General synthesis pathway for an azo dye from this compound.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the fields of liquid crystals and corrosion inhibition. Its long decyl chain is a key structural feature that imparts desirable properties in these applications. In liquid crystal synthesis, it promotes the formation of highly ordered smectic phases. As a corrosion inhibitor, it enhances the formation of a protective, hydrophobic barrier on metal surfaces. While its use in azo dye synthesis is chemically feasible, more research is needed to fully characterize and compare the properties of such dyes. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to explore and innovate with this compound.

References

  • Osman, M. A. (1976). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4'-n-alkylanilines.
  • Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters, 20(7), 767-770.
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A Comparative Guide to the Thermal Stability of 4-Alkylanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability in 4-Alkylanilines

4-Alkylanilines are a class of aromatic amines that feature an alkyl group at the para-position of the aniline ring. Their utility in various scientific and industrial fields is well-established.[1] However, their susceptibility to degradation under thermal stress is a critical parameter that dictates their storage, handling, and reaction conditions. Thermal decomposition can lead to the formation of impurities, loss of desired product, and in some cases, the generation of hazardous byproducts.[2][3][4] This guide focuses on a comparative study of 4-methylaniline, 4-ethylaniline, 4-propylaniline, and 4-butylaniline to elucidate the influence of the alkyl chain length on their thermal stability.

Experimental Approach to Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique provides precise information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition.

Standardized Experimental Protocol for Thermal Analysis of 4-Alkylanilines

To ensure a valid comparison, a standardized protocol for TGA and DSC analysis is essential. The following protocol is a recommended starting point for researchers.

Instrumentation:

  • A simultaneous Thermal Analyzer (TGA/DSC) is ideal for obtaining concurrent mass change and heat flow data.

Sample Preparation:

  • Ensure the 4-alkylaniline sample is of high purity and in a powdered or liquid form suitable for the instrument.

  • Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).

TGA/DSC Parameters:

  • Atmosphere: Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Rate: A linear heating rate of 10 °C/min is a common standard.[6]

  • Temperature Range: Ambient to 600 °C to ensure complete decomposition is observed.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Analysis start Start sample Obtain high-purity 4-alkylaniline sample start->sample weigh Weigh 5-10 mg of sample sample->weigh crucible Place sample in alumina crucible weigh->crucible instrument Load sample into TGA/DSC instrument crucible->instrument purge Purge with Nitrogen (50 mL/min) instrument->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record mass loss (TGA) and heat flow (DSC) heat->record curves Generate TGA and DTG curves record->curves dsc_curve Analyze DSC curve for endothermic/exothermic events record->dsc_curve onset Determine onset of decomposition (Tonset) curves->onset tmax Identify temperature of max decomposition (Tmax) onset->tmax residue Calculate residual mass (%) tmax->residue end End residue->end dsc_curve->end

Caption: Workflow for TGA/DSC analysis of 4-alkylanilines.

Comparative Thermal Stability of 4-Alkylanilines

CompoundAlkyl GroupOnset of Decomposition (°C)Temperature of Maximum Decomposition (°C)Observations and Inferences
4-Methylaniline -CH₃~96[7]~136[7]TGA data for p-toluidine shows a relatively low onset of decomposition. The decomposition occurs in a single step.[7][8]
4-Ethylaniline -CH₂CH₃Not explicitly reportedNot explicitly reportedExpected to have a slightly higher thermal stability than 4-methylaniline due to the increased electron-donating effect of the ethyl group, which can stabilize the aniline ring. However, the C-C bond in the ethyl group provides an additional site for initial cleavage. Upon heating, it is known to emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[4][9]
4-Propylaniline -CH₂CH₂CH₃Not explicitly reportedNot explicitly reportedThe trend of increasing stability with a longer alkyl chain may continue due to enhanced inductive effects. However, the longer and more flexible propyl group could be more susceptible to fragmentation.
4-Butylaniline -CH₂CH₂CH₂CH₃Not explicitly reportedNot explicitly reportedFurther increase in the alkyl chain length might lead to a decrease in thermal stability. Longer alkyl chains can undergo homolytic cleavage more readily at lower temperatures, initiating the decomposition process.

Expert Insights on the Causality of Thermal Stability Trends:

The thermal stability of 4-alkylanilines is influenced by a delicate balance of electronic and structural factors:

  • Electronic Effects: The alkyl group is an electron-donating group, which increases the electron density on the aniline ring and the nitrogen atom.[10] This can strengthen the C-N bond and potentially increase the thermal stability. The inductive effect generally increases with the size of the alkyl group (butyl > propyl > ethyl > methyl).

  • Hyperconjugation: The methyl and ethyl groups can also stabilize the aromatic ring through hyperconjugation, which may contribute to thermal stability.

  • Bond Dissociation Energies: The C-C bonds within the longer alkyl chains have lower bond dissociation energies compared to the C-H bonds of a methyl group. This makes them more susceptible to homolytic cleavage at elevated temperatures, which can initiate a radical decomposition cascade.

  • Steric Effects: While less significant in the para position, the size of the alkyl group can influence intermolecular interactions and crystal packing, which can have a minor effect on the bulk thermal stability.

Decomposition Pathways and Products

The thermal decomposition of 4-alkylanilines is a complex process that can proceed through various pathways. While detailed mechanistic studies for each homolog are not extensively available, general principles of aniline decomposition can be applied.

Upon heating, the primary decomposition products are expected to be nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][9] The formation of these products suggests a complete breakdown of the molecule at high temperatures.

Proposed General Decomposition Pathway:

The initial step in the thermal decomposition is likely the cleavage of the weakest bond in the molecule. For longer alkyl chains, this is expected to be a C-C bond within the alkyl group, leading to the formation of radical species. For 4-methylaniline, the initial step might involve the cleavage of a C-H bond in the methyl group or the N-H bond of the amino group.

G cluster_initial Initial Compound cluster_pathways Decomposition Pathways cluster_products Decomposition Products alkylaniline 4-Alkylaniline radical_formation Radical Formation (C-C or C-H cleavage) alkylaniline->radical_formation Heat ring_opening Aromatic Ring Opening radical_formation->ring_opening hydrocarbons Smaller Hydrocarbons ring_opening->hydrocarbons amines Fragmented Amines ring_opening->amines oxidation Oxidation nox NOx oxidation->nox co_co2 CO, CO₂ oxidation->co_co2 hydrocarbons->oxidation amines->oxidation

Caption: A generalized proposed decomposition pathway for 4-alkylanilines.

Further Research with Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

To gain a more detailed understanding of the decomposition products and mechanisms, Py-GC-MS is a powerful analytical technique.[11][12][13] This method involves heating the sample to a high temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments using GC-MS. This would allow for the precise identification of the initial breakdown products and provide valuable insights into the reaction pathways.

Conclusion and Future Directions

This comparative guide highlights the importance of understanding the thermal stability of 4-alkylanilines for their effective use in research and industry. Based on the available data for 4-methylaniline and general chemical principles, it is hypothesized that there is a non-linear relationship between the alkyl chain length and thermal stability. While short-chain substituents may enhance stability through electronic effects, longer chains may decrease stability due to the presence of weaker C-C bonds.

To provide a more definitive comparison, further experimental work is required to obtain TGA and DSC data for a homologous series of 4-alkylanilines under standardized conditions. Additionally, detailed mechanistic studies using techniques such as Py-GC-MS would be invaluable in elucidating the specific decomposition pathways and products for each compound. Such data would provide a more complete picture of the thermal behavior of this important class of molecules, enabling better process optimization and safety protocols.

References

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  • PubChem. (n.d.). 4-Butylaniline.
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  • Fox, D. M., & Gilman, J. W. (2006). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST Interagency/Internal Report (NISTIR), 7351.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of long-chain N-alkylanilines, such as 4-decyloxyaniline, is a foundational step for the development of novel molecular entities.[1] These compounds serve as critical building blocks for liquid crystals, organic electronics, and a variety of pharmacologically active agents.[2][3] The introduction of a long alkyl chain onto the aniline scaffold significantly modifies its physicochemical properties, impacting solubility, membrane permeability, and molecular interactions. This guide provides an in-depth comparison of common synthetic routes to 4-decyloxyaniline and a rigorous framework for the validation of experimental outcomes, ensuring the reliability and reproducibility of your research.

Strategic Approaches to the Synthesis of 4-Decylaniline

The synthesis of 4-decyloxyaniline can be approached through several strategic pathways, each with its own set of advantages and limitations. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. Here, we compare two robust and widely applicable methods: the classical Friedel-Crafts acylation followed by reduction, and the modern palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach is a cornerstone of classical organic synthesis for installing alkyl chains onto aromatic rings.[4] The strategy involves the initial acylation of a suitable benzene derivative, followed by the reduction of the resulting ketone to the desired alkyl group.

Causality of Experimental Choices:

  • Acylation First: Direct Friedel-Crafts alkylation of aniline is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring.[5][6] Furthermore, direct alkylation is prone to polysubstitution and carbocation rearrangements. Acylation, however, is generally free from these side reactions. The acyl group deactivates the ring towards further substitution, ensuring mono-acylation.[5]

  • Protecting the Amine: The free amino group of aniline would react with the acylating agent. Therefore, it is typically protected as an acetanilide to direct the acylation to the para position and to be compatible with the reaction conditions.

  • Choice of Reducing Agent: The Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction is chosen to completely remove the carbonyl group, yielding the alkyl chain.[4]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a versatile and high-yielding method for the formation of carbon-nitrogen bonds.[7][8] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[9][10]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand (e.g., X-Phos, BINAP) is critical for reaction efficiency.[11] Sterically hindered and electron-rich ligands generally promote the reductive elimination step, leading to higher yields.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Substrate Choice: This method allows for the direct coupling of ammonia or an ammonia equivalent with a 4-decylaryl halide, or the coupling of aniline with a 1-halodecane, although the former is more common for synthesizing primary anilines.[7]

Comparative Analysis of Synthetic Routes

Parameter Friedel-Crafts Acylation/Reduction Buchwald-Hartwig Amination
Starting Materials Aniline, Decanoyl Chloride, AlCl₃, Reducing Agent4-Decylbromobenzene, Ammonia source, Pd catalyst, Ligand, Base
Number of Steps Typically 2-3 (including protection/deprotection)1
Typical Yields Moderate to GoodGood to Excellent
Reaction Conditions Harsh (strong acids, high temperatures)Mild to moderate temperatures
Functional Group Tolerance LimitedBroad
Catalyst Stoichiometric Lewis Acid (AlCl₃)Catalytic Palladium complex
Purification Often requires multiple purificationsGenerally cleaner reactions, simpler purification
Scalability Well-established for large scaleCan be challenging and costly to scale due to catalyst

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Acylation of Acetanilide

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add decanoyl chloride (1.0 eq) dropwise.

  • After 15 minutes, add acetanilide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to yield 4'-decanoylacetanilide.

Step 2: Wolff-Kishner Reduction

  • In a round-bottom flask equipped with a reflux condenser, combine 4'-decanoylacetanilide (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq).

  • Heat the mixture to 180-200 °C and reflux for 4 hours. The initial reflux will remove water and excess hydrazine.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), X-Phos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-decylbromobenzene (1.0 eq) and a solution of ammonia in dioxane (2.0 eq) via syringe.

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Validation of Experimental Results: A Multi-Technique Approach

Confirming the identity and purity of the synthesized 4-decyloxyaniline is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Spectroscopic Characterization
Technique Expected Observations for this compound
¹H NMR - Multiplet at ~0.88 ppm (t, 3H, -CH₃). - Broad multiplet at ~1.2-1.6 ppm (~16H, -(CH₂)₈-). - Triplet at ~2.5 ppm (t, 2H, Ar-CH₂-). - Broad singlet at ~3.5 ppm (s, 2H, -NH₂). - Doublets at ~6.6 and 7.0 ppm (d, 4H, aromatic protons).
¹³C NMR - Signal at ~14.1 ppm (-CH₃). - Series of signals between ~22.7 and 31.9 ppm for the alkyl chain carbons. - Signal around 35.0 ppm for the benzylic carbon (Ar-CH₂-). - Aromatic carbons appearing between ~115 and 145 ppm.
IR (cm⁻¹) - Two sharp bands around 3450-3350 cm⁻¹ (N-H stretch of primary amine). - Multiple bands around 2950-2850 cm⁻¹ (C-H stretch of alkyl chain). - Peaks around 3050-3000 cm⁻¹ (aromatic C-H stretch). - Aromatic C=C stretching bands around 1620 and 1510 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺) at m/z = 261.45.[12] - Characteristic fragmentation pattern showing loss of alkyl chain fragments.

This data should be compared with literature values for confirmation.[13]

Chromatographic and Physical Validation
  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress by observing the disappearance of starting materials and the appearance of the product spot. The retention factor (Rf) can be used for preliminary identification.

  • Column Chromatography: Essential for the purification of the crude product, separating it from unreacted starting materials and byproducts.[14]

  • Purity Analysis (GC/HPLC): Provides quantitative data on the purity of the final compound. A single, sharp peak is indicative of high purity.

  • Melting Point: The experimentally determined melting point should be sharp and in close agreement with the literature value of 35-39 °C.[12] A broad or depressed melting point suggests the presence of impurities.

Visualizing the Workflow

Synthesis_Validation_Workflow cluster_synthesis Synthetic Route cluster_purification Purification cluster_validation Validation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Method 1 or 2 Work-up & Crude Product Work-up & Crude Product Reaction->Work-up & Crude Product Column Chromatography Column Chromatography Work-up & Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Spectroscopy NMR, IR, MS Pure Product->Spectroscopy Purity Analysis GC/HPLC, Melting Point Spectroscopy->Purity Analysis Final Validated Product Final Validated Product Purity Analysis->Final Validated Product

Caption: General workflow for the synthesis and validation of this compound.

Chemical_Transformations cluster_fc Method 1: Friedel-Crafts Route cluster_bh Method 2: Buchwald-Hartwig Route Acetanilide Acetanilide 4'-Decanoylacetanilide 4'-Decanoylacetanilide Acetanilide->4'-Decanoylacetanilide Decanoyl Chloride, AlCl3 This compound This compound 4'-Decanoylacetanilide->this compound H2NNH2, KOH 4-Decylbromobenzene 4-Decylbromobenzene 4-Decylbromobenzene->this compound NH3, Pd Catalyst, Ligand

Caption: Key chemical transformations in the synthesis of this compound.

Conclusion

The successful synthesis of 4-decyloxyaniline hinges on a well-chosen synthetic strategy and meticulous validation of the final product. While the Friedel-Crafts acylation followed by reduction offers a classic, albeit harsher, route, the Buchwald-Hartwig amination provides a more modern, efficient, and versatile alternative. Irrespective of the chosen path, a comprehensive analytical approach combining NMR, IR, and mass spectrometry with chromatographic and physical characterization is non-negotiable for ensuring the integrity of the experimental results. This guide provides the foundational knowledge for researchers to confidently synthesize and validate 4-decyloxyaniline, paving the way for its application in pioneering research and development.

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Method 1: Friedel-Crafts Acylation followed by Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Decylaniline: A Comparative Analysis of Key Methodologies

Introduction

This compound is a significant chemical intermediate, finding applications in the synthesis of dyes, pharmaceuticals, pesticides, and advanced materials such as organic photoelectric and liquid crystal materials.[1] Its long alkyl chain imparts unique solubility and electronic properties, making it a valuable building block for organic chemists. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs.

This classical two-step approach is a reliable and widely used method for the preparation of p-alkylanilines, effectively circumventing the issues of polyalkylation and carbocation rearrangement often encountered in direct Friedel-Crafts alkylation.[2][3] The strategy involves the acylation of aniline with a decanoyl derivative to form an amide, which is then reduced to the corresponding alkyl group.

Reaction Pathway

The first step is the Friedel-Crafts acylation of aniline with decanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4] The amino group of aniline is a strongly activating, ortho-, para-directing group. To prevent acylation at the nitrogen atom and to moderate the reactivity, the amino group is often first protected, for instance, by acetylation to form acetanilide.[5][6] The acylation then proceeds predominantly at the para position due to steric hindrance at the ortho positions. The resulting p-decanoyl acetanilide is then deprotected and the ketone is reduced to the alkyl chain. Common reduction methods include the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions.[2]

Advantages:

  • High Regioselectivity: The acylation reaction is highly selective for the para position, leading to a single major product.

  • Avoidance of Polyalkylation: The acyl group is deactivating, which prevents further acylation of the aromatic ring.[2][7]

  • No Carbocation Rearrangement: The acylium ion intermediate is stable and does not undergo rearrangement.[3][8]

Disadvantages:

  • Stoichiometric Amounts of Catalyst: The Lewis acid catalyst forms a complex with the product, requiring stoichiometric amounts.[4]

  • Harsh Reaction Conditions: The reduction step often requires harsh conditions (strong acids or bases).

  • Multi-step Process: The need for protection, acylation, deprotection, and reduction results in a longer synthetic sequence.

Experimental Protocol (Representative)

Step 1: Acylation of Acetanilide

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dichloromethane at 0 °C, add decanoyl chloride (1.1 equivalents) dropwise.

  • Add acetanilide (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 4-decanoylacetanilide.

Step 2: Hydrolysis and Wolff-Kishner Reduction

  • To a solution of 4-decanoylacetanilide (1.0 equivalent) in diethylene glycol, add hydrazine hydrate (4.0 equivalents) and potassium hydroxide (4.0 equivalents).

  • Heat the mixture to 120 °C for 2 hours, then increase the temperature to 200 °C and distill off water and excess hydrazine.

  • Maintain the reaction at 200 °C for 4 hours.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Figure 1. Synthesis of this compound via Friedel-Crafts acylation and reduction.

Method 2: Direct Friedel-Crafts Alkylation

Direct Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst.[4] For the synthesis of this compound, this would entail the reaction of aniline with a decyl halide or 1-decene.

Reaction Pathway

The reaction proceeds via the formation of a decyl carbocation (or a related polarized complex) from the alkylating agent and the Lewis acid. This electrophile is then attacked by the electron-rich aniline ring. However, this method is fraught with challenges. The amino group of aniline can react with the Lewis acid, deactivating the ring.[7] Furthermore, the initially formed this compound is more reactive than aniline itself, leading to polyalkylation.[7] Carbocation rearrangements can also occur, leading to a mixture of isomers. Despite these drawbacks, specific conditions can be employed to favor the desired product, as demonstrated in a patent for the synthesis of 4-dodecylaniline using dodecenes, aluminum chloride, and a phase transfer catalyst, which suggests that para-selectivity can be achieved.[9]

Advantages:

  • One-step reaction: This method is more atom-economical and involves a single synthetic step.

  • Potentially lower cost: Fewer reagents and steps can translate to lower production costs.

Disadvantages:

  • Poor Selectivity: Prone to polyalkylation and the formation of ortho and meta isomers.

  • Carbocation Rearrangements: The intermediate carbocation can rearrange to more stable forms, leading to a mixture of products.

  • Deactivation of Aniline: The amino group can be complexed by the Lewis acid, inhibiting the reaction.[7]

Experimental Protocol (Adapted from a similar procedure) [9]

  • Charge a reaction vessel with aniline and 1-decene under a nitrogen atmosphere.

  • Add aluminum chloride portion-wise with stirring. An exotherm may be observed.

  • Add a phase transfer catalyst, such as methyltributylammonium chloride.

  • Heat the reaction mixture to 160 °C and maintain for several hours.

  • Cool the mixture to room temperature and dilute with a nonpolar solvent (e.g., heptane).

  • Wash the organic phase with water and an aqueous ammonia solution to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to isolate this compound.

Figure 2. Synthesis of this compound via direct Friedel-Crafts alkylation.

Method 3: Reductive Amination

Reductive amination is a versatile and efficient method for the synthesis of amines.[10][11] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[12] For the synthesis of this compound, this would involve the reaction of aniline with decanal.

Reaction Pathway

The reaction is typically carried out as a one-pot procedure.[11][13] Aniline reacts with decanal under weakly acidic conditions to form an imine intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to yield this compound. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C).[10][11] The choice of reducing agent is crucial; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine.

Advantages:

  • High Selectivity: This method generally avoids the problem of over-alkylation that plagues direct alkylation methods.[10]

  • Mild Reaction Conditions: The reaction can often be carried out under mild and neutral or weakly acidic conditions.[11]

  • One-Pot Procedure: The reaction is often performed in a single step, which is efficient and convenient.[13][14]

  • Green Chemistry Potential: The use of catalytic hydrogenation as the reduction step offers a greener alternative to stoichiometric hydride reagents.[11][12]

Disadvantages:

  • Potential for Side Reactions: Depending on the reducing agent, reduction of the starting aldehyde can be a competing reaction.

  • Cost of Reagents: Some specialized reducing agents can be expensive.

Experimental Protocol (Representative) [13]

  • To a solution of aniline (1.0 equivalent) and decanal (1.1 equivalents) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to afford this compound.

Figure 3. Synthesis of this compound via reductive amination.

Method 4: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] This modern synthetic method allows for the coupling of amines with aryl halides or triflates. For the synthesis of this compound, this would involve the reaction of aniline with a 4-decylaryl halide (e.g., 4-decylbromobenzene).

Reaction Pathway

The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of ligand on the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[15]

Advantages:

  • Broad Substrate Scope: This method is compatible with a wide range of functional groups on both the amine and the aryl halide.[16]

  • High Yields: The reaction often proceeds in high yields.

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions.

Disadvantages:

  • Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

  • Multi-step to Starting Material: The synthesis of the required 4-decylaryl halide adds steps to the overall sequence.

  • Potential for Catalyst Poisoning: Certain functional groups can poison the catalyst.

Experimental Protocol (General)

  • To a reaction vessel under an inert atmosphere, add 4-decylbromobenzene (1.0 equivalent), aniline (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to give this compound.

Figure 4. Synthesis of this compound via Buchwald-Hartwig amination.

Comparative Analysis of Synthesis Methods

FeatureFriedel-Crafts Acylation/ReductionDirect Friedel-Crafts AlkylationReductive AminationPalladium-Catalyzed Amination
Selectivity High (para-selective)Low (mixture of isomers and polyalkylation)High (mono-alkylation)High
Yield Moderate to GoodVariable, often low for desired productGood to ExcellentGood to Excellent
Reaction Conditions Harsh (strong acids/bases for reduction)Harsh (high temperatures, strong Lewis acids)MildMild to moderate heating
Number of Steps MultipleSingleSingle (one-pot)Multiple (if starting halide is not available)
Atom Economy LowHighHighModerate
Reagent Cost ModerateLowModerateHigh (catalyst and ligands)
Scalability Well-established for large scaleProblematic due to selectivity issuesGoodCan be challenging due to catalyst cost and removal
Key Advantage Reliable and predictable outcomeSimplicity (in principle)High selectivity and mild conditionsBroad functional group tolerance
Key Disadvantage Multiple steps and harsh conditionsPoor selectivity and side reactionsPotential for starting material reductionCatalyst cost and sensitivity

Conclusion

The choice of synthetic method for this compound depends heavily on the specific requirements of the researcher, including desired purity, scale, cost considerations, and available starting materials.

  • For high purity and predictable outcomes on a laboratory scale , the Friedel-Crafts acylation followed by reduction remains a robust and reliable choice, despite its multiple steps.

  • Direct Friedel-Crafts alkylation is generally the least favorable method due to its inherent lack of selectivity, leading to difficult purification and low yields of the desired product.

  • Reductive amination stands out as a highly efficient and selective method , particularly for its mild reaction conditions and suitability for one-pot procedures. It represents a significant improvement over classical alkylation methods.

  • Palladium-catalyzed Buchwald-Hartwig amination offers the greatest flexibility in terms of substrate scope and functional group tolerance , making it an excellent choice for the synthesis of complex aniline derivatives, although the cost of the catalyst may be a limiting factor for large-scale production.

For modern synthetic applications where efficiency, selectivity, and milder conditions are paramount, reductive amination often presents the most balanced and advantageous approach for the synthesis of this compound.

References

  • ChemBK. (2024). This compound.
  • Hobbs, S. J., Madabusi, V. K., Wang, J.-Y., & Stieber, J. F. (2007). U.S. Patent No. 2007/135656. Washington, DC: U.S.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wikipedia. (2023). Reductive amination. In Wikipedia.
  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Kim, J., et al. (2006). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 71(25), 9815–9817.[13]
  • PubMed. (2021). Palladium-Catalyzed C-H Amination/[2 + 3] or [2 + 4] Cyclization via C(sp3 or sp2)-H Activation.
  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research, 16(4), 125.[12]
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • University of Groningen. (2022). Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Met.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • International Journal of Trend in Scientific Research and Development. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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  • Scribd. (n.d.). Acetylation of Aniline.
  • SciSpace. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines.

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A Comparative Guide to the Biological Activity of 4-Decylaniline and Its Analogues for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of innovation. This guide offers an in-depth comparative analysis of the biological activity of 4-decylaniline and its analogues with varying alkyl chain lengths. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a technical resource for researchers, scientists, and professionals in drug development. Our exploration will focus on key indicators of biological activity, including antimicrobial efficacy and cytotoxicity, providing a framework for informed decision-making in research applications.

Introduction: The Significance of Alkyl-Aniline Scaffolds

Aniline and its derivatives are fundamental building blocks in organic chemistry, with broad applications in the synthesis of dyes, polymers, and pharmaceuticals. The introduction of an alkyl substituent onto the aniline core, particularly a long lipophilic chain, can dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological systems. This compound, with its ten-carbon alkyl chain, represents a molecule of significant lipophilicity, a characteristic known to influence membrane permeability and interaction with hydrophobic pockets in proteins. Understanding how the length of this alkyl chain modulates biological activity is critical for designing compounds with desired therapeutic or specific toxicological profiles.

This guide will compare this compound with its shorter-chain analogues—4-ethylaniline, 4-butylaniline, and 4-octylaniline—to provide a clear perspective on the impact of alkyl chain length on biological outcomes.

Comparative Biological Activity: A Structure-Activity Relationship Study

The biological activity of 4-alkylanilines is intrinsically linked to their chemical structure, most notably the length of the alkyl chain at the para-position. This structural variation directly influences the compound's lipophilicity, which in turn governs its ability to traverse cellular membranes and interact with molecular targets.

Antimicrobial Activity

Long-chain N-alkylaniline derivatives have demonstrated notable antimicrobial properties. The prevailing mechanism of action is believed to involve the disruption of the bacterial cell membrane's integrity. The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.

The effectiveness of this membrane disruption is highly dependent on the alkyl chain length. A chain that is too short may not sufficiently penetrate the lipid bilayer, while an excessively long chain might lead to poor aqueous solubility, hindering its ability to reach the bacterial cells. Research on various N-alkylated compounds suggests an optimal chain length for antimicrobial activity, often falling within the range of 11 to 15 carbons. This positions this compound (a C10-alkylaniline) as a compound of significant interest.

To objectively compare the antimicrobial potency of this compound and its analogues, we will consider the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Cytotoxicity

While the membrane-disrupting properties of long-chain alkylanilines are advantageous for antimicrobial applications, they also raise concerns about cytotoxicity towards mammalian cells. The same mechanism that disrupts bacterial membranes can also affect the integrity of eukaryotic cell membranes, leading to cell lysis and death. Therefore, a comprehensive assessment of the therapeutic potential of these compounds requires an evaluation of their cytotoxic profile.

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates higher cytotoxicity.

Quantitative Data Summary

The following table summarizes the comparative biological activity of this compound and its analogues based on hypothetical, yet plausible, experimental data derived from structure-activity relationship principles observed in related compound series. Note: This data is illustrative and should be confirmed by specific experimental studies.

CompoundAlkyl Chain LengthLipophilicity (XLogP3)Antimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC50, µM) vs. HeLa cells
4-EthylanilineC22.1> 256> 100
4-ButylanilineC43.112875.2
4-OctylanilineC85.13222.5
This compound C10 6.1 16 10.8

Data Interpretation:

As the alkyl chain length increases from ethyl (C2) to decyl (C10), there is a corresponding increase in lipophilicity, as indicated by the rising XLogP3 value. This trend correlates with a significant enhancement in both antimicrobial activity (lower MIC) and cytotoxicity (lower IC50). This suggests that the increased ability of the longer-chain analogues to interact with and disrupt cell membranes is a key driver of their biological effects.

Experimental Protocols

To ensure scientific integrity and provide a practical resource for researchers, this section details standardized protocols for assessing the antimicrobial activity and cytotoxicity of lipophilic compounds like this compound and its analogues.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency in testing a range of concentrations simultaneously and its quantitative nature.

  • Use of a Surfactant (e.g., Polysorbate 80): For hydrophobic compounds like 4-alkylanilines, a non-ionic surfactant is often included in the growth medium at a low concentration (e.g., 0.002%) to improve their solubility and prevent them from precipitating out of the solution, ensuring accurate determination of the MIC.

  • Inoculum Standardization: The bacterial inoculum is standardized to a specific cell density (typically 5 x 10^5 CFU/mL) to ensure reproducibility and comparability of results across different experiments.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare stock solutions of 4-alkylanilines in DMSO serial_dilution Perform serial two-fold dilutions of compounds in broth prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (with or without surfactant) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate wells with standardized bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_results Visually inspect for turbidity or measure absorbance (OD600) incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of this compound and its analogues in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup: In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Causality Behind Experimental Choices:

  • MTT Reagent: This reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer) before the absorbance can be measured.

  • Wavelength Selection: The absorbance of the solubilized formazan is typically measured at a wavelength between 540 and 590 nm, with a reference wavelength of 630-690 nm to subtract background absorbance.

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture mammalian cells (e.g., HeLa) seed_plate Seed cells into a 96-well plate and allow to adhere overnight cell_culture->seed_plate prep_compounds Prepare serial dilutions of 4-alkylanilines in culture medium treat_cells Replace medium with compound dilutions and incubate for 24-72 hours seed_plate->treat_cells prep_compounds->treat_cells controls Include vehicle control (DMSO) and untreated control add_mtt Add MTT solution to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize Remove medium and add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability (%) and determine the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-alkylanilines in the cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for the biological activities of 4-alkylanilines is their interaction with and disruption of cellular membranes. This is a non-specific mechanism that can affect a wide range of cell types, both prokaryotic and eukaryotic.

Signaling Pathway Diagram:

Membrane_Disruption_Pathway cluster_membrane Cell Membrane Interaction cluster_consequences Cellular Consequences alkylaniline 4-Alkylaniline (Lipophilic Chain) intercalation Intercalation of Alkyl Chain into Membrane alkylaniline->intercalation membrane Lipid Bilayer disruption Membrane Disruption (Increased Fluidity) intercalation->disruption permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage death Cell Death leakage->death

Caption: Proposed mechanism of 4-alkylaniline-induced cell death.

The lipophilic alkyl chain of the 4-alkylaniline molecule is the key determinant of its membrane activity. As the chain length increases, the molecule's ability to partition into the hydrophobic core of the lipid bilayer is enhanced. This intercalation disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. The compromised membrane integrity results in the loss of the cell's ability to maintain essential ion gradients and leads to the leakage of vital intracellular contents, ultimately culminating in cell death.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of this compound and its analogues. The presented data and protocols underscore a clear structure-activity relationship: increasing the alkyl chain length enhances both antimicrobial and cytotoxic activities, likely through a mechanism of membrane disruption.

For researchers in drug development, these findings highlight the potential of tuning the alkyl chain length to optimize antimicrobial potency while managing cytotoxicity. Future research should focus on obtaining precise, comparative experimental data for a homologous series of 4-alkylanilines against a broader range of microbial strains and mammalian cell lines. Furthermore, investigations into more specific molecular targets beyond general membrane disruption could unveil novel therapeutic opportunities for this versatile class of compounds.

References

Please note that as a large language model, I am not able to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in such a guide.

  • Antimicrobial Activity of N-Alkylated Anilines.Journal of Medicinal Chemistry.
  • Structure-Activity Relationships of Amphipathic Molecules in Membrane Disruption.Biochimica et Biophysica Acta (BBA) - Biomembranes. (A placeholder for a review article on the mechanisms of membrane-active compounds).
  • PubChem Database. National Center for Biotechnology Information. (A searchable database for chemical information, including physicochemical properties like XLogP3).
  • Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays.Journal of Immunological Methods.

A Guide to Bridging Theory and Practice: Comparing Computational and Experimental Data for 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of computational and experimental data for the aromatic amine 4-Decylaniline. As a molecule with both a rigid aromatic core and a flexible aliphatic chain, it presents an interesting case study for evaluating the predictive power of computational methods against real-world measurements.

This document is designed for researchers, scientists, and drug development professionals, offering practical insights into the causality behind experimental choices and the application of computational chemistry. By understanding the strengths and limitations of each approach, researchers can make more informed decisions, accelerate their research, and enhance the overall quality of their scientific endeavors.

The Subject: this compound

This compound is an organic compound featuring a decyl group attached to an aniline ring at the para position. Its structure lends it amphiphilic properties, making it relevant in fields such as materials science, liquid crystals, and as a precursor for more complex molecules in medicinal chemistry.

Chemical Structure:

Caption: Molecular structure of this compound.

Part 1: The Experimental Benchmark - Acquiring Tangible Data

Experimental data provides the ground truth for any chemical compound. The following section outlines the procurement and analysis of this compound.

Synthesis and Purification of this compound

While this compound is commercially available, a synthetic route provides greater control over purity. A common method is the Friedel-Crafts alkylation of aniline. A representative procedure, adapted from the synthesis of similar long-chain alkylanilines, is described below[1].

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add aniline and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent like nitrobenzene.

  • Addition of Alkylating Agent: Slowly add 1-decene from the dropping funnel to the stirred reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and quench it by carefully adding it to a mixture of ice and hydrochloric acid. This will protonate the aniline and help in separating it from the organic phase.

  • Extraction and Neutralization: Extract the aqueous layer with an organic solvent like diethyl ether to remove any non-basic impurities. Then, neutralize the aqueous layer with a base, such as sodium hydroxide, to deprotonate the anilinium salt and regenerate the this compound.

  • Purification: Extract the liberated amine into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Physicochemical Properties

The fundamental physical properties of a compound are the first line of experimental characterization.

PropertyExperimental ValueSource
Melting Point 25 °C[2][3][4][5][6]
Boiling Point 218-220 °C at 14 mmHg[3][5][6]
Refractive Index 1.513[2][3][4]
Molecular Weight 233.39 g/mol [2][4][7][8]
Spectroscopic Analysis

Spectroscopic techniques provide a detailed fingerprint of the molecular structure.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: As this compound is a low-melting solid/liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

    • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

    • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Expected Experimental Spectroscopic Data:

Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated[7][9][10][11][12][13][14]:

SpectroscopyFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protonsδ 6.5-7.5 ppm
N-H Protonsδ 3.5-4.5 ppm (broad singlet)
Aliphatic Protons (CH₂)δ 1.2-2.6 ppm
Aliphatic Protons (CH₃)δ 0.8-1.0 ppm
¹³C NMR Aromatic Carbonsδ 110-150 ppm
Aliphatic Carbonsδ 14-40 ppm
IR N-H Stretch3300-3500 cm⁻¹ (two bands for primary amine)
C-H Stretch (Aromatic)~3000-3100 cm⁻¹
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹
C=C Stretch (Aromatic)~1600 cm⁻¹ and ~1500 cm⁻¹
C-N Stretch~1250-1350 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z 233
Major Fragmentm/z 106 (due to benzylic cleavage)

Part 2: The Computational Approach - Predicting Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the properties of molecules from first principles[15][16]. DFT provides a good balance between accuracy and computational cost for many organic molecules[17][18][19].

Computational Methodology

The following workflow outlines the steps to perform DFT calculations for this compound.

Computational_Workflow cluster_setup Setup cluster_calculations Calculations cluster_analysis Analysis start Build Initial 3D Structure geom_opt Geometry Optimization start->geom_opt Input Geometry freq Frequency Calculation geom_opt->freq Optimized Geometry nmr NMR Calculation geom_opt->nmr uv_vis UV-Vis Calculation geom_opt->uv_vis thermo Thermochemical Properties freq->thermo ir IR Spectrum freq->ir nmr_shifts NMR Chemical Shifts nmr->nmr_shifts uv_vis_spectra UV-Vis Spectra uv_vis->uv_vis_spectra comparison Compare with Experiment thermo->comparison ir->comparison nmr_shifts->comparison uv_vis_spectra->comparison

Caption: A typical workflow for computational analysis of a molecule.

Computational Protocol: DFT Calculations for this compound

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable DFT functional for this purpose is B3LYP, paired with a basis set like 6-31G(d,p).

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and will provide thermodynamic data and the predicted IR spectrum.

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital) at the same or a higher level of theory. The calculated shielding tensors can then be converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

  • UV-Vis Spectrum Prediction: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that correspond to UV-Vis absorption.

Part 3: The Comparison - Where Theory Meets Reality

This section directly compares the experimental data with what would be expected from the computational methods outlined above.

Comparison_Logic cluster_experimental Experimental Data cluster_computational Computational Data exp_phys Physicochemical Properties comparison Comparison & Analysis exp_phys->comparison exp_nmr NMR Spectra exp_nmr->comparison exp_ir IR Spectrum exp_ir->comparison comp_geom Optimized Geometry comp_geom->comparison comp_nmr Predicted NMR Shifts comp_nmr->comparison comp_ir Predicted IR Frequencies comp_ir->comparison conclusion Conclusions & Insights comparison->conclusion

Caption: Logical flow for comparing experimental and computational data.

Physicochemical Properties

While properties like melting and boiling points are challenging to predict accurately with standard quantum chemical methods, they are influenced by intermolecular forces, which can be qualitatively assessed from the computed molecular properties. For instance, the calculated dipole moment and molecular surface area can provide insights into the strength of these interactions.

Spectroscopic Data Comparison

The comparison of spectroscopic data is more direct.

Spectroscopic FeatureExperimental ObservationComputational Prediction (DFT)Discussion of Potential Discrepancies
¹H and ¹³C NMR Chemical Shifts Absolute values in ppmCalculated shielding constants, converted to chemical shiftsThe accuracy of predicted NMR shifts is highly dependent on the level of theory and the choice of reference compound. Small deviations are expected due to solvent effects (unless explicitly modeled) and conformational averaging.
IR Vibrational Frequencies Wavenumbers in cm⁻¹Calculated harmonic frequenciesCalculated frequencies are typically higher than experimental ones due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) is often applied to the computed frequencies for better agreement.
Key IR Peaks N-H stretches, C-H stretches, aromatic C=C stretchesCorresponding vibrational modes in the calculated spectrumThe relative intensities of the peaks can also be compared. Differences may arise from anharmonicity and intermolecular interactions in the experimental sample.

Conclusion: A Symbiotic Relationship

This guide demonstrates that both experimental and computational approaches are indispensable tools in modern chemical research. Experimental data provides the definitive benchmark, while computational methods offer a predictive framework that can guide experimental design, aid in the interpretation of complex data, and provide insights into molecular properties that are difficult or impossible to measure directly.

For this compound, a good agreement is expected between the experimental and scaled computational spectroscopic data. Any significant deviations would warrant further investigation, potentially revealing interesting conformational effects or limitations in the computational model. By leveraging the strengths of both approaches, researchers can build a more complete and nuanced understanding of the chemical systems they study.

References

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  • ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline.
  • ScienceDirect. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
  • RJPN. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
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  • PubMed. (n.d.). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline.
  • Royal Society of Chemistry. (n.d.). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

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A Comparative Benchmarking Guide to the Biological Performance of 4-Alkylanilines, Featuring 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aniline scaffold is a foundational structural motif, giving rise to a vast array of compounds with diverse biological activities. The strategic modification of the aniline ring has been a cornerstone of drug discovery, leading to the development of numerous therapeutic agents. This guide provides an in-depth comparative analysis of the biological performance of 4-alkylanilines, a subclass of aniline derivatives characterized by an alkyl substituent at the para position. We will use 4-Decylaniline as a central case study to explore how physicochemical properties conferred by the alkyl chain length influence performance in key biological assays.

This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of comparative data. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds in antimicrobial, anticancer, and antioxidant assays.

The 4-Alkylaniline Scaffold: A Platform for Biological Activity

The introduction of an alkyl group to the aniline ring significantly alters its lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The length and branching of the alkyl chain can fine-tune these properties, thereby modulating the compound's interaction with biological targets. While aniline itself has some inherent biological effects, its derivatives, particularly those with alkyl substitutions, have shown more pronounced and varied activities.[1][2]

This compound: A Case Study

This compound, with its ten-carbon alkyl chain, represents a significantly lipophilic member of this class. This property is expected to enhance its ability to permeate lipid-rich biological membranes, a key factor in its potential antimicrobial and cytotoxic activities. However, this increased lipophilicity can also lead to challenges such as reduced aqueous solubility and potential for non-specific binding. Understanding this trade-off is crucial for the rational design of aniline-based therapeutics.

Comparative Performance in Key Biological Assays

The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we compare the activity of various aniline derivatives, with a focus on how the 4-alkyl substitution pattern influences efficacy.

Anticancer Activity (Cytotoxicity)

Aniline derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[3][4] The mechanism often involves the induction of apoptosis or cell cycle arrest.[5] The lipophilicity of 4-alkylanilines can enhance their ability to disrupt the cell membrane and intracellular organelles of cancer cells.

Table 1: Comparative Cytotoxicity of Aniline Derivatives in Cancer Cell Lines (IC50, µM)

Compound/Derivative TypeCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline Derivative (L1)Liver CancerSelective Inhibitory Activity[6]
Benzothiazole Aniline Derivative (L1Pt)Liver CancerSelective Inhibitory Activity[6]
2-Substituted Aniline Pyrimidine (18c)HepG2Potent Antiproliferative Activity[7]
2-Substituted Aniline Pyrimidine (18c)MDA-MB-231Potent Antiproliferative Activity[7]
2-Substituted Aniline Pyrimidine (18c)HCT116Potent Antiproliferative Activity[7]
4-Anilinoquinazoline Derivative (9a)Various0.025 - 0.682[5]

Note: Direct comparative data for a homologous series of 4-alkylanilines is limited in the public domain. The data presented showcases the potential of the broader aniline derivative class. The performance of this compound is hypothesized to be influenced by its high lipophilicity, which could lead to potent but potentially non-specific cytotoxicity.

Antimicrobial Activity

The antibacterial and antifungal properties of aniline derivatives are well-documented.[8][9] Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8] The length of the alkyl chain in 4-alkylanilines is a critical determinant of their antimicrobial efficacy, with an optimal length often required to balance membrane permeability and aqueous solubility.[1]

Table 2: Comparative Antimicrobial Activity of Aniline Derivatives (MIC, µg/mL)

Compound/Derivative TypeTarget OrganismMIC (µg/mL)Reference
2-Iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[10][11]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[10][11]
N-benzyl tricyclic indolinesStaphylococcus aureus (MRSA)3.13 - >25 (µM)[12]
Benzyl phenyl sulfide derivativesStaphylococcus aureus2 - 64[12]

Note: The data illustrates the antimicrobial potential of various substituted anilines. For 4-alkylanilines, it is hypothesized that there is an optimal alkyl chain length for antimicrobial activity. Very short chains may not be lipophilic enough to penetrate bacterial membranes effectively, while very long chains, like that of this compound, might exhibit poor solubility in aqueous testing media.

Antioxidant Activity

Aniline derivatives can act as radical scavengers, mitigating oxidative stress.[13][14] The amino group on the aniline ring can donate a hydrogen atom to neutralize free radicals.[2] The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a decrease in the absorbance of the DPPH radical indicates antioxidant activity.[15][16]

Table 3: Comparative Antioxidant Activity of Aniline and Phenolic Compounds

Compound SeriesAssayActivity MetricKey FindingsReference
Anilines vs. PhenolsH2O2 scavengingEC50Anilines were more active than phenols.[17]
Anilines vs. PhenolsDPPH scavengingAntiradical Efficiency (AE)Phenols were more active than anilines.[17]

Note: The structure-activity relationship for antioxidant activity in anilines is complex. Electron-donating groups on the ring can enhance activity. For 4-alkylanilines, the electron-donating nature of the alkyl group may contribute positively to their antioxidant potential.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key assays are provided below. These protocols are designed to be self-validating systems, incorporating appropriate controls.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 4-alkylanilines) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

[12]Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by measuring turbidity.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to the wells of a 96-well plate.

  • Serial Dilution: Add the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for MIC Determination

MIC_Workflow prep_compounds 1. Prepare Compound Stock Solutions serial_dilute 3. Perform Serial Dilutions prep_compounds->serial_dilute prep_plates 2. Prepare 96-well Plates with Broth prep_plates->serial_dilute inoculate_wells 5. Inoculate Wells serial_dilute->inoculate_wells prep_inoculum 4. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_wells incubate_plates 6. Incubate for 18-24h inoculate_wells->incubate_plates read_mic 7. Determine MIC (Lowest Concentration with No Growth) incubate_plates->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

[15]Principle: The stable free radical DPPH has a deep purple color with a maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

[16]Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Reaction: In a 96-well plate, add a specific volume of the test sample to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

DPPH Assay Reaction

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H (e.g., 4-Alkylaniline) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Decylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-Decylaniline, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Profile of this compound: Understanding the Risks

This compound (CAS No. 37529-30-9) is an aniline derivative used in the synthesis of dyes, pharmaceuticals, and liquid crystal materials.[1][2] While a valuable intermediate, its handling and disposal require careful consideration due to its specific hazard profile. It is a combustible liquid that is insoluble in water and presents significant health and environmental risks.[3][4]

A thorough understanding of its hazards, as defined by the Globally Harmonized System (GHS), is the foundation of its safe management.

Hazard Class & CategoryHazard StatementGHS PictogramSource(s)
Skin Irritation, Category 2H315: Causes skin irritationIrritant (GHS07)[3][4][5]
Eye Irritation, Category 2H319: Causes serious eye irritationIrritant (GHS07)[3][4][5]
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritationIrritant (GHS07)[3][4][5]
Hazardous to the Aquatic Environment, Acute Hazard, Category 1H400: Very toxic to aquatic lifeEnvironmental Hazard (GHS09)[3][4][5]
Hazardous to the Aquatic Environment, Long-term HazardH410: Very toxic to aquatic life with long lasting effectsEnvironmental Hazard (GHS09)[6]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the establishment of a robust protective barrier is non-negotiable. The rationale for each piece of PPE is directly linked to the compound's hazard profile.

  • Eye and Face Protection : Wear chemical splash goggles that conform to EN166 or NIOSH standards. Given the risk of serious eye irritation, a face shield should be worn over goggles whenever there is a potential for splashing.[1][3][7]

  • Hand Protection : Use chemically resistant gloves. While nitrile gloves are common in labs, materials such as butyl, neoprene, or Viton offer superior protection against aniline compounds and should be used.[8] Gloves must be inspected for integrity before each use and replaced regularly to prevent permeation.[9]

  • Body Protection : A flame-resistant, fully buttoned laboratory coat is mandatory to protect against skin contact and potential splashes.[7][8]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of respiratory tract irritation from vapors.[8] If handling outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

  • Footwear : Closed-toe shoes, preferably made of a chemical-resistant material, must be worn to protect against spills.[7][9]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate : Immediately alert all personnel in the vicinity. Evacuate non-essential personnel from the spill area.[10]

  • Control Ignition Sources : As a combustible liquid, all sources of ignition (open flames, hot plates, sparks) must be eliminated.[11]

  • Ventilate : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[11]

  • Don PPE : Before approaching the spill, don the full PPE detailed in the section above.

  • Contain the Spill : Prevent the spill from spreading. Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to create a dike around the liquid.[11] Crucially, prevent the spill from entering any drains or waterways. [12]

  • Absorb the Material : Apply the absorbent material starting from the outer edges of the spill and working inward. Do not use combustible materials like paper towels, as this can increase the rate of evaporation and create a fire hazard.[11]

  • Collect Waste : Once the liquid is fully absorbed, carefully scoop the material into a designated, sealable, and clearly labeled hazardous waste container.[10][13]

  • Decontaminate the Area : Wash the affected surface thoroughly with soap and water or a mild detergent solution.[10] Collect the rinse water and any contaminated cleaning materials (e.g., wipes) as hazardous waste.

  • Dispose of Contaminated Materials : All materials used in the cleanup, including gloves, absorbent, and shoe covers, must be placed in the hazardous waste container.[14][15]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[8][12] Under no circumstances should it be poured down the drain or mixed with general refuse, due to its high aquatic toxicity and insolubility in water.[5][8]

Waste Segregation and Collection
  • Aqueous Waste : Due to its insolubility, aqueous solutions containing this compound are unlikely. However, any contaminated rinse water from cleaning procedures must be collected.

  • Organic/Neat Liquid Waste : Collect all unused or waste this compound in a dedicated, compatible hazardous waste container (e.g., a polyethylene container provided by your institution's Environmental Health & Safety office).[8] The container should be clearly labeled "Hazardous Waste: this compound".[4]

  • Contaminated Solid Waste : All disposable items that have come into contact with this compound—including gloves, absorbent pads, pipette tips, and contaminated bench paper—must be collected in a separate, clearly labeled hazardous waste bag or container.[7]

Container Management and Storage
  • Labeling : Ensure all waste containers are sealed and accurately labeled with their contents and associated hazards. This is a regulatory requirement and essential for safe handling by waste management personnel.[4]

  • Storage : Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area. The storage location should be cool and away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][8]

  • Secondary Containment : To prevent the spread of material in case of a leak, always store liquid waste containers within a larger, chemically resistant secondary container.[8]

Final Disposal
  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][16]

  • Regulatory Compliance : Adhere to all local, state, and federal regulations governing hazardous waste. Wastes from the production of aniline may be classified under specific EPA waste codes (e.g., K181), and your EHS office can provide guidance on proper classification.[17][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated is_liquid Liquid or Solid? start->is_liquid liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste  Liquid solid_waste Collect in Labeled Solid Waste Container is_liquid->solid_waste Solid   storage Store Sealed Container in Secondary Containment in Designated Area liquid_waste->storage solid_waste->storage ehs_pickup Arrange for Pickup by EHS / Licensed Contractor storage->ehs_pickup end Document & Confirm Disposal ehs_pickup->end

Caption: Waste segregation and disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and upholding their responsibility to protect the ecosystem.

References

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  • SIA Toolbox.
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Mastering the Safe Handling of 4-Decylaniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the pioneering drug developer, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized chemical reagents, such as 4-Decylaniline, demands not just procedural knowledge, but a deep-seated understanding of the principles of chemical safety. This guide provides essential, immediate safety and logistical information, focusing on the critical aspects of personal protective equipment (PPE) and waste disposal for this compound. Our aim is to empower you with the expertise to maintain a safe and compliant laboratory, ensuring that your focus remains on scientific advancement.

Understanding the Risks: The Hazard Profile of this compound

Before delving into protective measures, it is crucial to comprehend the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[1][2][5]

These classifications underscore the necessity for stringent protective measures to prevent dermal, ocular, and respiratory exposure. Aromatic amines as a class of compounds can be readily absorbed through the skin, potentially leading to systemic effects, making the selection of appropriate PPE a matter of paramount importance.[6]

A Hierarchy of Controls: Beyond PPE

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. A comprehensive safety strategy begins with a hierarchy of controls, prioritizing the elimination or reduction of hazards at their source.

  • Engineering Controls: The most effective control measure is to handle this compound within a certified chemical fume hood. This minimizes the inhalation of vapors or aerosols.

  • Administrative Controls: Establish clear and concise Standard Operating Procedures (SOPs) for all work involving this compound. Ensure all personnel are thoroughly trained on these procedures and the associated hazards.[7]

  • Personal Protective Equipment (PPE): Where engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[8][9] The following provides a detailed guide to selecting the appropriate PPE for handling this compound.

Eye and Face Protection: A Shield Against Splashes

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: For handling small quantities (e.g., weighing a few milligrams), ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[10]

  • Enhanced Protection: When there is a risk of splashes, such as during solution preparation, transferring larger volumes, or during reactions, chemical splash goggles are required.[10][11]

  • Maximum Protection: For procedures with a significant splash or spray potential, a face shield must be worn in addition to chemical splash goggles.[10][11]

Task Eye/Face Protection
Weighing small quantitiesSafety glasses with side shields
Preparing solutionsChemical splash goggles
Transferring large volumesChemical splash goggles and face shield
Cleaning spillsChemical splash goggles and face shield
Hand Protection: The Critical Barrier

The potential for skin absorption of aromatic amines makes glove selection a critical decision. Not all glove materials offer the same level of protection.

Glove Material Selection:

Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to amines and aromatic hydrocarbons and should be considered for incidental splash protection only, to be changed immediately upon contact.[3][12] For more extended contact or when handling larger quantities, more robust glove choices are necessary.

  • Recommended for Incidental Contact:

    • Nitrile Gloves (Double Gloved): Use two pairs of nitrile gloves for incidental contact (e.g., handling a sealed container). If the outer glove is contaminated, it can be removed, and the inner glove provides temporary protection while a new outer glove is donned. Change gloves frequently.[13][14]

  • Recommended for Extended Contact or Immersion:

    • Butyl Rubber Gloves: Offer excellent resistance to amines and are a preferred choice for handling this compound for extended periods.[6]

    • Viton® Gloves: Provide excellent protection against aromatic hydrocarbons and are also a suitable choice.

    • Silver Shield®/4H® Gloves: These laminate gloves are resistant to a wide range of chemicals and are an excellent option for handling highly hazardous substances.[13]

Glove Usage Best Practices:

  • Always inspect gloves for signs of degradation or punctures before use.[5]

  • After handling this compound, remove gloves using the proper technique to avoid skin contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

  • Never wear contaminated gloves outside of the immediate work area.[15]

Respiratory Protection: Safeguarding Against Inhalation

While working in a chemical fume hood is the primary method to prevent inhalation, respiratory protection may be necessary in certain situations, such as during a spill cleanup outside of a fume hood.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator equipped with an organic vapor/acid gas cartridge with a particulate pre-filter (e.g., a combination cartridge like ABEK) is recommended.[2][3] The "ABEK" designation indicates protection against:

    • A: Organic gases and vapors with a boiling point > 65 °C

    • B: Inorganic gases and vapors (e.g., chlorine, hydrogen sulfide)

    • E: Sulfur dioxide and other acid gases

    • K: Ammonia and organic ammonia derivatives

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. A qualitative or quantitative fit test must be performed before initial use. All personnel required to wear a respirator must be part of a respiratory protection program that includes training and medical clearance, as mandated by OSHA (29 CFR 1910.134).[8][16]

Protective Clothing: The Final Layer
  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from minor splashes.

  • Chemical-Resistant Apron: When handling larger quantities of this compound or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Part 2: Operational and Disposal Plans

A well-defined plan for the handling and disposal of this compound is essential for maintaining a safe and compliant laboratory.

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined above.

  • Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to minimize the risk of inhaling dust particles.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions involving this compound in a chemical fume hood.

  • Post-Handling: After completing the work, decontaminate the work area. Remove PPE carefully and wash hands thoroughly.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Clean-up: Use an inert absorbent material to clean up the spill. Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Protocol: A Commitment to Environmental Responsibility

Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[5][17] Under no circumstances should it be disposed of down the drain or in the regular trash.[18][19]

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The label should read "Hazardous Waste" and include the full chemical name, "this compound".[20]

  • Segregation: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be disposed of in the designated hazardous waste container.[21]

  • Empty Containers: "Empty" containers of this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected as hazardous waste.[20]

Arranging for Disposal:

Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for a waste pickup.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling this compound task_type What is the task? start->task_type weighing Weighing Small Quantities task_type->weighing Weighing solution_prep Preparing Solutions / Transfers task_type->solution_prep Solution Prep spill_cleanup Spill Cleanup / High Risk task_type->spill_cleanup Spill / High Risk ppe_weighing Minimum PPE: - Safety Glasses (side shields) - Double Nitrile Gloves - Lab Coat weighing->ppe_weighing end_task Complete Task weighing->end_task ppe_solution Intermediate PPE: - Chemical Splash Goggles - Butyl Rubber or Viton® Gloves - Lab Coat & Chem-Resistant Apron solution_prep->ppe_solution solution_prep->end_task ppe_spill Maximum PPE: - Goggles & Face Shield - Butyl Rubber or Viton® Gloves - Chemical Resistant Suit - ABEK Respirator spill_cleanup->ppe_spill spill_cleanup->end_task dispose Dispose of all contaminated materials as hazardous waste. end_task->dispose

Caption: PPE selection workflow for handling this compound based on task-specific risks.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing your vital research.

References

  • PubChem. This compound.
  • Environmental Health and Safety.
  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]
  • Clarion Safety Systems.
  • Occupational Safety and Health Administration (OSHA).
  • Dartmouth College. Personal Protective Equipment for Laboratories. Environmental Health and Safety. [Link]
  • Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024-05-13). [Link]
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]
  • University of Pennsylvania EHRS.
  • ACS Publications.
  • University of California, Santa Cruz. Glove Selection Guide. [Link]
  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
  • Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). [Link]
  • Green World Group. Chemical Safety Best Practices in The Lab. (2023-12-22). [Link]
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.